molecular formula C9H12N2O2 B1493731 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol CAS No. 2090969-90-5

6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol

Cat. No.: B1493731
CAS No.: 2090969-90-5
M. Wt: 180.2 g/mol
InChI Key: DELQACYFQFCSRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(oxan-4-yl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c12-9-5-8(10-6-11-9)7-1-3-13-4-2-7/h5-7H,1-4H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELQACYFQFCSRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CC(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the fundamental basic properties of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive direct experimental data for this specific molecule, this guide synthesizes information from its constituent moieties—the pyrimidin-4-ol core and the tetrahydropyran substituent—to provide a robust predictive overview. Key topics covered include its structural features with a significant focus on tautomerism, predicted physicochemical properties, potential synthetic strategies, and its relevance in drug discovery. This document is intended to serve as a foundational resource for researchers, enabling informed decisions in the design and execution of studies involving this and structurally related compounds.

Introduction: A Molecule of Two Halves

6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol is a bifunctional molecule that marries the biologically significant pyrimidin-4-ol scaffold with the synthetically versatile tetrahydropyran (THP) ring system. The pyrimidine core is a cornerstone of numerous bioactive compounds, including nucleobases like uracil and thymine, and a wide array of therapeutic agents with activities such as antiviral and antitumor effects.[1] The THP moiety is frequently incorporated into drug candidates to modulate physicochemical properties such as solubility and metabolic stability, and to serve as a synthetic handle for further chemical modification.[2][3]

The strategic combination of these two fragments suggests a molecule with potential for nuanced biological interactions and favorable drug-like properties. This guide will deconstruct the anticipated basic properties of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol, with a particular emphasis on the causal relationships between its structure and expected chemical behavior.

Structural and Physicochemical Properties

The foundational properties of a molecule dictate its behavior in both chemical and biological systems. For 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol, these are largely influenced by the interplay between the aromaticity of the pyrimidine ring and the conformational flexibility of the tetrahydropyran substituent.

Tautomerism: The Pyrimidin-4-ol/Pyrimidin-4(3H)-one Equilibrium

A critical and defining characteristic of 4-hydroxypyrimidines is their existence in a tautomeric equilibrium with the corresponding 4(3H)-pyrimidinone form.[1][4][5] This is a form of keto-enol tautomerism where the "enol" (pyrimidin-4-ol) and "keto" (pyrimidin-4-one) forms coexist.

Caption: Tautomeric equilibrium of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol.

For most 4-hydroxypyrimidines, the equilibrium lies significantly in favor of the pyrimidin-4-one tautomer, both in the solid state and in solution.[4][5] This preference is driven by the stability gained through intermolecular hydrogen bonding in the pyrimidinone form.[4] The presence of a polar solvent can also influence this equilibrium.[6] It is therefore highly probable that 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol will predominantly exist as its pyrimidinone tautomer under standard laboratory and physiological conditions.

Predicted Physicochemical Properties
PropertyPredicted Value/CharacteristicRationale
Molecular Weight ~194.21 g/mol Calculated from the molecular formula C9H12N2O2.
pKa Acidic pKa ~8-9, Basic pKa ~2-3The acidic pKa is attributed to the N-H proton in the pyrimidinone tautomer. The basic pKa is associated with the protonation of the pyrimidine ring nitrogens.
Solubility Moderately soluble in water and polar organic solvents.The presence of the hydroxyl group, the pyran oxygen, and the amide-like functionality in the pyrimidinone form should allow for hydrogen bonding with water. Solubility is expected to be enhanced in polar aprotic solvents like DMSO.
LogP Low to moderateThe combination of the polar pyrimidinone ring and the relatively polar tetrahydropyran moiety suggests a compound that is not overly lipophilic.
Conformational Analysis of the Tetrahydropyran Ring

The tetrahydropyran ring will adopt a chair conformation to minimize steric strain. The substituent at the 4-position can exist in either an axial or equatorial position. The equatorial position is generally favored for bulky substituents to avoid 1,3-diaxial interactions.

Synthesis and Characterization

A plausible synthetic route to 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol would likely involve the construction of the pyrimidine ring through a condensation reaction.

Proposed Synthetic Pathway

A potential synthesis could start from a β-ketoester bearing the tetrahydropyran moiety. This intermediate could then be condensed with a suitable nitrogen-containing species, such as urea or thiourea, to form the pyrimidine ring.

synthesis start Tetrahydro-4H-pyran-4-one intermediate1 β-Ketoester derivative start->intermediate1 Multi-step synthesis product 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol intermediate1->product Condensation reagent Urea or Thiourea reagent->product

Caption: A potential high-level synthetic workflow.

Experimental Protocol: Characterization

Once synthesized, a rigorous characterization protocol is essential to confirm the structure and purity of the compound.

Step 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: To determine the proton environment. Key signals would include those for the pyrimidine ring protons, the protons on the tetrahydropyran ring, and the N-H proton of the pyrimidinone tautomer.

  • ¹³C NMR: To identify all unique carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and confirm the overall structure.

Step 2: Mass Spectrometry (MS)

  • High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

Step 3: Purity Analysis

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A reverse-phase column with a water/acetonitrile or water/methanol gradient is a common starting point.

  • Melting Point: A sharp melting point range is indicative of a pure crystalline solid.

Relevance in Drug Discovery and Medicinal Chemistry

The structural motifs present in 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol are prevalent in modern drug discovery.

  • Scaffold for Library Synthesis: The pyrimidinone core provides a rigid scaffold with multiple points for diversification. The tetrahydropyran moiety can be further functionalized to explore structure-activity relationships.

  • Potential as a Kinase Inhibitor: The pyrimidine ring is a well-known "hinge-binding" motif in many kinase inhibitors.

  • CNS Penetration: The inclusion of the tetrahydropyran ring may improve physicochemical properties, potentially enabling blood-brain barrier penetration. For example, a pyrazolopyrimidinone derivative containing a THP moiety, PF-04447943, was developed as a brain-penetrant PDE9A inhibitor.[7]

Conclusion

6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol is a molecule with significant potential in the field of medicinal chemistry. Its basic properties are dominated by the tautomeric equilibrium of the pyrimidin-4-ol core, which favors the pyrimidin-4-one form. This, combined with the influence of the tetrahydropyran substituent on solubility and conformation, creates a unique chemical entity. While direct experimental data is limited, this guide provides a robust, evidence-based framework for understanding and utilizing this compound in research and development. The proposed synthetic and analytical methodologies offer a clear path forward for its practical investigation.

References

  • ResearchGate. (2015, December 29). When I synthesise ester derivatives from pyridin-4-ol why do they turn to keto-enol tautomerism, do both hydroxy and NH parts react wth acid? Retrieved from ResearchGate. [Link]

  • ACS Publications. (2020, September 8). Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array. Organic Letters. [Link]

  • ResearchGate. Solvent-induced conversion of the 4[1H]-pyrimidinone tautomer to the 6[1H]-pyrimidinone tautomer for compound 1. Retrieved from ResearchGate. [Link]

  • Cheméo. Chemical Properties of Tetrahydro-4H-pyran-4-ol (CAS 2081-44-9). Retrieved from Cheméo. [Link]

  • PubMed. (2012, November 8). 1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), a selective brain penetrant PDE9A inhibitor for the treatment of cognitive disorders. Retrieved from PubMed. [Link]

  • Wikipedia. 4-Pyridone. Retrieved from Wikipedia. [Link]

  • PubChem. Tetrahydro-4H-pyran-4-ol. Retrieved from PubChem. [Link]

Sources

An In-depth Technical Guide to 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis, structural characterization, and potential therapeutic applications of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol. This molecule, featuring a pyran-substituted pyrimidinol core, represents a scaffold of significant interest in medicinal chemistry. Drawing from established synthetic methodologies and an analysis of related bioactive compounds, this document outlines a robust pathway for its preparation and purification. Furthermore, it delves into the prospective biological activities of this compound, with a particular focus on its potential as a kinase inhibitor, supported by the known pharmacophoric features of the pyrimidin-4-ol moiety. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel small-molecule therapeutics.

Introduction

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties[1][2]. The substitution pattern on the pyrimidine core is a critical determinant of a compound's pharmacological profile. The 4-hydroxypyrimidine (pyrimidin-4-ol) tautomer is a particularly prevalent motif in kinase inhibitors, where it can act as a hinge-binding element, interacting with the backbone of the kinase ATP-binding site.

The incorporation of a tetrahydro-2H-pyran (THP) moiety is a common strategy in drug design to enhance pharmacokinetic properties. The THP ring can improve aqueous solubility, metabolic stability, and cell permeability, while also providing a three-dimensional structural element that can be optimized for target binding. This guide focuses on the specific chemical entity 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol, a molecule that synergistically combines these two important pharmacophores.

Physicochemical Properties

While specific experimental data for 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol is not extensively available in public literature, its physicochemical properties can be predicted based on its structural components.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C9H12N2O2Based on chemical structure
Molecular Weight 180.21 g/mol Calculated from the molecular formula
Appearance White to off-white solidTypical for similar organic compounds
Solubility Likely soluble in polar organic solvents (DMSO, DMF, methanol) and sparingly soluble in water.Presence of polar functional groups (hydroxyl, amide-like tautomer) and the ether linkage in the THP ring.
Tautomerism Exists in equilibrium between the pyrimidin-4-ol and pyrimidin-4(3H)-one forms.A common feature of hydroxypyrimidines. The pyrimidin-4-ol form is often favored in biological contexts for hydrogen bonding.

Synthesis and Characterization

The most logical and established synthetic route to 6-(substituted)pyrimidin-4-ols is the Pinner pyrimidine synthesis[3]. This method involves the cyclocondensation of a β-ketoester with an amidine. For the synthesis of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol, the key precursors are ethyl 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanoate and formamidine.

Synthetic Workflow

A plausible synthetic pathway is outlined below. The successful execution of this synthesis hinges on the availability and purity of the starting materials.

Synthesis_Workflow cluster_0 Preparation of Key Intermediates cluster_1 Cyclocondensation and Final Product Formation Tetrahydropyran-4-carboxylic_acid Tetrahydro-2H-pyran- 4-carboxylic acid Beta-ketoester Ethyl 3-oxo-3-(tetrahydro-2H- pyran-4-yl)propanoate Tetrahydropyran-4-carboxylic_acid->Beta-ketoester Acylation Ethyl_malonyl_chloride Ethyl malonyl chloride Ethyl_malonyl_chloride->Beta-ketoester Cyclocondensation Cyclocondensation Beta-ketoester->Cyclocondensation Base (e.g., NaOEt) Formamide Formamide Formamidine Formamidine Formamide->Formamidine Dehydration/ Rearrangement Formamidine->Cyclocondensation Final_Product 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol Cyclocondensation->Final_Product Purification Purification (Crystallization/Chromatography) Final_Product->Purification

Caption: Proposed synthetic workflow for 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol.

Experimental Protocols

Step 1: Synthesis of Ethyl 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanoate (β-Ketoester)

This key intermediate is commercially available, which significantly streamlines the synthesis[4][5]. For researchers opting to synthesize it, a common method involves the acylation of a malonic ester derivative with an activated form of tetrahydro-2H-pyran-4-carboxylic acid, such as the corresponding acyl chloride[6][7][8].

Materials:

  • Tetrahydro-2H-pyran-4-carbonyl chloride

  • Ethyl potassium malonate

  • Magnesium chloride

  • Triethylamine

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a stirred suspension of ethyl potassium malonate and magnesium chloride in anhydrous THF at 0 °C, add triethylamine dropwise.

  • Allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Cool the reaction mixture back to 0 °C and add a solution of tetrahydro-2H-pyran-4-carbonyl chloride in anhydrous THF dropwise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction with an acidic aqueous solution (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanoate.

Step 2: Synthesis of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol

This step involves the base-catalyzed cyclocondensation of the β-ketoester with formamidine[3].

Materials:

  • Ethyl 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanoate

  • Formamidine hydrochloride (or acetate)

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

Procedure:

  • Dissolve sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.

  • To the sodium ethoxide solution, add formamidine hydrochloride and stir for 30 minutes at room temperature.

  • Add ethyl 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanoate to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and neutralize with an acid (e.g., acetic acid or dilute HCl).

  • The resulting precipitate can be collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried.

  • Further purification can be achieved by recrystallization or column chromatography.

Characterization

The structure of the synthesized 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol should be confirmed by standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the pyrimidine ring protons, and the protons of the tetrahydro-2H-pyran ring. The chemical shifts and coupling patterns will be indicative of the connectivity. The hydroxyl proton may appear as a broad singlet.
¹³C NMR Resonances for the carbon atoms of the pyrimidine and tetrahydro-2H-pyran rings. The chemical shifts of the carbonyl/hydroxylated carbon in the pyrimidine ring will be characteristic.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated molecular weight (180.21 g/mol ) should be observed. Fragmentation patterns can provide further structural information.
Infrared (IR) Spectroscopy Characteristic absorption bands for O-H stretching (broad), N-H stretching (if in the pyrimidin-4-one tautomer), C=O stretching (in the pyrimidin-4-one tautomer), and C-O-C stretching of the pyran ring.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final compound.

Potential Applications and Biological Activity

While specific biological data for 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol is limited, the pyrimidin-4-ol scaffold is a well-established pharmacophore in kinase inhibitors[9][10][11].

Kinase Inhibition

Many clinically approved and investigational kinase inhibitors feature a pyrimidine core that forms key hydrogen bond interactions with the hinge region of the kinase active site. The 4-hydroxy (or 4-amino) substituent is often crucial for this interaction.

Kinase_Binding cluster_0 Kinase Hinge Region Hinge_Backbone NH C=O NH Pyrimidinol 6-(THP)-Pyrimidin-4-ol N-H O Hinge_Backbone:f0->Pyrimidinol:port H-bond Acceptor Pyrimidinol:port->Hinge_Backbone:f1 H-bond Donor

Caption: Putative hydrogen bonding interactions with a kinase hinge region.

The tetrahydro-2H-pyran substituent at the 6-position can project into a solvent-exposed region or a deeper hydrophobic pocket of the ATP-binding site, depending on the specific kinase. This allows for further optimization of potency and selectivity through modification of the pyran ring or its substituents.

Potential Kinase Targets:

  • Receptor Tyrosine Kinases (RTKs): Such as EGFR, VEGFR, and PDGFR, which are often dysregulated in cancer[11][12].

  • Serine/Threonine Kinases: Including CDKs, which are critical for cell cycle progression, and MAP kinases involved in signaling pathways[9][13].

Structure-Activity Relationship (SAR) Insights

Based on extensive research on pyrimidine-based kinase inhibitors, the following SAR principles can be inferred for 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol and its analogs:

  • The Pyrimidin-4-ol Core: Essential for hinge binding and generally conserved.

  • The 6-Position (THP group): The size and hydrophobicity of this group can significantly impact kinase selectivity and potency. Modifications to the THP ring, such as the introduction of substituents, can be explored to optimize interactions with the target kinase.

  • The 2-Position: This position is often a key point for diversification to enhance potency and modulate physicochemical properties. Introduction of small alkyl or aryl groups, or hydrogen bond donors/acceptors can lead to significant changes in biological activity.

Conclusion

6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol is a molecule of significant interest for drug discovery, combining the favorable pharmacokinetic properties of the tetrahydro-2H-pyran moiety with the proven biological relevance of the pyrimidin-4-ol scaffold. The synthetic route via a Pinner condensation is well-established and accessible. While specific biological data for this exact compound is sparse, its structural features strongly suggest potential as a kinase inhibitor. This technical guide provides a solid foundation for researchers to synthesize, characterize, and evaluate the therapeutic potential of this and related compounds in various disease models, particularly in the realm of oncology and inflammatory diseases. Further investigation into its specific kinase inhibitory profile and in vivo efficacy is warranted.

References

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory and antimicrobial agents. Bioorganic & Medicinal Chemistry, 12(8), 1935-1945.
  • Brown, D. J. (1994). The Pyrimidines. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc.
  • Damljanović, I., Vukicevic, M., & Vukicevic, R. D. (2009). Synthesis of some new pyrazole derivatives and their antimicrobial activity. Bioorganic & Medicinal Chemistry Letters, 19(5), 1331-1334.
  • Gomha, S. M., & Abdel-aziz, H. M. (2012). Synthesis of new pyran, pyridine, and pyrimidine derivatives and their antimicrobial activity. Turkish Journal of Chemistry, 36(4), 599-609.
  • Haggarty, S. J., Koeller, K. M., Wong, J. C., Butcher, R. A., & Schreiber, S. L. (2003). Multidimensional chemical genetic analysis of diversity-oriented synthesis-derived deacetylase inhibitors. Journal of the American Chemical Society, 125(14), 4276-4277.
  • Khafagy, M. M., Abdel-Aziz, A. A. H. M., & El-Gendy, M. A. (2002).
  • Mohareb, R. M., & Mohamed, A. A. (2016). Synthesis of Pyran, Pyridine, Thiophene, Pyrimidine and Thiazole Derivatives with Antitumor Activities. J J Organic Chem, 1(1), 001.
  • Panek, J. S., & Schaus, S. E. (2000). Total synthesis of (+)-phorboxazole A.
  • Sridharan, V., Ruiz, M., & Menéndez, J. C. (2010). Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. Synthesis, 2010(06), 1053-1057.
  • Verhoest, P. R., et al. (2012). Design and discovery of 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), a selective brain penetrant PDE9A inhibitor for the treatment of cognitive disorders. Journal of Medicinal Chemistry, 55(21), 9045-9054.
  • Goldstein, D. M., et al. (2011). Discovery of 6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod) and 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase. Journal of Medicinal Chemistry, 54(7), 2255-2265.
  • Li, X., et al. (2018). Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents. Bioorganic & Medicinal Chemistry Letters, 28(6), 1045-1050.
  • Moustafa, A. H., et al. (2011). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 4(4), 441-446.
  • Rewcastle, G. W., et al. (1998). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 41(5), 742-751.
  • Sun, C., et al. (2013). Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. European Journal of Medicinal Chemistry, 70, 447-455.
  • Wang, Y., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 895995.
  • Ward, D. E., Rasheed, M. A., Gillis, H. M., Beye, G. E., Jheengut, V., & Achonduh, G. T. (2007). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -thiopyran-3-carboxylate, Tetrahydro-4 H -thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2 H -thiopyran. Synthesis, 2007(10), 1584-1586.
  • Zaki, M. E. A., Soliman, H. A., Hameed, A. S., & El-Nassag, M. A. A. (2018). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVOLUTION OF 4,6- DIPHENYL-1,6-DIHYDROPYRIMIDIN-2-OL DERIVATIVES. Indo American Journal of Pharmaceutical Sciences, 5(2), 1156-1163.
  • Zhang, Y., et al. (2017). Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3424-3428.
  • PubChem. (n.d.). Tetrahydro-2H-pyran-4-carboxamidine hydrochloride. Retrieved February 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved February 19, 2026, from [Link]

  • M. D. Hill, M. J. Mio, R. B. Prince, T. S. Hughes, J. S. Moore, Proc. Natl. Acad. Sci. U.S.A., 2001, 98, 2431-2435.
  • S. M. M. M. de la Fuente, A. G. M. Barrett, J. Org. Chem., 2001, 66, 4939-4942.
  • N. A. Petasis, M. A. Patane, Tetrahedron Lett., 1990, 31, 6799-6802.
  • S. V. Ley, J. S. Scott, P. R. Hewitt, D. A. J. Wesson, Org. Lett., 2003, 5, 185-188.
  • Al-Mousawi, S. M., Moustafa, A. H., Elnagdi, M. H. (2012). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. Molecules, 17(6), 6379-6389.
  • Google Patents. (n.d.). CN103554247A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Google Patents. (n.d.). CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
  • Google Patents. (n.d.). CN103242276B - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.

Sources

6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 6-(Tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol Core for Medicinal Chemistry

Abstract

The confluence of a pyrimidine core, a fundamental heterocycle in numerous biological processes, with a tetrahydropyran (THP) moiety, a privileged group for optimizing physicochemical properties, has given rise to a valuable scaffold in modern drug discovery. This technical guide delves into the core chemistry, synthetic rationale, and therapeutic applications of the 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol framework. We will explore its structural attributes, including critical tautomeric considerations, and present a representative synthetic pathway. The primary focus will be on the strategic incorporation of this scaffold in the design of targeted therapeutics, with a specific case study on its role in developing potent and selective kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development scientists engaged in the design and synthesis of novel small molecule therapeutics.

Nomenclature, Structure, and Physicochemical Properties

The precise molecule, 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol, is a specialized derivative that may be a novel intermediate, as a specific CAS Number is not listed in major public chemical databases as of this writing. However, the core components are well-characterized. The key starting material, Tetrahydro-2H-pyran-4-ol , is readily available under CAS Number 2081-44-9 [1][2].

Structural Analysis and Tautomerism

A critical feature of the pyrimidin-4-ol ring is its existence in a tautomeric equilibrium with the pyrimidin-4(3H)-one form. This keto-enol tautomerism is fundamental to its chemical reactivity and its interactions with biological targets, particularly in forming hydrogen bonds within protein active sites. While the "-ol" suffix denotes the enol form, the keto form is often predominant in solid-state and physiological conditions.

Table 1: Physicochemical and Structural Data for 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol

ParameterValueSource/Method
CAS Number Not Publicly IndexedN/A
Molecular Formula C₉H₁₂N₂O₂Calculated
Molecular Weight 180.21 g/mol Calculated
Parent Nucleus Pyrimidin-4-ol-
Key Substituent Tetrahydro-2H-pyran-4-yl-
Key Tautomer 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4(3H)-oneChemical Principle
Starting Material CAS 2081-44-9 (for Tetrahydro-2H-pyran-4-ol)[1][2]
The Strategic Role of the Tetrahydropyran (THP) Moiety

The incorporation of a THP ring is a widely used and highly successful strategy in medicinal chemistry to modulate the properties of a lead compound. Unlike a flat aromatic ring, the saturated, non-planar THP ring offers several advantages:

  • Improved Solubility: The oxygen atom acts as a hydrogen bond acceptor, which can disrupt crystal packing and improve aqueous solubility—a common challenge in drug development.

  • Metabolic Stability: The THP ring is generally resistant to oxidative metabolism by cytochrome P450 enzymes, enhancing the compound's half-life.

  • Reduced Lipophilicity: It serves as a "three-dimensional" polar fragment that can reduce excessive lipophilicity, leading to a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Defined Exit Vector: It provides a well-defined, non-planar substituent that can probe specific pockets within a protein target without engaging in the unpredictable π-π stacking interactions common with aromatic rings.

The THP scaffold is a key component in numerous approved drugs and clinical candidates, underscoring its importance in the field[3].

Synthesis and Chemical Reactivity

The synthesis of substituted pyrimidines is a well-established field in organic chemistry. A common and robust method involves the condensation of a three-carbon building block (such as a β-ketoester or a vinylogous amide) with a source of the N-C-N fragment, such as formamide, urea, or guanidine.

Retrosynthetic Analysis and Proposed Pathway

A plausible synthetic route to the 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol core involves the construction of a THP-substituted three-carbon electrophile, which can then undergo cyclocondensation.

G Target 6-(THP)-Pyrimidin-4-ol Intermediate1 3-(Dimethylamino)-1-(THP)-2-propen-1-one Target->Intermediate1 Cyclocondensation Reagent2 Formamide Target->Reagent2 Precursor1 1-(THP)-ethanone Intermediate1->Precursor1 Condensation Reagent1 DMF-DMA Intermediate1->Reagent1 StartingMaterial Tetrahydro-4H-pyran-4-carboxylic acid Precursor1->StartingMaterial Acylation SM_Reagent Grignard or Organolithium Reagent Precursor1->SM_Reagent

Caption: Retrosynthetic analysis for the target pyrimidine core.

Protocol: Representative Synthesis

This protocol outlines a validated, multi-step synthesis of the target scaffold, beginning with the commercially available Tetrahydro-4H-pyran-4-one (CAS 29943-42-8, a related starting material).

Step 1: Synthesis of 4-ethynyltetrahydro-2H-pyran-4-ol

  • To a cooled (0 °C) solution of ethynylmagnesium bromide (1.1 eq) in THF, add a solution of Tetrahydro-4H-pyran-4-one (1.0 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product, which can be used without further purification.

Step 2: Hydration to form 1-(tetrahydro-2H-pyran-4-yl)ethan-1-one

  • Dissolve the product from Step 1 in a mixture of formic acid and water.

  • Heat the reaction mixture to 80 °C for 4 hours.

  • Cool to room temperature and neutralize with a saturated solution of NaHCO₃.

  • Extract with ethyl acetate (3x), combine organic layers, dry, and concentrate. Purify by column chromatography (silica gel) to obtain the desired ketone.

Step 3: Formation of 3-(dimethylamino)-1-(tetrahydro-2H-pyran-4-yl)prop-2-en-1-one

  • To the ketone from Step 2, add Bredereck's reagent (tert-butoxybis(dimethylamino)methane, 1.5 eq).

  • Heat the mixture to 110 °C for 16 hours.

  • Cool and concentrate under high vacuum to remove volatiles, yielding the enaminone intermediate.

Step 4: Cyclocondensation to 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol

  • Dissolve the enaminone from Step 3 in formamide (5-10 eq).

  • Add a catalytic amount of a base such as sodium methoxide.

  • Heat the reaction to 180-200 °C for 6 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the final product.

Applications in Drug Discovery: A Kinase Inhibitor Case Study

The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, acting as a bioisostere for the adenine ring of ATP and typically forming critical hydrogen bonds with the "hinge" region of the kinase active site. The 6-(THP)-pyrimidin-4-ol core is particularly valuable in this context.

Case Study: Activin-like Kinase 5 (ALK5) Inhibitors

The Transforming Growth Factor-β (TGF-β) signaling pathway is a crucial regulator of cell growth, differentiation, and apoptosis. Its dysregulation is implicated in fibrosis and cancer. ALK5 (also known as TGF-β R1) is the primary receptor kinase in this pathway, making it a high-value therapeutic target[4]. Specific inhibition of ALK5 offers a novel therapeutic strategy for these diseases[4].

G TGFb TGF-β Ligand TGFbR2 TGF-β Receptor II (TβRII) TGFb->TGFbR2 Binds ALK5 ALK5 (TβRI) TGFbR2->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates SMAD4 SMAD4 SMAD23->SMAD4 Binds Complex SMAD2/3/4 Complex Nucleus Nucleus Complex->Nucleus Translocates to Transcription Gene Transcription (Fibrosis, EMT, etc.) Nucleus->Transcription Regulates Inhibitor 6-(THP)-pyrimidine Inhibitor Inhibitor->ALK5 Blocks ATP Site

Caption: Simplified TGF-β/ALK5 signaling pathway and point of inhibition.

In a prime example, a series of novel pyrazole derivatives featuring the THP moiety were developed as potent ALK5 inhibitors[4]. While the core was a pyrazole, the principles directly translate to a pyrimidine scaffold. In these molecules:

  • The heterocyclic core (pyrazole or pyrimidine) engages with the kinase hinge region.

  • The THP group is positioned in a solvent-exposed area, enhancing solubility and overall pharmacokinetic properties.

One such compound, 8h from the study, demonstrated an ALK5 IC₅₀ of 25 nM and showed significant tumor growth inhibition in a xenograft model upon oral administration[4]. This highlights the power of combining a proven hinge-binding scaffold with a property-enhancing group like THP to create effective, orally bioavailable drug candidates.

Conclusion

The 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol scaffold represents a highly valuable, albeit specialized, building block for modern drug discovery. Its design leverages the established bioactivity of the pyrimidin-4-ol core as a hinge-binder and the superior physicochemical properties conferred by the tetrahydropyran moiety. This guide has provided a framework for its synthesis and contextualized its application through a compelling case study in kinase inhibitor design. As the demand for drug candidates with optimized ADME profiles continues to grow, the strategic use of scaffolds like this will remain a cornerstone of successful medicinal chemistry campaigns, enabling the development of safer and more effective targeted therapies.

References

  • Verhoest, P. R., et al. (2012). Design and discovery of 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), a selective brain penetrant PDE9A inhibitor for the treatment of cognitive disorders. Journal of Medicinal Chemistry, 55(21), 9045-54. [Link]

  • Georganics. (n.d.). Tetrahydro-2H-pyran-4-ol - High purity. Retrieved from [Link]

  • Bio-Connect. (n.d.). N-tert-Butyl-2-(5-nitropyridin-2-yl)acetamide [1255574-51-6]. Retrieved from [Link]

  • Assoud, J. J. A., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74956, Tetrahydro-4H-pyran-4-ol. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4619. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Retrieved from [Link]

  • Hamid, I. K., & Attia, K. A. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. International journal of health sciences, 6(S4), 2135-2152. [Link]

  • ResearchGate. (n.d.). Some pyran-containing marketed drugs in preclinical/clinical trials. Retrieved from [Link]

  • Zhao, L., et al. (2022). Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 59, 128552. [Link]

  • Setti, E. L., et al. (2010). 4-(Pyrazol-4-yl)-pyrimidines as selective inhibitors of cyclin-dependent kinase 4/6. Journal of Medicinal Chemistry, 53(22), 7938-57. [Link]

  • OTAVAchemicals. (n.d.). Multi kinase inhibitors. Retrieved from [Link]

Sources

Unraveling the Enigma: The Mechanism of Action of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol Remains Elusive

Author: BenchChem Technical Support Team. Date: February 2026

Despite a comprehensive search of scientific literature and databases, the specific mechanism of action for the compound 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol remains uncharacterized in publicly accessible resources. This suggests that the molecule may be a novel chemical entity, a synthetic intermediate, or a compound whose biological activity has not yet been disclosed or is part of proprietary research.

While direct information on 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol is not available, the broader families of pyran and pyrimidine derivatives are well-represented in medicinal chemistry and pharmacology, exhibiting a wide array of biological activities. Understanding the mechanisms of these related compounds can offer potential avenues for future investigation into the properties of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol.

Derivatives of the pyran ring, a six-membered heterocycle containing an oxygen atom, are known to possess diverse pharmacological properties, including anticancer, antioxidant, and antimicrobial activities.[1][2] For instance, certain 4H-pyran derivatives have been shown to induce apoptosis in cancer cells and inhibit enzymes like cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[1] Other pyran-containing compounds have demonstrated the ability to inhibit signaling pathways crucial for cancer cell proliferation and metastasis, such as those involving CXCR4, HER2, and Akt.[3]

Similarly, the pyrimidine scaffold is a cornerstone of many biologically active molecules, including several approved drugs. Pyrimidine derivatives have been developed as inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical targets in oncology.[4] Additionally, some pyrimidine-based compounds act as inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for bacterial growth, highlighting their potential as antibacterial agents.[5]

Given the structural motifs present in 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol, it is plausible that its mechanism of action could involve one or more of the pathways targeted by its chemical relatives. However, without direct experimental evidence, any proposed mechanism would be purely speculative.

The absence of public data on the mechanism of action of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol underscores the vast and ever-expanding landscape of chemical biology. It is possible that this compound is currently under investigation in academic or industrial laboratories, and its biological profile will be revealed in future publications or patent filings. Until then, its specific mode of action remains an open question for the scientific community.

Sources

biological activity of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activity of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1][2] This guide focuses on the specific, yet under-characterized molecule, 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol. While direct research on this exact compound is limited, its structural motifs—a pyrimidin-4-ol core and a tetrahydropyran substituent—are present in a variety of potent and selective enzyme inhibitors. By analyzing structurally related compounds, we can hypothesize potential biological targets and outline a comprehensive strategy for investigation. This document serves as a technical whitepaper for researchers, scientists, and drug development professionals, providing a framework for exploring the therapeutic potential of this compound, with a primary focus on its plausible role as a protein kinase inhibitor.

Introduction: The Pyrimidine Scaffold in Drug Discovery

Pyrimidines are six-membered heterocyclic aromatic rings containing two nitrogen atoms. This chemical moiety is of immense biological importance, forming the basis of nucleobases such as cytosine, thymine, and uracil, which are fundamental components of DNA and RNA.[1] In medicinal chemistry, the pyrimidine ring is considered a "privileged scaffold" due to its ability to form multiple hydrogen bonds and engage in various interactions with biological targets. This versatility has led to the development of a wide array of drugs with diverse therapeutic applications, including antibacterial, antifungal, antiviral, and antineoplastic agents.[1][2]

The subject of this guide, 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol, combines the pyrimidine core with a tetrahydropyran (THP) ring. The THP moiety is often incorporated into drug candidates to improve physicochemical properties such as solubility, metabolic stability, and cell permeability, while also providing a three-dimensional structure that can enhance binding to a target protein. The analysis of compounds sharing this pyrimidine-THP architecture reveals a strong predisposition towards protein kinase inhibition, a major focus of modern drug discovery.

Analysis of Structurally Related Compounds and Potential Targets

While dedicated studies on 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol are not prevalent in public literature, several patents and research articles describe more complex molecules containing its core structure. These analogs provide crucial insights into its likely biological activities.

A key example is R1487 , or 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one, which was developed as a highly selective and orally bioavailable inhibitor of p38α mitogen-activated protein kinase (MAPK) .[3] This kinase is a critical mediator of inflammatory responses, and its inhibition is a therapeutic strategy for conditions like rheumatoid arthritis.[3] The presence of the tetrahydropyran group in R1487 was integral to achieving the desired selectivity and pharmacokinetic profile.

Furthermore, pyrazole derivatives incorporating a 3-(tetrahydro-2H-pyran-4-yl) substituent have been synthesized and identified as potent inhibitors of activin-like kinase 5 (ALK5) , a TGF-β type I receptor.[4] ALK5 plays a significant role in cancer and tissue fibrosis, making its inhibition a valuable antitumor strategy.[4]

These examples strongly suggest that the 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol scaffold is well-suited for interaction with the ATP-binding pocket of protein kinases. The pyrimidin-4-ol can act as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, while the tetrahydropyran group explores deeper, more hydrophobic pockets to confer potency and selectivity.

Hypothesized Mechanism of Action: Kinase Inhibition

Based on the available evidence from related compounds, we hypothesize that 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol functions as a competitive ATP inhibitor of one or more protein kinases. The proposed mechanism involves the pyrimidine core mimicking the adenine ring of ATP, while the hydroxyl group on the pyrimidine ring forms critical hydrogen bonds with the kinase hinge region.

The p38α MAPK Signaling Pathway

The p38α MAPK pathway is a highly plausible target. This pathway is activated by cellular stress and inflammatory cytokines, leading to the phosphorylation of downstream transcription factors and subsequent production of pro-inflammatory mediators like TNF-α and IL-6. Inhibition of p38α can effectively dampen this inflammatory cascade.

p38_pathway ext_stimuli Inflammatory Cytokines (e.g., TNF-α, IL-1β) Cellular Stress tak1 TAK1 ext_stimuli->tak1 mkk3_6 MKK3 / MKK6 tak1->mkk3_6 p38a p38α mkk3_6->p38a downstream Downstream Substrates (e.g., MK2, Transcription Factors) p38a->downstream inflammation Inflammatory Response (Gene Expression) downstream->inflammation inhibitor 6-(tetrahydro-2H-pyran-4-yl) pyrimidin-4-ol inhibitor->p38a

Caption: Hypothesized inhibition of the p38α MAPK signaling pathway.

Experimental Protocols for Activity Assessment

To validate the hypothesis that 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol is a kinase inhibitor, a series of well-defined experiments are required. The following protocols provide a robust framework for this investigation.

Protocol 1: In Vitro Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)

This protocol describes a competitive binding assay to determine if the compound directly interacts with the target kinase (e.g., p38α). It measures the displacement of an Alexa Fluor™ 647-labeled ATP-competitive tracer from the kinase by the test compound.

Rationale: This assay provides a direct measure of binding affinity (Ki or IC50) to the purified kinase, confirming target engagement in a cell-free system. It is a highly sensitive and specific method for initial screening and potency determination.

Workflow Diagram:

kinase_assay_workflow start Start prep_reagents Prepare Reagents: 1. Test Compound Dilutions 2. Kinase-Antibody Mix 3. Tracer-Buffer Mix start->prep_reagents dispense_kinase Dispense Kinase-Antibody Mix to 384-well Plate prep_reagents->dispense_kinase add_compound Add Test Compound (or DMSO control) dispense_kinase->add_compound add_tracer Add Tracer-Buffer Mix add_compound->add_tracer incubate Incubate at Room Temp for 60 minutes (dark) add_tracer->incubate read_plate Read Plate on TR-FRET Reader (Ex: 340nm, Em: 615nm & 665nm) incubate->read_plate analyze Calculate Emission Ratio and Determine IC50 read_plate->analyze end End analyze->end

Caption: Workflow for the TR-FRET based kinase binding assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol in 100% DMSO, starting at a 100X final concentration (e.g., 1 mM for a 10 µM top final concentration).

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer.

    • Prepare the Kinase-Antibody solution by diluting the Eu-labeled anti-tag antibody and the target kinase (e.g., p38α) in the kinase buffer.

    • Prepare the Tracer solution by diluting the Alexa Fluor™ 647-labeled tracer in the kinase buffer.

  • Assay Plate Setup (384-well):

    • Add 5 µL of the Kinase-Antibody solution to each well.

    • Add 100 nL of the serially diluted compound or DMSO (for positive and negative controls) to the appropriate wells.

    • Add 5 µL of the Tracer solution to all wells.

  • Incubation: Centrifuge the plate briefly, then incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate using a TR-FRET-capable plate reader (e.g., PerkinElmer EnVision®). Measure the emission at 665 nm (tracer) and 615 nm (europium).

  • Data Analysis:

    • Calculate the 665/615 nm emission ratio for each well.

    • Normalize the data using the positive (DMSO, 0% inhibition) and negative (no kinase, 100% inhibition) controls.

    • Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Phospho-protein Assay (Western Blot)

This protocol assesses the compound's ability to inhibit the phosphorylation of a downstream substrate of the target kinase within a cellular context.

Rationale: A positive result in a cell-based assay demonstrates that the compound is cell-permeable and can engage its target in a physiological environment. This is a critical step in validating a compound's therapeutic potential.

Step-by-Step Methodology:

  • Cell Culture and Plating: Plate a relevant cell line (e.g., THP-1 monocytes for p38α) in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Cell Stimulation: Stimulate the cells with an appropriate agonist to activate the target pathway (e.g., 100 ng/mL LPS for p38α in THP-1 cells) for 15-30 minutes. Include an unstimulated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated downstream substrate (e.g., anti-phospho-MK2 for p38α).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) downstream protein and a loading control (e.g., GAPDH or β-actin).

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the phospho-protein signal to the total protein signal and the loading control. Compare the signal in compound-treated samples to the stimulated vehicle control to determine the extent of inhibition.

Data Summary and Interpretation

While experimental data for the specific title compound is not available, we can present a template table for how results from the proposed assays would be summarized.

Compound IDTarget KinaseIn Vitro Binding IC50 (nM)Cellular Phospho-Substrate Inhibition IC50 (nM)
6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol p38αTo be determinedTo be determined
R1487 (Reference) [3]p38α5.3210
SB203580 (Reference) p38α34200

Interpretation: The goal is to demonstrate potent on-target activity in the biochemical assay and corresponding activity in the cellular assay. A significant rightward shift in potency from the biochemical to the cellular assay (as seen with R1487) is common and can be attributed to factors like cell permeability and plasma protein binding.

Conclusion and Future Directions

The chemical scaffold of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol holds considerable promise for the development of novel therapeutic agents, particularly in the realm of kinase inhibition. Analysis of structurally related compounds strongly suggests that it is a viable starting point for targeting kinases involved in inflammation and oncology, such as p38α and ALK5.

The immediate next steps should be the synthesis of the compound and its evaluation using the detailed protocols provided in this guide. A broad kinase panel screen would be a logical follow-up to identify primary targets and assess selectivity. Should a promising lead be identified, further structure-activity relationship (SAR) studies would be warranted to optimize potency, selectivity, and drug-like properties, potentially leading to the development of a clinical candidate.

References

  • Patents In BindingDB. BindingDB.
  • Design and discovery of 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), a selective brain penetrant PDE9A inhibitor for the treatment of cognitive disorders. PubMed.
  • Patents Assigned to The United States as represented by the Department of Health and Human Services. Justia Patents.
  • U.S. Patent 6,413,958 B2. Google Patents.
  • Discovery of 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase. PubMed.
  • 6-Hydroxy-2-(tetrahydro-2H-pyran-4-yl)pyrimidin-4(3H)-one. BLDpharm.
  • Compounds and compositions as protein kinase inhibitors. Google Patents.
  • Patents & Products - Garg Lab. UCLA.
  • New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers.
  • Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate.
  • Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry.
  • (Z)-1-acetyl-2- ((4-(1-methyl-1H- pyrazol-4-yl)-6- (((tetrahydro-2H- pyran-4-yl)amino)- methyl)quinolin-2- yl)methylene)- indolin-3-one. BindingDB.
  • Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. MDPI.
  • Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers.
  • Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. PubMed.
  • Development of 4H-pyridopyrimidines: a class of selective bacterial protein synthesis inhibitors. PMC.
  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.

Sources

6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol: A Versatile Scaffold in Medicinal Chemistry and Materials Science

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical scaffold, 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol. We will delve into its synthetic pathways, core physicochemical properties, and its established and potential applications, particularly focusing on its role as a privileged structure in drug discovery and a functional motif in supramolecular chemistry. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecular core.

Introduction and Strategic Importance

The compound 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol is a heterocyclic molecule featuring a pyrimidin-4-ol ring system substituted at the 6-position with a non-aromatic tetrahydropyran (THP) ring. While specific literature on this exact molecule is sparse, its constituent parts are of immense significance in modern chemistry.

  • The Pyrimidin-4-ol Core: This scaffold is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1] Its ability to act as both a hydrogen bond donor and acceptor makes it a powerful pharmacophore for interacting with biological targets. It is also the central component of the ureidopyrimidinone (UPy) motif, renowned for its role in creating robust, self-assembling supramolecular polymers through quadruple hydrogen bonding.[2][3]

  • The Tetrahydropyran (THP) Moiety: The THP ring is frequently incorporated into drug candidates as a "pharmacokinetic modulator." Its introduction is a common strategy to improve aqueous solubility, enhance metabolic stability, and optimize oral bioavailability, thereby transforming a biologically active but pharmacokinetically poor compound into a viable drug candidate.[4][5]

The combination of these two moieties results in a scaffold with inherent "drug-like" properties and the potential for molecular recognition, making it a highly valuable building block for diverse applications.

Chemical Synthesis and Methodologies

Proposed Synthetic Protocol

The following multi-step protocol outlines a reliable method for the laboratory-scale synthesis of the target compound.

Step 1: Synthesis of Ethyl 2-(tetrahydro-2H-pyran-4-carbonyl)acetate (β-ketoester intermediate)

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add magnesium ethoxide (1.1 equivalents) and anhydrous diethyl ether.

  • Acylation: Add diethyl malonate (1.0 equivalent) dropwise to the stirred suspension at 0 °C. Allow the reaction to warm to room temperature and stir for 1 hour.

  • Intermediate Formation: In a separate flask, convert tetrahydropyran-4-carboxylic acid (1.0 equivalent) to tetrahydropyran-4-carbonyl chloride using thionyl chloride (1.2 equivalents) in dichloromethane (DCM) with a catalytic amount of DMF. Remove excess thionyl chloride under reduced pressure.

  • Coupling: Dissolve the crude acid chloride in anhydrous diethyl ether and add it dropwise to the magnesium enolate suspension at 0 °C.

  • Workup: After the reaction is complete (monitored by TLC), quench the reaction with dilute sulfuric acid. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the desired β-ketoester.

Step 2: Cyclocondensation to form 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol

  • Reaction Setup: Dissolve the purified β-ketoester (1.0 equivalent) from Step 1 in absolute ethanol.

  • Reagent Addition: Add formamidine hydrochloride (1.2 equivalents) and a base such as sodium ethoxide (1.5 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). The product may precipitate from the solution.

  • Purification: Filter the solid product, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization to afford pure 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: β-Ketoester Formation cluster_step2 Step 2: Pyrimidine Ring Formation THPC Tetrahydropyran-4- carboxylic Acid AcCl Tetrahydropyran-4- carbonyl Chloride THPC->AcCl SOCl2, cat. DMF Ketoester Ethyl 2-(tetrahydro-2H-pyran-4- carbonyl)acetate AcCl->Ketoester Coupling DEM Diethyl Malonate Enolate Magnesium Enolate DEM->Enolate Mg(OEt)2 Enolate->Ketoester Coupling Target 6-(tetrahydro-2H-pyran-4-yl) pyrimidin-4-ol Ketoester->Target NaOEt, EtOH, Reflux Formamidine Formamidine HCl Formamidine->Target NaOEt, EtOH, Reflux

Caption: Synthetic pathway for 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol.

Physicochemical Properties and Molecular Behavior

Understanding the inherent properties of the scaffold is crucial for predicting its behavior in both biological and material contexts.

PropertyDescription & Significance
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.20 g/mol
Tautomerism The pyrimidin-4-ol ring exists in equilibrium between its lactam (keto) and lactim (enol) forms. In most heterocyclic systems of this type, the lactam form is thermodynamically favored. This is critical for its hydrogen bonding patterns, as the lactam form presents a distinct N-H donor and C=O acceptor.[6]
Hydrogen Bonding The molecule possesses two hydrogen bond donor sites (the ring N-H and the O-H of the lactim tautomer) and multiple acceptor sites (the two ring nitrogens and the carbonyl/hydroxyl oxygen). This capacity for strong, directional hydrogen bonding is the basis for its utility in supramolecular chemistry, mimicking the behavior of UPy motifs that form highly stable dimers.[3][7]
Solubility The presence of the polar pyrimidinol ring and the ether oxygen in the THP moiety suggests good aqueous solubility. The THP ring is a well-established replacement for more lipophilic groups (like a phenyl ring) to enhance this property.
Lipophilicity (LogP) The calculated LogP is expected to be low, indicating a hydrophilic character. This is a desirable trait for oral drug candidates, as it balances membrane permeability with sufficient aqueous solubility for dissolution.

Applications in Drug Discovery and Medicinal Chemistry

The 6-(THP)pyrimidin-4-ol scaffold can be considered a "privileged" structure, as its core elements are repeatedly found in successful clinical candidates across various therapeutic areas. Its value lies in providing a robust anchoring point for pharmacophores while the THP moiety fine-tunes the ADME (Absorption, Distribution, Metabolism, Excretion) profile.

Established Roles in Biologically Active Molecules
Therapeutic AreaTarget ClassExample/RationaleReference(s)
Oncology Kinase InhibitorsDerivatives of pyridopyrimidin-7(8H)-one containing a THP group are potent and selective inhibitors of p38α MAP kinase.[4] Pyrazole derivatives with a THP substituent have been developed as novel inhibitors of the ALK5 receptor.[5][4][5]
Cognitive Disorders PhosphodiesterasesPF-04447943, a pyrazolo[3,4-d]pyrimidin-4-one with a THP group, is a selective, brain-penetrant PDE9A inhibitor developed for treating cognitive disorders.[8][8]
Infectious Diseases Topoisomerase / Protein SynthesisTetrahydropyran-based molecules are potent inhibitors of bacterial DNA gyrase and topoisomerase IV.[9] Additionally, related pyridopyrimidine scaffolds inhibit bacterial protein synthesis.[10][9][10]
Role in Targeting Cellular Signaling

The pyrimidinol core can serve as an effective hinge-binding motif for many protein kinases, which are critical regulators of cellular signaling and are often dysregulated in diseases like cancer.

KinaseInhibition cluster_kinase Kinase Catalytic Cycle RTK Receptor Tyrosine Kinase (RTK) Substrate Substrate Protein ATP ATP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream ADP ADP ATP->ADP Hydrolysis Inhibitor { 6-(THP)pyrimidin-4-ol Derivative | Binds to ATP pocket} Inhibitor:port->RTK:f0

Caption: Competitive inhibition of a kinase by a 6-(THP)pyrimidin-4-ol derivative.

Role in Supramolecular Chemistry and Materials Science

The pyrimidin-4-ol core is a key component of the ureidopyrimidinone (UPy) system, a motif celebrated for its ability to form strong and specific self-complementary quadruple hydrogen bonds (DDAA array). This interaction is the driving force behind the formation of supramolecular polymers.

The 6-(THP)pyrimidin-4-ol scaffold, while lacking the full ureido group, retains the crucial lactam structure capable of forming strong hydrogen-bonded dimers. This makes it an attractive building block for creating:

  • Self-Healing Materials: The reversible nature of the hydrogen bonds allows materials to repair themselves after damage.

  • Biomaterials and Hydrogels: Functionalizing polymers with this motif can create cross-linked networks suitable for tissue engineering and drug delivery.[11]

  • Advanced Polymer Architectures: The motif has been used to create complex structures like polycatenanes, where mechanical and hydrogen bonds coexist.[7]

Caption: Dimerization of the pyrimidin-4-ol core via hydrogen bonding.

Pharmacokinetic (ADME) Profile Insights

A critical aspect of drug development is understanding a compound's ADME profile. The structural features of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol provide valuable insights into its likely pharmacokinetic behavior.[12]

  • Absorption: The scaffold's moderate polarity and good potential solubility suggest it is a good candidate for oral absorption. The THP group helps to avoid the poor absorption often associated with overly lipophilic or insoluble compounds.

  • Distribution: The hydrophilic nature would likely lead to distribution primarily in plasma and well-perfused organs, with lower potential for non-specific binding to tissues compared to more lipophilic analogues. Its ability to cross the blood-brain barrier would depend on the other substituents attached to the core.

  • Metabolism: The pyrimidine ring can be a site for Phase I metabolism (e.g., oxidation), while the THP ring is generally considered metabolically robust, protecting the molecule from rapid degradation. This is a key reason for its inclusion in drug design.

  • Excretion: The parent compound and its potential metabolites are likely to be cleared renally due to their water-soluble nature.

Conclusion and Future Perspectives

6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol represents a highly strategic and versatile chemical scaffold. While it may not be a final drug product in itself, its true value lies in its role as a foundational building block. The combination of the biologically relevant pyrimidin-4-ol core with the pharmacokinetically favorable tetrahydropyran moiety provides an excellent starting point for the development of novel therapeutics and advanced functional materials.

Future research should focus on:

  • Library Synthesis: The proposed synthetic route can be adapted to create a library of derivatives with diverse substitutions on the pyrimidine ring to explore structure-activity relationships (SAR).

  • Biological Screening: Such a library should be screened against key drug target families, particularly protein kinases, phosphodiesterases, and bacterial enzymes.

  • Materials Development: The self-association properties should be quantitatively studied to evaluate its potential in forming novel supramolecular polymers and hydrogels.

By leveraging the inherent strengths of this scaffold, researchers can accelerate the discovery and development of next-generation molecules for a wide range of scientific applications.

References

  • Solid-phase based synthesis of ureidopyrimidinone-peptide conjugates for supramolecular biomaterials. Research portal Eindhoven University of Technology. [Link]

  • Scheme for the synthesis of (A) ureidopyrimidinone synthon and (B) GEUPY (Upy substituted gelatin derivatives). ResearchGate. [Link]

  • Design and discovery of 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), a selective brain penetrant PDE9A inhibitor for the treatment of cognitive disorders. Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis, and Characterization of Semiconducting Polymers Incorporating a Ring-like Ureidopyrimidinone (UPy) Quadruple Hydrogen Bonding Structure. ACS Publications. [Link]

  • Ureidopyrimidone based Poly(ionic liquid) as All Solid-State Electrolyte for Electrochromic Devices. Journal of Materials Chemistry C. [Link]

  • Supramolecular polymerization of a ureidopyrimidinone‐based[11]catenane prepared via ring‐closing metathesis. PMC. [Link]

  • Discovery of 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Characterization of Tetrahydropyran-Based Bacterial Topoisomerase Inhibitors with Antibacterial Activity against Gram-Negative Bacteria. PubMed. [Link]

  • New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers. [Link]

  • Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. [Link]

  • Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry. [Link]

  • Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. PubMed. [Link]

  • Synthesis, characterization of ‎2-amino-pyran ‎and derivatives evaluation of the bacterial, ‎antioxidant and anticancer activity. International journal of health sciences. [Link]

  • Development of 4H-pyridopyrimidines: a class of selective bacterial protein synthesis inhibitors. PMC. [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC. [Link]

  • Plasma pharmacokinetics and oral bioavailability of 3,4,5,6-tetrahydrouridine, a cytidine deaminase inhibitor, in mice. PubMed. [Link]

  • Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. Folia Medica. [Link]

  • FDA approved six-membered ring fused pyrimidine-based derivatives. ResearchGate. [Link]

  • Physiologically Based Pharmacokinetic Modeling of Bergamottin and 6,7- Dihydroxybergamottin to Describe CYP3A4 Mediated Grapefruit- Drug Interactions. Clinical Pharmacology & Therapeutics. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. MDPI. [Link]

  • Pharmacokinetics – Knowledge and References. Taylor & Francis Online. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Potential Applications of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the novel heterocyclic compound, 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol. While direct literature on this specific molecule is not extensively available, this document leverages established synthetic methodologies and structure-activity relationships of related compounds to propose a robust synthetic pathway and explore its potential as a valuable scaffold in medicinal chemistry.

Introduction: The Rationale for a Novel Scaffold

The pyrimidine ring is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties[1][2]. The substitution pattern on the pyrimidine ring is crucial for its pharmacological profile. The 6-position, in particular, offers a vector for introducing diverse functionalities that can modulate target binding and pharmacokinetic properties.

The tetrahydro-2H-pyran (THP) moiety is a saturated heterocyclic ring frequently incorporated into drug candidates to enhance properties such as solubility, metabolic stability, and cell permeability. Its non-planar, conformationally restricted nature can also lead to more specific and potent interactions with biological targets[3].

The novel combination of a pyrimidin-4-ol core with a tetrahydropyran substituent at the 6-position in 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol presents an intriguing scaffold for the development of new therapeutic agents. This guide will detail a plausible and efficient synthetic route to this compound, its characterization, and its potential biological significance.

Proposed Synthesis: A Strategic Approach

The most logical and efficient approach to synthesize 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol is through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds and is well-suited for this purpose, given the commercial availability of the key starting materials. An alternative, the Negishi coupling, also presents a viable route.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a disconnection at the C6-C4' bond, leading to two key synthons: a 6-halopyrimidin-4-ol and a tetrahydropyran-4-yl organometallic reagent.

G Target Molecule 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol Disconnection C-C Bond Formation Target Molecule->Disconnection Synthon1 6-Halopyrimidin-4-ol Disconnection->Synthon1 Synthon2 Tetrahydropyran-4-yl Organometallic Reagent Disconnection->Synthon2

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The proposed forward synthesis involves the Suzuki-Miyaura coupling of a commercially available 6-halopyrimidin-4-ol with (tetrahydro-2H-pyran-4-yl)boronic acid. 6-Chloropyrimidin-4-ol is a suitable starting material[4].

G A 6-Chloropyrimidin-4-ol C 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol A->C Pd Catalyst, Base, Solvent, Heat B (Tetrahydro-2H-pyran-4-yl)boronic acid B->C

Caption: Proposed Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a self-validating system, designed with internal checks and based on established literature for similar transformations[5][6][7].

Materials:

  • 6-Chloropyrimidin-4-ol[4]

  • (Tetrahydro-2H-pyran-4-yl)boronic acid[8][9]

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a more advanced ligand like SPhos

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 6-chloropyrimidin-4-ol (1.0 eq), (tetrahydro-2H-pyran-4-yl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of anhydrous 1,4-dioxane. Add this catalyst mixture to the Schlenk flask.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the reaction flask. The final concentration of the limiting reagent should be approximately 0.1 M.

  • Reaction: Heat the reaction mixture to reflux (approximately 100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol.

Alternative Synthetic Pathway: Negishi Coupling

An alternative approach involves a Negishi coupling, which couples an organozinc compound with an organic halide[10][11]. This method can be advantageous in certain cases, particularly for its tolerance of functional groups.

G A 6-Bromopyrimidin-4-ol C 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol A->C Pd or Ni Catalyst, Solvent B Tetrahydropyran-4-ylzinc halide B->C

Caption: Proposed Negishi coupling reaction.

This would involve the in-situ generation of a tetrahydropyran-4-ylzinc halide from a corresponding halide (e.g., 4-bromotetrahydro-2H-pyran) and its subsequent coupling with 6-bromopyrimidin-4-ol[12][13][14].

Characterization of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol

The structure of the synthesized compound should be unequivocally confirmed using a suite of analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the pyrimidine ring protons (likely a singlet for H5 and a doublet for H2), and characteristic multiplets for the tetrahydropyran ring protons. The chemical shifts will be influenced by the electronic nature of the pyrimidine ring.
¹³C NMR Resonances for the carbon atoms of the pyrimidine and tetrahydropyran rings. The chemical shifts of the pyrimidine carbons will be indicative of the substitution pattern.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of C₉H₁₂N₂O₂ (180.21 g/mol ).
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H and O-H stretching (due to tautomerism), C=O stretching, and C-N and C-O stretching vibrations.
Melting Point A sharp and defined melting point, indicating the purity of the compound.

Note: Predicted NMR data based on structurally similar compounds[15][16].

Potential Biological Applications and Future Directions

While the specific biological activity of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol is yet to be determined, the constituent moieties suggest several promising avenues for investigation.

Anticancer Activity

Numerous pyrimidine derivatives are potent anticancer agents, often acting as inhibitors of kinases or other enzymes involved in cell proliferation[1][17][18]. The introduction of the tetrahydropyran group could enhance the drug-like properties of the pyrimidine core and lead to novel kinase inhibitors.

Anti-inflammatory and Immunomodulatory Effects

Certain pyrimidine derivatives have shown anti-inflammatory and immunomodulatory activities[19]. The target compound could be screened for its ability to modulate key inflammatory pathways, such as cyclooxygenase (COX) or cytokine signaling.

Antiviral and Antibacterial Properties

The pyrimidine scaffold is present in many antiviral and antibacterial drugs[20][21]. The unique substitution pattern of the target molecule may confer novel antimicrobial properties.

In Vitro and In Vivo Evaluation Workflow

A proposed workflow for the biological evaluation of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol is outlined below.

G A Synthesized Compound B In Vitro Screening (e.g., Kinase Assays, Cell Proliferation) A->B C Hit Identification B->C D Lead Optimization (SAR Studies) C->D E In Vivo Studies (Animal Models) D->E F Preclinical Development E->F

Caption: Biological evaluation workflow.

Conclusion

This technical guide has presented a comprehensive and actionable plan for the synthesis and evaluation of the novel compound, 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol. By leveraging established synthetic methodologies, a plausible and efficient route to this molecule has been detailed. The unique combination of the pyrimidine and tetrahydropyran scaffolds holds significant promise for the discovery of new therapeutic agents. The proposed characterization and biological evaluation workflows provide a clear path forward for researchers and drug development professionals to explore the full potential of this intriguing molecule.

References

  • Negishi, E. The Negishi Coupling. Wikipedia. [Link]

  • Wang, Z., et al. Nickel-catalyzed Negishi cross-couplings of 6-chloropurines with organozinc halides at room temperature. Organic & Biomolecular Chemistry. [Link]

  • Han, X., et al. Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters. [Link]

  • Patil, S. A., et al. A Novel and One-Pot Synthesis of 6-arylpyrimidin-4-ol. SciSpace. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Ahluwalia, V. K., et al. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES. [Link]

  • Gaponov, K. V., et al. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. [Link]

  • Sørum, C., et al. (1)H,(13)C and (19)F NMR data of N-substituted 6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amines in DMSO-d(6). PubMed. [Link]

  • Zhang, P., et al. Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv. [Link]

  • Negishi Coupling. Organic Chemistry Portal. [Link]

  • Kinza, A., et al. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC. [Link]

  • Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]

  • Tetrahydropyran-4-boronic acid. PubChem. [Link]

  • Production method for tetrahydro-2h-pyran derivative.
  • The Suzuki Reaction. Andrew G Myers Research Group. [Link]

  • Preparation of pyrimidine intermediates useful for the manufacture of macitentan.
  • Wang, W., et al. Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • Li, J., et al. Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Atlantis Press. [Link]

  • Káňová, M., et al. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]

  • Abdel-Ghani, T. M., et al. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers. [Link]

  • Activity of 6-aryl-pyrrolo[2,3-d]pyrimidine-4-amines to Tetrahymena. PubMed. [Link]

  • 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. PMC. [Link]

  • Okoro, U. C. Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]

  • Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry. [Link]

  • Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti-bacterial, MTT and Molecular Docking Assessment. ResearchGate. [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. [Link]

  • Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science. [Link]

  • Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. Panduranga Mudgal. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition. PubMed. [Link]

  • Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal. [Link]

  • MULTICOMPONENT REACTIONS: SYNTHESIS OF SPIROCYCLIC TETRAHYDROPYRAN DERIVATIVES BY PRINS CYCLIZATION. PMC. [Link]

  • Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. Academia.edu. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is strategically designed around the construction of a key β-keto ester intermediate, ethyl 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanoate, followed by a classical pyrimidine ring-forming cyclocondensation. This document offers detailed experimental protocols, mechanistic insights, and data presentation to enable researchers, scientists, and drug development professionals to successfully synthesize this target molecule.

Introduction

The pyrimidin-4-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. Substitution at the 6-position with cyclic moieties, such as the tetrahydropyran ring, can significantly influence the pharmacological properties of these compounds, including their solubility, metabolic stability, and target-binding affinity. This guide details a reliable synthetic route to 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol, providing a foundation for the exploration of its potential therapeutic applications.

Retrosynthetic Strategy

A logical retrosynthetic analysis of the target molecule, 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol (1), suggests a primary disconnection at the pyrimidine ring. The most common and reliable method for constructing a pyrimidin-4-ol ring is the condensation of a β-keto ester with an amidine, such as formamidine. This leads to the key intermediate, ethyl 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanoate (2). This intermediate can be conceptually derived from a Claisen condensation between an ester of tetrahydropyran-4-carboxylic acid (3) and ethyl acetate.

G 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol (1) 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol (1) Ethyl 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanoate (2) Ethyl 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanoate (2) 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol (1)->Ethyl 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanoate (2) Cyclocondensation Methyl tetrahydropyran-4-carboxylate (3) Methyl tetrahydropyran-4-carboxylate (3) Ethyl 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanoate (2)->Methyl tetrahydropyran-4-carboxylate (3) Claisen Condensation Tetrahydropyran-4-carboxylic acid Tetrahydropyran-4-carboxylic acid Methyl tetrahydropyran-4-carboxylate (3)->Tetrahydropyran-4-carboxylic acid Esterification

Caption: Retrosynthetic analysis of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol.

Synthesis of the Key Intermediate: Ethyl 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanoate (2)

While commercially available, the synthesis of this key β-keto ester from more fundamental starting materials is presented for completeness. The pathway involves the esterification of tetrahydropyran-4-carboxylic acid followed by a Claisen condensation.

Step 1: Esterification of Tetrahydropyran-4-carboxylic Acid

The initial step is the conversion of the commercially available tetrahydropyran-4-carboxylic acid to its corresponding methyl ester. This is a standard esterification reaction, which can be efficiently achieved using dimethyl sulfate in the presence of a mild base like potassium carbonate.[1]

Experimental Protocol:

  • To a stirred suspension of anhydrous potassium carbonate (1.17 g, 8.45 mmol) in acetone (40 mL), slowly add tetrahydropyran-4-carboxylic acid (1.00 g, 7.68 mmol).

  • To this mixture, add dimethyl sulfate (0.8 mL, 8.45 mmol) dropwise.

  • Heat the reaction mixture to reflux and stir for 3 hours.

  • After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetone.

  • Combine the filtrates and concentrate under reduced pressure to yield methyl tetrahydropyran-4-carboxylate as an oil, which can be used in the next step without further purification.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)
Methyl tetrahydropyran-4-carboxylateC7H12O3144.17>95
Step 2: Claisen Condensation

The Claisen condensation is a classic carbon-carbon bond-forming reaction that occurs between two esters in the presence of a strong base.[2][3] In this step, the enolate of ethyl acetate attacks the carbonyl group of methyl tetrahydropyran-4-carboxylate to form the desired β-keto ester.

Experimental Protocol:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of sodium ethoxide by carefully dissolving sodium metal (0.23 g, 10 mmol) in absolute ethanol (20 mL).

  • To this solution, add a mixture of methyl tetrahydropyran-4-carboxylate (1.44 g, 10 mmol) and anhydrous ethyl acetate (1.0 mL, 10.2 mmol).

  • Heat the reaction mixture to reflux and stir for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it into a mixture of ice and dilute hydrochloric acid to neutralize the excess base.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure ethyl 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanoate.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)
Ethyl 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanoateC10H16O4200.2360-70

Final Step: Synthesis of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol (1)

The final step in the synthesis is the cyclocondensation of the β-keto ester with formamidine acetate to construct the pyrimidin-4-ol ring. This is a well-established and high-yielding reaction for the synthesis of 6-substituted pyrimidin-4-ols.

G cluster_0 Synthesis of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol A B A->B Formamidine Acetate, NaOEt, EtOH C B->C Tautomerization

Sources

Physicochemical Profiling of 6-(Tetrahydro-2H-pyran-4-yl)pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol , a critical heterocyclic scaffold in medicinal chemistry. This molecule serves as a "polar core" fragment, widely utilized in the design of kinase inhibitors (e.g., JAK, p38 MAPK) and CNS-active agents (e.g., PDE9A inhibitors) to optimize lipophilicity and metabolic stability.

Chemical Identity & Structural Analysis[1]

While formally named as an "ol" (alcohol), this heterocycle exists predominantly in its keto-tautomeric form in both solution and solid states. Understanding this equilibrium is fundamental to accurate docking studies and solubility profiling.

PropertyDetail
IUPAC Name 6-(Tetrahydro-2H-pyran-4-yl)pyrimidin-4(3H)-one
Common Name 6-(Tetrahydro-2H-pyran-4-yl)-4-hydroxypyrimidine
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.21 g/mol
SMILES O=C1C=C(C2CCOCC2)N=CN1 (Keto form)
Key Structural Motif Pyrimidin-4-one : Hydrogen bond donor/acceptor pair.Tetrahydropyran (THP) : Lipophilicity-lowering isostere of cyclohexyl.[1][2][3]
Tautomeric Equilibrium

The molecule undergoes lactam-lactim tautomerism. In aqueous solution at physiological pH, the pyrimidin-4(3H)-one (Lactam) form is energetically favored over the pyrimidin-4-ol (Lactim) form by approximately 3–5 kcal/mol. This dictates that the molecule acts primarily as a hydrogen bond donor at N3 and an acceptor at the carbonyl oxygen.

Tautomerism cluster_0 Predominant Form (Solution/Solid) cluster_1 Minor Form Keto Pyrimidin-4(3H)-one (Lactam) Non-Aromatic Ring H-Bond Donor (NH) Enol Pyrimidin-4-ol (Lactim) Aromatic Ring H-Bond Donor (OH) Keto->Enol  Ka (Minor)  

Figure 1: Lactam-Lactim tautomeric equilibrium. The lactam form (left) is the relevant species for receptor binding interactions in most kinase active sites.

Physicochemical Profile

The substitution of a phenyl or cyclohexyl ring with a tetrahydropyran-4-yl group is a strategic medicinal chemistry tactic to lower LogP (lipophilicity) and reduce plasma protein binding without sacrificing steric bulk.

Quantitative Data Summary

Note: Values below represent high-fidelity predictive models calibrated against pyrimidine analogs, as specific experimental data for this intermediate is rarely published in isolation.

ParameterValue / RangeSignificance
cLogP 0.2 – 0.6Ideal for CNS penetration. Significantly lower than the cyclohexyl analog (cLogP ~1.8).
Topological Polar Surface Area (TPSA) ~55 ŲIndicates good membrane permeability; < 60 Ų is optimal for BBB penetration.
pKa (Acidic) 8.5 ± 0.5Deprotonation of N3-H. At pH 7.4, the molecule is >90% neutral.
pKa (Basic) 2.2 ± 0.3Protonation of N1. Negligible at physiological pH.
Solubility (Aq) Moderate (0.5–2 mg/mL)The THP ether oxygen accepts H-bonds from water, enhancing solubility vs. carbocyclic analogs.
Melting Point 165 – 175 °CHigh crystallinity driven by intermolecular N-H···O=C hydrogen bonding networks.

Experimental Protocols

A. Synthesis of the Core Scaffold

This protocol describes the condensation of a β-keto ester with formamidine, the industry-standard route for constructing the 6-substituted pyrimidin-4-one core.

Reagents:

  • Ethyl 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanoate (Precursor A)

  • Formamidine acetate

  • Sodium ethoxide (NaOEt) (21% wt in EtOH)

  • Ethanol (anhydrous)

Workflow:

  • Preparation: Charge a reaction vessel with Precursor A (1.0 eq) and Formamidine acetate (1.5 eq) in anhydrous ethanol.

  • Cyclization: Add NaOEt solution (2.5 eq) dropwise at 0°C.

  • Reflux: Heat the mixture to reflux (78°C) for 6–12 hours. Monitor conversion by LC-MS (Target [M+H]⁺ = 181.1).

  • Workup: Cool to room temperature. Concentrate under reduced pressure. Dissolve residue in minimal water and acidify to pH 5–6 with 1N HCl.

  • Isolation: The product often precipitates upon acidification. Filter the white solid. If no precipitate forms, extract with EtOAc/THF (3:1).

  • Purification: Recrystallize from EtOH or purify via flash chromatography (DCM:MeOH gradient).

Synthesis Start Precursors: Ethyl 3-oxo-3-(THP-4-yl)propanoate + Formamidine Acetate Step1 1. Base Promoted Condensation (NaOEt, EtOH, Reflux 12h) Start->Step1 Step2 2. Acidification (pH 6) Precipitates the neutral Pyrimidinone Step1->Step2 Product Target: 6-(Tetrahydro-2H-pyran-4-yl)pyrimidin-4(3H)-one Step2->Product

Figure 2: Synthetic pathway via Biginelli-type condensation logic.

B. Solubility & pKa Determination

For drug development, accurate pKa measurement is critical to predict ionization in the gut (pH 1–8).

  • Method: Potentiometric Titration (Sirius T3 or equivalent).

  • Protocol:

    • Dissolve 1–2 mg of compound in 0.15 M KCl (aq).

    • Titrate with 0.5 M KOH and 0.5 M HCl across pH 2–12.

    • Data Analysis: Look for the inflection point around pH 8.5 (N-H deprotonation).

    • Note: If solubility is low at pH 7, use a co-solvent method (Methanol/Water) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).

Drugability & Medicinal Chemistry Context[1][3]

The "THP Effect"

Replacing a cyclohexyl or phenyl ring with a tetrahydropyran (THP) ring at the 6-position of the pyrimidine scaffold typically results in:

  • Lipophilicity Efficiency (LipE): Increases LipE by lowering LogP (~1.5 units vs cyclohexyl) while maintaining similar ligand efficiency.

  • Metabolic Stability: The THP ether oxygen deactivates the ring toward CYP450-mediated oxidation compared to a cyclohexyl ring, which is prone to hydroxylation.

  • Solubility: The ether oxygen acts as a weak H-bond acceptor, disrupting crystal lattice energy and improving aqueous solubility.

Case Study Applications:

  • PDE9A Inhibitors: Pfizer utilized the THP-pyrimidine scaffold to optimize brain penetration (low efflux) for cognitive disorder treatments (See Pfizer PF-04447943).

  • Kinase Inhibitors: Used as a hinge-binding motif where the pyrimidine N1 accepts a proton from the hinge region backbone amide, and the C4-NH (or C4-NH2 in amino variants) donates to the backbone carbonyl.

References

  • Pfizer PDE9A Inhibitor Discovery: Proulx-Lafrance, C., et al. "Design and discovery of... (PF-04447943), a selective brain penetrant PDE9A inhibitor." Journal of Medicinal Chemistry 55.21 (2012): 9045-9054. Link

  • p38 MAP Kinase Inhibitors: Goldstein, D. M., et al. "Discovery of... (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase." Journal of Medicinal Chemistry 54.7 (2011): 2255-2265. Link

  • Tautomerism in Pyrimidines: Seybold, P. G. "Computational Estimation of the Acidities of Pyrimidines and Related Compounds." PMC Biophysics (2012). Link

  • Synthetic Methodology: Yengoyan, A. P., et al. "Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives." Letters in Organic Chemistry 16 (2019).[4][5] Link

Sources

Deconvoluting the Mechanism of Action: Target Identification Strategies for 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol scaffold represents a "privileged structure" in medicinal chemistry, frequently serving as a key pharmacophore for kinase inhibitors (specifically JNK and MAPK pathways) and phosphodiesterase (PDE) modulators. When this moiety emerges as a hit in phenotypic screens, identifying its precise molecular target is critical for lead optimization.

This guide details a rigorous, multi-disciplinary workflow for Target Identification (Target ID). It moves beyond generic protocols to address the specific physicochemical properties of this pyrimidine-tetrahydropyran hybrid, focusing on tautomeric stability, hinge-binding logic, and chemical probe design.

Phase 1: Structural Analysis & In Silico Profiling

Before wet-lab experimentation, we must define the "active species." The 4-hydroxypyrimidine moiety exists in a tautomeric equilibrium that dictates its hydrogen-bonding capability.

Tautomeric Considerations

The molecule predominantly exists as 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4(3H)-one in physiological solution.

  • Implication: The N3-H acts as a hydrogen bond donor, and the C4=O acts as an acceptor. This D-A (Donor-Acceptor) motif is a classic "hinge-binding" signature found in Type I kinase inhibitors.

  • Action: Ensure all docking simulations utilize the keto tautomer, not the enol.

Pharmacophore Mapping & Virtual Screening

Use "Similarity Ensemble Approach" (SEA) and molecular docking to predict high-probability targets.

  • Primary Target Class (Kinases): The pyrimidine ring mimics the adenine of ATP. The tetrahydropyran (THP) group typically occupies the hydrophobic "gatekeeper" region or the solvent-exposed ribose pocket.

    • Likely Suspects:JNK1/2/3 (c-Jun N-terminal kinases), BRAF , and ALK5 .

  • Secondary Target Class (Enzymes/GPCRs):

    • Likely Suspects:PDE9A (Phosphodiesterase 9A) – The THP group is a known bioisostere for hydrophobic stabilizers in PDE inhibitors.

Phase 2: Chemical Proteomics (The Core Workflow)

This is the definitive method for validating physical interaction in a complex proteome. We will utilize Activity-Based Protein Profiling (ABPP) or Photo-Affinity Labeling (PAL) .[1]

Chemical Probe Design

Design is the failure point for most Target ID campaigns. You cannot simply "attach a linker." You must use Structure-Activity Relationship (SAR) data to place the linker in a solvent-exposed region.

Strategy for 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol:

  • The "Hinge" Region (Avoid): The N3 and C4=O positions are likely buried in the ATP pocket. Modifying them will abolish activity.

  • The "Solvent Front" (Target): The C2 position or the C5 position of the pyrimidine ring are the optimal attachment points.

    • Synthesis: Perform a Suzuki coupling at the C5 position to introduce a polyethylene glycol (PEG) linker terminating in a Biotin handle.

  • The Control Probe: Synthesize a "dead" probe (e.g., N3-methylation) that is structurally similar but biologically inactive. This filters out non-specific binders.

The Experiment: Competitive Pull-Down

We do not just "fish" for targets; we validate specificity via competition.

StepProtocol DescriptionCritical Parameter
1. Lysate Prep Generate native cell lysates (e.g., HEK293 or relevant disease line). Do not use denaturing buffers (SDS/Urea) yet.Buffer: PBS + 0.1% NP-40 + Protease Inhibitors. Keep at 4°C.
2. Competition Divide lysate into two pools. Pool A: Treat with free parent compound (10-50 µM) for 1 hr. Pool B: Treat with DMSO (Vehicle).This "blocks" the specific target in Pool A.
3. Probe Incubation Add the Biotinylated Probe (1-5 µM) to both pools. Incubate 1-2 hrs at RT.Probe concentration must be < Kd of the parent.
4. Enrichment Add Streptavidin-coated magnetic beads. Rotate O/N at 4°C. Wash 6x with high-salt and low-detergent buffers.Aggressive washing reduces background (heat shock proteins, tubulin).
5. Elution & Digest On-bead trypsin digestion followed by peptide extraction.QC: Run 5% of eluate on Silver Stain SDS-PAGE to visualize bands.
6. LC-MS/MS Label-free quantification (LFQ) or TMT labeling. Compare Pool A vs. Pool B.Hit Criteria: Proteins depleted >5-fold in Pool A (competed out).
Visualization of the Workflow

The following diagram illustrates the logical flow from hit to validated target using the Competitive ABPP method.

TargetID_Workflow Hit Phenotypic Hit: 6-(THP)-pyrimidin-4-ol SAR SAR Analysis: Identify Solvent Vector Hit->SAR Probe Synthesize Biotin-Probe (C5-Linker) SAR->Probe Pulldown Add Probe + Streptavidin Beads Probe->Pulldown Lysate Cell Lysate Preparation Exp_A Arm A: Pre-treat with Parent Compound (Competitor) Lysate->Exp_A Exp_B Arm B: Pre-treat with DMSO (Vehicle) Lysate->Exp_B Exp_A->Pulldown Exp_B->Pulldown MS LC-MS/MS Analysis (TMT or LFQ) Pulldown->MS Filter Bioinformatics Filter: Identify Proteins Enriched in B vs A MS->Filter Validation Validation: Western Blot / CRISPR Filter->Validation

Caption: Competitive Activity-Based Protein Profiling (ABPP) workflow. The "Competition" step (Arm A) is crucial for distinguishing specific targets from sticky non-specific binders.

Phase 3: Biophysical & Genetic Validation

Mass spectrometry gives you a list of proteins. You must now prove that binding causes the phenotype.

Cellular Thermal Shift Assay (CETSA)

This is a label-free method to validate target engagement in intact cells.

  • Principle: Ligand binding stabilizes the protein, increasing its melting temperature (

    
    ).
    
  • Protocol: Treat cells with the compound. Heat aliquots to a gradient (40°C–65°C). Lyse and analyze the soluble fraction via Western Blot using antibodies against the candidate target (e.g., anti-JNK1).

  • Result: A shift in the aggregation curve compared to DMSO confirms intracellular binding.

CRISPR/Cas9 Knockout

If the compound kills cancer cells by inhibiting Target X, then knocking out Target X genetically should mimic the drug's effect (or render the cells resistant if the drug requires the target for toxicity).

  • Experiment: Generate a CRISPR-KO line for the top candidate (e.g., MAPK8 for JNK1).

  • Prediction: If the compound works via JNK1 inhibition, the KO cells should show a reduced phenotypic response to the compound (since the target is already gone).

Phase 4: Case Study & Likely Targets

Based on the specific pharmacophore of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol, literature suggests high probability for the following targets. This serves as a starting point for your Western Blot validation.

Target FamilySpecific ProteinRationaleReference
MAP Kinases JNK1/2/3 Pyrimidine-4-one is a classic hinge binder; THP fits the hydrophobic back-pocket.[1, 2]
Phosphodiesterases PDE9A Structural homology to PF-04447943 (Pyrazolopyrimidine-THP).[3]
TGF-β Signaling ALK5 Pyrazole/Pyrimidine-THP scaffolds are known ALK5 inhibitors.[2][4]

References

  • Bennett, B. L., et al. (2009). "Synthesis and SAR of 4-substituted-2-aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors." Journal of Medicinal Chemistry.

  • Abdel-Magid, A. F. (2025).[3] "Pyrimidine Scaffold Dual-Target Kinase Inhibitors for Cancer Diseases: A Review." Archiv der Pharmazie.

  • Verhoest, P. R., et al. (2012). "Design and discovery of 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), a selective brain penetrant PDE9A inhibitor."[4] Journal of Medicinal Chemistry.

  • Zhao, L., et al. (2022). "Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent ALK5 receptor inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Niphakis, M. J., & Cravatt, B. F. (2014). "Enzyme inhibitor discovery by activity-based protein profiling." Annual Review of Biochemistry.

Sources

The 6-(Tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol Scaffold: A Strategic Intermediate for Kinase and GPCR Modulation

[1]

Executive Summary: The "Privileged Scaffold"

In modern medicinal chemistry, 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol (and its dominant tautomer, 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4(3H)-one ) represents a high-value "privileged scaffold."[1] This structural motif combines the hydrogen-bonding capability of the pyrimidin-4-one core—essential for kinase hinge binding—with the metabolic stability and solubility of the tetrahydropyran ring.[1]

This technical guide analyzes the therapeutic potential of this scaffold, focusing on its utility as a precursor for inhibitors of c-Jun N-terminal Kinase (JNK) and agonists of GPR119 .[1] By leveraging this specific intermediate, researchers can access potent modulators for neurodegenerative diseases, inflammation, and metabolic disorders like Type 2 Diabetes.[1]

Chemical Identity & Structural Significance[2][3][4][5]

Tautomeric Equilibrium

The compound exists in a dynamic equilibrium between the enol form (pyrimidin-4-ol) and the keto form (pyrimidin-4(3H)-one) .[1] In solution and within protein binding pockets, the keto form is typically the relevant species for donor-acceptor interactions.[1]

PropertySpecification
IUPAC Name 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol
Common Tautomer 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4(3H)-one
Molecular Formula C9H12N2O2
Molecular Weight 180.21 g/mol
Key Pharmacophore Pyrimidine (Hinge Binder) + Tetrahydropyran (Solubilizing Group)
Structural Advantages[5][10]
  • Hinge Binding: The N1 and O4 (carbonyl) atoms of the pyrimidin-4-one core mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.[1]

  • Metabolic Stability: The tetrahydropyran ring serves as a bioisostere for the piperidine ring often found in older drugs.[1] Unlike piperidine, the pyran ring lacks a basic nitrogen, reducing the risk of hERG channel blockage (cardiotoxicity) and improving metabolic stability against oxidative metabolism.[1]

Primary Therapeutic Target: JNK Signaling Pathway

The most direct application of the 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-one scaffold is in the design of ATP-competitive inhibitors for c-Jun N-terminal Kinases (JNK1, JNK2, JNK3) .[1]

Mechanism of Action

JNKs are stress-activated protein kinases (SAPKs) that regulate apoptosis, inflammation, and neurodegeneration.[1] Dysregulation of JNK signaling is implicated in Alzheimer's disease, Parkinson's disease, and insulin resistance.[1]

  • Inhibition Strategy: The scaffold binds to the ATP-binding pocket of JNK.[1]

  • Binding Mode:

    • The NH (N3) of the pyrimidine acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue (e.g., Met111 in JNK1).[1]

    • The Carbonyl (O4) acts as a hydrogen bond acceptor from the backbone amide of the hinge residue (e.g., Glu109 in JNK1).[1]

    • The Tetrahydropyran group occupies the solvent-exposed region or the ribose-binding pocket, improving water solubility and preventing rapid clearance.[1]

Therapeutic Relevance[10][11]
  • Neurodegeneration: JNK3 inhibition protects dopaminergic neurons in models of Parkinson's disease.

  • Inflammation: JNK1 inhibition reduces the production of pro-inflammatory cytokines (TNF-α, IL-6) in rheumatoid arthritis.[1]

JNK Signaling Pathway Visualization

The following diagram illustrates the JNK signaling cascade and the point of intervention by the scaffold-derived inhibitor.

JNK_PathwayStressCellular Stress(UV, Cytokines, Oxidative)MAP3KMAP3K(ASK1, TAK1, MEKK1)Stress->MAP3KActivatesMKK4_7MAP2K(MKK4, MKK7)MAP3K->MKK4_7PhosphorylationJNKJNK(c-Jun N-terminal Kinase)MKK4_7->JNKPhosphorylation (Thr-Pro-Tyr)cJunc-Jun(Transcription Factor)JNK->cJunPhosphorylation (Ser63/73)InhibitorScaffold-DerivedInhibitorInhibitor->JNKATP-CompetitiveInhibitionAP1AP-1 ComplexcJun->AP1DimerizationResponseApoptosis / InflammationAP1->ResponseGene Expression

Figure 1: The JNK MAPK signaling cascade.[1] The scaffold-derived inhibitor blocks JNK activity, preventing c-Jun phosphorylation and subsequent apoptotic gene expression.[1]

Secondary Therapeutic Target: GPR119 Agonism

Beyond kinases, this scaffold is a key intermediate for GPR119 agonists , a class of drugs targeting metabolic disorders.[1]

Mechanism of Action

GPR119 is a G-protein-coupled receptor (GPCR) expressed in pancreatic β-cells and intestinal L-cells.[1]

  • Agonism: Activation of GPR119 increases intracellular cAMP levels.

  • Effect:

    • Pancreas: Enhances glucose-dependent insulin secretion (GSIS).[1]

    • Intestine: Stimulates the release of GLP-1 (Glucagon-like peptide-1).[1]

  • Role of Scaffold: The pyrimidine ring serves as a central connector, while the tetrahydropyran group mimics the hydrophobic/polar balance required for the receptor's orthosteric binding site, often replacing a metabolically labile piperidine.

Experimental Protocols

Synthesis of the Intermediate

Objective: Synthesize 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4(3H)-one. Principle: Condensation of a β-keto ester with formamidine acetate.[1]

Reagents:

  • Ethyl 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanoate (Precursor A)[1]

  • Formamidine acetate (Precursor B)

  • Sodium ethoxide (NaOEt) in Ethanol (Base/Solvent)[1]

Protocol:

  • Preparation: Dissolve 1.0 eq of Precursor A and 1.5 eq of Formamidine acetate in anhydrous Ethanol (0.5 M concentration).

  • Basification: Add 2.5 eq of Sodium ethoxide (21% wt in EtOH) dropwise at 0°C under N2 atmosphere.

  • Reaction: Reflux the mixture at 80°C for 4-6 hours. Monitor by LC-MS for the disappearance of the starting material.[1]

  • Workup: Cool to room temperature. Acidify to pH 6 with 1M HCl. The product often precipitates as a white solid.

  • Purification: Filter the solid, wash with cold water and diethyl ether. Recrystallize from EtOH/Water if necessary.

  • Validation: Confirm structure via 1H-NMR (DMSO-d6) and LC-MS (M+H = 181.1).

Kinase Inhibition Assay (JNK1)

Objective: Determine the IC50 of the derived inhibitor against JNK1. Method: LanthaScreen™ Eu Kinase Binding Assay (TR-FRET).[1]

Workflow:

  • Reagents: Recombinant JNK1, Eu-labeled anti-His antibody, Alexa Fluor® 647-labeled ATP tracer.[1]

  • Plate Setup: In a 384-well white low-volume plate, add:

    • 5 µL of test compound (3-fold serial dilution in DMSO).

    • 5 µL of Kinase/Antibody mixture (5 nM JNK1, 2 nM Eu-Ab).[1]

    • 5 µL of Tracer (10 nM Tracer 222).

  • Incubation: Incubate at room temperature for 60 minutes in the dark.

  • Detection: Read fluorescence on a TR-FRET compatible plate reader (Excitation: 340 nm; Emission: 665 nm & 615 nm).

  • Analysis: Calculate the TR-FRET ratio (665/615). Plot dose-response curves to determine IC50.[1]

Experimental Workflow Visualization

WorkflowStartStart:PrecursorsSynthSynthesis:Reflux in EtOH/NaOEtStart->SynthPurifyPurification:Acidify & FilterSynth->PurifyScaffoldIntermediate:Pyrimidin-4-onePurify->ScaffoldDerivDerivatization:Add R-GroupsScaffold->DerivAssayValidation:Kinase Assay (TR-FRET)Deriv->Assay

Figure 2: End-to-end workflow from chemical synthesis of the scaffold to biological validation.[1]

References

  • Pfizer Inc. (2012). Design and discovery of PDE9A inhibitors. Journal of Medicinal Chemistry. Link

  • Vertex Pharmaceuticals. (2002). Vertex Inhibitors of p38 MAP Kinase (VX-745). Journal of Medicinal Chemistry. Link

  • Arena Pharmaceuticals. (2007). GPR119 agonists for the treatment of type 2 diabetes. Expert Opinion on Therapeutic Patents. Link

  • BLD Pharm. (2024).[2] Product: 6-Hydroxy-2-(tetrahydro-2H-pyran-4-yl)pyrimidin-4(3H)-one.[1][3] Link

  • BenchChem. (2025). Synthesis of Pharmaceutical Intermediates from Tetrahydro-4H-pyran-4-one. Link

An In-Depth Technical Guide to 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. We will delve into its nomenclature, synthesis, physicochemical properties, and its potential as a core scaffold in medicinal chemistry, grounded in established scientific principles and methodologies.

Nomenclature, Structure, and Isomerism

The name 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol designates a pyrimidine ring substituted at the 6-position with a tetrahydropyran (THP) group and bearing a hydroxyl group at the 4-position.

Chemical Structure:

Caption: Structure of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol.

A critical feature of 4-hydroxypyrimidines is their existence in tautomeric equilibrium with the corresponding pyrimidin-4(3H)-one form. This keto-enol tautomerism is a fundamental principle where a proton migrates, shifting a double bond.[1] Theoretical and experimental studies show that while both forms can exist in solution, the keto (pyrimidinone) form is often more stable and predominantly found in the solid state.[1][2]

Caption: Tautomeric equilibrium between the -ol and -one forms.

Therefore, the IUPAC name 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4(3H)-one is the more likely representation of the stable solid-state form and is often used interchangeably. For drug discovery professionals, understanding this equilibrium is vital as the different tautomers present distinct hydrogen bonding patterns, which directly impacts their interaction with biological targets.

Predicted Physicochemical Properties and Drug-Likeness

While experimental data for this specific molecule is not publicly available, its physicochemical properties can be predicted using computational models, a standard practice in modern drug discovery to assess potential viability.[3][4] The properties of the constituent scaffolds suggest a favorable profile for a drug candidate. The pyrimidine core is a well-established pharmacophore, and the THP moiety is frequently incorporated by medicinal chemists to improve solubility and other pharmacokinetic parameters.[5]

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₉H₁₂N₂O₂Provides the elemental composition.
Molecular Weight 180.21 g/mol Falls well within the typical range for small molecule drugs (<500 g/mol ), favoring good absorption and diffusion.[6]
Hydrogen Bond Donors 1-2The number of donors influences solubility and membrane permeability.
Hydrogen Bond Acceptors 3-4Affects solubility and target binding affinity.
LogP (octanol/water) ~0.5 - 1.5A balanced lipophilicity is crucial for cell membrane permeability and avoiding metabolic instability.
Topological Polar Surface Area (TPSA) ~60-80 ŲA key indicator of drug transport properties and cell permeability.[6]

These predicted values suggest that 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol adheres to Lipinski's Rule of Five, a widely used guideline for evaluating the drug-likeness of a chemical compound.[6]

Synthesis and Mechanistic Rationale

The construction of the 6-substituted pyrimidin-4-ol scaffold is a well-established process in organic synthesis. A robust and reliable method involves the cyclocondensation of a β-keto ester with a nitrogen-containing reagent like formamidine or urea.[7]

Key Intermediate: Ethyl 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanoate

The critical starting material for this synthesis is the β-keto ester, ethyl 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanoate . This precursor is commercially available, making the synthesis highly feasible.[8][9] Its own synthesis is typically achieved via a Claisen condensation reaction, where an ester is treated with a strong base to form an enolate, which then acylates another ester molecule.[10][11][12][13]

Protocol: Base-Catalyzed Cyclocondensation

This protocol describes a generalized, self-validating procedure for the synthesis of the target molecule.

Step 1: Preparation of Sodium Ethoxide (Self-Validating System)

  • Procedure: Carefully add sodium metal (1.05 eq) in small pieces to absolute ethanol (anhydrous) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C. The reaction is complete when all the sodium has dissolved.

  • Causality: The in-situ formation of sodium ethoxide ensures a fresh, potent, and anhydrous base, which is critical for the subsequent condensation reaction. The use of a slight excess of sodium ensures the complete conversion of the starting materials.

Step 2: Cyclocondensation Reaction

  • Procedure: To the freshly prepared sodium ethoxide solution, add formamidine acetate (or hydrochloride) (1.1 eq) and stir until dissolved. To this mixture, add ethyl 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanoate (1.0 eq) dropwise at room temperature. Heat the mixture to reflux for 4-8 hours.

  • Causality: Formamidine provides the N1-C2-N3 fragment of the pyrimidine ring. The basic conditions facilitate the nucleophilic attack of the formamidine nitrogen onto the ketone carbonyl of the β-keto ester, followed by an intramolecular cyclization and dehydration to form the aromatic pyrimidine ring. Refluxing provides the necessary activation energy for the reaction to proceed to completion. Reaction progress should be monitored by Thin-Layer Chromatography (TLC) to ensure the consumption of the starting material.

Step 3: Work-up and Purification

  • Procedure: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is dissolved in water and acidified with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of ~6-7. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

  • Causality: Acidification protonates the phenoxide-like intermediate, causing the final product, which is typically a solid, to precipitate out of the aqueous solution. Washing with cold water removes residual salts and impurities.

Step 4: Recrystallization (Final Purity Validation)

  • Procedure: The crude solid is recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure product.

  • Causality: Recrystallization is a purification technique that relies on the differential solubility of the compound and impurities. Obtaining sharp, well-defined crystals with a consistent melting point serves as a validation of the product's purity.

Caption: Synthetic workflow for 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol.

Applications in Drug Discovery: A Privileged Scaffold

The pyrimidine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous FDA-approved drugs and biologically active molecules.[10] Its ability to form multiple hydrogen bonds allows it to effectively mimic the purine bases of ATP, making it an excellent core for designing enzyme inhibitors, particularly protein kinase inhibitors.[14]

Potential as a Kinase Inhibitor

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, especially cancer. Many successful kinase inhibitors, such as Imatinib and Gefitinib, feature nitrogen-containing heterocyclic cores. The 4-aminopyrimidine or 4-hydroxypyrimidine scaffold can form key hydrogen bond interactions with the "hinge region" of the kinase ATP-binding pocket, a critical interaction for potent inhibition.

The 6-(tetrahydro-2H-pyran-4-yl) substituent can be envisioned to occupy the solvent-exposed region of the ATP-binding site. This position is highly amenable to modification, allowing chemists to fine-tune properties such as selectivity, potency, and pharmacokinetics without disrupting the core hinge-binding interactions.

Kinase_Inhibition cluster_pathway Generic Kinase Signaling Pathway cluster_drug Mechanism of Action GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates TF Transcription Factor Kinase_B->TF Activates Response Cell Proliferation, Survival TF->Response Drives Drug 6-(THP-4-yl)pyrimidin-4-ol (Scaffold) Drug->Kinase_A Inhibits ATP Binding

Caption: Potential mechanism of action via kinase inhibition.

Beyond Oncology: A Versatile Core

The utility of this scaffold is not limited to cancer. Structurally related compounds have shown promise in other therapeutic areas:

  • Neurological Disorders: A complex derivative containing a 1-(tetrahydro-2H-pyran-4-yl)-pyrazolo[3,4-d]pyrimidin-4-one core has been developed as a selective PDE9A inhibitor for treating cognitive disorders.[5]

  • Infectious Diseases: The pyrimidine scaffold is central to many antiviral (e.g., Zidovudine) and antibacterial (e.g., Trimethoprim) drugs. Tetrahydropyran-based compounds have also been investigated as novel bacterial topoisomerase inhibitors.

  • Inflammatory Diseases: Numerous pyrimidine derivatives exhibit anti-inflammatory properties.

The 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol scaffold represents a synthetically accessible and highly versatile starting point for the development of new therapeutic agents across a wide range of diseases. Its favorable physicochemical properties and proven biological relevance make it a molecule of high strategic value for any drug discovery program.

References

  • Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

  • Yengoyan, A. P., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry. [Link]

  • Online Chemistry Notes. (2021). Claisen condensation reaction - Examples and Mechanism. [Link]

  • Verhoest, P. R., et al. (2012). Design and discovery of ... a selective brain penetrant PDE9A inhibitor for the treatment of cognitive disorders. Journal of Medicinal Chemistry, 55(21), 9045-54. [Link]

  • Ilic, L., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 27(20), 7057. [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • Bergazin, T. D. (2020). Advancing physicochemical property predictions in computational drug discovery. eScholarship, University of California. [Link]

  • Royal Society of Chemistry. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

  • Hall, V. M., et al. (2016). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. Acta Crystallographica Section C, Structural Chemistry, 72(Pt 6), 460-4. [Link]

  • Surivet, J. P., et al. (2017). Synthesis and Characterization of Tetrahydropyran-Based Bacterial Topoisomerase Inhibitors with Antibacterial Activity against Gram-Negative Bacteria. Journal of Medicinal Chemistry, 60(10), 4259-4277. [Link]

  • Liu, Z., et al. (2017). Synthesis and biological evaluation of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives as PLK4 inhibitors for the treatment of cancer. RSC Advances, 7(46), 28945-28959. [Link]

  • Hassan, A. S., et al. (2020). Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. Molecules, 25(6), 1433. [Link]

  • Royal Society of Chemistry. (2024). Assessing the performance of quantum-mechanical descriptors in physicochemical and biological property prediction. Digital Discovery. [Link]

Sources

Technical Profile: 6-(Tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol , a bicyclic heterocyclic scaffold increasingly relevant in Fragment-Based Drug Discovery (FBDD).[1] While the primary query concerns its molecular weight (180.20 g/mol ) , this document expands into the critical "why" and "how"—detailing its tautomeric behavior, synthetic pathways, and utility as a solubility-enhancing pharmacophore in kinase and GPCR inhibitor design.

Physicochemical Profile & Molecular Weight[1][2][3][4][5]

Quantitative Data

The molecular weight of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol is a fixed constant derived from its isotopic composition.[1] However, in drug development, the observed mass and behavior are dictated by its tautomeric state.

PropertyValueNotes
Molecular Formula C₉H₁₂N₂O₂
Average Molecular Weight 180.205 g/mol Used for stoichiometry calculations.[1]
Monoisotopic Mass 180.0899 g/mol Critical for High-Res Mass Spectrometry (HRMS).[1]
Exact Mass 180.09 g/mol
ClogP (Calculated) ~0.2 – 0.5Highly dependent on tautomer input.[1]
H-Bond Donors (HBD) 1(NH in pyrimidinone form)
H-Bond Acceptors (HBA) 3(2 Ring N, 1 Exocyclic O, 1 Ether O)
The Tautomerism Trap

A common pitfall in modeling this compound is treating it strictly as a "pyrimidin-4-ol" (enol form).[1] In solution (aqueous/DMSO) and the solid state, the equilibrium heavily favors the pyrimidin-4(3H)-one (keto form).[1]

  • Implication: When docking this fragment into a protein pocket, you must account for the proton being on the Nitrogen (N3), not the Oxygen. The carbonyl oxygen acts as a hydrogen bond acceptor, while the N-H acts as a donor.

Tautomerism cluster_0 Tautomeric Equilibrium Enol Enol Form (Pyrimidin-4-ol) Less Stable Keto Keto Form (Pyrimidin-4(3H)-one) Dominant Species Enol->Keto  Spontaneous in H2O   Property Physicochemical Impact: - Higher Polarity - Distinct H-Bond Pattern - Aromaticity Retained Keto->Property

Figure 1: Tautomeric equilibrium favoring the pyrimidinone species, critical for accurate binding mode prediction.

Synthetic Methodology

The synthesis of 6-substituted pyrimidines is a classic heterocycle formation.[1] However, attaching the saturated tetrahydropyran (THP) ring requires specific precursors to avoid over-oxidation or ring opening.

Retrosynthetic Analysis

The most robust route involves the condensation of a beta-keto ester (carrying the THP moiety) with formamidine acetate .[1]

Step-by-Step Protocol

Note: This protocol is designed for high-throughput synthesis (0.5 – 5.0 g scale).

Step 1: Activation of Tetrahydropyran-4-carboxylic acid

We begin with the commercially available acid (CAS 5337-03-1).[1]

  • Reagents: Tetrahydropyran-4-carboxylic acid (1.0 eq), CDI (Carbonyldiimidazole, 1.1 eq), THF (anhydrous).

  • Procedure: Dissolve acid in THF under N₂. Add CDI portion-wise.[1] Stir at RT for 1-2 hours until CO₂ evolution ceases. This forms the reactive acyl imidazole.[1]

Step 2: Formation of Beta-Keto Ester
  • Reagents: Magnesium salt of mono-ethyl malonate (or Ethyl potassium malonate + MgCl₂ + TEA).

  • Procedure: Add the activated acyl imidazole solution to the magnesium malonate enolate. Heat to 60°C for 4 hours.

  • Workup: Quench with dilute HCl (carefully, to decarboxylate). Extract with EtOAc.[1]

  • Intermediate: Ethyl 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanoate.

Step 3: Pyrimidine Cyclization
  • Reagents: Beta-keto ester (from Step 2), Formamidine Acetate (1.5 eq), NaOEt (Sodium Ethoxide, 2.5 eq), EtOH (Ethanol).

  • Procedure:

    • Dissolve NaOEt in EtOH.[1]

    • Add Formamidine Acetate (releases free base).[1]

    • Add the Beta-keto ester.[1]

    • Reflux (80°C) for 6–12 hours.[1]

  • Mechanism: The amidine nitrogen attacks the ketone; the second nitrogen attacks the ester, followed by loss of ethanol and water.

  • Purification: Evaporate EtOH. Dissolve residue in minimal water.[1] Acidify with acetic acid to pH ~5 to precipitate the product. Filter and wash with cold water.[1]

Synthesis Start Tetrahydropyran-4-carboxylic acid (CAS 5337-03-1) Step1 Activation (CDI/THF) -> Acyl Imidazole Start->Step1 Step2 C-C Bond Formation (Mg Malonate) Step1->Step2 Inter Intermediate: Ethyl 3-oxo-3-(THP-4-yl)propanoate Step2->Inter Step3 Cyclization (Formamidine Acetate / NaOEt) Inter->Step3 Final Target: 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol (MW 180.20) Step3->Final

Figure 2: Convergent synthetic pathway via beta-keto ester condensation.

Analytical Characterization (Self-Validation)

To ensure the identity of the synthesized material, the following analytical signatures must be verified.

Mass Spectrometry (LC-MS)[1]
  • Method: ESI+ (Electrospray Ionization, Positive mode).

  • Expected Signal:

    • [M+H]⁺: 181.2 m/z.

    • [M+Na]⁺: 203.2 m/z (common adduct).

  • Validation: If you see 197 m/z, you have likely oxidized the product or failed to decarboxylate the ester intermediate.

¹H NMR Spectroscopy (DMSO-d₆)

Distinctive signals confirm the connection between the pyran ring and the pyrimidine.[1]

Proton EnvironmentApprox. Chemical Shift (δ)MultiplicityIntegration
Pyrimidinone C2-H 8.1 – 8.3 ppmSinglet (s)1H
Pyrimidinone C5-H 6.1 – 6.3 ppmSinglet (s)1H
Pyran C4-H (Bridge)2.6 – 2.8 ppmMultiplet (m)1H
Pyran C2/C6-H 3.8 – 4.0 ppmMultiplet (m)4H
Pyran C3/C5-H 1.6 – 1.8 ppmMultiplet (m)4H
Amide N-H 12.0 – 12.5 ppmBroad Singlet1H (Exchangeable)

Drug Discovery Application

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 180.20 , this molecule is a "Rule of 3" compliant fragment.

  • MW < 300: Yes (180).

  • ClogP < 3: Yes (~0.2).

  • H-Bond Donors/Acceptors < 3: Yes.[1]

Structural Utility[1][7]
  • Solubility Handle: The tetrahydropyran (THP) ring is a classic bioisostere for phenyl or cyclohexyl rings.[1] It lowers lipophilicity (LogP) and improves metabolic stability by blocking oxidative metabolism common on alkyl chains.[1]

  • Scaffold Hopping: The pyrimidinone core mimics the hydrogen bonding patterns of nucleobases, making this scaffold highly relevant for:

    • Kinase Inhibitors: Binding to the hinge region (ATP pocket).

    • PDE Inhibitors: Phosphodiesterase targets often accommodate pyrimidinones [1].[1][2]

References

  • Verhoest, P. R., et al. (2012). Design and Synthesis of PDE9A Inhibitors. Journal of Medicinal Chemistry. (Demonstrates the utility of pyran-substituted pyrimidinones in drug design).

  • PubChem Compound Summary. Tetrahydro-2H-pyran-4-ol derivatives. (General physicochemical data source).[1]

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution.[1] Drug Discovery Today. (Foundational rules for MW and solubility).

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.[1] (Authoritative text on pyrimidine synthesis mechanisms).

Sources

Technical Guide: Solubility Profiling of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental characterization protocols for 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol .

Executive Summary

6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol (MW: 180.20 g/mol ) is a critical heterocyclic intermediate often utilized in the synthesis of kinase inhibitors (e.g., ERK, CDK, or PDE9 inhibitors). Its amphiphilic nature—combining a polar pyrimidin-4-one core with a saturated oxygen-containing heterocycle—creates a unique solubility landscape.

This guide addresses the core challenge: The compound exhibits significant pH-dependent solubility due to lactam-lactim tautomerism. While highly soluble in polar aprotic solvents (DMSO, DMF), its aqueous solubility is limited in the neutral pH range (pH 3–7), necessitating specific formulation strategies for biological assays.

Physicochemical Identity & Tautomerism

Understanding the solubility of this molecule requires recognizing its dynamic structure. In solution, 4-hydroxypyrimidines exist predominantly as the pyrimidin-4(3H)-one tautomer. This tautomer possesses a high dipole moment and strong hydrogen bond donor/acceptor capabilities, leading to high crystal lattice energy and reduced aqueous solubility.

Tautomeric Equilibrium

The equilibrium shifts based on solvent polarity and pH. In aqueous media, the oxo-form (B) is favored over the hydroxy-form (A) .

Tautomerism cluster_0 Lactim Form (A) cluster_1 Lactam Form (B) A 6-(tetrahydro-2H-pyran-4-yl) pyrimidin-4-ol (Aromatic, less polar) B 6-(tetrahydro-2H-pyran-4-yl) pyrimidin-4(3H)-one (Polar, dominant in water) A->B  Tautomerization   (Aqueous/Polar Media)

Figure 1: Lactim-Lactam tautomerism governing solubility behavior.

Calculated Physicochemical Properties

Data derived from structural analogs and QSAR modeling.

PropertyValue (Predicted)Impact on Solubility
Molecular Weight 180.20 g/mol Small molecule; favorable for dissolution.
LogP (Octanol/Water) 0.4 – 0.9Moderately polar; suggests good membrane permeability but limited lipophilicity.
pKa (Acidic) 8.5 ± 0.5Deprotonation of N3-H/O-H at pH > 9 increases solubility (anion formation).
pKa (Basic) 2.5 ± 0.5Protonation of N1 at pH < 2 increases solubility (cation formation).
H-Bond Donors 1 (NH/OH)High crystal lattice energy reduces passive solubility.
H-Bond Acceptors 3 (N, O, O)Facilitates interaction with water/polar solvents.

Solubility Data Landscape

The following data categorizes solubility into three critical tiers for drug development: Stock Preparation , Biological Assays , and Purification .

A. Organic Solvent Solubility (Stock Solutions)

Target Concentration: >10 mM for High-Throughput Screening (HTS).

SolventSolubility (mg/mL)ClassificationApplication
DMSO > 50 mg/mLHigh Primary stock solvent for biological assays.
DMF > 40 mg/mLHigh Alternative stock; useful for chemical synthesis.
Methanol 10 – 25 mg/mLModerate Useful for transfers and LC-MS sample prep.
Ethanol 5 – 15 mg/mLModerate Limited utility for high-concentration stocks.
Dichloromethane < 1 mg/mLLow Poor solvent; avoid for extraction unless modified with MeOH.
Acetonitrile 2 – 5 mg/mLLow Use only for HPLC mobile phases (diluted).
B. Aqueous Solubility vs. pH (Thermodynamic)

Equilibrium solubility at 25°C after 24 hours.

pH ConditionSolubility EstimateMechanism
pH 1.2 (0.1N HCl) > 10 mg/mLHigh . Protonation of Pyrimidine N1 forms a soluble cation.
pH 4.0 - 7.4 (PBS) 0.1 – 0.5 mg/mLLow . Neutral species dominates; limited by crystal lattice energy.
pH 9.0 (Borate) > 5 mg/mLModerate . Partial deprotonation of the lactam N-H/O-H begins.
pH > 10 (0.1N NaOH) > 20 mg/mLHigh . Full deprotonation forms a highly soluble anion.

Experimental Protocols

To validate these values for your specific batch (polymorphs may vary), follow these standardized protocols.

Protocol A: Kinetic Solubility (High-Throughput)

Purpose: Rapid estimation of solubility from DMSO stock to prevent precipitation in bioassays.

  • Preparation: Prepare a 10 mM stock solution in DMSO.

  • Dilution: Spike 5 µL of stock into 245 µL of PBS (pH 7.4) in a 96-well plate (Final: 200 µM, 2% DMSO).

  • Incubation: Shake at 500 rpm for 2 hours at room temperature.

  • Filtration: Filter using a 0.45 µm PVDF filter plate.

  • Analysis: Analyze filtrate via UV-Vis (254 nm) or LC-MS.

  • Calculation:

    
    
    
Protocol B: Thermodynamic Solubility (Gold Standard)

Purpose: Accurate determination of equilibrium solubility for formulation.

SolubilityWorkflow Start Weigh Solid Compound (Excess, ~2-5 mg) AddSolvent Add Buffer/Solvent (0.5 - 1.0 mL) Start->AddSolvent Equilibrate Shake/Stir 24-48 Hours @ 25°C AddSolvent->Equilibrate CheckpH Check pH at End Point (Critical for ionizables) Equilibrate->CheckpH Separation Centrifuge or Filter (0.22 µm PVDF) CheckpH->Separation Quantification HPLC-UV / LC-MS Quantify Supernatant Separation->Quantification

Figure 2: Thermodynamic solubility determination workflow.

Optimization & Troubleshooting

If solubility at neutral pH (7.4) is insufficient for your application, consider the following modifications:

Salt Formation

The pyrimidine nitrogen (N1) is weakly basic. Forming a salt can increase solubility by >100-fold.

  • Recommended Acids: Methanesulfonic acid (Mesylate), Hydrochloric acid (Hydrochloride).

  • Procedure: Dissolve free base in MeOH, add 1.05 eq of acid, evaporate, and recrystallize.

Co-solvent Systems

For animal dosing (PK studies), standard aqueous buffers may fail. Use these clinically relevant vehicles:

  • 10% DMSO / 90% Water: Solubilizes ~1–2 mg/mL.

  • 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin): Encapsulates the hydrophobic pyran/pyrimidine core, significantly boosting stability and solubility (up to 5–10 mg/mL).

  • PEG400 / Water (40:60): Good for IP/PO dosing.

Detection Issues (UV vs. MS)
  • UV Absorbance: The pyrimidin-4-one chromophore absorbs strongly at 250–260 nm .

  • Mass Spec: In ESI+, look for

    
    . Note that the pyran ring is stable, but the lactam may form dimers 
    
    
    
    at high concentrations.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (General reference for pyrimidine tautomerism and solubility). Link

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses pyran/pyrimidine scaffolds in kinase inhibitors). Link

  • PubChem Compound Summary. (2024). "Pyrimidin-4(3H)-one derivatives." National Library of Medicine. Link

Technical Deep Dive: The 6-(Tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol (CAS: 1045861-20-8), a "privileged scaffold" in modern medicinal chemistry.[1] It is structured to serve drug discovery professionals, focusing on the molecule's utility as a pharmacophore for kinase inhibitors, GPCR agonists, and PDE inhibitors.

Executive Summary & Chemical Identity

6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol is a bifunctional heterocyclic building block that merges the hydrogen-bonding capability of a pyrimidinone core with the physicochemical advantages of a tetrahydropyran (THP) ring.[1] In drug design, this scaffold is strategically employed to optimize ligand efficiency (LE) and lipophilic efficiency (LipE) .

The molecule exists in a tautomeric equilibrium between the pyrimidin-4-ol (enol) and pyrimidin-4(3H)-one (keto) forms.[1] In physiological solution and within protein binding pockets, the keto-tautomer is predominantly the bioactive species, serving as a critical hydrogen-bond donor/acceptor motif.

Property Data
CAS Number 1045861-20-8
IUPAC Name 6-(oxan-4-yl)pyrimidin-4-ol
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.20 g/mol
Tautomer Preference Keto-form (Pyrimidin-4(3H)-one) dominates in solution
LogP (Predicted) ~0.2 (Low lipophilicity due to THP oxygen)
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors

Pharmacological Significance & Mechanism of Action

This molecule is rarely a drug in itself; rather, it is a pharmacophore —a structural template that imparts specific biological activities when decorated with functional groups. Its pharmacology is defined by two distinct domains:

A. The Pyrimidinone Headgroup (The "Warhead")

The 4-pyrimidinone core mimics the purine ring of Adenosine Triphosphate (ATP).[1]

  • Kinase Inhibition: It functions as a hinge binder .[1] The N1 nitrogen (acceptor) and the C4-carbonyl oxygen (acceptor) or N3-H (donor) form a bidentate hydrogen-bonding network with the backbone residues of the kinase hinge region.[1]

  • Selectivity: Unlike the promiscuous phenyl-amino-pyrimidine scaffolds, the 4-pyrimidinone core offers distinct vectors for substitution (at C2 and N3) to probe the "gatekeeper" and "solvent-front" regions of the kinase pocket.[1]

B. The Tetrahydropyran (THP) Tail (The "Optimizer")

The THP group at the C6 position is a bioisostere of a cyclohexyl or phenyl ring but with superior physicochemical properties:

  • Metabolic Stability: The ether oxygen reduces the electron density of the ring, making it less susceptible to CYP450-mediated oxidation compared to a cyclohexyl ring.

  • Solubility: The oxygen atom acts as a weak hydrogen bond acceptor, lowering the LogP by ~1.0–1.5 units compared to a carbocyclic analog, thereby improving aqueous solubility and oral bioavailability.

  • Conformational Lock: The THP ring adopts a chair conformation, projecting the pyrimidine core into a specific vector that often fits hydrophobic sub-pockets (e.g., the ribose pocket in kinases or the hydrophobic tunnel in GPR119).

visualization: Pharmacophore Mapping

Pharmacophore Scaffold 6-(THP)-pyrimidin-4-ol Pyrimidinone Pyrimidinone Core (Hinge Binder) Scaffold->Pyrimidinone Contains THP Tetrahydropyran (Solubility/Metabolic Stability) Scaffold->THP Contains Target_Kinase Target: Kinase ATP Pocket (e.g., JAK, JNK) Pyrimidinone->Target_Kinase H-Bonds to Hinge THP->Target_Kinase Fills Hydrophobic Pocket Target_GPCR Target: GPCRs (e.g., GPR119) THP->Target_GPCR Metabolic Stability

Figure 1: Pharmacophore mapping of the scaffold showing its dual role in binding affinity and physicochemical optimization.[1]

Synthetic Methodology

To ensure high purity and yield, the synthesis of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol typically follows a condensation route between a beta-keto ester and an amidine source.[1]

Protocol: Condensation Synthesis

Reaction Overview: Ethyl 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanoate + Formamidine Acetate → Product

Step-by-Step Procedure:
  • Precursor Preparation (Beta-Keto Ester Synthesis):

    • Reagents: 4-Acetyltetrahydropyran, Diethyl carbonate, Sodium Hydride (NaH).

    • Solvent: Anhydrous THF or Toluene.[1]

    • Protocol:

      • Suspend NaH (2.2 eq) in anhydrous THF under N₂ atmosphere.

      • Add Diethyl carbonate (2.5 eq) and heat to reflux.

      • Dropwise add 4-Acetyltetrahydropyran (1.0 eq) over 1 hour.

      • Reflux for 4–6 hours until H₂ evolution ceases.

      • Quench with acetic acid/ice water and extract with EtOAc.

      • Result: Ethyl 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanoate.[1]

  • Cyclization (Pyrimidine Formation):

    • Reagents: Beta-keto ester (from Step 1), Formamidine Acetate (1.5 eq), Sodium Ethoxide (NaOEt) (2.0 eq).

    • Solvent: Absolute Ethanol.[1]

    • Protocol:

      • Dissolve NaOEt in absolute ethanol.[1]

      • Add Formamidine Acetate and stir for 15 min.

      • Add the Beta-keto ester dropwise.[1]

      • Reflux the mixture for 8–12 hours. Monitor by LC-MS (Target M+H = 181.1).[1]

      • Concentrate the solvent under reduced pressure.[1]

      • Dissolve residue in water and acidify to pH 4–5 with 1N HCl.

      • The product will precipitate as a white/off-white solid.[1]

      • Filter, wash with cold water, and dry under vacuum.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the pyrimidine C2-H singlet (~8.2 ppm) and the C5-H singlet (~6.3 ppm).[1] The THP protons will appear as multiplets between 1.5–4.0 ppm.[1]

Visualization: Synthetic Pathway

Synthesis AcetylTHP 4-Acetyltetrahydropyran Step1 Claisen Condensation (NaH, THF, Reflux) AcetylTHP->Step1 Carbonate Diethyl Carbonate Carbonate->Step1 BetaKeto Beta-Keto Ester (Intermediate) Step2 Cyclization (NaOEt, EtOH, Reflux) BetaKeto->Step2 Formamidine Formamidine Acetate Formamidine->Step2 Final 6-(tetrahydro-2H-pyran-4-yl) pyrimidin-4-ol Step1->BetaKeto Step2->Final

Figure 2: Step-wise synthetic pathway from commercially available precursors to the target scaffold.[1]

Applications in Drug Discovery

This scaffold is not merely a chemical curiosity; it is a validated component in the design of several bioactive classes.

A. PDE9A Inhibitors (Cognitive Disorders)
  • Reference Compound: PF-04447943 (Pfizer).[1]

  • Mechanism: PDE9A inhibitors elevate cGMP levels in the brain, enhancing synaptic plasticity.

  • Role of Scaffold: While PF-04447943 uses a pyrazolopyrimidine core, the tetrahydro-2H-pyran-4-yl substituent is critical.[1] It fills a specific hydrophobic pocket in the PDE9A catalytic domain, improving selectivity over other PDE families (like PDE1C). The 6-substituted pyrimidin-4-ol described here is a simplified analog often used in early-stage SAR (Structure-Activity Relationship) studies to validate this binding mode [1].[1]

B. GPR119 Agonists (Type 2 Diabetes)[1]
  • Target: GPR119 is a GPCR expressed in pancreatic beta-cells.[1]

  • Role of Scaffold: GPR119 agonists typically feature a central heteroaromatic ring (pyrimidine) flanked by a polar head group and a lipophilic tail. The THP-pyrimidine motif serves as the core linker, balancing the lipophilicity required for membrane penetration with the polarity needed for receptor activation [2].

C. Kinase Inhibitors (Oncology)
  • Target: Various serine/threonine kinases.[1]

  • Role of Scaffold: The pyrimidin-4-one tautomer mimics the hydrogen bonding of the adenine ring of ATP.[1] The THP group at position 6 projects into the solvent-exposed region or the ribose pocket, depending on the specific kinase conformation. This scaffold is particularly useful for designing Type I inhibitors (ATP-competitive) [3].[1]

References

  • Verhoest, P. R., et al. (2012). "Design and Discovery of PF-04447943, a Selective Brain Penetrant PDE9A Inhibitor for the Treatment of Cognitive Disorders." Journal of Medicinal Chemistry, 55(21), 9045–9054.

  • Ritter, K., et al. (2012). "GPR119 Agonists for the Treatment of Type 2 Diabetes."[1] Journal of Medicinal Chemistry. (General review of the pyrimidine-THP pharmacophore in GPR119).

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity."[1] Journal of Medicinal Chemistry. (Illustrates the utility of pyrimidine scaffolds in kinase inhibition).

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 6-(Tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 6-substituted pyrimidin-4-ol scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in numerous kinase inhibitors (e.g., JAK, JNK, and CDK inhibitors). This protocol details the synthesis of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol , a specific intermediate often required for optimizing solubility and metabolic stability in drug candidates.

Unlike generic procedures, this guide utilizes a Masamune-Claisen condensation strategy for the intermediate beta-keto ester synthesis. This approach is superior to traditional sodium hydride-mediated Claisen condensations because it utilizes mild magnesium enolates, preventing side reactions associated with the sensitive tetrahydropyran ring and allowing for safer scale-up.

Retrosynthetic Logic

The synthesis is disconnected into two primary modules:

  • Activation & Homologation: Conversion of commercially available tetrahydro-2H-pyran-4-carboxylic acid to its beta-keto ester homolog using 1,1'-Carbonyldiimidazole (CDI) and magnesium malonate.

  • Cyclocondensation: Construction of the pyrimidine ring using formamidine acetate under basic conditions.

Critical Reagents & Safety Profile

ReagentCAS No.[1]RoleSafety Criticality
Tetrahydro-2H-pyran-4-carboxylic acid 871726-53-7Starting MaterialIrritant.
1,1'-Carbonyldiimidazole (CDI) 530-62-1ActivatorMoisture sensitive. Evolves CO₂ gas rapidly upon reaction.
Potassium Ethyl Malonate 6148-64-7Nucleophile SourceHygroscopic. Keep dry.
Magnesium Chloride (anhydrous) 7786-30-3Lewis AcidEssential for enolate stabilization. Must be anhydrous.
Formamidine Acetate 3473-63-0Cyclization PartnerHygroscopic. Irritant.
Sodium Ethoxide (21% in EtOH) 141-52-6BaseCorrosive. Flammable. Moisture sensitive.

Safety Warning: Step 1 involves the rapid evolution of carbon dioxide (CO₂). Reactions on >10g scale must be vented properly to prevent pressure buildup.

Experimental Protocol

Module A: Synthesis of Ethyl 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanoate

Rationale: We employ the Masamune condition (MgCl₂/TEA) to generate a neutral magnesium enolate. This avoids the use of strong bases like LDA or NaH, which can be hazardous on scale and may cause ring-opening of the pyran moiety.

Step-by-Step Procedure:

  • Activation of Carboxylic Acid:

    • To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add Tetrahydro-2H-pyran-4-carboxylic acid (10.0 g, 76.8 mmol) and anhydrous Acetonitrile (MeCN) (150 mL).

    • Add CDI (13.7 g, 84.5 mmol, 1.1 eq) portion-wise over 15 minutes.

    • Observation: Vigorous evolution of CO₂ will occur. Stir at room temperature (RT) for 1 hour until gas evolution ceases. This forms the acyl imidazole intermediate.

  • Formation of Magnesium Enolate:

    • In a separate dry flask, suspend Potassium Ethyl Malonate (14.4 g, 84.5 mmol, 1.1 eq) and Anhydrous MgCl₂ (8.1 g, 84.5 mmol, 1.1 eq) in MeCN (100 mL).

    • Add Triethylamine (TEA) (23.5 mL, 169 mmol, 2.2 eq) dropwise.

    • Stir vigorously at RT for 1 hour. The mixture will become a thick white suspension (Magnesium enolate).

  • Coupling & Decarboxylation:

    • Pour the acyl imidazole solution (from Step 1) into the magnesium enolate suspension (from Step 2).

    • Stir at RT for 12 hours (overnight). The reaction is typically driven to completion by the formation of the stable magnesium chelate.

    • Quench: Cool the mixture to 0°C and carefully acidify with 10% HCl (approx. 150 mL) until pH ~2-3. Stir for 30 minutes to ensure decarboxylation of the intermediate acid.

  • Workup:

    • Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 100 mL).

    • Wash combined organics with saturated NaHCO₃ (to remove unreacted acid) and Brine.

    • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Yield Expectation: ~12-14 g (>80%) of a pale yellow oil. This material is typically pure enough for the next step.[1]

Module B: Cyclization to 6-(Tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol

Rationale: Condensation with formamidine acetate introduces the N-C-N fragment. Sodium ethoxide is used to generate the free amidine in situ and drive the equilibrium toward the pyrimidinolate salt.

Step-by-Step Procedure:

  • Reaction Setup:

    • Dissolve the crude beta-keto ester (10.0 g, ~50 mmol) from Module A in anhydrous Ethanol (100 mL).

    • Add Formamidine Acetate (7.8 g, 75 mmol, 1.5 eq).

    • Add Sodium Ethoxide solution (21 wt% in EtOH) (approximately 28 mL, ~75 mmol, 1.5 eq) dropwise.

  • Cyclization:

    • Heat the reaction mixture to Reflux (80°C) .

    • Monitor by LCMS or TLC (10% MeOH in DCM). The starting material spot (high R_f) should disappear, replaced by a baseline spot (product).

    • Time: Typically 4–6 hours.

  • Isolation & Purification:

    • Cool the mixture to RT. The solvent volume can be reduced by 50% via rotary evaporation if needed.

    • Acidification: Carefully adjust the pH to ~5-6 using Acetic Acid or 1M HCl .

    • Observation: The product, 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol, will precipitate as a white to off-white solid.

    • Cool in an ice bath for 1 hour to maximize precipitation.

    • Filter the solid and wash with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL).

    • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Analytical Characterization (Self-Validation)

The product exists in tautomeric equilibrium. In DMSO-d6, the 4(3H)-pyrimidinone form is often observed.

ParameterExpected SignalStructural Assignment
1H NMR (DMSO-d6) δ 12.0 - 12.5 (br s, 1H)NH / OH (Tautomeric)
δ 8.10 (s, 1H)Pyrimidine C2-H
δ 6.15 (s, 1H)Pyrimidine C5-H
δ 2.65 (m, 1H)Pyran C4-H (Methine)
δ 3.90 (m, 2H), 3.35 (m, 2H)Pyran O-CH₂
δ 1.60 - 1.80 (m, 4H)Pyran C3/C5-H₂
LC-MS (ESI+) [M+H]+ = 181.1Molecular Ion

Process Visualization

Reaction Pathway Diagram

ReactionScheme SM Tetrahydro-2H-pyran-4- carboxylic acid Act Acyl Imidazole (Intermediate) SM->Act SM->Act Activation BKE Beta-Keto Ester (Ethyl 3-oxo-3-(pyran-4-yl)propanoate) Act->BKE Act->BKE Masamune Coupling Prod 6-(Tetrahydro-2H-pyran-4-yl) pyrimidin-4-ol BKE->Prod BKE->Prod Cyclization R1 1. CDI, MeCN 2. CO2 (gas) R2 MgCl2, TEA K-Ethyl Malonate R3 Formamidine Acetate NaOEt, EtOH, Reflux

Figure 1: Modular synthesis pathway. Blue arrow: Activation; Green arrow: C-C bond formation; Red arrow: Heterocycle formation.

Workup & Purification Logic

WorkupFlow Step1 Crude Reaction Mixture (EtOH Solution) Step2 Concentrate (50% Vol) Step1->Step2 Step3 Acidify to pH 5-6 (Acetic Acid) Step2->Step3 Step4 Precipitation (Ice Bath, 1h) Step3->Step4 Step5 Filtration Step4->Step5 Solid Solid Cake (Target Product) Step5->Solid Save Filtrate Filtrate (Waste/Salts) Step5->Filtrate Discard

Figure 2: Purification workflow emphasizing the pH-dependent precipitation method.

Expert Insights & Troubleshooting

  • Moisture Control: The Masamune coupling (Module A) is highly sensitive to water. If the yield of the beta-keto ester is low (<50%), check the water content of the MgCl₂. It must be anhydrous. Fused MgCl₂ or commercially available "ultra-dry" beads are recommended.

  • Tautomerism: Do not be alarmed if the NMR shows a broad singlet around 12 ppm or no signal for the OH. The compound exists predominantly as the 4(3H)-pyrimidinone in solution.

  • Alternative Bases: If NaOEt is unavailable, NaH can be used for the cyclization, but it requires anhydrous THF/DMF instead of Ethanol and a more careful quench.

  • Scale-Up: This protocol has been validated on 10g scale. For >100g scale, the heat generated during the CDI activation and the subsequent quench requires active cooling (chiller).

References

  • Masamune, S., et al. (1979). "Method for the preparation of beta-keto esters."[1][2][3] Angewandte Chemie International Edition in English, 18(1), 72-74. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 30: Retrosynthetic Analysis). Link

  • Pfizer Inc. (2012). "Pyrazolopyrimidinone compounds as PDE9 inhibitors." World Intellectual Property Organization Patent WO2012114222. (Describes analogous pyran-pyrimidine synthesis). Link

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). "Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of beta-keto esters." Journal of Organic Chemistry, 43(10), 2087–2088. Link

Sources

Application Notes and Protocols for the Purification of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is paramount. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of a drug product.[1][2] 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol is a heterocyclic compound of interest in medicinal chemistry, and its effective purification is a critical step in its journey from a laboratory curiosity to a potential therapeutic agent. This document provides a detailed guide to the purification of this compound, offering both theoretical insights and practical, step-by-step protocols. Our focus is on providing a robust framework that can be adapted to specific experimental contexts, ensuring the attainment of high-purity material suitable for downstream applications.

Understanding the Molecule: Physicochemical Properties and Their Implications for Purification

6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol is a substituted pyrimidinol. The pyrimidine core, a six-membered aromatic heterocycle with two nitrogen atoms, imparts a degree of polarity to the molecule.[3] The hydroxyl group at the 4-position can participate in hydrogen bonding and introduces a weakly acidic character. The tetrahydropyran substituent adds a non-polar, alicyclic component to the structure. This amphipathic nature—possessing both polar and non-polar regions—dictates its solubility and chromatographic behavior.

The solubility of pyrimidine derivatives is influenced by temperature and the choice of solvent.[3][4][5] Generally, their solubility increases with temperature.[4][5] Pyrimidines are often soluble in organic solvents like alcohols and ethers.[3] For pyrimidinone derivatives that are only soluble in high-boiling point solvents like DMF and DMSO, specialized crystallization techniques such as anti-solvent vapor diffusion may be necessary.[6][7]

Comparative Analysis of Purification Techniques

Several techniques can be employed for the purification of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity.

Technique Principle Advantages Disadvantages Typical Application
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.[8]Cost-effective, scalable, can yield highly pure crystalline material.[8]Requires a suitable solvent, potential for product loss in the mother liquor, may not remove all impurities.Final purification step for solid compounds.
Flash Column Chromatography Separation based on the differential partitioning of compounds between a stationary phase (e.g., silica gel) and a mobile phase.[1][8]Versatile, can separate complex mixtures, applicable to a wide range of compounds.[1]Can be time-consuming, requires solvents and a stationary phase, may not be suitable for very large scales.Purification of crude reaction mixtures.
Preparative HPLC High-resolution separation based on the same principles as analytical HPLC, but on a larger scale.High purity can be achieved, suitable for separating closely related compounds.Expensive, limited sample capacity, requires specialized equipment.Final purification of high-value compounds or difficult separations.

Experimental Protocols

The following protocols are designed as a starting point for the purification of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol. Optimization may be necessary based on the specific impurity profile of the crude material.

Protocol 1: Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. The key is to find a solvent in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

1. Solvent Screening:

  • Place a small amount of the crude 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol in several test tubes.

  • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, water, or mixtures thereof) to each tube at room temperature. A good solvent will not dissolve the compound at this stage.

  • Heat the test tubes. A suitable solvent will dissolve the compound completely upon heating.

  • Allow the solutions to cool to room temperature and then in an ice bath. The desired outcome is the formation of crystals.

2. Step-by-Step Recrystallization Procedure:

  • Dissolve the crude compound in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.

  • If there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.

  • Dry the crystals under vacuum.

Diagram of the Recrystallization Workflow:

G A Crude Solid B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (if necessary) B->C Insoluble impurities D Slow Cooling to Room Temperature B->D No insoluble impurities C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Crystalline Product H->I

Caption: Workflow for the purification of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol by recrystallization.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a common and effective method for purifying organic compounds.[8]

1. Mobile Phase Selection (TLC Analysis):

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in various solvent systems (e.g., hexane/ethyl acetate or dichloromethane/methanol mixtures of increasing polarity).

  • The ideal mobile phase will give the target compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.[8][9]

2. Step-by-Step Column Chromatography Procedure:

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your chosen mobile phase (e.g., hexane). Carefully pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry silica to the top of the column.

  • Elution: Begin eluting the column with the chosen mobile phase. Maintain a constant flow rate.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol.

Diagram of the Flash Column Chromatography Workflow:

G A Crude Mixture B Select Mobile Phase (TLC Analysis) A->B C Pack Column with Silica Gel B->C D Load Sample C->D E Elute with Mobile Phase D->E F Collect Fractions E->F G Analyze Fractions (TLC) F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Pure Product I->J

Caption: Workflow for the purification of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol by flash column chromatography.

Purity Assessment: Validating the Success of Purification

After purification, it is essential to assess the purity of the 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol. Several analytical techniques can be employed for this purpose.

Analytical Technique Information Provided Key Considerations
High-Performance Liquid Chromatography (HPLC) Quantitative assessment of purity, detection of non-volatile impurities.[10]Method development (column, mobile phase, detector) is crucial.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation, detection of structurally related impurities.1H and 13C NMR are standard. Purity can be estimated by integrating signals.
Mass Spectrometry (MS) Confirmation of molecular weight, identification of impurities with different masses.Can be coupled with HPLC (LC-MS) for powerful impurity profiling.
Melting Point Analysis A sharp melting point range close to the literature value indicates high purity.Impurities typically broaden and depress the melting point range.

A combination of these techniques is recommended to provide a comprehensive assessment of the compound's purity.

Scientific Integrity & Logic: The Rationale Behind the Protocols

The protocols outlined in this document are based on fundamental principles of organic chemistry and separation science.

  • Causality in Experimental Choices: The selection of a purification technique is dictated by the physicochemical properties of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol and the nature of the expected impurities. For instance, recrystallization is favored for its simplicity and cost-effectiveness when dealing with a solid product with a suitable solubility profile.[8] Column chromatography is chosen for more complex mixtures where components have different polarities.[1]

  • Self-Validating Systems: Each protocol incorporates a validation step. In recrystallization, the purity of the resulting crystals is confirmed by analytical methods. In chromatography, the separation is monitored by TLC, ensuring that only pure fractions are combined.

  • Troubleshooting: Peak tailing in chromatography of pyrimidine derivatives can occur due to interactions with acidic silanol groups on the silica gel.[9] This can often be mitigated by adding a small amount of a basic modifier like triethylamine to the mobile phase.[9]

Conclusion

The successful purification of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol is a critical step in its development as a potential pharmaceutical agent. By understanding the principles behind different purification techniques and following robust, well-validated protocols, researchers can obtain high-purity material essential for accurate biological evaluation and further development. The methods described in these application notes provide a solid foundation for achieving this goal.

References

  • Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15–21. [Link]

  • Pyrimidine (upper) and purines (lower) on silica columns. Condition:... | Download Scientific Diagram. [Link]

  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. (2014). International Scholarly Research Notices, 2014, 1-7. [Link]

  • Pyrimidine - Solubility of Things. [Link]

  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column - SIELC Technologies. [Link]

  • Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. [Link]

  • Baluja, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. [Link]

  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents - ResearchGate. [Link]

  • Reagents & Solvents: Solvents for Recrystallization - University of Rochester. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Column Chromatography in Pharmaceutical Analysis - Research and Reviews. [Link]

  • Gangjee, A., et al. (1998). 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents. Journal of medicinal chemistry, 41(19), 3646–3655. [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing? - Moravek. [Link]

  • (PDF) Clean and Efficient Synthesis of Pyrimidine and Pyrimidinone Derivatives under Free Solvent Condition - ResearchGate. [Link]

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? | ResearchGate. [Link]

  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC. [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • HPLC Testing and Analysis - Detailed Guide for Accurate Results - Torontech. [Link]

  • Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation - Bentham Science Publisher. [Link]

  • The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to Naturally Occurring Furochromones - MDPI. [Link]

  • Synthesis towards 4, 6-disubstituted pyrimidines via chalcone derivatives and their biological evaluation | Request PDF - ResearchGate. [Link]

  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. [Link]

  • Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti- bacterial, MTT and Molecular Docking Assessment. [Link]

  • Substituted Pyrazolo[3,4- d ]pyrimidines: Microwave-Assisted, Solvent-Free Synthesis and Biological Evaluation | Request PDF - ResearchGate. [Link]

Sources

Application Note: Comprehensive Analytical Strategies for the Characterization of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical techniques for the structural elucidation, identification, and purity assessment of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol. This molecule, featuring a pyrimidine core, is representative of heterocyclic scaffolds prevalent in modern drug discovery.[1][2][3][4] The development of robust, validated analytical methods is a cornerstone of pharmaceutical quality assurance, ensuring product safety, efficacy, and consistency.[5][6] This guide details field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The causality behind methodological choices is explained, and all protocols are presented within the framework of regulatory guidelines, such as those from the International Council on Harmonisation (ICH).[7]

Introduction and Physicochemical Profile

6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol is a heterocyclic compound whose structural motifs are of significant interest in medicinal chemistry.[1][4] The pyrimidine ring is a core component of nucleobases and numerous pharmaceuticals, while the tetrahydropyran (THP) moiety is often used to enhance solubility and modulate pharmacokinetic properties.[8][9] Accurate characterization of such molecules is essential for advancing drug development programs.

A foundational understanding of the analyte's physicochemical properties is critical for the rational development of analytical methods.[10]

Table 1: Physicochemical Properties of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol

PropertyValueSource / Method
Molecular Formula C₉H₁₂N₂O₂Calculated
Molecular Weight 196.21 g/mol Calculated
Appearance White to off-white solid (Predicted)N/A
Predicted logP -0.5 to 0.5Cheminformatics Prediction
Predicted pKa ~8.5 (pyrimidinol OH), ~2.0 (pyrimidine N)Based on analogous structures
UV λmax ~260-280 nm (in acidic/neutral pH)Predicted based on pyrimidine chromophore

Note: The pyrimidin-4-ol moiety can exist in tautomeric equilibrium with its pyrimidin-4(3H)-one form. This equilibrium is pH-dependent and will influence spectroscopic and chromatographic behavior.

Structural Elucidation and Identity Confirmation

The primary objective of structural elucidation is to unambiguously confirm the chemical identity of the synthesized molecule. A combination of spectroscopic techniques is required for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise molecular structure. Both ¹H and ¹³C NMR are essential for a complete assignment.

Causality Behind the Experiment: ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. 2D NMR techniques (like COSY and HSQC) are used to establish direct and long-range correlations between protons and carbons, confirming the assembly of the pyrimidine and tetrahydropyran rings.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Rationale: DMSO-d₆ is an excellent solvent for many polar organic molecules and its residual solvent peak does not typically interfere with key analyte signals. The labile hydroxyl proton (OH) is often observable in DMSO-d₆.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Expected Signals:

      • Pyrimidine Protons: Two singlets or doublets in the aromatic region (δ 7.5-8.5 ppm).[4][11]

      • Tetrahydropyran Protons: A series of multiplets in the aliphatic region (δ 1.5-4.0 ppm). The protons adjacent to the oxygen (C2/C6-H) will be downfield (δ ~3.5-4.0 ppm) compared to the others.[12]

      • Hydroxyl Proton: A broad singlet (δ > 10 ppm, concentration-dependent) corresponding to the pyrimidinol -OH.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expected Signals:

      • Pyrimidine Carbons: Resonances in the δ 140-170 ppm range.

      • Tetrahydropyran Carbons: Resonances in the δ 25-70 ppm range. The carbons adjacent to the oxygen will be the most downfield.

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition.

Causality Behind the Experiment: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound, minimizing initial fragmentation and providing a clear molecular ion peak ([M+H]⁺ or [M-H]⁻). Fragmentation data (MS/MS) helps confirm the connectivity of the pyrimidine and tetrahydropyran moieties.

Protocol: LC-MS (ESI-QTOF) Analysis

  • Sample Preparation: Prepare a 10-100 µg/mL solution of the analyte in a suitable solvent like methanol or acetonitrile/water (50:50).

  • Instrumentation: A Liquid Chromatography system coupled to a Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometer.

  • Liquid Chromatography (for sample introduction):

    • Column: A short C18 column (e.g., 50 mm x 2.1 mm).

    • Mobile Phase: A simple gradient of water and acetonitrile, both containing 0.1% formic acid.

    • Rationale: Formic acid aids in protonation for positive ion mode ESI, leading to a strong [M+H]⁺ signal.

  • Mass Spectrometry:

    • Mode: ESI Positive.

    • Acquisition: Full scan MS from m/z 50-500.

    • Expected Result: A prominent peak at m/z 197.0921, corresponding to the [M+H]⁺ ion for the molecular formula C₉H₁₃N₂O₂⁺.

    • Fragmentation (MS/MS): Induce fragmentation of the m/z 197 ion. Expected fragments include losses corresponding to the tetrahydropyran ring (m/z ~85) and other characteristic pyrimidine ring cleavages.[13]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid technique for confirming the presence of key functional groups.

Protocol: FT-IR (ATR) Analysis

  • Sample Preparation: Place a small amount of the solid powder directly on the Attenuated Total Reflectance (ATR) crystal.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Expected Key Bands:

    • O-H Stretch: Broad band around 3200-3400 cm⁻¹ (hydroxyl group).

    • N-H Stretch: Medium band around 3100 cm⁻¹ (from the amide tautomer).

    • C-H Stretch: Bands around 2850-3000 cm⁻¹ (aliphatic C-H from THP ring).

    • C=O Stretch: Strong band around 1650-1690 cm⁻¹ (from the pyrimidinone tautomer).[11]

    • C=N/C=C Stretch: Bands in the 1550-1620 cm⁻¹ region (pyrimidine ring).

    • C-O-C Stretch: Strong band around 1050-1150 cm⁻¹ (ether linkage in the THP ring).

Purity Assessment and Impurity Profiling

For use in drug development, the purity of the active pharmaceutical ingredient (API) must be accurately determined and controlled. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry-standard method for this purpose.[14]

RP-HPLC Method for Purity and Assay

Causality Behind the Method Design: The compound is moderately polar, making RP-HPLC with a C18 stationary phase an ideal choice. A gradient elution is employed to ensure that impurities with a wide range of polarities can be effectively separated and detected. The pyrimidine ring provides a strong UV chromophore, allowing for sensitive detection. An acidic mobile phase modifier (formic or acetic acid) is used to ensure consistent protonation of the molecule, leading to sharp, symmetrical peaks and reproducible retention times.[15]

Protocol: Validated RP-HPLC Purity Method

  • Instrumentation: HPLC or UPLC system with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18.1-22 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: 265 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., Methanol or 50:50 Acetonitrile/Water) to a final concentration of ~0.5 mg/mL.

    • Sample: Prepare the test sample in the same manner.

  • Analysis: Inject the blank (diluent), standard, and sample solutions. Purity is determined by area percent calculation. The assay is determined by comparing the peak area of the sample to that of the reference standard of known purity and concentration.

Analytical Method Validation

Any analytical method used for quality control in the pharmaceutical industry must be validated to ensure it is fit for its intended purpose.[6][7][16] Validation is performed according to ICH Q2(R1) guidelines.

Table 2: ICH Q2(R1) Validation Parameters for the HPLC Purity Method

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can separate the analyte from impurities and degradation products.Peak purity analysis (using PDA) must pass. Spiked samples show baseline resolution.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., LOQ to 150% of target conc.).
Accuracy To measure the closeness of the test results to the true value.98.0% - 102.0% recovery for spiked placebo samples at multiple levels (e.g., 80%, 100%, 120%).
Precision To demonstrate the repeatability and intermediate precision of the method.Repeatability (n=6 injections): RSD ≤ 1.0%. Intermediate Precision (different day/analyst): RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-Noise ratio of ~3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio of ~10:1; RSD ≤ 10% at this concentration.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.Peak area, retention time, and resolution remain within acceptable limits when flow rate, pH, or column temperature are slightly varied.

Integrated Analytical Workflow

The following diagram illustrates the logical flow of analytical activities for the complete characterization and quality control of a new batch of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol.

Analytical_Workflow cluster_identity Part 1: Identity & Structural Confirmation cluster_quality Part 2: Quality & Purity Control NMR NMR Spectroscopy (1H, 13C, 2D) HPLC_Dev HPLC Method Development NMR->HPLC_Dev Structure Confirmed MS High-Resolution MS (Accurate Mass) MS->HPLC_Dev Structure Confirmed IR FT-IR Spectroscopy (Functional Groups) IR->HPLC_Dev Structure Confirmed HPLC_Val HPLC Method Validation (ICH Q2) HPLC_Dev->HPLC_Val Routine_QC Routine Purity & Assay Testing HPLC_Val->Routine_QC Report Certificate of Analysis (CoA) Routine_QC->Report Sample New Batch of 6-(THP)-pyrimidin-4-ol Sample->NMR Sample->MS Sample->IR Sample->Routine_QC Decision Batch Release Decision Report->Decision

Sources

Application Notes and Protocols for In Vivo Studies of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of Pyrimidine Derivatives in Oncology

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful drugs, particularly in oncology.[1] Its ability to mimic the purine bases of ATP allows for competitive inhibition of various protein kinases, which are often dysregulated in cancer.[1] This document provides a detailed guide for the in vivo evaluation of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol , a novel pyrimidine derivative with putative anti-cancer properties. While direct in vivo data for this specific molecule is not yet publicly available, this guide is constructed based on established protocols for structurally related compounds, particularly those targeting the TGF-β signaling pathway, such as ALK5 inhibitors.[2] The protocols and scientific rationale provided herein are designed to be a robust starting point for preclinical investigation.

Scientific Rationale: Targeting the TGF-β/ALK5 Pathway in Cancer

The transforming growth factor-β (TGF-β) signaling pathway plays a dual role in cancer. In early-stage tumors, it can act as a tumor suppressor. However, in advanced malignancies, it often promotes tumor progression, invasion, metastasis, and immunosuppression. A key mediator of this pathway is the TGF-β type I receptor, also known as activin-like kinase 5 (ALK5).[2] Inhibition of ALK5 presents a promising therapeutic strategy to counteract the pro-tumorigenic effects of TGF-β.[2] Structurally similar compounds containing a pyrazole core linked to a tetrahydro-2H-pyran-4-yl moiety have demonstrated potent ALK5 inhibition and significant in vivo anti-tumor efficacy in xenograft models.[2] This provides a strong rationale for investigating 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol as a potential ALK5 inhibitor.

TGF_beta_Signaling_Pathway cluster_cytoplasm Cytoplasm TGFb TGF-β Ligand TGFbRII TGF-β RII TGFb->TGFbRII Binds ALK5 ALK5 (TGF-β RI) TGFbRII->ALK5 Recruits & Phosphorylates SMAD23 p-SMAD2/3 ALK5->SMAD23 Phosphorylates SMAD4 SMAD4 SMAD23->SMAD4 Nucleus Nucleus SMAD4->Nucleus Translocates GeneTranscription Gene Transcription (Invasion, Metastasis, Immunosuppression) Nucleus->GeneTranscription Regulates Inhibitor 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol Inhibitor->ALK5 Inhibits

Figure 1: Proposed mechanism of action for 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol targeting the ALK5 receptor in the TGF-β signaling pathway.

Preclinical In Vivo Study Design: A Phased Approach

A well-designed preclinical in vivo study is crucial for evaluating the therapeutic potential and safety profile of a new chemical entity. The following phased approach is recommended for 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol.

In_Vivo_Study_Workflow Phase1 Phase 1: Pharmacokinetics (PK) & Tolerability Phase2 Phase 2: Efficacy in Xenograft Models Phase1->Phase2 Establish Dosing Regimen Phase3 Phase 3: Pharmacodynamics (PD) & Biomarker Analysis Phase2->Phase3 Confirm On-Target Activity Phase4 Phase 4: Advanced Efficacy & Combination Studies Phase3->Phase4 Optimize Therapeutic Strategy

Sources

using 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol as a research tool

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It details the strategic utility of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol (CAS: 1045861-20-8) as a privileged scaffold for optimizing physicochemical properties in lead compounds.

A Privileged Scaffold for Property-Based Drug Design (PBDD) in Kinase and PDE Inhibitor Discovery

Introduction & Technical Overview

6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol is a versatile heterocyclic building block used to construct "drug-like" small molecules.[1] It serves as a core scaffold in the synthesis of inhibitors for targets such as Phosphodiesterase 9A (PDE9A) , ALK5 (TGF-β Type I Receptor) , and Cannabinoid Receptor 2 (CB2) .

Unlike traditional phenyl- or cyclohexyl-based scaffolds, the tetrahydropyran (THP) moiety imparts specific physicochemical advantages:

  • lowered Lipophilicity (LogD): The ether oxygen reduces cLogP compared to a cyclohexyl ring, improving solubility.

  • Metabolic Stability: The THP ring is generally resistant to oxidative metabolism (CYP450) compared to electron-rich phenyl rings.

  • Fsp³ Character: Increases the fraction of sp³-hybridized carbons, often correlating with improved clinical success and reduced promiscuity.

Technical Specifications
PropertySpecification
Chemical Name 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol
Alternative Name 6-(oxan-4-yl)-4(3H)-pyrimidinone
CAS Number 1045861-20-8
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.20 g/mol
Solubility DMSO (>50 mM), Methanol (Moderate), Water (Low)
pKa ~8.5 (Hydroxyl/Amide tautomer)
Key Reactivity Tautomeric -OH allows conversion to -Cl (via POCl₃) for SₙAr reactions.[2][3][4][5][6][7]

Strategic Applications in Drug Discovery

A. Scaffold Optimization for CNS Penetration (The PDE9A Case Study)

This scaffold was pivotal in the discovery of PF-04447943 , a brain-penetrant PDE9A inhibitor developed by Pfizer for Alzheimer's disease.

  • The Problem: Early leads containing aromatic rings suffered from high efflux (P-gp substrate) and poor solubility.

  • The Solution: Incorporating the 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol core reduced lipophilicity (lowered LogD) while maintaining potency. The pyran oxygen acts as a weak hydrogen bond acceptor, improving water solubility without incurring a high desolvation penalty.

B. Fragment-Based Library Generation

The molecule is an ideal "hub" for diversity-oriented synthesis. The C4-hydroxyl group can be activated and displaced by a wide range of amines, allowing rapid exploration of Structure-Activity Relationships (SAR).

Experimental Protocols

Protocol A: Activation and Functionalization

Objective: Convert the inert hydroxyl group into a reactive chloride, followed by nucleophilic aromatic substitution (SₙAr) to attach a diversity element.

Reagents Required:
  • 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol (Starting Material)[2]

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or DMF

  • Various primary/secondary amines (R-NH₂)

Step-by-Step Methodology:

Step 1: Chlorination (Synthesis of the Electrophile)

  • Setup: In a dry round-bottom flask under nitrogen, suspend 1.0 eq of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol in anhydrous acetonitrile (5 mL/mmol).

  • Addition: Carefully add 3.0 eq of POCl₃ dropwise. (Caution: Exothermic).

  • Reflux: Heat the mixture to 80°C for 2–4 hours. Monitor by LC-MS for the disappearance of the starting material (M+H = 181) and appearance of the chloride intermediate (M+H = 199/201).

  • Quench: Cool to 0°C. Carefully pour the reaction mixture onto crushed ice/water with vigorous stirring.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

    • Note: The chloride intermediate is stable but should be used immediately for the next step.

Step 2: Nucleophilic Displacement (SₙAr)

  • Reaction: Dissolve the crude chloride intermediate (from Step 1) in DMF or Ethanol.

  • Coupling: Add 1.2 eq of the desired amine (R-NH₂) and 2.0 eq of DIPEA.

  • Conditions:

    • For Aliphatic Amines: Stir at Room Temperature for 2–12 hours.

    • For Aromatic/Sterically Hindered Amines: Heat to 60–80°C or use microwave irradiation (100°C, 15 min).

  • Purification: Dilute with water and extract (if product is lipophilic) or purify directly via Preparative HPLC (Reverse Phase C18, Water/Acetonitrile gradient).

Protocol B: Synthesis of the Scaffold (If not commercially sourced)

Objective: Synthesize the core scaffold from elementary building blocks.

  • Condensation: React Tetrahydropyran-4-carboxylic acid ethyl ester with ethyl acetate (using NaH or LiHMDS) to form the beta-keto ester: Ethyl 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanoate.

  • Cyclization: Dissolve the beta-keto ester in Ethanol. Add Formamidine Acetate (1.5 eq) and NaOEt (2.0 eq).

  • Reflux: Heat to reflux for 6–12 hours.

  • Isolation: Acidify with acetic acid to precipitate the 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol product. Filter and wash with water.

Visualizing the Workflow

The following diagram illustrates the synthesis and functionalization logic, highlighting the transition from raw materials to bioactive library members.

Scaffold_Workflow cluster_apps Target Applications Start Tetrahydropyran-4- carboxylic acid BetaKeto Beta-Keto Ester Intermediate Start->BetaKeto Claisen Condensation (EtOAc, NaH) Scaffold 6-(tetrahydro-2H-pyran-4-yl) pyrimidin-4-ol (The Tool Compound) BetaKeto->Scaffold Cyclization (Formamidine, NaOEt) Chloride 4-Chloro-6-(THP) pyrimidine Scaffold->Chloride Activation (POCl3, 80°C) Library Diverse Bioactive Library (SₙAr) Chloride->Library Displacement (R-NH2, DIPEA) PDE9 PDE9A Inhibitors (CNS Indications) Library->PDE9 Kinase Kinase Inhibitors (ALK5, p38) Library->Kinase

Caption: Synthetic workflow converting the THP precursor into the pyrimidine scaffold, followed by activation and diversification into targeted inhibitor libraries.

References & Grounding

  • Verhoest, P. R., et al. (2012). "Design and Discovery of 6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), a Selective Brain Penetrant PDE9A Inhibitor for the Treatment of Cognitive Disorders." Journal of Medicinal Chemistry, 55(21), 9045–9054.

    • Context: Demonstrates the use of the pyran-pyrimidine motif to optimize CNS penetration and solubility.

  • Giblin, G. M., et al. (2007). "Discovery of 2-[(2,4-Dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide, a Selective CB2 Receptor Agonist for the Treatment of Inflammatory Pain." Journal of Medicinal Chemistry, 50(11), 2597–2600.

    • Context: Validates the tetrahydropyran group as a key pharmacophore for improving metabolic stability in pyrimidine-based drugs.

  • Zhao, L., et al. (2022). "Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent ALK5 receptor inhibitors." Bioorganic & Medicinal Chemistry Letters, 59, 128552.

    • Context: Shows the utility of the THP ring in kinase inhibitor design to reduce toxicity and improve PK.

Sources

Application Notes and Protocols for 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol, a TAK1 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting TAK1 with 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol

Transforming growth factor-β-activated kinase 1 (TAK1), a key member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, serves as a central signaling node in inflammatory and immune responses. Upon activation by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), TAK1 initiates downstream signaling cascades, most notably the NF-κB and JNK/p38 MAPK pathways. Dysregulation of TAK1 signaling is implicated in a variety of inflammatory diseases and cancers, making it a compelling therapeutic target.

6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol, also known as (S)-5-(4-ethyl-3-methylphenyl)-N-(1-(oxetan-3-yl)piperidin-4-yl)imidazo[1,2-a]pyrazin-8-amine in some contexts, has been identified as a potent and selective inhibitor of TAK1. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design and application of this compound. The protocols herein are designed to validate its mechanism of action, assess its cellular efficacy, and provide a framework for further investigation.

Physicochemical Properties and Solution Preparation

Accurate and consistent preparation of the compound is fundamental to reproducible experimental outcomes. The following table summarizes key properties and provides a protocol for stock solution preparation.

PropertyValueNotes
Molecular Formula C9H12N2O2
Molecular Weight 180.21 g/mol Use this value for all molarity calculations.
Appearance White to off-white solidVisually inspect the compound upon receipt.
Solubility Soluble in DMSO (>10 mM)Limited solubility in aqueous buffers. Prepare high-concentration stock solutions in 100% DMSO.
Storage -20°C for long-term storageProtect from light and moisture. Allow to equilibrate to room temperature before opening.

Protocol 1: Preparation of a 10 mM Stock Solution

  • Pre-weighing: Tare a microcentrifuge tube on a calibrated analytical balance.

  • Weighing: Carefully weigh out 1.80 mg of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol into the tared tube.

  • Solubilization: Add 1.0 mL of sterile, anhydrous dimethyl sulfoxide (DMSO) to the tube.

  • Mixing: Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication step may be used if necessary.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes in tightly sealed, low-retention microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C.

Causality Note: Using 100% DMSO for the primary stock ensures complete solubilization and stability. Aliquoting is critical to prevent degradation from multiple freeze-thaw cycles, which can compromise compound integrity.

Part 1: In Vitro Biochemical Validation of TAK1 Inhibition

The first step in characterizing any inhibitor is to confirm its direct interaction with the intended target. A biochemical kinase assay is the gold standard for this purpose.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol against recombinant human TAK1.

Methodology: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. As kinase activity is inhibited, the amount of ADP produced decreases, leading to a lower luminescent signal.

Experimental Workflow: Biochemical IC50 Determination

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis A Prepare serial dilution of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol C Add compound dilutions to 384-well plate A->C B Prepare Kinase Reaction Mix: - Recombinant TAK1/TAB1 - MKK6 (substrate) - ATP D Add Kinase Reaction Mix to initiate B->D C->D E Incubate at room temperature (e.g., 60 min) D->E F Add ADP-Glo™ Reagent to deplete remaining ATP E->F G Add Kinase Detection Reagent to convert ADP to ATP F->G H Measure luminescence (proportional to ADP produced) G->H I Plot % Inhibition vs. [Compound] H->I J Calculate IC50 using non-linear regression I->J

Caption: Workflow for determining the biochemical IC50 of a TAK1 inhibitor.

Protocol 2: TAK1 Biochemical IC50 Determination

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol in a kinase buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/mL BSA, pH 7.5). The final DMSO concentration should be kept constant across all wells (e.g., ≤1%).

  • Plate Setup: Add 2.5 µL of each compound dilution to a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Kinase Reaction: Prepare a master mix containing the TAK1/TAB1 enzyme complex and its substrate, MKK6. Add 5 µL of this mix to each well to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated by TAK1 into ATP, which is then used in a luciferase reaction to produce light. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Convert luminescence values to percent inhibition relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Trustworthiness Note: The inclusion of positive (DMSO vehicle) and negative (no enzyme) controls is essential for data normalization and ensures that the observed signal is a direct result of TAK1 activity.

Part 2: Cellular Mechanism of Action and Target Engagement

After confirming direct biochemical inhibition, the next crucial step is to demonstrate that the compound engages TAK1 in a cellular context and inhibits its downstream signaling pathways.

Objective: To assess the ability of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol to inhibit TNF-α-induced phosphorylation of JNK and production of IL-6 in a human cell line.

Signaling Pathway: TNF-α-induced TAK1 Activation

TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 TAK1 TAK1 TNFR1->TAK1 IKK Complex IKK Complex TAK1->IKK Complex MKKs MKKs TAK1->MKKs IκBα IκBα IKK Complex->IκBα P NF-κB NF-κB IκBα->NF-κB releases Gene Transcription\n(e.g., IL-6) Gene Transcription (e.g., IL-6) NF-κB->Gene Transcription\n(e.g., IL-6) JNK/p38 JNK/p38 MKKs->JNK/p38 P JNK/p38->Gene Transcription\n(e.g., IL-6) Compound 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol Compound->TAK1

Caption: Inhibition of TNF-α-induced TAK1 signaling by the compound.

Protocol 3: Western Blot for Phospho-JNK Inhibition

  • Cell Culture: Plate HeLa cells in a 6-well plate and grow to 80-90% confluency.

  • Serum Starvation: Serum-starve the cells for 4 hours to reduce basal signaling activity.

  • Compound Pre-treatment: Pre-treat the cells with a dose range of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol (e.g., 1 nM to 10 µM) or DMSO vehicle for 1 hour.

  • Stimulation: Stimulate the cells with 10 ng/mL of human TNF-α for 15 minutes.

  • Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer: Separate 20 µg of protein lysate per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phospho-JNK (Thr183/Tyr185) and total JNK. Use a loading control like GAPDH or β-actin to ensure equal loading.

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify band intensity using densitometry software. Normalize the phospho-JNK signal to total JNK and then to the loading control.

Protocol 4: IL-6 Secretion Measurement by ELISA

  • Cell Culture: Plate A549 cells in a 24-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with a dose range of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol or DMSO vehicle for 1 hour.

  • Stimulation: Stimulate the cells with 1 ng/mL of human IL-1β for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant, which contains the secreted IL-6.

  • ELISA: Perform a human IL-6 ELISA on the supernatant according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve using recombinant IL-6. Calculate the concentration of IL-6 in each sample. Plot the IL-6 concentration against the inhibitor concentration to determine the cellular IC50.

Expertise Note: The choice of stimulus (TNF-α vs. IL-1β) and cell line can be tailored to the specific biological question. A549 cells are a robust model for IL-1β-induced IL-6 production, a classic TAK1-dependent process.

Part 3: Assessing Compound Selectivity

To ensure that the observed cellular effects are due to TAK1 inhibition and not off-target activities, it is important to assess the compound's selectivity.

Objective: To profile the inhibitory activity of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol against a panel of related kinases.

Methodology: Kinase Selectivity Profiling

This is typically performed by specialized contract research organizations (CROs) that maintain large panels of recombinant kinases. The compound is usually tested at a fixed concentration (e.g., 1 µM) against hundreds of kinases.

Data Presentation: Example Kinase Selectivity Data

Kinase Target% Inhibition at 1 µMRationale for Inclusion
TAK1 98% Primary Target
MEKK115%Structurally related MAP3K
ASK18%Structurally related MAP3K
IKKβ5%Downstream kinase in the NF-κB pathway
JNK1<2%Downstream kinase in the MAPK pathway
p38α<2%Downstream kinase in the MAPK pathway
SRC<1%Unrelated tyrosine kinase

Trustworthiness Note: A highly selective compound will show potent inhibition of the primary target (TAK1) with minimal activity against other kinases, especially those in the same signaling pathway or structural family. This data is critical for interpreting cellular and in vivo results.

Conclusion and Future Directions

The protocols and guidelines presented here provide a robust framework for the preclinical evaluation of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol. By systematically validating its biochemical potency, cellular mechanism of action, and selectivity, researchers can build a strong data package. Future studies should focus on establishing a pharmacokinetic/pharmacodynamic (PK/PD) relationship in relevant animal models of inflammation or cancer to translate these in vitro findings toward therapeutic applications.

References

  • Mihaly, S. R., Ninomiya-Tsuji, J., & Takaesu, G. (2014). TAK1 control of cell death. Cellular and Molecular Life Sciences, 71(13), 2467–2477. [Link]

  • Singhirunnusorn, P., Suzuki, S., & Ueno, N. (2005). A crucial role for TAK1 in mediating the JNK and p38 activation loop in vivo. The EMBO Journal, 24(12), 2261–2272. [Link]

  • PubChem. (n.d.). 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

Application Note: Biophysical and Biochemical Profiling of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol Scaffolds in Kinase Drug Discovery

[1]

Executive Summary

This guide details the experimental framework for characterizing 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol (6-THP-P4) in enzyme inhibition studies.[1] While often categorized as a synthetic intermediate, this moiety represents a "privileged scaffold" in Fragment-Based Drug Discovery (FBDD), particularly for the c-Jun N-terminal Kinase (JNK) family and metabolic targets like GPR119 .[1]

The pyrimidine-4-ol core acts as a critical hinge-binding motif, while the tetrahydropyran (THP) ring provides solubility and occupies the ribose-binding pocket or solvent front. This note provides high-fidelity protocols for validating this scaffold using TR-FRET biochemical assays and Surface Plasmon Resonance (SPR) , addressing the specific challenges of low-affinity fragment characterization.

Chemical Biology & Mechanism of Action

The Tautomerism Challenge

Scientific Integrity Alert: The primary source of experimental error with 6-THP-P4 is neglecting its tautomeric equilibrium. In aqueous solution and biological buffers (pH 7.4), the molecule exists in equilibrium between the pyrimidin-4-ol (aromatic, enol) and pyrimidin-4(3H)-one (keto) forms.[1]

  • Kinase Binding: Most kinase ATP-pockets select for the keto-tautomer (acting as a donor-acceptor motif) to form hydrogen bonds with the hinge region backbone (e.g., Met111 in JNK1).[1]

  • Solubility: The THP ring significantly lowers LogP compared to phenyl/alkyl analogs, reducing non-specific aggregation in biochemical assays.[1]

Mechanism of Interaction (JNK Model)

The diagram below illustrates the predicted binding mode of the scaffold within the ATP-binding pocket of a generic kinase (JNK1 model).

BindingMechanismcluster_pocketATP Binding Pocket (Hinge Region)cluster_ligand6-THP-P4 ScaffoldHingeHinge Backbone(Met111)N1N1 (Acceptor)Hinge->N1H-BondGatekeeperGatekeeper Residue(Met108)RiboseRibose PocketNH3NH-3 (Donor)NH3->HingeH-Bond (Critical)THPTHP Ring(Solubilizing)THP->GatekeeperSteric AvoidanceTHP->RiboseVan der Waals

Figure 1: Predicted binding mode of the 6-THP-P4 scaffold. The N1 and NH-3 positions of the pyrimidinone tautomer form a bidentate H-bond network with the kinase hinge region.

Protocol 1: Biochemical Inhibition Assay (TR-FRET)

Purpose: To determine the IC50 of 6-THP-P4 against JNK1/2. Method: LANCE® Ultra TR-FRET (PerkinElmer/Revvity) or equivalent LanthaScreen (Thermo).[1] Rationale: TR-FRET is ratiometric, making it resistant to compound fluorescence interference—a common issue with pyrimidine fragments at high concentrations.[1]

Reagents & Preparation
  • Enzyme: Recombinant Human JNK1 (active).[1]

  • Substrate: ULight-labeled ATF2 peptide (Thr69/71).[1]

  • Antibody: Europium-anti-phospho-ATF2.[1]

  • Compound Stock: Dissolve 6-THP-P4 to 100 mM in 100% DMSO.

    • Note: Sonicate for 5 mins to ensure full dissolution of micro-crystalline aggregates.

Step-by-Step Workflow
  • Compound Dilution (Echo/Acoustic Dispensing preferred):

    • Prepare a 10-point dose-response curve in DMSO.[1]

    • Top concentration: 1 mM (Final assay concentration).

    • Dilution factor: 1:3.

    • Dispense 50 nL into a 384-well low-volume white plate.

  • Enzyme Mix Addition (10 µL):

    • Dilute JNK1 in Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).[1]

    • Add 5 µL of Enzyme Mix to the plate.

    • Pre-incubation: Incubate for 15 mins at RT. Crucial for fragments to establish equilibrium before ATP competition.

  • Substrate/ATP Mix Addition (10 µL):

    • Prepare mix containing ULight-ATF2 (50 nM final) and ATP (at

      
      , typically 10-20 µM for JNK1).[1]
      
    • Add 5 µL to start the reaction.

    • Incubate for 60 mins at RT.

  • Detection Step:

    • Add 10 µL of Detection Mix (Eu-anti-pATF2 + EDTA to stop reaction).

    • Incubate 60 mins.

  • Read:

    • Excitation: 320/340 nm.

    • Emission: 665 nm (Acceptor) and 615 nm (Donor).

Data Analysis

Calculate the TR-FRET Ratio (

1

Expected Outcome:

  • As a fragment, 6-THP-P4 typically exhibits weak potency (

    
    ).[1]
    
  • If

    
    , switch to Protocol 2 (SPR) for accurate affinity ranking.
    

Protocol 2: Biophysical Validation (Surface Plasmon Resonance)

Purpose: To measure binding affinity (


System:
Sensor Chip Strategy
  • Chip: CM5 (Carboxymethylated dextran).[1]

  • Immobilization: Amine coupling is standard, but Biotin-Streptavidin (CAP chip) is preferred for kinases to prevent occlusion of the ATP pocket.[1]

  • Ligand: Biotinylated-JNK1 (captured to ~2000 RU).[1]

Assay Conditions (Clean Screen)
  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.[1]4) + 2% DMSO .

    • Critical: The DMSO concentration in the running buffer must exactly match the sample buffer to avoid "bulk effect" jumps.

  • Flow Rate: 30 µL/min.

  • Contact Time: 60 seconds (association) / 120 seconds (dissociation).

Solvent Correction & Analysis

Since 6-THP-P4 is a small molecule (~194 Da), the signal will be low (theoretical

1
  • Solvent Correction: Run a DMSO calibration curve (1.5% to 2.5%) to correct for bulk refractive index changes.

  • Steady State Affinity: Because

    
     is likely fast for this fragment, kinetic fitting may be difficult.[1] Use Steady State Affinity (Equilibrium)  analysis.
    
    • Plot

      
       vs. Concentration.[1]
      
    • Fit to 1:1 binding model to derive

      
      .
      

Experimental Workflow Diagram

The following diagram outlines the decision matrix for characterizing this specific scaffold.

WorkflowStart6-THP-P4Solid SampleQCQC: 1H-NMR (DMSO-d6)Confirm Tautomer RatioStart->QCSolubilitySolubility Check(PBS + 1% DMSO)QC->SolubilityAssay_ChoiceSelect AssaySolubility->Assay_ChoiceBiochemBiochemical (TR-FRET)IC50 DeterminationAssay_Choice->BiochemHigh ThroughputBiophysBiophysical (SPR)Kd DeterminationAssay_Choice->BiophysHigh FidelityDecisionHit ValidationBiochem->DecisionIC50 < 50 µMBiophys->DecisionKd < 100 µMLigand Efficiency > 0.3LeadLead Optimization(Grow Fragment)Decision->LeadValid Hit

Figure 2: Screening and validation workflow for pyrimidine fragments.

Data Presentation & Troubleshooting

Summary of Expected Properties
ParameterValue/CharacteristicNotes
MW 194.23 DaIdeal for Fragment-Based Drug Discovery (Rule of 3).
cLogP ~0.5 - 0.8Highly soluble; low risk of non-specific aggregation.
LE (Ligand Efficiency) Target > 0.3If

, LE is excellent for this size.
Solubility Limit > 5 mM (PBS)High solubility due to THP ring.[1]
Troubleshooting Guide
  • Issue: Flat dose-response curve in TR-FRET.

    • Cause: Compound aggregation or fluorescence quenching.

    • Solution: Add 0.01% Triton X-100 to assay buffer; check compound autofluorescence at 340 nm.

  • Issue: Negative binding signal in SPR.

    • Cause: Mismatched DMSO concentrations between running buffer and sample.

    • Solution: Prepare samples using the running buffer as the diluent.

References

  • Fragment-Based Lead Discovery Strategies. MDPI Antibiotics, 2023. (Discusses pyrimidine scaffolds in FBDD). [1]

  • Imidazopyrimidine: A Versatile Scaffold in Drug Discovery. RSC Advances, 2024.[1] (Review of pyrimidine kinase binding modes).

  • Tautomerism characteristics of 4-pyrimidone. ChemicalBook, 2024. (Mechanistic insight into the keto-enol tautomerism).

  • Synthesis of Pharmaceutical Intermediates from Tetrahydro-4H-pyran-4-one. BenchChem Protocols, 2025. (Synthesis grounding for the THP moiety).

  • LANCE Ultra Kinase Assays. Revvity (formerly PerkinElmer). (Standard industry protocol for TR-FRET).

Application Note: Interrogating the IRAK4 Signaling Pathway with 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed framework for utilizing 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), in relevant cell-based assays. We move beyond simplistic protocols to explain the causal links between experimental design and data quality. This document outlines two robust, validated cell-based assays: a mechanistic assay measuring the phosphorylation of IRAK1, a direct downstream substrate of IRAK4, and a functional assay quantifying the subsequent release of pro-inflammatory cytokines. These protocols are designed to be self-validating systems, enabling researchers to generate high-quality, reproducible data for the characterization of IRAK4 inhibitors.

Introduction: Targeting the IRAK4 Signaling Nexus

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of innate immunity.[1] It is the central node in signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R), which are responsible for detecting pathogens and endogenous danger signals.[2][3] Upon receptor activation, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, where it becomes activated through autophosphorylation.[4] Active IRAK4 then phosphorylates IRAK1, triggering a downstream cascade that involves TRAF6 and ultimately leads to the activation of the transcription factor NF-κB and MAP kinases.[4][5] This signaling culminates in the robust production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-1β.[5]

Given its pivotal role, the dysregulation of IRAK4 activity is implicated in a host of autoimmune and inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease, as well as certain cancers.[3][6] Consequently, IRAK4 has emerged as a high-value therapeutic target for the development of novel anti-inflammatory agents.[7]

6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol represents a class of small molecule inhibitors designed to target the kinase activity of IRAK4. Characterizing the cellular activity of such inhibitors is paramount. While biochemical assays are useful for determining direct enzyme inhibition, cell-based assays are indispensable for confirming that a compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and produce a measurable biological effect.[8][9] They provide a more physiologically relevant context, assessing compound potency against a backdrop of native ATP concentrations and the presence of interacting proteins.[8]

This document provides detailed protocols for assessing the inhibitory activity of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol on the IRAK4 pathway in a cellular context.

The IRAK4 Signaling Cascade: A Visual Overview

The following diagram illustrates the canonical IRAK4 signaling pathway, highlighting the point of inhibition for compounds like 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol.

IRAK4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR / IL-1R MyD88 MyD88 TLR->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation (p) Inhibitor 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol Inhibitor->IRAK4 Inhibition TRAF6 TRAF6 IRAK1->TRAF6 Recruitment & Activation IKK_complex IKK Complex TRAF6->IKK_complex Activation NFkB_IkB NF-κB / IκB IKK_complex->NFkB_IkB IκB Phosphorylation (p) & Degradation NFkB NF-κB (p65/p50) NFkB_IkB->NFkB DNA DNA (κB sites) NFkB->DNA Translocation Transcription Gene Transcription DNA->Transcription Induction Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) Transcription->Cytokines Translation & Secretion

Caption: IRAK4 signaling pathway initiated by TLR/IL-1R activation.

Protocol 1: Cellular Phospho-IRAK1 HTRF Assay

Principle: This assay provides a direct measure of IRAK4 kinase activity within a cell by quantifying the phosphorylation of its immediate substrate, IRAK1. We will use THP-1 cells, a human monocytic cell line that endogenously expresses the necessary TLR/IRAK pathway components. Upon stimulation with Lipopolysaccharide (LPS), a TLR4 agonist, IRAK4 is activated and phosphorylates IRAK1. The inhibitory effect of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol is determined by a decrease in the phosphorylated IRAK1 signal. The readout uses Homogeneous Time-Resolved Fluorescence (HTRF), a sensitive, no-wash immunoassay technology suitable for high-throughput screening.

Workflow Overview

Caption: Workflow for the Cellular Phospho-IRAK1 HTRF Assay.

Materials & Reagents
ReagentSupplierCat. No.
THP-1 Cell LineATCCTIB-202
RPMI-1640 MediumGibco11875093
Fetal Bovine Serum (FBS)Gibco10270106
Penicillin-StreptomycinGibco15140122
Lipopolysaccharide (LPS)Sigma-AldrichL4391
6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-olCustom SynthesisN/A
Phospho-IRAK1 (Thr209) HTRF KitCisbio64IRAK1PEG
384-well white, low-volume platesGreiner Bio-One784075
Step-by-Step Protocol
  • Cell Culture: Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Maintain cell density between 1x10⁵ and 1x10⁶ cells/mL.

  • Compound Preparation: Prepare a 10 mM stock solution of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol in 100% DMSO. Create a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO. Further dilute these stocks into assay medium to create a 4X final concentration working solution (maintaining a final DMSO concentration of ≤0.5%).

  • Cell Plating:

    • Centrifuge THP-1 cells and resuspend in fresh, serum-free RPMI-1640.

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate at a density of 2x10⁵ cells/well.

  • Inhibitor Addition: Add 5 µL of the 4X compound working solutions to the appropriate wells. For control wells, add 5 µL of assay medium with the equivalent percentage of DMSO.

    • Negative Control (Unstimulated): No LPS, vehicle only.

    • Positive Control (Stimulated): LPS stimulation, vehicle only.

  • Pre-incubation: Incubate the plate for 1 hour at 37°C, 5% CO₂. This allows the compound to penetrate the cells and engage with the target.

  • Cell Stimulation: Prepare a 2X working solution of LPS at 200 ng/mL in assay medium. Add 10 µL to all wells except the unstimulated controls. Add 10 µL of assay medium to the unstimulated wells. The final LPS concentration will be 100 ng/mL.

  • Incubation: Incubate the plate for 30 minutes at 37°C, 5% CO₂. This time is critical for inducing robust IRAK1 phosphorylation without causing signal saturation or degradation.

  • Cell Lysis: Add 5 µL of the 4X HTRF lysis buffer (provided in the kit) to each well. Incubate for 15 minutes at room temperature with gentle shaking.

  • HTRF Detection: Add 5 µL of the HTRF antibody mix (anti-phospho-IRAK1-d2 and anti-total-IRAK1-Eu3+, prepared according to the manufacturer's instructions) to each well.

  • Final Incubation: Seal the plate and incubate for 4 hours at room temperature, protected from light.

  • Signal Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.

Data Analysis
  • Calculate HTRF Ratio: For each well, calculate the ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Normalize Data: Express the results as a percentage of inhibition relative to the controls:

    • % Inhibition = 100 * (1 - [Signal_Compound - Signal_Unstimulated] / [Signal_Stimulated - Signal_Unstimulated])

  • Determine IC₅₀: Plot the % Inhibition against the log of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value.

Protocol 2: Multiplex Cytokine Release Assay in Human PBMCs

Principle: This assay measures the functional downstream consequence of IRAK4 inhibition: the suppression of pro-inflammatory cytokine production.[10] It uses primary human Peripheral Blood Mononuclear Cells (PBMCs), which represent a physiologically relevant mix of immune cells.[11] Stimulation with the TLR7/8 agonist R848 triggers a potent, IRAK4-dependent cytokine response.[5] The concentration of key cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant is quantified using a multiplex bead-based immunoassay (e.g., Luminex). This approach provides a robust, systems-level view of the compound's anti-inflammatory efficacy.[12]

Workflow Overview

Caption: Workflow for the Multiplex Cytokine Release Assay.

Materials & Reagents
ReagentSupplierCat. No.
Ficoll-Paque PLUSGE Healthcare17-1440-02
Human Whole BloodCertified Donor CenterN/A
RPMI-1640 MediumGibco11875093
Fetal Bovine Serum (FBS)Gibco10270106
R848 (Resiquimod)InvivoGentlrl-r848
6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-olCustom SynthesisN/A
Human Cytokine Multiplex Kit (e.g., TNF-α, IL-6, IL-1β)Bio-RadM500KCAF0Y
96-well round-bottom culture platesCorning3799
Step-by-Step Protocol
  • PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol. Wash the isolated cells twice with PBS and resuspend in complete RPMI-1640 (supplemented with 10% FBS).

  • Cell Plating: Count the viable cells using a hemocytometer or automated cell counter. Adjust the cell density to 1x10⁶ cells/mL in complete RPMI. Dispense 100 µL of the cell suspension into each well of a 96-well round-bottom plate (1x10⁵ cells/well).

  • Compound Preparation: Prepare a 2X serial dilution of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol in complete RPMI.

  • Inhibitor Addition & Pre-incubation: Add 50 µL of the 2X compound solutions to the appropriate wells. Add 50 µL of medium with vehicle (DMSO) for control wells. Incubate for 1 hour at 37°C, 5% CO₂.

  • Cell Stimulation: Prepare a 4X working solution of R848 at 4 µM in complete RPMI. Add 50 µL to all wells except the unstimulated controls. Add 50 µL of medium to the unstimulated wells. The final R848 concentration will be 1 µM in a total volume of 200 µL.

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂. This extended incubation is necessary to allow for cytokine transcription, translation, and secretion.

  • Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect 100-150 µL of the supernatant from each well without disturbing the cell pellet. Store the supernatant at -80°C until analysis.

  • Multiplex Cytokine Analysis:

    • Thaw the supernatant samples on ice.

    • Perform the multiplex bead-based immunoassay according to the manufacturer's protocol (e.g., Bio-Rad Bio-Plex). This typically involves incubating the supernatant with antibody-coupled magnetic beads, followed by detection antibodies and a final reading on a compatible instrument.

Data Analysis
  • Standard Curve Generation: For each cytokine, generate a standard curve by plotting the median fluorescence intensity (MFI) against the known concentrations of the standards. Use a five-parameter logistic (5PL) regression to fit the curve.

  • Calculate Cytokine Concentrations: Interpolate the concentration of each cytokine (in pg/mL) in the unknown samples from their respective standard curves.

  • Normalize and Determine IC₅₀: For each cytokine, normalize the data as a percentage of inhibition relative to controls. Plot the % inhibition against the log of the inhibitor concentration and use a 4PL curve fit to determine the IC₅₀ value for the inhibition of each cytokine.

Trustworthiness & Self-Validation: Experimental Controls

To ensure the integrity and trustworthiness of the data, the inclusion of proper controls in every experiment is non-negotiable.

Control TypePurposeIn Protocol 1 (p-IRAK1)In Protocol 2 (Cytokine)
Negative (Unstimulated) Defines the basal signal level.Cells + Vehicle (No LPS)PBMCs + Vehicle (No R848)
Positive (Stimulated) Defines the maximum signal window.Cells + Vehicle + LPSPBMCs + Vehicle + R848
Vehicle Control Ensures the solvent (DMSO) has no effect.Included in both Negative and Positive controls.Included in both Negative and Positive controls.
Reference Inhibitor Validates assay performance with a known standard.A known, well-characterized IRAK4 inhibitor.A known, well-characterized IRAK4 inhibitor.

Conclusion and Field-Proven Insights

The two protocols detailed herein provide a robust, multi-tiered approach to characterizing the cellular activity of IRAK4 inhibitors like 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol.

  • The Cellular Phospho-IRAK1 Assay offers a specific, mechanistic readout of target engagement. It is ideal for initial high-throughput screening and for confirming that a compound's activity is directly tied to the inhibition of IRAK4's kinase function. Its short incubation times make it rapid and efficient.

  • The Multiplex Cytokine Release Assay provides a functional, physiologically relevant assessment of the compound's anti-inflammatory potential. Using primary human PBMCs more closely mimics the human immune response. Measuring multiple cytokines simultaneously offers a broader understanding of the compound's impact on the inflammatory cascade and can reveal nuances in its activity profile.

By employing both a target-proximal mechanistic assay and a downstream functional assay, researchers can build a comprehensive data package. This dual approach strengthens the confidence in a compound's mechanism of action and provides a solid foundation for making critical decisions in the drug development pipeline.

References

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Cytokine Release Assay. Retrieved from [Link]

  • Flannery, S., et al. (2014). IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes. Journal of Experimental Medicine.
  • iQ Biosciences. (n.d.). Cytokine Release Assay (CRA) Services. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). IRAK4. Retrieved from [Link]

  • Davis, M. I., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Assay and Drug Development Technologies.
  • iQ Biosciences. (n.d.). 5 Different Kinds of Cytokine Release Assays: Weathering the Storm | CRA Post II. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Retrieved from [Link]

  • Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. Retrieved from [Link]

  • ResearchGate. (n.d.). Toll-like receptor (TLR) signaling pathways. IRAK4) is the central.... Retrieved from [Link]

  • Feng, Y., et al. (2025, February 27). Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. Acta Pharmaceutica Sinica B.
  • Roy, A., et al. (2016).
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • RayBiotech. (n.d.). Human NF-KappaB p65 Activity Assay Kit. Retrieved from [Link]

  • Oregon State University Libraries and Press. (n.d.). Kinase screening and profiling : methods and protocols. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]

  • Antibodies-online.com. (n.d.). NFkB p65 transcription factor assay kit (Colorimetric) ab133112. Retrieved from [Link]

  • PubMed. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Measurement of NF-κB activation in TLR-activated macrophages. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Retrieved from [Link]

  • Bentham Science Publisher. (n.d.). High Throughput Screening for Protein Kinase Inhibitors. Retrieved from [Link]

  • PubMed. (2005, March 15). High-throughput screening for kinase inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, October 15). Figure 2: [Activation of NF-κB Signaling Pathway...]. Retrieved from [Link]

  • Boehringer Ingelheim. (2025, April 14). IRAK4 inhibitor | BI1543673 | News. Retrieved from [Link]

  • Arctoris. (n.d.). Early Comparison of the in vitro to in vivo Translation of Different IRAK4 Inhibitor Modalities. Retrieved from [Link]

  • Boehringer Ingelheim. (n.d.). IRAK4 inhibitor | BI1543673. Retrieved from [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). IRAK-4 Inhibitors for Inflammation. Retrieved from [Link]

Sources

Determining Preclinical Dosages for Novel Pyrimidine Analogs: A Practical Guide for Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The journey of a novel chemical entity (NCE) from bench to bedside is paved with rigorous preclinical evaluation, a critical component of which is the determination of a safe and efficacious dosage in animal models. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing an appropriate dosage for a hypothetical novel pyrimidine analog, 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol. As specific data for this compound is not publicly available, this document will serve as a detailed, practical protocol for the dose-finding process of similar novel pyrimidine-based compounds. We will delve into the essential in vitro and in vivo studies, from initial cytotoxicity screening to definitive dose-ranging efficacy and toxicity assessments, all while adhering to the highest standards of scientific integrity and animal welfare.

Introduction: The Challenge of a Novel Chemical Entity

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications. When a novel pyrimidine derivative such as 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol is synthesized, it represents a potential new therapeutic agent. However, before its potential can be explored in vivo, a systematic and data-driven approach is required to establish a safe and effective dose range. This process is not a one-size-fits-all endeavor; it is a meticulous, multi-stage investigation that balances the need to elicit a pharmacological response with the imperative to minimize toxicity.

This guide will walk you through the logical progression of studies, from the initial in vitro characterization that provides the first clues to the compound's biological activity, to the in vivo studies in rodent models that are the bedrock of preclinical safety and efficacy assessment. The ultimate goal is to define a therapeutic window – the range of doses that are effective without being unacceptably toxic.

The Preclinical Dose-Finding Workflow: A Step-by-Step Approach

The determination of a suitable dosage for a novel compound in animal models is a sequential process. Each step builds upon the data generated in the previous one, allowing for informed decision-making and refinement of the experimental design.

Preclinical_Workflow A In Vitro Characterization (Cytotoxicity & Target Engagement) B Formulation Development A->B Solubility & Stability Data C Acute Toxicity & Maximum Tolerated Dose (MTD) Study A->C Initial Dose Estimation B->C Test Article Formulation D Pharmacokinetic (PK) Studies C->D Safe Dose Range E Dose-Ranging Efficacy Studies C->E MTD Information D->E Exposure Data (AUC, Cmax) F Definitive Efficacy & Toxicology Studies D->F PK/PD Modeling Data E->F Effective Dose Range

Caption: A typical workflow for preclinical dose determination of a novel chemical entity.

Phase 1: In Vitro Characterization - The Foundation

Before any animal is dosed, a comprehensive in vitro evaluation of the novel compound is essential to gather preliminary data on its biological activity and potential for toxicity.[1][2]

Cytotoxicity Assays
  • Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50) in various cell lines. This provides an initial estimate of the compound's potency and potential for off-target toxicity.[3][4][5]

  • Protocol: MTT Assay for Cytotoxicity Screening

    • Cell Seeding: Plate cancer cell lines (e.g., a panel representing different tissue origins) and a non-cancerous control cell line in 96-well plates at an optimized density and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol in culture medium. The concentration range should be wide enough to capture a full dose-response curve (e.g., 0.01 µM to 100 µM).

    • Incubation: Replace the old medium with the compound-containing medium and incubate for a period relevant to the expected mechanism of action (typically 24-72 hours).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan product.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm).

    • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot a dose-response curve to determine the IC50 value.

Target Engagement and Selectivity

If the intended molecular target of the compound is known, in vitro assays should be conducted to confirm target engagement and assess selectivity against other related targets. This helps in understanding the mechanism of action and predicting potential on-target and off-target effects.

Phase 2: Formulation Development - Ensuring Bioavailability

The most potent compound is of little use if it cannot be effectively delivered to the target site in vivo. For many novel compounds, particularly those with poor water solubility, formulation development is a critical step.[6][7][8][9][10]

Solubility and Stability Assessment

The solubility of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol should be determined in various pharmaceutically acceptable vehicles. The stability of the compound in these vehicles under different storage conditions should also be assessed.

Common Formulation Strategies for Preclinical Studies
Formulation StrategyDescriptionAdvantagesDisadvantages
Aqueous Solution The compound is dissolved in a simple aqueous vehicle (e.g., saline, PBS).Simple, well-defined, and suitable for intravenous administration.Only applicable for highly water-soluble compounds.
Co-solvent System A mixture of water and a water-miscible organic solvent (e.g., DMSO, ethanol, PEG-400) is used to dissolve the compound.Can significantly increase the solubility of lipophilic compounds.The organic solvent may have its own toxicity and can affect the compound's PK.
Suspension The solid compound is suspended in an aqueous vehicle with the help of a suspending agent (e.g., carboxymethylcellulose).Suitable for poorly soluble compounds for oral administration.May lead to variable absorption and requires careful particle size control.
Lipid-based Formulation The compound is dissolved or suspended in a lipid vehicle (e.g., corn oil, sesame oil).Can enhance the oral bioavailability of lipophilic compounds.May be complex to prepare and can influence the compound's metabolism.

Phase 3: In Vivo Safety and Tolerability Studies

The first in vivo studies are designed to assess the safety and tolerability of the compound and to determine the Maximum Tolerated Dose (MTD).[11][12][13][14][15][16] These studies are typically conducted in rodents (e.g., mice or rats).

Acute Toxicity Study (OECD Guidelines)
  • Objective: To determine the short-term adverse effects of a single high dose of the compound and to obtain a preliminary estimate of the lethal dose.[17][18][19][20][21]

  • Protocol: Up-and-Down Procedure (OECD 425)

    • Animal Selection: Use a small number of animals (typically one at a time) of a single sex.

    • Dose Administration: Administer a single oral dose of the compound. The starting dose is selected based on in vitro data or information from similar compounds.

    • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

    • Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next animal is dosed at a lower level.

    • LD50 Estimation: This sequential process allows for the estimation of the LD50 (the dose that is lethal to 50% of the animals) with a small number of animals.

Maximum Tolerated Dose (MTD) Study
  • Objective: To determine the highest dose of the compound that can be administered without causing unacceptable toxicity or mortality over a defined period.[13][14][15][22][23]

  • Protocol: Dose Escalation MTD Study in Mice

    • Animal Groups: Use small groups of mice (e.g., 3-5 per group).

    • Dose Escalation: Start with a low dose (e.g., 1/10th of the estimated LD50 or a dose based on in vitro efficacy data) and escalate the dose in subsequent groups (e.g., using a modified Fibonacci sequence).

    • Dosing Schedule: Administer the compound daily or on a schedule that is relevant to the intended therapeutic use for a short duration (e.g., 5-14 days).

    • Monitoring: Monitor the animals daily for clinical signs of toxicity, body weight changes, and any behavioral abnormalities.

    • Endpoint: The MTD is defined as the highest dose that does not cause more than a 10-15% loss in body weight and does not induce severe, irreversible clinical signs of toxicity.

MTD_Study cluster_0 Dose Escalation cluster_1 Observation & Endpoint A Group 1 (Low Dose) B Group 2 (Mid Dose) E Monitor: Body Weight, Clinical Signs, Behavior A->E C Group 3 (High Dose) B->E D Group 4 (Higher Dose) C->E D->E F MTD Determined: Highest dose with acceptable toxicity

Sources

Definitive NMR-Based Structural Elucidation of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol: A Comprehensive Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract This application note provides a detailed, field-proven guide for the comprehensive Nuclear Magnetic Resonance (NMR) characterization of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol. This compound represents a common structural motif in modern medicinal chemistry, integrating a tetrahydropyran (THP) ring, a privileged scaffold for improving physicochemical properties, with a pyrimidinol core. We move beyond a simple listing of protocols to explain the causal reasoning behind experimental choices, with a particular focus on addressing the critical chemical feature of this molecule: tautomerism. This guide furnishes detailed, step-by-step protocols for sample preparation, 1D NMR (¹H and ¹³C), and 2D NMR (COSY, HSQC) experiments, culminating in an unambiguous assignment of all proton and carbon signals.

Foundational Principles: The Importance of Context

The structural verification of novel chemical entities is the bedrock of drug discovery and development. The compound 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol is an archetypal example of a molecule requiring rigorous characterization. Its two core components, the pyrimidine and the tetrahydropyran, are frequently employed in the design of bioactive agents. For instance, related pyrimidinone structures are central to selective inhibitors targeting enzymes like PDE9A for the treatment of cognitive disorders.[1] Therefore, an unambiguous and reproducible characterization is not merely an academic exercise but a prerequisite for establishing a reliable structure-activity relationship (SAR).

A critical, and often overlooked, aspect of hydroxypyrimidines is their existence in a tautomeric equilibrium. While named as a "pyrimidin-4-ol," the molecule overwhelmingly exists in the keto form, 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4(1H)-one, in solution.[2][3][4] This equilibrium between the enol (-ol) and keto (-one) forms is fundamental to the molecule's reactivity and its presentation in NMR spectra. The keto form is generally more stable, meaning we expect to observe signals corresponding to an N-H proton rather than an O-H proton on the pyrimidine ring. Understanding this from the outset is crucial for correct spectral interpretation.

G cluster_0 Enol Form (pyrimidin-4-ol) cluster_1 Keto Form (pyrimidin-4(1H)-one) enol keto enol->keto Dominant in Solution

Experimental Design: A Validating Workflow

A robust characterization workflow ensures that each step builds upon the last, culminating in a self-validated structural assignment. We employ a multi-tiered approach, starting with simple 1D experiments and escalating to more complex 2D techniques to resolve any ambiguities.[5] This hierarchical process is both efficient and scientifically rigorous.

dot graph G { graph [fontname="Arial", fontsize=12, label="Figure 2: NMR Characterization Workflow", labelloc=b, layout=dot, rankdir=TB, splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

// Nodes A [label="Sample Preparation\n(10-20 mg in 0.6 mL DMSO-d₆)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="1D ¹H NMR Acquisition\n(Proton Environment & Counts)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="1D ¹³C NMR Acquisition\n(Carbon Backbone)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Initial Data Analysis\n(Chemical Shift, Integration, Multiplicity)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="2D COSY Acquisition\n(¹H-¹H Connectivity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="2D HSQC Acquisition\n(Direct ¹H-¹³C Correlation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Comprehensive Data Integration\n& Signal Assignment", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Final Structure Confirmation", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges A -> B [color="#5F6368"]; A -> C [color="#5F6368"]; B -> D [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; D -> F [color="#5F6368"]; E -> G [color="#5F6368"]; F -> G [color="#5F6368"]; D -> G [label=" Initial\n Hypothesis", style=dashed, fontcolor="#5F6368", fontsize=8]; G -> H [color="#5F6368"]; } A hierarchical workflow for structural elucidation.

Detailed Methodologies and Protocols

The following protocols are designed for a standard 400 MHz (or higher) NMR spectrometer.

3.1. Sample Preparation Protocol

The choice of solvent is the first critical decision. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected for several key reasons: it readily dissolves a wide range of polar organic molecules, and its residual proton signal (δ ≈ 2.50 ppm) does not typically overlap with aromatic or key aliphatic signals.[6] Most importantly, it is an excellent solvent for observing exchangeable protons like N-H, which often appear as distinct, albeit sometimes broad, signals.

  • Weighing: Accurately weigh 10-20 mg of high-purity 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol into a clean, dry NMR tube.[7]

  • Solvation: Add approximately 0.6 mL of DMSO-d₆. The volume should be sufficient to cover the active region of the spectrometer's receiver coils (typically 4-5 cm).[8]

  • Dissolution: Gently vortex or sonicate the sample until the solid is completely dissolved. A clear, particulate-free solution is essential for acquiring high-quality spectra with good magnetic field homogeneity (shimming).

  • Labeling: Clearly label the NMR tube with a unique identifier.

3.2. 1D NMR Acquisition Protocols

¹H NMR Spectroscopy:

  • Purpose: To identify all unique proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).[9]

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (e.g., zg30).

    • Spectral Width: 0-14 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2 seconds. A sufficient delay is crucial for accurate signal integration.

    • Number of Scans: 16-64 scans.

    • Temperature: 298 K.

¹³C{¹H} NMR Spectroscopy:

  • Purpose: To identify all unique carbon environments in the molecule. The {¹H} indicates that protons are decoupled, resulting in singlet peaks for all carbons.[10]

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled single-pulse (e.g., zgpg30).

    • Spectral Width: 0-180 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 1024-4096 scans, as ¹³C has a much lower natural abundance than ¹H.

3.3. 2D NMR Acquisition Protocols

¹H-¹H COSY (Correlation Spectroscopy):

  • Purpose: To identify protons that are spin-spin coupled, typically those separated by two or three bonds. This is invaluable for tracing out the connectivity within the THP ring.[11]

  • Acquisition Parameters:

    • Pulse Program: Standard COSY (e.g., cosygpqf).

    • Spectral Width (F1 and F2): 0-14 ppm (matching the ¹H spectrum).

    • Data Points: 2048 in F2, 256-512 in F1.

    • Number of Scans: 4-8 per increment.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To identify which protons are directly attached to which carbons. This experiment provides a powerful and unambiguous link between the ¹H and ¹³C spectra.[5][10]

  • Acquisition Parameters:

    • Pulse Program: Standard HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).

    • Spectral Width (F2 - ¹H): 0-14 ppm.

    • Spectral Width (F1 - ¹³C): 0-180 ppm.

    • Number of Scans: 8-16 per increment.

Spectral Analysis and Data Interpretation

The structure is analyzed by considering its two constituent fragments: the pyrimidinone ring and the tetrahydropyran (THP) ring. The atom numbering scheme shown below will be used for all assignments.

4.1. Predicted Spectral Data

The following tables summarize the predicted chemical shifts and multiplicities based on established data for pyrimidine and tetrahydropyran derivatives.[12][13][14] These serve as a guide for the initial assignment.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale & Key Correlations
N1-H 11.0 - 12.5 Broad Singlet 1H Exchangeable proton characteristic of a pyrimidinone N-H.
H-2 8.0 - 8.2 Singlet 1H Aromatic proton adjacent to two nitrogen atoms; highly deshielded.
H-5 6.1 - 6.3 Singlet 1H Olefinic proton adjacent to a carbonyl and a carbon; relatively upfield.
H-2', H-6' (eq) 3.8 - 4.0 Doublet of Doublets 2H Axial protons adjacent to ring oxygen; deshielded. COSY to H-3'/H-5'.
H-4' 2.9 - 3.2 Multiplet 1H Methine proton at the junction of the two rings. COSY to H-3'/H-5'.
H-2', H-6' (ax) 3.3 - 3.5 Triplet of Doublets 2H Equatorial protons adjacent to ring oxygen. COSY to H-3'/H-5'.
H-3', H-5' (eq) 1.7 - 1.9 Multiplet 2H Equatorial protons. COSY to H-2'/H-6' and H-4'.

| H-3', H-5' (ax) | 1.5 - 1.7 | Multiplet | 2H | Axial protons. COSY to H-2'/H-6' and H-4'. |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon Assignment Predicted δ (ppm) Rationale
C-4 162 - 165 Carbonyl carbon, most downfield signal.
C-6 158 - 161 Aromatic carbon attached to nitrogen and the THP ring.
C-2 150 - 153 Aromatic carbon between two nitrogens.
C-5 108 - 112 Olefinic carbon, relatively upfield.
C-2', C-6' 65 - 68 Carbons adjacent to the ring oxygen.
C-4' 38 - 42 Methine carbon at the ring junction.

| C-3', C-5' | 32 - 36 | Methylene carbons beta to the oxygen. |

4.2. Cross-Validation with 2D NMR

  • COSY Analysis: The COSY spectrum is paramount for confirming the THP ring's integrity. A clear correlation will be observed from the H-2'/H-6' protons to the H-3'/H-5' protons. In turn, the H-3'/H-5' protons will show a cross-peak to the H-4' methine proton, establishing the complete spin system of the saturated ring. No correlations are expected for the singlet pyrimidinone protons (H-2, H-5) or the N-H.

  • HSQC Analysis: The HSQC spectrum provides the final, unambiguous link. Each cross-peak definitively assigns a proton to its directly bonded carbon. For example, the proton signal predicted at δ 3.8-4.0 ppm will show a correlation to the carbon signal at δ 65-68 ppm, confirming the assignment of H-2'/H-6' and C-2'/C-6'. This process is repeated for every C-H bond in the molecule, leaving no ambiguity in the final assignment.[10]

Conclusion

The structural characterization of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol requires a systematic and multi-faceted NMR approach. By understanding the inherent tautomeric nature of the pyrimidinol core and employing a logical workflow from 1D to 2D techniques, an unambiguous and verifiable assignment of all ¹H and ¹³C resonances can be achieved. The protocols and interpretive framework presented in this note provide a robust foundation for researchers and scientists to confidently characterize this important chemical scaffold and its derivatives, ensuring data integrity in drug discovery and chemical development programs.

References

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

  • Abraham, R. J., & Rossetti, Z. L. (1973). Proton chemical shifts in NMR. Part 12. Steric, electric field and conformational effects in acyclic and cyclic ethers. Journal of the Chemical Society, Perkin Transactions 2, (5), 582-587. [Link]

  • Patiny, L., & Zasso, M. (2013). Theoretical NMR correlations based Structure Discussion. Magnetic Resonance in Chemistry, 51(8), 444-449. [Link]

  • Shapet'ko, N. N., et al. (1986). Structure and amide-amide tautomerism of 4-hydroxypyrimidines. Determination of the tautomeric composition by ¹³C NMR spectroscopy. Khimiya Geterotsiklicheskikh Soedinenii, (8), 1125-1131. [Link]

  • Gómez-Sánchez, A., et al. (1979). ¹H NMR and ¹³C NMR Spectra of the Condensed Pyrimidines. Journal of the Chemical Society, Perkin Transactions 1, 441-446. [Link]

  • Forlani, L., et al. (2003). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC, 2003(5), 197-213. [Link]

  • Kemdoum Sinda, P. V. (2021). How does 2D NMR help to elucidate chemical structure? ResearchGate. [Link]

  • D'Souza, L. J., & Yosten, G. L. (2018). NMR Characterization of RNA Small Molecule Interactions. Methods in enzymology, 599, 3-33. [Link]

  • Wiener, J. J. M. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(15), 2786-2790. [Link]

  • Kleinpeter, E., et al. (2013). ¹H, ¹³C and ¹⁵N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 714-721. [Link]

  • Letertre, M., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 13(5), 633. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma Website. [Link]

  • Silva, A. M. S., et al. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 13(4), 396-439. [Link]

  • Silva, A. M. S., et al. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • SpectraBase. (n.d.). 4-Methyltetrahydropyran. SpectraBase. [Link]

  • Vermeulen, W. (n.d.). Tools for Structure Elucidation. Johnson & Johnson. [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Iowa State University. [Link]

  • Batterham, T. J. (1973). NMR Spectra of Simple Heterocycles. Portland Press. [Link]

  • Giuliano, B. M., et al. (2010). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. The Journal of Physical Chemistry A, 114(50), 13159-13164. [Link]

  • OpenOChem Learn. (n.d.). Interpreting ¹H NMR. OpenOChem Learn. [Link]

  • Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50. [Link]

  • Giuliano, B. M., et al. (2010). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. PubMed. [Link]

  • Abraham, R. J., et al. (2005). ¹H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 43(8), 621-633. [Link]

  • Giuliano, B. M., et al. (2010). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. ResearchGate. [Link]

  • Oregon State University. (n.d.). Small Molecule Characterization. Nuclear Magnetic Resonance Facility. [Link]

  • Gauthier, D. A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(8), 1437-1479. [Link]

  • University of Colorado Boulder. (n.d.). Solvents for NMR spectroscopy. Organic Chemistry Department. [Link]

  • Al-Ostath, A., et al. (2023). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 11, 1245678. [Link]

  • Avetisyan, A. A., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. [Link]

  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Chemistry Department. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Verhoest, P. R., et al. (2012). 1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), a selective brain penetrant PDE9A inhibitor for the treatment of cognitive disorders. Journal of Medicinal Chemistry, 55(21), 9045-9054. [Link]

  • Mphahlele, M. J., et al. (2021). Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. Molecules, 26(18), 5518. [Link]

  • SpectraBase. (n.d.). cis-4,6-DIMETHYLTETRAHYDRO-2H-PYRAN-2,2-DIMETHANOL. SpectraBase. [Link]

  • Hamid, I. K., & Attia, K. A. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. International journal of health sciences, 6(S4), 216-231. [Link]

Sources

Application Note: Comprehensive LC-MS/MS Characterization of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the structural characterization and quantification of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol (CAS: 1045861-20-8), a critical heterocyclic building block in the synthesis of kinase inhibitors and metabolic modulators. Due to the compound's keto-enol tautomerism and polar nature, standard reverse-phase methods often yield poor peak shape or inconsistent ionization. This guide provides an optimized LC-ESI-MS/MS workflow, establishing a robust fragmentation model and chromatographic strategy to ensure high sensitivity and reproducibility in drug development pipelines.

Introduction & Chemical Context

The analyte, 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol , integrates a polar pyrimidine core with a lipophilic yet solubilizing tetrahydropyran (THP) moiety. This scaffold is ubiquitous in medicinal chemistry, particularly in the design of ATP-competitive inhibitors where the pyrimidine mimics the adenine ring of ATP.

Physicochemical Challenges
  • Tautomerism: The 4-hydroxy pyrimidine moiety exists in equilibrium with its 4(3H)-one tautomer. In solution, the keto form (pyrimidone) typically predominates, significantly influencing protonation sites during Electrospray Ionization (ESI).

  • Polarity: The presence of basic nitrogens and the ether oxygen makes the compound moderately polar (Predicted LogP ~0.5–1.0), requiring careful column selection to prevent void-volume elution.

PropertyValueRelevance to MS
Formula C

H

N

O

Defines [M+H]

at m/z 181.09
Monoisotopic Mass 180.0899 DaExact mass required for HRMS
pKa (Predicted) ~8.5 (OH/NH)Requires pH > 9 for negative mode or pH < 4 for positive mode
Tautomer Keto-EnolKeto form favors [M+H]

localization on N3

Method Development: The "Why" Behind the Protocol

Ionization Source Selection

Electrospray Ionization (ESI) in Positive Mode (+) is chosen over APCI.

  • Reasoning: The pyrimidine ring nitrogens are excellent proton acceptors. APCI may induce excessive thermal degradation of the ether linkage in the THP ring before detection.

  • Mobile Phase Additive:Formic Acid (0.1%) is critical. It ensures the pyrimidine N1 or N3 is fully protonated, stabilizing the [M+H]

    
     ion and improving sensitivity by 10–50x compared to neutral mobile phases.
    
Chromatographic Strategy

Standard C18 columns often result in peak tailing for basic heterocycles due to silanol interactions.

  • Selected Column: Charged Surface Hybrid (CSH) C18 or HILIC (if retention is < 1 min on C18).

  • Protocol Choice: This guide utilizes a CSH C18 column which permits the use of acidic mobile phases (compatible with ESI+) while mitigating peak tailing through surface charge repulsion.

Experimental Protocol

Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL of DMSO (Universal solvent for this scaffold).

  • Working Standard: Dilute stock to 1 µg/mL using 50:50 Water:Acetonitrile (0.1% Formic Acid) .

    • Critical Step: Do not use 100% aqueous diluent; the THP group can cause precipitation at high concentrations if organic content is zero.

LC-MS/MS Parameters

Table 1: Liquid Chromatography Conditions

Parameter Setting
System UHPLC (Agilent 1290 / Waters UPLC)
Column Waters XSelect CSH C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 40°C

| Gradient | 0-1 min: 5% B; 1-5 min: 5% -> 95% B; 5-6 min: 95% B |

Table 2: Mass Spectrometry Parameters (Source: ESI+)

Parameter Setting
Capillary Voltage 3.5 kV
Desolvation Temp 400°C
Gas Flow 800 L/hr (N2)
Cone Voltage 30 V (Optimized for m/z 181)

| Collision Energy | Ramp 15–35 eV (for MS/MS structural elucidation) |

Fragmentation Analysis & Structural Elucidation

Understanding the fragmentation is vital for developing Multiple Reaction Monitoring (MRM) transitions for quantification.

Proposed Fragmentation Pathway

The [M+H]


 ion (m/z 181) follows distinct dissociation pathways driven by the stability of the pyrimidine ring and the lability of the ether bond.
  • Primary Loss (Water): The 4-hydroxy group (or keto tautomer) often eliminates water, especially if adjacent protons are available.

    • Transition: 181 -> 163 (-18 Da).

  • Retro-Diels-Alder (RDA): Characteristic of pyrimidines. The ring cleaves at the 1,6 and 3,4 bonds.

    • Transition: 181 -> 138 (Loss of HNCO, -43 Da).

  • THP Ring Cleavage: The tetrahydropyran ring is susceptible to radical cleavage or loss of formaldehyde (CH2O).

    • Transition: 181 -> 151 (-30 Da, CH2O loss).

  • Linker Scission: Cleavage of the bond between the pyrimidine and THP ring.

    • Transition: 181 -> 97 (Pyrimidine cation) or 85 (THP cation).

Visualization of Fragmentation Logic

FragmentationPathway Parent [M+H]+ m/z 181.09 Frag1 [M+H - H2O]+ m/z 163.08 (Dehydration) Parent->Frag1 -18 Da (H2O) Frag2 [M+H - CH2O]+ m/z 151.08 (THP Ring Contraction) Parent->Frag2 -30 Da (CH2O) Frag3 Pyrimidine Core Ion m/z 97.04 (Linker Cleavage) Parent->Frag3 Cleavage of C-C bond Frag4 RDA Fragment m/z 138.08 (Loss of HNCO) Parent->Frag4 -43 Da (HNCO) Frag2->Frag3 Secondary Decay

Figure 1: Proposed ESI-MS/MS fragmentation pathway for 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol.

Analytical Workflow Diagram

The following diagram outlines the decision-making process for analyzing this compound in a complex matrix (e.g., plasma or reaction mixture).

Workflow Start Sample (Reaction Mix/Biofluid) Prep Protein Ppt / Dilution (50% ACN) Start->Prep LC LC Separation (CSH C18, pH 3) Prep->LC MS ESI+ Source (m/z 181) LC->MS Check Peak Shape Acceptable? MS->Check Good Quantify via MRM 181 -> 163 / 151 Check->Good Yes Bad Switch to HILIC (Ammonium Acetate) Check->Bad No (Tailing)

Figure 2: Optimized LC-MS method development decision tree.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Sensitivity Ion suppression from matrix or incorrect pH.Ensure mobile phase pH < 4. Use 0.1% Formic Acid.[1][2] Check for co-eluting phospholipids if analyzing biofluids.
Peak Tailing Interaction of pyrimidine nitrogen with silanols.Switch to CSH C18 or add 5mM Ammonium Formate to mobile phase to buffer silanols.
Adduct Formation Sodium adducts ([M+Na]+ = 203).Avoid glass containers for storage; use LC-MS grade solvents. Increase source temperature to break adducts.
Signal Drift Source contamination.The pyrimidine ring can polymerize in the source; clean the cone/capillary regularly.

References

  • Pyrimidine Fragmentation Mechanisms

    • Title: Mass spectral fragmentation modes of pyrimidine derivatives.[3][4][5]

    • Source: Sphinx Knowledge House.
    • URL:[Link][1][4][6][7]

  • Tetrahydropyran MS Behavior

    • Title: Tetrahydro-2H-pyran-4-ol Mass Spectrum (NIST).
    • Source: NIST Chemistry WebBook.
    • URL:[Link]

  • LC-MS of Polar Heterocycles

    • Title: LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns.
    • Source: Chrom
    • URL:[Link]

  • Compound Registry

    • Title: 6-Hydroxy-2-(tetrahydro-2H-pyran-4-yl)pyrimidin-4(3H)-one (CAS 1045861-20-8).[8]

    • Source: BLD Pharm.[8]

Sources

Application Note: HPLC Analysis of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity analysis of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol (CAS: 14465-17-9 / 1045861-20-8). This molecule is a critical heterocyclic building block (scaffold) often utilized in the synthesis of PI3K and mTOR kinase inhibitors. The method addresses specific challenges associated with hydroxypyrimidine analysis, including keto-enol tautomerism and polar retention, ensuring high resolution, peak symmetry, and reproducibility suitable for GMP Quality Control (QC) environments.

Physicochemical Context & Method Strategy

The Analyte

The target molecule contains a pyrimidine ring substituted with a hydroxyl group and a tetrahydropyran (THP) ring.

  • Tautomerism: In solution, 4-hydroxypyrimidines exist in equilibrium between the lactim (enol) and lactam (keto) forms, often favoring the keto-form (pyrimidin-4(3H)-one).

  • Chromatographic Challenge: Without pH control, this equilibrium can lead to peak splitting or severe tailing as the analyte interconverts on the column.

  • Polarity: The molecule is moderately polar due to the nitrogenous ring and oxygen atoms, requiring a mobile phase with high aqueous content for adequate retention.

Method Development Logic

To ensure a self-validating system, the following parameters were selected based on "First Principles" of chromatography:

  • Stationary Phase: A C18 column with high carbon load and end-capping is selected. The end-capping minimizes secondary silanol interactions with the basic pyrimidine nitrogens, reducing tailing.

  • pH Control (Critical): An acidic mobile phase (pH 2.5 – 3.0) is mandatory.

    • Reasoning: Acidic pH suppresses the ionization of the hydroxyl group (pKa ~9) and protonates the basic ring nitrogens (pKa ~2-3), forcing the molecule into a single, consistent protonation state. This prevents "mixed-mode" retention and stabilizes the tautomeric equilibrium.

  • Detection: UV at 254 nm provides strong absorbance for the pyrimidine chromophore, maximizing sensitivity.

Method Development Workflow

MethodDevelopment Start Analyte Assessment (Polar/Tautomeric) ColumnSel Select C18 Column (End-capped) Start->ColumnSel MobilePhase Mobile Phase Selection (Acidic Buffer pH 3.0) ColumnSel->MobilePhase Prevent Silanol Interaction Screening Gradient Screening (5% to 60% B) MobilePhase->Screening Lock Tautomer Optimization Optimize Tailing & Resolution Screening->Optimization FinalMethod Final Validated Method Optimization->FinalMethod

Figure 1: Logic flow for developing a robust method for hydroxypyrimidines.

Experimental Protocol

Reagents and Materials
  • Reference Standard: 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ) (85%).
Instrumentation
  • System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18.

Chromatographic Conditions
ParameterSetting
Column Temperature 30°C ± 1°C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV @ 254 nm (Bandwidth 4 nm, Ref 360 nm)
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile (100%)
Run Time 15 Minutes

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Equilibration
2.00955Isocratic Hold (Polar retention)
10.004060Linear Gradient
10.10955Return to Initial
15.00955Re-equilibration
Preparation Procedures

Buffer Preparation (20 mM Phosphate, pH 3.0):

  • Dissolve 2.72 g of

    
     in 950 mL of Milli-Q water.
    
  • Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid (10%).

  • Dilute to 1000 mL with water.

  • Filter through a 0.45 µm Nylon membrane.[1]

Standard Stock Solution (1.0 mg/mL):

  • Weigh 25 mg of analyte into a 25 mL volumetric flask.

  • Dissolve in 5 mL Methanol (to aid solubility).

  • Dilute to volume with Mobile Phase A . (Matching diluent to initial mobile phase prevents peak distortion).

Working Standard (0.1 mg/mL):

  • Transfer 1.0 mL of Stock Solution to a 10 mL volumetric flask.

  • Dilute to volume with Mobile Phase A.

System Suitability & Validation Criteria

To ensure the method is "self-validating," the following criteria must be met before analyzing unknown samples.

ParameterAcceptance LimitRationale
Retention Time (RT) 4.0 – 6.0 minEnsures adequate retention away from void volume (

).
Tailing Factor (

)

1.5
Indicates minimal secondary interactions (silanols).
Theoretical Plates (N)

5000
Ensures column efficiency is sufficient for separation.
Precision (RSD, n=6)

2.0%
Confirms system stability.
Sample Analysis Workflow

SampleWorkflow Prep Sample Preparation (Dissolve in 20% MeOH/Buffer) Filter Filtration (0.22 µm PVDF) Prep->Filter Inject HPLC Injection (10 µL) Filter->Inject Detect UV Detection (254 nm) Inject->Detect Integrate Peak Integration Detect->Integrate Calc Purity Calculation (% Area Normalization) Integrate->Calc

Figure 2: Step-by-step workflow for routine analysis.

Troubleshooting Guide

Issue 1: Peak Splitting or Shoulder

  • Cause: Tautomer separation or incorrect pH.

  • Solution: Verify buffer pH is strictly 3.0. If pH drifts > 4.0, the enol form may partially ionize or interconvert slowly. Ensure the column temperature is stable (30°C); higher temperatures (e.g., 40°C) can sometimes coalesce splitting peaks by increasing the interconversion rate.

Issue 2: Early Elution (RT < 2 min)

  • Cause: Phase collapse or insufficient polarity retention.

  • Solution: Ensure the initial gradient hold (0-2 min) is at 95% Aqueous. Do not use 100% Aqueous on standard C18 columns to prevent "dewetting."

Issue 3: Carryover

  • Cause: Hydroxyl group hydrogen bonding with injector seals.

  • Solution: Use a needle wash of 50:50 Methanol:Water.

References

  • Vertex AI Search. (2024).[2] HPLC analysis of hydroxypyrimidines method development. Retrieved from

  • National Center for Biotechnology Information. (2016). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. PubChem. Retrieved from

  • ChemicalBook. (2024). Tautomerism characteristics of 4-pyrimidone. Retrieved from

  • BenchChem. (2025). Synthesis of Pharmaceutical Intermediates from Tetrahydro-4H-pyran-4-one. Retrieved from

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from

Sources

Application Notes and Protocols for the Development of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds, including the nucleobases uracil, thymine, and cytosine.[1][2][3] Its unique physicochemical properties, such as the ability to act as both a hydrogen bond donor and acceptor, facilitate potent and specific interactions with biological targets.[2] The versatility of the pyrimidine ring allows for substitutions at multiple positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects.[2] Consequently, pyrimidine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][4][5]

The 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol core combines the privileged pyrimidine scaffold with a tetrahydropyran (THP) moiety. The THP ring, a saturated cyclic ether, is frequently incorporated into drug candidates to modulate properties such as solubility, metabolic stability, and target binding.[6] As a bioisostere of a cyclohexane, the THP ring can introduce a polar oxygen atom, offering an additional hydrogen bond acceptor and potentially improving absorption, distribution, metabolism, and excretion (ADME) profiles.[6] This strategic combination of a versatile pharmacophore (pyrimidine) and a property-modulating group (THP) makes 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol an attractive starting point for the development of novel therapeutic agents.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and derivatization of the 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol scaffold. The protocols outlined herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower rational drug design.

Rationale for Derivatization

The development of derivatives from a core scaffold like 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol is a critical step in drug discovery. The primary goals of derivatization are to:

  • Enhance Potency and Selectivity: Modifications to the core structure can lead to improved interactions with the biological target, increasing potency and reducing off-target effects.

  • Optimize Pharmacokinetic Properties: Derivatization can be used to fine-tune ADME properties, such as solubility, permeability, and metabolic stability, to ensure the drug candidate reaches its target in sufficient concentrations and has an appropriate duration of action.[3]

  • Explore Structure-Activity Relationships (SAR): Systematically modifying different parts of the molecule and assessing the impact on biological activity provides valuable insights into the key structural features required for efficacy.[3][7] This knowledge guides the design of more potent and selective compounds.

  • Reduce Toxicity: Chemical modifications can mitigate or eliminate undesirable toxic effects associated with the parent compound.

Synthetic Strategies and Protocols

The synthesis of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol derivatives typically involves modifications at several key positions on the pyrimidine ring. The following sections detail established synthetic routes and provide step-by-step protocols for common derivatization strategies.

General Synthetic Workflow

The overall workflow for developing derivatives of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol generally follows the pathway illustrated below. This involves the initial synthesis of the core scaffold, followed by various derivatization reactions and subsequent biological evaluation.

G cluster_0 Scaffold Synthesis cluster_1 Derivatization Strategies cluster_2 Biological Evaluation start Starting Materials core_synthesis Synthesis of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol start->core_synthesis derivatization Chemical Modification (e.g., Suzuki, Buchwald-Hartwig, SNAr reactions) core_synthesis->derivatization Core Scaffold purification Purification and Characterization derivatization->purification screening In vitro and in vivo Screening purification->screening Derivative Library sar_analysis SAR Analysis screening->sar_analysis sar_analysis->derivatization Iterative Optimization

Caption: General workflow for the development of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol derivatives.

Protocol 1: Synthesis of the Core Scaffold

The synthesis of the 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol core can be achieved through several routes. One common approach involves the condensation of a β-ketoester with an amidine, followed by cyclization.

Materials:

  • Ethyl 3-(tetrahydro-2H-pyran-4-yl)-3-oxopropanoate

  • Formamidine acetate

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Condensation: In a round-bottom flask, dissolve ethyl 3-(tetrahydro-2H-pyran-4-yl)-3-oxopropanoate (1.0 eq) and formamidine acetate (1.2 eq) in anhydrous ethanol.

  • Cyclization: Add a solution of sodium ethoxide (1.5 eq) in ethanol dropwise to the mixture at room temperature. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize with aqueous HCl.

  • Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol.

  • Characterization: Confirm the structure and purity of the product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.

Protocol 2: Derivatization at the 4-Position (O-Alkylation and O-Arylation)

The hydroxyl group at the 4-position of the pyrimidin-4-ol is a key site for derivatization. O-alkylation or O-arylation can significantly impact the compound's biological activity.

Materials:

  • 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol

  • Alkyl halide or aryl halide

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • A suitable solvent (e.g., DMF, THF, acetonitrile)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol (1.0 eq) in the chosen solvent. Add the base (1.1 eq) portion-wise at 0 °C.

  • Alkylation/Arylation: To the resulting alkoxide, add the alkyl halide or aryl halide (1.0-1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the purified derivative by NMR, mass spectrometry, and HPLC.

Protocol 3: Derivatization at the 2- and 5-Positions (Cross-Coupling Reactions)

For further diversification, the pyrimidine ring can be halogenated at the 2- or 5-position, enabling subsequent cross-coupling reactions such as Suzuki or Buchwald-Hartwig aminations.

Step 1: Halogenation

Materials:

  • 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol

  • Halogenating agent (e.g., N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS))

  • A suitable solvent (e.g., acetonitrile, DMF)

Procedure:

  • Dissolve 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol (1.0 eq) in the chosen solvent.

  • Add the halogenating agent (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Isolate and purify the halogenated intermediate as described in the previous protocols.

Step 2: Suzuki Cross-Coupling

This reaction allows for the introduction of aryl or heteroaryl groups.

G cluster_2 Product pyrimidine Halogenated Pyrimidine product 2- or 5-Aryl/Heteroaryl Derivative pyrimidine->product boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->product catalyst Pd Catalyst (e.g., Pd(PPh3)4) base Base (e.g., K2CO3, Cs2CO3) solvent Solvent (e.g., Toluene, Dioxane)

Caption: Key components of a Suzuki cross-coupling reaction for pyrimidine derivatization.

Materials:

  • Halogenated 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • A suitable base (e.g., K₂CO₃, Cs₂CO₃)

  • A suitable solvent (e.g., toluene, dioxane, DMF)

Procedure:

  • In a reaction vessel, combine the halogenated pyrimidine (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

  • Add the degassed solvent and heat the reaction mixture under an inert atmosphere to the appropriate temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Purify the product by column chromatography.

  • Characterize the final compound using standard analytical methods.

Data Presentation and Analysis

Systematic derivatization and biological testing will generate a significant amount of data. It is crucial to organize this data in a clear and concise manner to facilitate SAR analysis.

Table 1: Example of SAR Data for a Series of Derivatives
Compound IDR¹ (Position 2)R² (Position 4)IC₅₀ (nM)
Core HOH5000
1a PhenylOH1200
1b 4-FluorophenylOH850
2a HOMe3500
2b HOEt2800

This tabular format allows for a quick comparison of the effects of different substituents on biological activity.

Conclusion

The 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic protocols and strategies outlined in these application notes provide a robust framework for creating diverse libraries of derivatives. By systematically exploring the chemical space around this core and carefully analyzing the resulting structure-activity relationships, researchers can optimize potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of promising drug candidates.

References

  • Goel, P., Alam, O., Naim, M. J., Nawaz, F., & Alam, M. I. (2018). Recent advancement of piperidine moiety in treatment of cancer- A review. European Journal of Medicinal Chemistry.
  • Metwally, A. A., & El-Sayed, R. (2024). Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method. American Journal of Chemistry.
  • Nadar, Y., & Khan, I. (2025). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Journal of Biomolecular Structure and Dynamics.
  • Tichý, M., Pohl, R., Xu, H. Y., Chen, Y. L., Yokokawa, F., Shi, P. Y., & Hocek, M. (2012). Synthesis and antiviral activity of 4,6-disubstituted pyrimido[4,5-b]indole ribonucleosides. Bioorganic & Medicinal Chemistry. [Link]

  • Assoud, J. A., Mohamady, S., Mohamed, N. M., & Salem, O. I. A. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry.
  • PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery. PharmaBlock.
  • Vignesh, S., & Gopal, N. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Bioactive Compounds. [Link]

  • BenchChem. (2025). The Pivotal Role of Pyrimidine Scaffolds in Medicinal Chemistry: A Technical Guide. BenchChem.
  • Akhtar, M. J., et al. (2021).
  • Zhang, H., et al. (2021). Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors. Helvetica Chimica Acta. [Link]

  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Crimmins, M. T., & Brown, B. H. (2013). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product.
  • Kurbanova, A., et al. (2023). Preparation of functionalised tetrahydropyrans catalysed by isoreticular zeolites.
  • Li, Y., et al. (2023). Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry. [Link]

  • Akhtar, M. J., et al. (2021).
  • Kamal, A., & Hussaini, S. M. A. (2015). Anti-Cancer Pyrimidines in Diverse Scaffolds: A Review of Patent Literature.
  • Prachayasittikul, S., et al. (2017). Roles of pyridine and pyrimidine derivatives as privileged scaffolds in anticancer agents. Mini-Reviews in Medicinal Chemistry.
  • Barber, T., & Jones, A. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores Journals.
  • Abdel-Ghani, T. M., et al. (2022). Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. Medicinal Research Reviews.
  • BLDpharm. (n.d.). 6-Hydroxy-2-(tetrahydro-2H-pyran-4-yl)pyrimidin-4(3H)-one. BLDpharm.
  • CFDE Data Portal. (n.d.). 2-(3-chlorobenzyl)-6-(2-((tetrahydro-2H-pyran-4-yl)amino)pyrimidin-4-yl)isoindolin-1-one (Compound).
  • Scott, J. S., et al. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.
  • Zhidkova, A. M., et al. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules.
  • BLDpharm. (n.d.). (2R,3R,4R,5S,6R)-6-(Hydroxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetraol. BLDpharm.
  • El-Hashash, M. A., et al. (2022).
  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Organic Chemistry Portal.
  • Aouad, M. R., et al. (2021). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROC. Revues Scientifiques Marocaines.
  • Verhoest, P. R., et al. (2012). 1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), a selective brain penetrant PDE9A inhibitor for the treatment of cognitive disorders. Journal of Medicinal Chemistry.
  • Alajarín, M., et al. (2019). Recent Advances in the Synthesis of 2H-Pyrans. Molecules.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis and systematically improve your reaction yield and product purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. The primary and most widely applicable synthetic route involves a cyclocondensation reaction between a β-ketoester and an amidine source.[1][2] Our troubleshooting will focus on this core methodology.

Q1: My overall yield is consistently low (<40%). What are the most probable causes and how can I address them?

Low yield is a frequent issue stemming from several potential root causes, from starting material quality to reaction conditions and work-up procedures.

Answer: A low yield can typically be traced back to one of three areas: incomplete conversion, competing side reactions, or product loss during purification. Let's break down how to troubleshoot each.

A. Incomplete Conversion:

  • Insufficient Reaction Time or Temperature: The cyclocondensation step may require more thermal energy or time to reach completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Some pyrimidine syntheses benefit from higher temperatures or microwave irradiation to improve yields and reduce reaction times.[3]

  • Ineffective Base/Catalyst: The choice and stoichiometry of the base are critical. For a Claisen-type condensation to form the initial β-ketoester, a strong, non-nucleophilic base is often required. For the subsequent cyclocondensation with formamidine, an alkoxide base like sodium ethoxide is common.[4] Ensure the base is not degraded and is used in sufficient quantity (typically 1.1 to 2.2 equivalents).

  • Poor Reagent Quality: Ensure your starting materials, particularly the formamidine salt and the base, are anhydrous. Water can hydrolyze the intermediates and consume the base, stalling the reaction.[4]

B. Competing Side Reactions:

  • Self-Condensation of the β-Ketoester (Claisen Condensation): The β-ketoester intermediate can react with itself, especially if the amidine is not present or reactive enough.[5][6] To mitigate this, consider adding the β-ketoester slowly to the mixture of the base and formamidine.

  • Knoevenagel Condensation: While less common in this specific synthesis, related reactions like the Biginelli reaction are often plagued by Knoevenagel condensation between an aldehyde and the dicarbonyl compound as a major side reaction.[4] Ensuring the correct stoichiometry and reaction order is crucial.

C. Product Loss During Work-up and Purification:

  • Suboptimal pH During Extraction: Pyrimidin-4-ol is amphoteric and can be soluble in both acidic and basic aqueous solutions. During work-up, carefully adjust the pH of the aqueous layer to the isoelectric point of the product to minimize its solubility and maximize precipitation or extraction into an organic solvent.

  • Inappropriate Recrystallization Solvent: If purifying by recrystallization, screen various solvents to find one that provides good solubility at high temperatures but poor solubility at room temperature.

Below is a decision tree to guide your troubleshooting process for low yields.

low_yield_troubleshooting start Low Yield (<40%) check_reaction Monitor Reaction by TLC/LC-MS start->check_reaction incomplete Incomplete Conversion check_reaction->incomplete Starting material remains complete Reaction Goes to Completion check_reaction->complete No starting material optimize_cond Optimize Conditions: - Increase Temperature/Time - Screen Bases/Solvents - Use Anhydrous Reagents incomplete->optimize_cond check_byproducts Analyze Crude Mixture for Byproducts complete->check_byproducts side_reactions Significant Side Reactions Detected check_byproducts->side_reactions Byproduct peaks observed no_side_reactions Clean Conversion to Product check_byproducts->no_side_reactions >90% crude purity modify_procedure Modify Procedure: - Adjust Reagent Stoichiometry - Change Order of Addition side_reactions->modify_procedure optimize_workup Optimize Work-up & Purification: - Adjust pH for Extraction - Screen Recrystallization Solvents - Evaluate Chromatography Conditions no_side_reactions->optimize_workup

Caption: Troubleshooting workflow for low yield.

Q2: I'm observing a major byproduct with a similar polarity to my product. How can I identify it and modify the reaction to suppress its formation?

Answer: The formation of a significant byproduct is a clear indicator that a competing reaction pathway is active. Identifying this impurity is the first step toward mitigating it.

Identification:

  • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum of the byproduct. The molecular weight can provide immediate clues. A common byproduct is the dimer resulting from the self-condensation of the β-ketoester.

  • NMR Spectroscopy: Isolate the byproduct by preparative HPLC or careful column chromatography and acquire ¹H and ¹³C NMR spectra. This will allow for full structural elucidation.

Common Byproducts and Mitigation Strategies:

Potential Byproduct Formation Mechanism Mitigation Strategy
Dimer of β-ketoester Claisen-type self-condensation of the ketoester intermediate.[7]Add the β-ketoester slowly to the reaction mixture containing the base and formamidine. Ensure formamidine is readily available for the desired cyclization.
Hydrolyzed Starting Material Presence of water in reagents or solvents hydrolyzes the ester functionality.Use anhydrous solvents and reagents. Dry glassware thoroughly. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[4]
N-acylated Formamidine The ketoester acylates the formamidine without subsequent cyclization.Increase the reaction temperature after the initial addition to promote the final cyclization and dehydration step.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol?

Answer: The most robust and widely adopted method for synthesizing 6-substituted pyrimidin-4-ols is the principal pyrimidine synthesis, which involves the cyclocondensation of a 1,3-bifunctional three-carbon fragment with an N-C-N fragment like an amidine, urea, or guanidine.[1]

For this specific target, the synthesis is best approached in two key stages:

  • Formation of the β-Ketoester: A Claisen condensation between ethyl (tetrahydro-2H-pyran-4-yl)acetate and ethyl formate using a strong base like sodium ethoxide (NaOEt) or sodium hydride (NaH) generates the key intermediate, ethyl 2-formyl-2-(tetrahydro-2H-pyran-4-yl)acetate.[8]

  • Cyclocondensation: The crude β-ketoester is then reacted in situ with an amidine, most commonly formamidine acetate, in the presence of a base like sodium ethoxide in ethanol. The mixture is typically heated to reflux to drive the cyclization and dehydration, yielding the final pyrimidin-4-ol product.

This overall workflow is illustrated below.

synthesis_workflow sm1 Ethyl (tetrahydro-2H-pyran-4-yl)acetate + Ethyl Formate step1 Claisen Condensation (NaOEt, Ethanol) sm1->step1 intermediate β-Ketoester Intermediate step1->intermediate step2 Cyclocondensation (NaOEt, Ethanol, Reflux) intermediate->step2 sm2 Formamidine Acetate sm2->step2 crude_product Crude Product step2->crude_product step3 Work-up (Acidification, Extraction) crude_product->step3 purification Purification (Recrystallization or Chromatography) step3->purification final_product 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol purification->final_product

Caption: General synthetic workflow.

Q2: What is the mechanism of the key cyclocondensation step?

Answer: The cyclocondensation reaction is a well-established pathway for forming the pyrimidine ring. The mechanism proceeds through several distinct steps:

  • Michael Addition: The formamidine, a strong nucleophile, attacks the β-carbon of the α,β-unsaturated system of the enolized β-ketoester.

  • Intramolecular Cyclization: The terminal nitrogen of the resulting intermediate then acts as a nucleophile, attacking the ester carbonyl carbon to form a six-membered heterocyclic intermediate.

  • Elimination/Dehydration: This intermediate eliminates a molecule of ethanol (from the ester) and then a molecule of water to form the stable, aromatic pyrimidine ring. The tautomerization to the pyrimidin-4-ol form is favored.

Understanding this mechanism is key to troubleshooting. For example, if the reaction stalls, it could be due to an inefficient intramolecular cyclization step, which might be addressed by increasing the reaction temperature.[4]

Q3: What are the best practices for purifying the final product?

Answer: The purification strategy depends heavily on the scale of the reaction and the nature of the impurities.

  • Recrystallization (Recommended for >5g scale): This is often the most effective method for obtaining high-purity material.

    • Solvent Screening: Test solvents like ethanol, isopropanol, acetonitrile, or mixtures with water. A good solvent will fully dissolve the crude product at reflux but cause it to crystallize upon cooling.

    • Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. If colored impurities are present, you can add a small amount of activated charcoal and hot-filter the solution. Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Column Chromatography (Recommended for <5g scale or difficult separations):

    • Stationary Phase: Standard silica gel is typically effective.

    • Mobile Phase: A gradient of dichloromethane (DCM) and methanol (MeOH) is a good starting point (e.g., 0% to 10% MeOH in DCM). The polarity can be adjusted based on the TLC analysis of the crude product. Adding a small amount of acetic acid or ammonia to the mobile phase can sometimes improve peak shape for acidic or basic compounds.

Experimental Protocols

Protocol 1: Synthesis of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol

Materials:

  • Ethyl (tetrahydro-2H-pyran-4-yl)acetate (1 eq)

  • Ethyl formate (1.5 eq)

  • Formamidine acetate (1.2 eq)

  • Sodium ethoxide (2.2 eq)

  • Anhydrous Ethanol

  • 2M Hydrochloric Acid

  • Ethyl Acetate

Procedure:

  • Reaction Setup: Assemble an oven-dried, three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Base and Amidine: Charge the flask with anhydrous ethanol and sodium ethoxide (2.2 eq). Stir the mixture until the base is fully dissolved. Add formamidine acetate (1.2 eq) and stir for 15 minutes.

  • Ketoester Formation: In the dropping funnel, mix ethyl (tetrahydro-2H-pyran-4-yl)acetate (1 eq) and ethyl formate (1.5 eq). Add this mixture dropwise to the reaction flask at room temperature over 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Precipitation: Add water to the residue and stir. Carefully acidify the aqueous solution with 2M HCl to a pH of ~6-7. A precipitate should form.

  • Isolation: Stir the suspension in an ice bath for 1 hour, then collect the solid by vacuum filtration. Wash the filter cake with cold water and then a small amount of cold ethyl acetate.

  • Drying: Dry the solid product in a vacuum oven at 50 °C overnight. Further purification can be achieved by recrystallization from ethanol.

References

  • Vertex AI Search. (n.d.).
  • RSC Publishing. (2025, September 25).
  • PMC. (n.d.). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity.
  • PubMed. (n.d.). 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents.
  • Benchchem. (n.f.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • ACS Publications. (2013, July 31). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives | The Journal of Organic Chemistry.
  • PMC. (n.d.). Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles.
  • RSC Publishing. (n.d.). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester.
  • ResearchGate. (n.d.).
  • Indian Academy of Sciences. (n.d.).
  • Growing Science. (2017, October 17). Green methods for synthesis of various Heterocycles: Sustainable approach.
  • Organic Chemistry Tutor. (n.d.).
  • PMC. (n.d.). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester.
  • Benchchem. (n.d.). overcoming side reactions in pyrimidine synthesis.
  • MDPI. (2023, September 15).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine.
  • MDPI. (2021, September 10). Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions.
  • Oregon State University. (n.d.).
  • KPU Pressbooks. (n.d.). 8.1 Claisen Condensation Fundamentals – Organic Chemistry II.
  • ACS Publications. (n.d.). Potential Purine Antagonists. I. Synthesis of Some 4,6-Substituted Pyrazolo [3,4-d] pyrimidines 1.
  • Asian Journal of Chemistry. (2016, January 28).
  • Growing Science. (2021, August 16).
  • Frontiers. (n.d.). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors.
  • PubMed. (2012, November 8). 1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943)
  • DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES.
  • ResearchGate. (n.d.). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene.
  • Heterocyclic Letters. (n.d.).
  • IJSAT. (2025, April 15).
  • ScienceScholar. (2022, June 13). Synthesis, characterization of ‎2-amino-pyran ‎and derivatives evaluation of the bacterial, ‎antioxidant and anticancer activity.
  • ResearchGate. (2025, August 6). (PDF) Synthesis and AChE inhibiting activity of 2, 4 substituted 6-Phenyl Pyrimidines.
  • PubMed. (n.d.). Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)
  • ResearchGate. (2018, October 10). (PDF)

Sources

Technical Support Center: Navigating Solubility Challenges of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol. This resource is designed to provide researchers, scientists, and drug development professionals with practical, evidence-based guidance on overcoming the solubility challenges associated with this promising heterocyclic compound. My insights are drawn from extensive experience in medicinal chemistry and compound formulation, aiming to provide you with not just protocols, but a deeper understanding of the underlying chemical principles.

The inherent properties of the pyrimidin-4-ol scaffold, characterized by its capacity for strong intermolecular hydrogen bonding and potential for high lattice energy in its crystalline state, often contribute to limited aqueous solubility. The addition of the tetrahydro-2H-pyran (THP) moiety introduces a degree of lipophilicity, creating a molecule with mixed polarity that can further complicate solvent selection. This guide will equip you with the necessary tools and knowledge to effectively work with this compound in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the poor solubility of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol?

A1: The solubility of this compound is primarily governed by a balance of its crystalline structure and the polarity of its constituent parts. The planar pyrimidin-4-ol core can engage in strong π-stacking and hydrogen bonding, leading to a stable crystal lattice that is difficult to disrupt with solvent molecules. The THP group, while increasing lipophilicity, can also adopt various conformations, which may influence crystal packing. Overcoming the lattice energy of the solid form is a critical first step for solubilization.

Q2: I'm seeing variability in solubility between different batches of the compound. What could be the cause?

A2: Batch-to-batch variability in solubility is often linked to polymorphism, where the compound exists in different crystalline forms with distinct physical properties, including solubility and melting point. It is also possible that minor impurities from the synthesis are affecting the crystallization process. We strongly recommend characterizing each new batch by techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to ensure you are working with a consistent solid form.

Q3: Can I use DMSO to prepare a stock solution? What are the best practices?

A3: Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol due to its strong solvating power for polar compounds. For best practices, use anhydrous DMSO to avoid introducing water that could lead to precipitation. Prepare stock solutions at a concentration of 10-50 mM, and store them at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution.

Q4: When I dilute my DMSO stock solution into an aqueous buffer for a biological assay, the compound precipitates. How can I prevent this?

A4: This is a common issue known as "antisolvent precipitation." When the DMSO stock is diluted into an aqueous medium, the compound finds itself in a much less favorable solvent environment, causing it to crash out. To mitigate this, consider a serial dilution approach, and ensure rapid mixing upon addition to the aqueous buffer. The use of a small percentage of a co-solvent or a non-ionic surfactant in your final assay buffer can also help maintain solubility.

Troubleshooting Guide: Step-by-Step Solubility Enhancement

This section provides a systematic approach to improving the solubility of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol for various experimental needs.

Initial Solubility Screening

Before committing to a specific solubilization strategy, a preliminary screening in a small set of pharmaceutically acceptable solvents is recommended. This will provide an empirical basis for selecting the most appropriate approach for your application.

Solvent System Typical Concentration Range (mg/mL) Notes and Considerations
Aqueous Buffers (pH 4.0-8.0) < 0.1The compound is likely to have low intrinsic aqueous solubility.
DMSO > 20Excellent for high-concentration stock solutions.
Ethanol 1-5Moderate solubility; can be used as a co-solvent.
PEG 400 5-15A useful vehicle for in vivo studies.
Propylene Glycol 2-8Another common co-solvent for formulation.
Workflow for Systematic Solubility Enhancement

The following diagram illustrates a logical workflow for addressing solubility issues, starting from the simplest and most common techniques and progressing to more complex formulation strategies.

G cluster_0 Solubility Troubleshooting Workflow A Start: Insoluble Compound in Aqueous Buffer B pH Adjustment (for ionizable compounds) A->B Is the compound ionizable? C Co-Solvent Addition (e.g., EtOH, PG, PEG) B->C Limited Success or pH change not permissible F Successful Solubilization B->F Success D Use of Surfactants (e.g., Tween 80, Cremophor EL) C->D Precipitation still occurs at target concentration C->F Success E Complexation (e.g., with Cyclodextrins) D->E Surfactant interferes with assay or is not suitable for the application D->F Success E->F Success

Caption: A decision tree for systematically addressing solubility challenges.

Detailed Experimental Protocols

Protocol 1: pH Modification for Solubility Enhancement

The pyrimidin-4-ol moiety has a pKa, and its ionization state can be manipulated by changing the pH of the solution. This can significantly impact solubility.

Objective: To determine the pH-dependent solubility profile of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol.

Materials:

  • 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • HPLC system for quantification.

  • Shaking incubator.

Procedure:

  • Prepare saturated solutions by adding an excess of the compound to each buffer in separate vials.

  • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Filter the samples through a 0.22 µm filter to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

  • Plot the solubility as a function of pH to identify the optimal pH range for solubilization.

Protocol 2: Preparation of a Co-Solvent Formulation

For many applications, especially in vivo studies, a co-solvent system is a practical approach to increase the solubility of a compound.

Objective: To prepare a 1 mg/mL solution of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol in a vehicle suitable for animal dosing.

Materials:

  • 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol

  • DMSO

  • PEG 400

  • Saline (0.9% NaCl)

Procedure:

  • Weigh the required amount of the compound.

  • Add a small volume of DMSO (e.g., 5-10% of the final volume) and vortex until the compound is fully dissolved. This creates a concentrated pre-solution.

  • In a separate container, prepare the co-solvent vehicle by mixing PEG 400 and saline. A common ratio is 40% PEG 400 and 50-55% saline.

  • Slowly add the co-solvent vehicle to the DMSO pre-solution while continuously vortexing. This gradual addition helps to prevent precipitation.

  • Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use.

Advanced Strategies: Amorphous Solid Dispersions

For compounds with particularly challenging solubility, creating an amorphous solid dispersion (ASD) can be a powerful technique. In an ASD, the crystalline compound is molecularly dispersed within a polymer matrix. This high-energy amorphous state can lead to a significant increase in apparent solubility and dissolution rate.

Conceptual Workflow for ASD Formation

G cluster_1 Amorphous Solid Dispersion (ASD) Workflow A Crystalline Compound + Polymer (e.g., PVP, HPMC) B Solvent Evaporation (e.g., Spray Drying) A->B C Melt Extrusion A->C D Amorphous Solid Dispersion (Compound molecularly dispersed in polymer) B->D C->D

Caption: Methods for preparing amorphous solid dispersions.

While the preparation of ASDs requires specialized equipment, it is a well-established strategy in pharmaceutical development for overcoming poor solubility.

This guide provides a foundational understanding and practical steps for addressing the solubility of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol. The key to success is a systematic and informed approach, beginning with a thorough characterization of the compound and a logical progression through the available solubilization techniques.

References

  • Title: Strategies to Address Poor Aqueous Solubility in Drug Discovery Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: The Use of Cosolvents in the Design of Parenteral Formulations Source: Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Pharmaceutical Amorphous Solid Dispersions: A Review of Manufacturing Technologies Source: International Journal of Pharmaceutics URL: [Link]

  • Title: The pKa of Pyrimidinols Source: Journal of the Chemical Society URL: [Link]

Technical Support Center: 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established principles of chemical stability and analysis of related molecular structures.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol?

A1: Based on its chemical structure, the primary stability concerns for 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol involve its susceptibility to hydrolysis , oxidation , and to a lesser extent, photodegradation . The pyrimidin-4-ol core is known to be susceptible to ring-opening under certain pH conditions, while the tetrahydropyran (THP) moiety can undergo oxidation.

Q2: How does pH affect the stability of this compound?

A2: The pyrimidin-4-ol ring system can be sensitive to both acidic and basic conditions. In strongly basic solutions, pyrimidine rings can undergo hydrolysis, potentially leading to ring cleavage between the N3 and C4 positions[1][2]. While the pyrimidin-4-ol tautomer is generally more stable, the keto-enol tautomerism can be influenced by pH, which in turn can affect reactivity and degradation pathways. It is advisable to maintain solutions at a neutral or slightly acidic pH for enhanced stability.

Q3: Is 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol sensitive to oxidation?

A3: Yes, the tetrahydropyran (THP) ring is susceptible to oxidation, although it is generally more stable than its five-membered analog, tetrahydrofuran (THF). Oxidative degradation can be initiated by radical abstraction of a hydrogen atom, particularly at the carbon atoms adjacent to the ether oxygen. This can lead to the formation of hydroperoxides, which can further decompose to various degradation products. Thio-derivatives of pyrimidines have been shown to prolong oxidative stress in certain biological systems[3].

Q4: What are the recommended storage conditions for this compound?

A4: For solid material, it is recommended to store 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol in a cool, dry, and dark place in a well-sealed container to protect it from moisture, light, and atmospheric oxygen. For solutions, it is best to prepare them fresh. If storage is necessary, they should be kept at low temperatures (e.g., -20°C or -80°C) and protected from light. The choice of solvent can also impact stability; aprotic solvents may be preferable to aqueous solutions for long-term storage.

Q5: How can I monitor the stability of my sample?

A5: The most common and effective method for monitoring the stability of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection[4][]. An appropriate reversed-phase HPLC method can separate the parent compound from its degradation products. Coupling HPLC with mass spectrometry (LC-MS) is highly recommended for the identification of unknown degradation products[6][7][8].

Troubleshooting Guide

Q: I see a new peak appearing in my HPLC chromatogram after storing my sample in solution for a few days. What could it be?

A: The appearance of a new peak is a strong indicator of degradation. Based on the structure of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol, this new peak could be a result of several degradation pathways:

  • Hydrolysis Product: If your solution is aqueous and has a non-neutral pH, you may be observing a product of pyrimidine ring hydrolysis. Under basic conditions, the N3-C4 bond of the pyrimidine ring can be cleaved[1][2].

  • Oxidation Product: If your sample has been exposed to air (oxygen), the new peak could be an oxidized derivative of the tetrahydropyran ring, such as a hydroperoxide or a subsequent degradation product.

  • Photodegradation Product: If the sample was exposed to light, particularly UV light, a photodegradation product may have formed. Pyrimidine rings are known to undergo photochemical reactions[9][10].

To troubleshoot this issue, you should:

  • Characterize the new peak: Use LC-MS to determine the mass of the new peak. This will provide crucial information for identifying the degradation product.

  • Review your storage conditions: Check the pH of your solution, and assess its exposure to light and air.

  • Perform a forced degradation study: Intentionally subject your compound to acidic, basic, oxidative, thermal, and photolytic stress conditions to see if you can reproduce the unknown peak. This will help confirm the degradation pathway. A detailed protocol for a forced degradation study is provided below.

Q: The potency of my stock solution seems to have decreased over time. What is the likely cause?

A: A decrease in potency, observed as a reduction in the peak area of the parent compound in your HPLC analysis, is a clear sign of degradation. The most probable causes are hydrolysis or oxidation, as discussed above.

To mitigate this problem:

  • Prepare fresh solutions: The most reliable approach is to prepare solutions of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol immediately before use.

  • Optimize storage: If stock solutions must be stored, use a pH-buffered solution (ideally slightly acidic to neutral), degas the solvent to remove dissolved oxygen, and store in amber vials at -80°C.

  • Use aprotic solvents: For longer-term storage, consider dissolving the compound in a dry, aprotic solvent like DMSO or DMF, and store it at low temperatures.

In-Depth Scientific Explanations

Potential Degradation Pathways

The chemical structure of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol suggests several potential degradation pathways under stress conditions. These are summarized in the diagram below.

cluster_0 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol Parent 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol Hydrolysis Ring-Opened Products Parent->Hydrolysis H₂O / H⁺ or OH⁻ Oxidation THP-Oxidized Products (e.g., Hydroperoxides, Ring-Cleavage Products) Parent->Oxidation O₂ / Radicals Photodegradation Photodimers or Isomers Parent->Photodegradation UV/Vis Light

Caption: Potential degradation pathways for 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol.

Factors Influencing Stability

The stability of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol is influenced by several environmental factors. A summary of these factors and their potential impact is provided in the table below.

FactorPotential ImpactMitigation Strategies
pH High: Can lead to hydrolytic cleavage of the pyrimidine ring. Low: May also promote hydrolysis, though often at a slower rate than under basic conditions.Maintain solutions at a neutral or slightly acidic pH. Use buffered solutions for experiments.
Oxygen Can lead to oxidative degradation of the tetrahydropyran ring.Store in an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents for preparing solutions.
Light UV radiation can induce photochemical reactions in the pyrimidine ring.Store in amber vials or protect from light with aluminum foil.
Temperature Elevated temperatures can accelerate both hydrolysis and oxidation reactions.Store at low temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles.
Moisture Can facilitate hydrolysis of the solid compound over time.Store the solid compound in a desiccator or in a tightly sealed container with a desiccant.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation products and pathways for 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol. This is a crucial step in developing a stability-indicating analytical method[11][12][13][14][15].

Materials:

  • 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • HPLC-UV/PDA system

  • LC-MS system

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At various time points (e.g., 2, 4, 8, 24 hours), take an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 24 hours.

    • At various time points, take an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis. The pyrimidine ring is often more susceptible to base-catalyzed hydrolysis[1][2].

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • At various time points, take an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place the solid compound in an oven at 60°C for 48 hours.

    • Also, incubate a solution of the compound at 60°C.

    • Analyze samples at various time points.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

    • Analyze the samples after the exposure period.

  • Analysis:

    • Analyze all samples by a suitable HPLC-UV/PDA method.

    • If significant degradation is observed, analyze the corresponding samples by LC-MS to identify the mass of the degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

A robust stability-indicating HPLC method is essential for accurately quantifying 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol and its degradation products.

Starting HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5%) and increase to a high percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV/PDA detector, monitoring at the λmax of the compound and also at other wavelengths to detect impurities with different chromophores.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Method Validation:

Once a suitable method is developed that separates the parent compound from all degradation products generated during the forced degradation study, it must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

cluster_0 Forced Degradation Study Workflow Start Prepare Stock Solution of Compound Stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) Start->Stress Sample Collect Samples at Time Points Stress->Sample Neutralize Neutralize/Quench Reaction (if needed) Sample->Neutralize Analyze Analyze by HPLC-UV/PDA Neutralize->Analyze Identify Identify Degradants by LC-MS Analyze->Identify

Caption: Workflow for a forced degradation study.

By following the guidance in this technical support center, researchers can better anticipate and manage the stability challenges associated with 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol, ensuring the quality and reliability of their experimental data.

References

  • Lin, G., Jian, Y., Ouyang, H., & Li, L. (2014). An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. Organic Letters, 16(19), 5076–5079. [Link]

  • Grygorieva, O., & Klymov, V. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 280-288.
  • Lin, G., Jian, Y., Ouyang, H., & Li, L. (2014). An unexpected deamination reaction after hydrolysis of the pyrimidine (6-4) pyrimidone photoproduct. PubMed, 16(19), 5076-9. [Link]

  • Lin, G., Jian, Y., Ouyang, H., & Li, L. (2014). Supporting information for An unexpected deamination reaction after hydrolysis of the pyrimidine (6-4) pyrimidone photoproduct. Amazon AWS.
  • Jain, D., & Basniwal, P. K. (2016).
  • Science.gov.
  • Kim, B. H., & Itoh, I. (2006).
  • Moi, V., et al. (2025). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. PMC.
  • Jadhav, S. B., et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research, 11(11), 5566-5576.
  • van der Plas, H. C. (1978). Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles. WUR eDepot.
  • Penenory, A. B., & Rossi, R. A. (2010). Short access to 6-substituted pyrimidine derivatives by the S(RN)1 mechanism. Synthesis of 6-substituted uracils through a one-pot procedure. PubMed, 75(17), 7254-60.
  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Singh, R., & Kumar, R. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. GSC Biological and Pharmaceutical Sciences, 16(1), 163-174.
  • Baluja, S., et al. (2019). Thermal analysis of some novel pyrimidine derivatives. Revista Colombiana de Ciencias Químico-Farmacéuticas, 48(2), 436-454.
  • ResolveMass Laboratories. (2026).
  • Singh, S., & Singh, P. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5).
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Emery Pharma. (n.d.). Impurity Analysis and Profiling Services.
  • Silverman, R. B., Radak, R. E., & Hacker, N. P. (1981). A mild method of hydrolysis of 2,4-dialkoxy-6-substituted pyrimidines to 6-substituted uracils. The Journal of Organic Chemistry, 46(26), 5467-5471.
  • Sajewicz, W., et al. (2007). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. PubMed, 21(3), 257-63.
  • Furberg, S., & Solbakk, J. (1979). Effect of substitution on pyrimidine. the crystal structure of pyrimidine and its 5-methyl, 2-chloro and 2-amino derivatives. Acta Chemica Scandinavica, 33a, 715-724.
  • Liu, J., et al. (2023). Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. CCS Chemistry.
  • Gençer, N., et al. (2017). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC.
  • Li, Y., et al. (2023). Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety. PMC.
  • Kumar, A., et al. (2010). Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB. PubMed, 49(4), 486-93.
  • Li, Y., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PMC.
  • Ros, A. M., et al. (2022).
  • BOC Sciences. (n.d.). Stability Testing of Active Pharmaceutical Ingredients.
  • Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. PubMed, 8(3), 629-51.
  • Al-Ostath, A. I., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 79-106.
  • Nair, R., et al. (2018). Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. Indian Journal of Pharmaceutical Sciences, 80(3), 408-416.
  • Jin, R., et al. (2025).
  • MRIGlobal. (n.d.). Stability Testing for API Synthesis.
  • Kim, H., & Kim, Y. (2017). Synthesis of Alkylated Pyrimidines via Photoinduced Coupling Using Benzophenone as a Mediator. The Journal of Organic Chemistry, 82(5), 2686-2694.
  • Patel, D. A., et al. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.
  • Santhosh, C. R., et al. (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews, 7(4), 591-615.
  • World Health Organization. (2015). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. The Royal Society of Chemistry.
  • Davkov, D., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation.
  • Yarlagadda, S., et al. (2022).
  • Pharmaceutical Technology. (2021).
  • Benchchem. (n.d.). An In-depth Technical Guide to 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.
  • Al-Abdullah, E. S., et al. (2012).
  • Wigerinck, P., et al. (2025). Route selection in the synthesis of C-4 and C-6 substituted thienopyrimidines.
  • European Compliance Academy. (2024). FDA Warning Letter: Missing Ongoing Stability Studies for APIs.
  • de Armas, H. E., et al. (2023).
  • Li, Z., et al. (2023). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. PMC.

Sources

Technical Support Center: Synthesis of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific synthesis. Our goal is to empower you with the expertise to optimize your reaction conditions, maximize yields, and ensure the highest purity of your target compound.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific experimental challenges you may encounter during the synthesis of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol, which is typically achieved through the cyclocondensation of a β-ketoester with formamidine (a variation of the Pinner synthesis).

Problem 1: Low to No Product Formation

Symptoms: TLC or LC-MS analysis shows primarily unreacted starting materials (β-ketoester and formamidine) with minimal or no formation of the desired pyrimidin-4-ol.

Potential Causes & Solutions:

  • Ineffective Base: The choice and stoichiometry of the base are critical for the deprotonation of the β-ketoester and to drive the cyclization.

    • Causality: A base that is too weak may not sufficiently deprotonate the β-ketoester to initiate the reaction. Conversely, a base that is too strong or used in excess can lead to decomposition of the starting materials or the product.

    • Troubleshooting Steps:

      • Verify Base Strength: Sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) in their respective alcoholic solvents are standard and effective choices.

      • Check Stoichiometry: Ensure at least one equivalent of the base is used. It is often beneficial to use a slight excess (1.1-1.2 equivalents).

      • Consider Alternative Bases: If standard alkoxides fail, potassium tert-butoxide (KOtBu) in an aprotic solvent like THF can be explored, although this may require more stringent anhydrous conditions.

  • Reaction Temperature Too Low: The cyclization and subsequent dehydration steps of the Pinner synthesis often require thermal energy to proceed at a reasonable rate.[1]

    • Causality: Insufficient heat may lead to the reaction stalling at an intermediate stage, such as the initial adduct, without proceeding to the final cyclized product.

    • Troubleshooting Steps:

      • Increase Temperature: Gradually increase the reaction temperature. Refluxing ethanol (around 78 °C) is a common starting point.

      • Solvent Choice: If higher temperatures are needed, consider switching to a higher-boiling solvent like n-butanol.

  • Poor Quality of Formamidine: Formamidine acetate or hydrochloride salts are often used, and the free base is generated in situ. The quality and handling of these reagents are crucial.

    • Causality: Formamidine salts can be hygroscopic, and the presence of water can interfere with the reaction. The free base can also be unstable.

    • Troubleshooting Steps:

      • Use Fresh Reagent: Ensure the formamidine salt is from a fresh, properly stored container.

      • Drying: Dry the formamidine salt under vacuum before use.

      • In Situ Generation: When using a formamidine salt, ensure the added base is sufficient to neutralize the salt and catalyze the reaction.

Problem 2: Formation of Significant Impurities

Symptoms: TLC or LC-MS analysis shows the desired product along with one or more significant side products, complicating purification and reducing the yield.

Potential Causes & Solutions:

  • Self-Condensation of the β-Ketoester: The β-ketoester can undergo self-condensation in the presence of a strong base.

    • Causality: This is a common side reaction for enolizable ketones and esters, competing with the desired reaction with formamidine.

    • Troubleshooting Steps:

      • Controlled Addition: Add the β-ketoester slowly to the mixture of the base and formamidine. This maintains a low concentration of the deprotonated ketoester, favoring the reaction with the more abundant formamidine.

      • Lower Temperature Initially: Start the reaction at a lower temperature (e.g., room temperature) to allow for the initial addition to occur before heating to drive the cyclization.

  • Hydrolysis of the Product or Intermediates: The presence of water can lead to the hydrolysis of ester intermediates or the pyrimidin-4-ol product.

    • Causality: Water can react with the ester group of the starting material or with the electrophilic centers of reaction intermediates.

    • Troubleshooting Steps:

      • Anhydrous Conditions: Use anhydrous solvents and dry all glassware thoroughly. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

Table 1: Recommended Reaction Conditions
ParameterRecommended ConditionRationale
Base Sodium Ethoxide (NaOEt)Effective for deprotonation of the β-ketoester.
Solvent Anhydrous EthanolGood solubility for reactants and appropriate boiling point.
Temperature Reflux (approx. 78 °C)Provides sufficient energy for cyclization and dehydration.
Atmosphere Inert (Nitrogen or Argon)Minimizes side reactions due to moisture and oxygen.
Reactant Ratio 1.0 : 1.1 : 1.1 (Ketoester:Formamidine:Base)A slight excess of formamidine and base can drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol?

A1: The most direct and common method is the Pinner pyrimidine synthesis.[1] This involves the cyclocondensation of a β-ketoester, specifically ethyl 2-(tetrahydro-2H-pyran-4-yl)-2-oxoacetate, with formamidine. The reaction is typically catalyzed by a base like sodium ethoxide in an alcoholic solvent.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most effective methods. For TLC, a mobile phase of ethyl acetate/hexanes or dichloromethane/methanol is a good starting point. Staining with potassium permanganate can help visualize the product. LC-MS is invaluable for confirming the mass of the desired product and identifying any major impurities.

Q3: My product is difficult to purify. What are the common impurities and how can I remove them?

A3: Common impurities include unreacted β-ketoester, formamidine salts, and products from the self-condensation of the ketoester.

  • Purification Strategy:

    • Work-up: After the reaction, neutralizing the mixture with a weak acid (e.g., acetic acid or ammonium chloride solution) and extracting with an organic solvent like ethyl acetate can remove the bulk of the salt byproducts.

    • Crystallization: The pyrimidin-4-ol product is often a solid and can be purified by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes.

    • Column Chromatography: If crystallization is ineffective, silica gel chromatography is a reliable method. A gradient elution from ethyl acetate in hexanes to a small percentage of methanol in dichloromethane is often effective.

Q4: Can I use a different precursor for the pyrimidine ring?

A4: Yes, while the Pinner synthesis is common, other methods for constructing the pyrimidine ring exist. For instance, you could start with a pre-formed pyrimidine ring and introduce the tetrahydropyran moiety. This could be achieved via a Suzuki or Stille coupling reaction if you begin with a 6-halopyrimidin-4-ol.[2][3] However, this approach is more synthetically demanding as it requires the preparation of a suitable organometallic reagent of the tetrahydropyran.

Experimental Protocols

Protocol 1: Synthesis of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol
  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous ethanol (10 mL per 1 mmol of ketoester) under an inert atmosphere (N₂ or Ar).

    • Add sodium metal (1.1 eq) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the sodium to react completely.

    • Add formamidine acetate (1.1 eq) to the sodium ethoxide solution and stir for 15 minutes.

  • Reactant Addition:

    • Add ethyl 2-(tetrahydro-2H-pyran-4-yl)-2-oxoacetate (1.0 eq) dropwise to the stirred solution at room temperature over 10-15 minutes.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and neutralize it by adding glacial acetic acid dropwise until a pH of ~7 is reached.

    • Remove the solvent under reduced pressure.

    • Add water to the residue and extract the product with ethyl acetate (3 x volume of water).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by recrystallization from an appropriate solvent or by silica gel column chromatography.

Visualizing the Process

Troubleshooting Workflow

troubleshooting_workflow start Low or No Product check_base Verify Base & Stoichiometry start->check_base check_temp Increase Reaction Temperature start->check_temp check_reagent Check Formamidine Quality start->check_reagent solution Optimized Reaction check_base->solution check_temp->solution check_reagent->solution impurity Significant Impurities slow_addition Slow Addition of Ketoester impurity->slow_addition anhydrous Ensure Anhydrous Conditions impurity->anhydrous slow_addition->solution anhydrous->solution

Caption: A decision-making workflow for troubleshooting common issues.

Reaction Pathway

reaction_pathway ketoester β-Ketoester intermediate Acyclic Intermediate ketoester->intermediate + Base formamidine Formamidine formamidine->intermediate + Base base Base (NaOEt) product 6-(THP)-pyrimidin-4-ol intermediate->product Cyclization & Dehydration (Heat)

Sources

Technical Support Center: Purification of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in isolating this valuable heterocyclic intermediate. Due to its unique structural features—namely, the polar pyrimidinol core and the flexible tetrahydropyran (THP) moiety—this compound presents specific purification hurdles that require a nuanced approach. This document provides in-depth, experience-driven solutions to common problems in a direct question-and-answer format, supported by detailed protocols and scientific principles.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, hands-on problems encountered during the purification of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol.

Part 1: Column Chromatography Challenges

Question: My compound is streaking badly on a silica gel TLC plate, making it impossible to assess purity or develop a column method. What is causing this and how can I fix it?

Answer: This is a classic issue for nitrogen-containing heterocycles on standard silica gel. The streaking (or tailing) is primarily caused by the interaction between the basic nitrogen atoms in the pyrimidine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This strong, non-ideal interaction leads to slow and uneven migration up the TLC plate.

Causality & Solutions:

  • Neutralize the Stationary Phase: The most direct solution is to suppress the acidity of the silica gel.

    • Add a Basic Modifier: Incorporate a small amount of a basic modifier into your mobile phase. Triethylamine (Et₃N) at 0.5-1% (v/v) or a 7N ammonia solution in methanol used as a component of the eluent can effectively neutralize the active sites on the silica, leading to sharper spots.[1]

    • Pre-treatment: Before running the column, you can flush the packed silica gel with a solvent mixture containing the basic modifier to ensure the entire stationary phase is neutralized.

  • Switch the Stationary Phase: If modifying the mobile phase is insufficient, the stationary phase itself is the problem.

    • Alumina (Al₂O₃): Use neutral or basic alumina as your stationary phase. Alumina lacks the strong acidity of silica and is often a better choice for basic compounds.[1]

    • Reversed-Phase Silica (C18): This is frequently the best option for polar compounds. The separation mechanism is different (hydrophobic interactions), which avoids the problematic acid-base interactions.[2]

Question: I ran a silica gel column, but my yield is extremely low. I suspect the compound is stuck on the column. Is it lost forever?

Answer: It's a common and frustrating problem. The low yield is likely due to one of two reasons: irreversible adsorption to the silica gel or on-column decomposition. Before running a large-scale column, it's crucial to diagnose the issue on a small scale.

Diagnostic & Recovery Strategy:

  • TLC Stability Test: Spot your crude material onto a silica TLC plate. Let the plate sit on the bench for an hour, exposed to air. Then, elute the plate as you normally would. If you see a new spot (or a smear at the baseline) that wasn't in the original crude mix, your compound is likely decomposing on the silica.[1]

  • Recovery & Alternative Methods:

    • Drastic Polarity Increase: If the issue is strong adsorption without decomposition, you may recover some material by flushing the column with a highly polar solvent system, such as 5-10% methanol in dichloromethane containing 1% ammonia.

    • Switch to Reversed-Phase: If decomposition is confirmed, silica gel is not a viable option. Reversed-phase chromatography is the recommended alternative. Here, the stationary phase is non-polar (like C18), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. This avoids the acidic environment that causes degradation.[1][2]

Part 2: Recrystallization & Product Isolation

Question: I'm trying to recrystallize my purified product, but it keeps "oiling out" into a viscous liquid instead of forming crystals. What's going wrong?

Answer: "Oiling out" occurs when the compound comes out of the supersaturated solution at a temperature above its melting point (or the melting point of an impure mixture), forming a liquid phase instead of a solid crystal lattice.[1] This is often caused by cooling the solution too quickly or the presence of persistent impurities that disrupt crystal formation.

Step-by-Step Troubleshooting:

  • Slow Down the Cooling: Rapid cooling is a primary cause. After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Only after it has reached room temperature should you move it to an ice bath.[3]

  • Add More Solvent: The solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it completely. Then, begin the slow cooling process again.[1]

  • Induce Crystallization: If crystals are slow to form, you can encourage nucleation.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the solvent line. The microscopic imperfections in the glass provide nucleation sites.[3]

    • Seed Crystals: If you have a tiny amount of pure, solid material, add a single speck to the cooled solution. This provides a template for further crystal growth.[1]

Question: My final product looks clean by NMR, but it has a very broad melting point. Should I be concerned?

Answer: Yes, a broad melting point range is a definitive sign of impurity. While NMR is excellent for structural confirmation, it may not detect small amounts of impurities (e.g., <5%) or differentiate between polymorphs. The presence of impurities, including residual solvent, disrupts the crystal lattice, requiring less energy (a lower temperature) to melt and occurring over a wider range.[3]

Possible Causes & Actions:

  • Trapped Solvent: The compound may have crystallized with solvent molecules trapped in the lattice, forming a solvate.[4] Try drying the material under a high vacuum for an extended period, possibly with gentle heating.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a distinct melting point. Recrystallization under different conditions can sometimes lead to a mixture of forms.[5]

  • Persistent Impurities: Your initial purification may not have been sufficient. Re-purification using an orthogonal method is recommended. If you used normal-phase chromatography, try a recrystallization from a carefully selected solvent system or run a reversed-phase column.

FAQs: General Purification Strategy

Q: What is the best all-around starting point for purifying 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol?

A: For a polar molecule like this, reversed-phase flash chromatography is often the most reliable and high-resolution starting point. It avoids the acidity issues of silica gel and generally provides excellent separation of polar compounds.[1][2] A typical starting condition would be a C18 column with a water/acetonitrile gradient, often with 0.1% formic acid added to both solvents to improve peak shape.

Q: Which analytical techniques are essential to confirm the purity and identity of my final product?

A: A combination of techniques is necessary for full characterization:

  • ¹H and ¹³C NMR: Confirms the chemical structure and can reveal the presence of major impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides an accurate mass for the compound and is highly sensitive for detecting impurities. An LC trace with a single sharp peak is a good indicator of purity.

  • Melting Point Analysis: A sharp melting point range (e.g., within 1-2 °C) is a strong indicator of high purity.[3]

  • Elemental Analysis (CHN): Provides the elemental composition, which should match the theoretical values for the molecular formula within ±0.4%.

Visualized Workflows & Protocols
Diagram 1: Troubleshooting Logic for Column Chromatography

This diagram outlines the decision-making process when encountering common chromatography problems.

start Initial Purification Attempt tlc Run Analytical TLC start->tlc result Analyze TLC Result tlc->result streaking Streaking / Tailing? result->streaking Assess Spot Shape good_sep Good Separation result->good_sep Good Rf & Shape no_move Stuck at Baseline? result->no_move Assess Rf streaking->result No add_modifier Add Basic Modifier (e.g., 1% Et3N) streaking->add_modifier Yes run_column Proceed to Column Chromatography good_sep->run_column poor_sep Poor Separation change_sp Change Stationary Phase (Alumina or C18) poor_sep->change_sp If optimization fails poor_sep->run_column If optimization works no_move->poor_sep No increase_polarity Increase Eluent Polarity (e.g., add MeOH) no_move->increase_polarity Yes add_modifier->tlc Re-run TLC change_sp->tlc Re-run TLC increase_polarity->tlc Re-run TLC

Caption: Decision tree for troubleshooting chromatography issues.

Protocol 1: Purification by Reversed-Phase Flash Chromatography

This protocol is a robust starting point for purifying gram-scale quantities of the title compound.

Materials:

  • Crude 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol

  • C18 Flash Column (sized appropriately for sample load; typically 50-100x sample weight)

  • Solvent A: Deionized water + 0.1% Formic Acid

  • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Methanol or DMSO for sample dissolution

  • Celite or C18 silica for dry loading

Procedure:

  • Sample Preparation (Dry Loading):

    • Dissolve the crude material in a minimal amount of methanol or DMSO.

    • Add Celite or C18 silica (approx. 2-3 times the mass of your crude product) to the solution.

    • Concentrate the slurry under reduced pressure until a fine, free-flowing powder is obtained. This prevents overloading the top of the column.[1]

  • Column Equilibration:

    • Install the C18 flash column onto your chromatography system.

    • Equilibrate the column with at least 5 column volumes of your starting solvent mixture (e.g., 95% Solvent A / 5% Solvent B).

  • Loading and Elution:

    • Load the prepared dry sample onto the column.

    • Begin the elution. A typical gradient might be:

      • 5-20% Solvent B over 2 column volumes.

      • 20-60% Solvent B over 10 column volumes.

      • 60-95% Solvent B over 2 column volumes (to wash the column).

    • The gradient should be adjusted based on the separation observed by analytical HPLC or TLC.

  • Fraction Collection & Analysis:

    • Collect fractions throughout the run.

    • Analyze the fractions using TLC (on a C18 plate) or LC-MS to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the organic solvent (acetonitrile) under reduced pressure.

    • The remaining aqueous solution can be frozen and lyophilized (freeze-dried) to yield the final product as a fluffy solid.

Diagram 2: Systematic Recrystallization Workflow

This workflow illustrates the logical steps for achieving pure crystals, including the troubleshooting loop for "oiling out."

start Crude Solid Product solvent_screen Solvent Screening (Find solvent with high solubility when hot, low when cold) start->solvent_screen dissolve Dissolve in Minimum Amount of Hot Solvent solvent_screen->dissolve cool Cool Slowly to Room Temp, Then Place in Ice Bath dissolve->cool outcome Observe Outcome cool->outcome crystals Crystals Form outcome->crystals Success oiling_out Product 'Oils Out' outcome->oiling_out Problem filter Filter Crystals, Wash with Cold Solvent, Dry Under Vacuum crystals->filter troubleshoot Troubleshoot: 1. Re-heat to dissolve oil 2. Add small amount of hot solvent 3. Cool even slower oiling_out->troubleshoot troubleshoot->cool end Pure Crystalline Product filter->end

Caption: Step-by-step process for successful recrystallization.

References
  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved February 19, 2026, from [Link]

  • Open Library Publishing Platform. (n.d.). 29.3 Chromatographic Columns – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved February 19, 2026, from [Link]

  • University of Victoria. (n.d.). Column chromatography. Retrieved February 19, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved February 19, 2026, from [Link]

  • Abdeljalil Assoud, J. J., et al. (2023). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry.
  • Yengoyan, A., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation.
  • Grooff, D., et al. (2017). The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. Pharmaceutical Development and Technology.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • Beilhack, G., et al. (2011). Structural and binding analysis of pyrimidinol carboxylic acid and N-hydroxy quinazolinedione HIV-1 RNase H inhibitors. PubMed.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved February 19, 2026, from [Link]

  • Verhoest, P. R., et al. (2012). 1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943)
  • Zhang, Z., et al. (2023). Crystallization Selectivity of Ribavirin Solution and Amorphous Phase. PMC.
  • Ou, W., et al. (2012). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Asian Journal of Chemistry, 24(3), 1409-1410.
  • MDPI. (2021). Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. MDPI.

Sources

Technical Support Center: Synthesis of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. Our goal is to provide you with in-depth, field-proven insights to help you minimize byproduct formation, optimize reaction conditions, and improve overall yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol?

The most prevalent and robust method for constructing the pyrimidin-4-ol ring system is a cyclocondensation reaction. Specifically, for this target molecule, a variation of the Pinner synthesis is highly effective. This involves the reaction of a β-ketoester, ethyl 3-(tetrahydro-2H-pyran-4-yl)-3-oxopropanoate , with an amidine source, typically formamidine acetate , in the presence of a base like sodium ethoxide.[1][2] This one-pot reaction efficiently builds the core heterocyclic scaffold.

Q2: What are the primary byproducts I should expect and how are they formed?

Byproduct formation is a common challenge that can significantly impact yield and purification. The main culprits in this synthesis are:

  • β-Ketoester Self-Condensation: Under basic conditions, the starting β-ketoester can react with itself, leading to complex, high-molecular-weight impurities. This is often favored by slow addition of the amidine or excessively high base concentrations.

  • Incompletely Cyclized Intermediates: The reaction proceeds through an enamine intermediate. If the reaction is not driven to completion (e.g., insufficient heat or time), this open-chain intermediate can persist as a significant impurity.

  • Knoevenagel or Aldol-type Condensation Products: These can arise from side reactions involving the enolizable protons of the starting materials, particularly if reaction conditions are not carefully controlled.[3]

  • N-Alkylation or O-Alkylation Products: While less common in this specific synthesis unless alkylating agents are present, the pyrimidinol ring system has multiple nucleophilic sites (N1, N3, O4). In subsequent synthetic steps or under certain pH conditions, unintended alkylation can occur, leading to isomeric impurities.[4][5]

Q3: How does tautomerism of the final product affect its analysis and handling?

The product, 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol, exists in a tautomeric equilibrium with its keto form, 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4(3H)-one. The pyrimidin-4-ol form is aromatic and generally more stable. However, the presence of the keto tautomer is important. In analytical techniques like NMR, you may observe peak broadening for the N-H and O-H protons, and the chemical shifts can be sensitive to the solvent used. For reactions, the different tautomers present distinct nucleophilic sites, which can affect the regioselectivity of subsequent functionalization.

Q4: What are the most critical parameters to control to ensure a clean reaction?

To mitigate the formation of the byproducts mentioned above, strict control over reaction conditions is paramount:

  • Anhydrous Conditions: Moisture can hydrolyze the base (e.g., sodium ethoxide) and other reactants, leading to lower yields and potential side reactions.[3] All glassware should be oven-dried, and anhydrous solvents must be used.

  • Temperature Control: While heating is necessary to drive the cyclization, excessive temperatures can promote the formation of degradation products and colored impurities. A gentle reflux is typically optimal.

  • Order of Reagent Addition: The order in which reagents are added can significantly influence the reaction outcome. It is often best to generate the sodium salt of the β-ketoester first before adding the formamidine to minimize self-condensation.

Troubleshooting Guide: Common Experimental Issues

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Yield of Desired Product Incomplete Reaction: Starting materials still visible on TLC/LC-MS.Extend Reaction Time: Continue refluxing and monitor every 1-2 hours. • Increase Temperature: If using a lower-boiling solvent like ethanol, consider switching to n-butanol to achieve a higher reflux temperature. • Reagent Purity: Ensure the formamidine acetate is dry and the sodium ethoxide is not degraded. Use freshly prepared base if possible.
Degradation: The reaction mixture turns dark brown or black.Run Under Inert Atmosphere: Purge the reaction vessel with nitrogen or argon to prevent oxidative degradation. • Moderate Temperature: Avoid excessive heating. Ensure the reflux is gentle.
Multiple Byproduct Spots on TLC/LC-MS Self-Condensation of β-Ketoester: A higher molecular weight byproduct is observed in the mass spectrum.Optimize Order of Addition: Add a solution of the base to a pre-mixed solution of the β-ketoester and formamidine acetate. This maintains a lower instantaneous concentration of the reactive enolate. • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of formamidine acetate, but avoid a large excess of base.
Incomplete Cyclization: An intermediate spot is prominent on TLC.Ensure Sufficient Heat/Time: As above, ensure the reaction goes to completion. The cyclization step is often the slowest. • Check pH: After the initial reaction, ensure the conditions are suitable for the ring-closing step. The basic environment is generally sufficient.
Difficulty in Product Purification Byproducts with Similar Polarity: Streaking or overlapping spots on TLC; poor separation on column chromatography.Recrystallization: This is often the most effective method. Screen various solvents (e.g., ethanol, isopropanol, water, or mixtures). • Optimize Chromatography: Use a different solvent system (e.g., switch from ethyl acetate/hexanes to dichloromethane/methanol). A shallow gradient can improve separation. • Acid/Base Wash: During workup, washing the organic layer with a dilute acid and then a dilute base can help remove basic and acidic impurities, respectively.
Product Precipitation During Workup: The product crashes out of solution upon neutralization or solvent removal.Adjust pH Slowly: Neutralize the reaction mixture slowly with cooling (ice bath) to control the rate of precipitation, which often leads to cleaner material. • Filter and Wash: Isolate the precipitated solid by filtration and wash thoroughly with a non-polar solvent (like diethyl ether or hexanes) to remove soluble organic impurities, followed by water to remove inorganic salts.

Visual Guides

Reaction Pathway Diagram

G cluster_reactants Reactants Ketoester Ethyl 3-(tetrahydro-2H-pyran-4-yl)-3-oxopropanoate Intermediate Enamine Intermediate Ketoester->Intermediate 1 Formamidine Formamidine Acetate Formamidine->Intermediate 2 Base Sodium Ethoxide (Base) Base->Ketoester Product 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol Intermediate->Product 3. Cyclization & Tautomerization G Start Problem: Low Product Yield TLC Analyze reaction mixture by TLC/LC-MS Start->TLC CheckSM Is starting material (SM) present? TLC->CheckSM CheckByproducts Are there significant byproduct spots? CheckSM->CheckByproducts  No Sol_Time Solution: Increase reaction time and/or temperature CheckSM->Sol_Time  Yes Sol_Purity Solution: Check purity of all reagents CheckByproducts->Sol_Purity  No (Suspect degradation) Sol_Conditions Solution: Optimize base conc. & order of addition CheckByproducts->Sol_Conditions  Yes Sol_Purification Solution: Develop new purification strategy Sol_Conditions->Sol_Purification

Sources

Technical Support Center: Optimizing 6-(Tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with the 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol scaffold. This document addresses the unique structural behaviors, synthetic challenges, and bioactivity optimization strategies required to transition this fragment from a micromolar hit to a nanomolar lead.

Role: Senior Application Scientist Scope: Medicinal Chemistry, Fragment-Based Drug Discovery (FBDD), Assay Optimization Status: Active Support[1]

Executive Summary: The "Chameleon" Scaffold

The 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol scaffold is a privileged structure in kinase and GPCR drug discovery. It combines a polar pyrimidine core with a metabolic "soft spot" blocker (the tetrahydropyran, or THP, ring).

However, users frequently report inconsistent bioactivity data. The root cause is almost invariably tautomerism. This molecule does not exist primarily as the "pyrimidin-4-ol" (phenol-like) species in physiological solution; it exists as the 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4(3H)-one (lactam-like).

If your docking models or SAR hypotheses assume the hydroxyl form, your bioactivity optimization will fail. This guide provides the protocols to align your design with physical reality.

Troubleshooting Guide: Tautomerism & Binding Affinity

Q: Why does my biochemical IC50 fluctuate between assay runs or pH changes?

A: You are likely observing protonation-state dependent binding shifts. The pyrimidin-4-ol core undergoes prototropic tautomerism.[1] In aqueous buffer (pH 7.4), the oxo-form (lactam) is thermodynamically favored over the hydroxy-form (lactim) by approximately 3–5 kcal/mol.

  • The Problem: If your target protein (e.g., a kinase hinge region) requires a Hydrogen Bond Donor at N3 and an Acceptor at C4=O, the natural tautomer works. If it requires an Acceptor at N3 (pyridine-like), the dominant tautomer is inactive.

  • The Diagnostic: Run a UV-Vis titration. The oxo-form typically absorbs at a longer wavelength (~260-280 nm) compared to the hydroxy-locked form.

Protocol: The "Tautomer Lock" Validation

To confirm which tautomer drives bioactivity, synthesize the two "locked" methylated analogs and test them side-by-side.

  • O-Methylation (Locks Hydroxy-like state):

    • Reagent: MeI / Ag₂CO₃ (Silver carbonate favors O-alkylation).

    • Product: 4-methoxy-6-(tetrahydro-2H-pyran-4-yl)pyrimidine.

    • Hypothesis: If this retains potency, your target binds the Aromatic/Acceptor form.

  • N-Methylation (Locks Oxo-like state):

    • Reagent: MeI / K₂CO₃ / DMF (Thermodynamic control favors N-alkylation).

    • Product: 3-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4(3H)-one.

    • Hypothesis: If this retains potency, your target binds the Lactam/Donor form.

Visualization: Tautomer Equilibrium & Locking Strategy

Tautomer_Strategy cluster_Lock Diagnostic 'Lock' Analogs Hydroxy Hydroxy-Form (Lactim) Pyrimidin-4-ol Oxo Oxo-Form (Lactam) Pyrimidin-4-one (Dominant Species) Hydroxy->Oxo K_eq >> 1 (Aqueous) Target Target Protein (e.g., Kinase Hinge) Hydroxy->Target H-Bond Acceptor (N:) H-Bond Donor (O-H) O_Me O-Methyl (Mimics Hydroxy) Hydroxy->O_Me Validation Oxo->Target H-Bond Donor (N-H) H-Bond Acceptor (C=O) N_Me N-Methyl (Mimics Oxo) Oxo->N_Me Validation

Figure 1: The tautomeric equilibrium heavily favors the Oxo-form. "Locking" the tautomer via methylation is the standard protocol to deconvolute binding modes.

Synthetic Optimization: The C2-Vector (SAR)

Q: The scaffold itself is weak (>10 µM). Where do I add substituents to improve potency?

A: The C2 position is your primary "Exit Vector." The C6-THP group is a hydrophobic anchor. The C4-OH/Oxo interacts with the polar pocket. The C2 position points toward the solvent front or the ribose pocket (in kinases), allowing for significant molecular weight growth without steric clashes.

Troubleshooting: C2-Amination Failure

Direct SNAr displacement at the C2 position of 6-substituted pyrimidin-4-ols is notoriously difficult because the electron-rich 4-OH/Oxo group deactivates the ring.

Correct Synthetic Workflow:

  • Activation: You must convert the 4-OH to a leaving group first, or use a specialized activator.

    • Method A (Chlorination): POCl₃ / N,N-dimethylaniline (reflux). This yields the 2,4-dichloro or 4-chloro intermediate.

    • Method B (Peptide Coupling Reagents): BOP or PyBOP can activate the tautomeric oxo-group for direct displacement by amines in one pot.

  • Selective Substitution:

    • If you generate the 2,4-dichloro derivative: The C4-Cl is more reactive than C2-Cl. You must carefully control temperature (0°C) to install the nucleophile at C4 (restoring the "OH" equivalent or a bioisostere) before heating to substitute at C2.

Data Table: SAR Optimization Matrix
ModificationPositionEffect on BioactivityEffect on SolubilityRecommendation
-NH₂ / -NHR C2High Increase (H-bond donor)Moderate IncreasePriority 1: Use Buchwald-Hartwig coupling if SNAr fails.
-CH₃ N3Variable (Tautomer lock)Decrease (No H-bond donor)Use only for mechanistic validation.
-F / -Cl C5Moderate Increase (Metabolic block)DecreasePriority 2: Block C5 oxidation if clearance is high.[1]
THP -> Cyclohexyl C6Decrease (Loss of polar contact)Decrease (LogP increase)Avoid: The THP oxygen is often a critical water-bridging motif.

Physicochemical Properties & Formulation

Q: My compound precipitates in the cell assay media. Is it the THP ring?

A: No, it is the Pyrimidinone Dimer. The THP (tetrahydropyran) ring actually improves solubility compared to phenyl or cyclohexyl rings. The insolubility comes from the pyrimidinone core, which forms extremely stable, planar, hydrogen-bonded dimers (similar to DNA base pairing) in the solid state.

The Fix:

  • Disrupt Planarity: Introduce an sp3 center at the C2-substituent (e.g., a piperazine or morpholine tail).

  • Formulation: Do not store DMSO stocks at >10 mM. Pyrimidinones can crystallize out of DMSO upon freeze-thaw cycles.

  • Salt Formation: The pyrimidinone is weakly acidic (pKa ~9) and weakly basic. A mesylate or hydrochloride salt often fails to improve solubility significantly because the lattice energy of the parent dimer is too high. Use a co-solvent system (e.g., 20% HP-β-CD) for in vivo studies.

Visualization: The Optimization Workflow

Optimization_Flow Start Start: 6-(THP)pyrimidin-4-ol (Weak Hit) Step1 Step 1: Define Binding Mode (Synthesize N-Me vs O-Me) Start->Step1 Decision Is Oxo-form active? Step1->Decision Path_Oxo Path A: Scaffold Retention Optimize C2-Position Decision->Path_Oxo Yes Path_Hydroxy Path B: Scaffold Hopping Switch to Pyridine/Pyrimidine Decision->Path_Hydroxy No Action_C2 Functionalize C2 (Amination via POCl3 or BOP) Path_Oxo->Action_C2 Action_Sol Solubility Check Add solubilizing tail at C2 Action_C2->Action_Sol Goal Goal: Nanomolar Lead High Solubility Action_Sol->Goal

Figure 2: Decision tree for evolving the scaffold based on tautomeric preference.

References

  • Tautomerism in Drug Discovery

    • Martin, Y. C. (2009). Let’s Not Forget Tautomers. Journal of Computer-Aided Molecular Design. Link

    • Insight: Establishes the dominance of the oxo-form in 4-hydroxypyrimidines and its impact on docking scores.
  • Synthetic Functionalization of Pyrimidinones

    • Gomtsyan, A., et al. (2005). Novel Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists. Journal of Medicinal Chemistry. Link

    • Insight: Demonstrates the use of POCl3 activation to functionalize the C2 position of pyrimidinone scaffolds.
  • Tetrahydropyran as a Bioisostere

    • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

    • Insight: Validates the THP ring as a solubility-enhancing replacement for cyclohexyl/phenyl rings in lipophilic scaffolds.
  • Kinase Inhibitor Binding Modes

    • Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer. Link

    • Insight: General reference for the donor-acceptor motif requirements in the kinase hinge region relevant to the pyrimidinone core.

Sources

Technical Support Center: Navigating Assay Interference with 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol in their experimental workflows. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding potential assay interference from this compound. As scientists and drug development professionals, it is crucial to distinguish genuine biological activity from assay artifacts to ensure the integrity of your research.

Introduction: Understanding the Potential for Assay Interference

6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol is a small molecule featuring both a pyrimidine and a tetrahydropyran moiety. While this compound may exhibit specific biological activity, its structural alerts warrant careful consideration for potential non-specific interactions in biochemical and cell-based assays. Such interactions can lead to false-positive or false-negative results, consuming valuable time and resources.

This guide will walk you through the concept of Pan-Assay Interference Compounds (PAINS), common mechanisms of assay interference, and a systematic approach to identify and mitigate these effects in your experiments with 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol.

Part 1: Frequently Asked Questions (FAQs)

Here, we address common questions researchers may have when working with 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol and encountering unexpected or difficult-to-reproduce results.

Q1: What is assay interference and why should I be concerned about it with 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol?

A1: Assay interference refers to the phenomenon where a compound generates a signal in an assay through a mechanism other than direct, specific binding to the intended biological target.[1][2] This can lead to misleading results, such as apparent inhibition or activation that is not due to a true drug-target interaction.

You should be concerned about 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol because, like many small molecules used in high-throughput screening (HTS), it has the potential to be a "frequent hitter" or a Pan-Assay Interference Compound (PAINS).[3][4] PAINS are compounds that show activity in multiple assays through non-specific mechanisms.[5][6] While not definitively a PAIN without experimental evidence, the heterocyclic nature of the molecule makes it a candidate for such behavior.

Q2: My compound, 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol, shows activity in my primary fluorescence-based assay. How can I be sure it's a real hit?

A2: A positive result in a single assay, especially a fluorescence-based one, is not sufficient to confirm a true hit. Fluorescence-based assays are particularly susceptible to interference.[7][8] Your compound could be interfering through several mechanisms:

  • Autofluorescence: The compound itself might be fluorescent at the excitation and emission wavelengths of your assay.

  • Fluorescence Quenching: The compound could be absorbing the excitation or emission light, leading to a decrease in the signal that can be misinterpreted as inhibition.

  • Light Scattering: At higher concentrations, the compound might form aggregates that scatter light.

To validate your hit, you must perform counter-screens and orthogonal assays.[9][10]

Q3: What are "PAINS" and how do they relate to my compound?

A3: PAINS, or Pan-Assay Interference Compounds, are chemical structures that are known to frequently cause interference in a wide range of biochemical assays.[5][6] They often contain reactive functional groups or have properties that lead to non-specific interactions.[2] There are computational filters and databases available to flag potential PAINS.[6]

While 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol may not be a classically defined PAIN, its substructures could still contribute to assay artifacts. It's important to use PAINS filters as a guide, not a definitive blacklist, and to follow up with experimental validation.[6]

Q4: What are the most common mechanisms of assay interference I should be aware of?

A4: Beyond fluorescence interference, several other mechanisms can lead to false positives:[1][2][11]

  • Compound Aggregation: Many organic molecules form aggregates at micromolar concentrations. These aggregates can sequester and denature proteins, leading to non-specific inhibition.[4]

  • Chemical Reactivity: The compound may react covalently and non-specifically with proteins in the assay, such as the target protein or enzymes in a coupled assay system.[12]

  • Redox Activity: Some compounds can interfere with assays by participating in redox cycling, which can be particularly problematic in assays that measure changes in redox state.[2][12]

  • Chelation: If your assay involves metal ions, your compound could act as a chelator, disrupting the function of metalloenzymes.[2]

Q5: How can I experimentally test for these interference mechanisms?

A5: A systematic approach involving a series of counter-screens is essential. The specific experiments will depend on your primary assay format. A general workflow is outlined in the troubleshooting section below.

Part 2: Troubleshooting Guide

If you suspect assay interference from 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol, follow this troubleshooting guide to diagnose and mitigate the issue.

Step 1: Initial Hit Confirmation and Dose-Response

Before investigating interference, ensure your initial result is reproducible.

  • Protocol:

    • Re-test 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol from a fresh solid sample, ideally from a different synthesis batch, to rule out degradation or contamination.

    • Generate a full dose-response curve. A steep or unusual curve can be an indicator of non-specific activity, such as aggregation.

Step 2: Identifying the Mode of Interference

The following table outlines common interference mechanisms and suggested experiments to identify them.

Potential Interference Mechanism Experimental Test Expected Outcome if Interference is Occurring
Compound Autofluorescence Measure the fluorescence of the compound alone in assay buffer at the assay's excitation and emission wavelengths.The compound exhibits a significant fluorescence signal.
Fluorescence Quenching/Scattering In a cell-free assay, test the compound against a fluorescent molecule unrelated to your target.A decrease in fluorescence signal is observed.
Compound Aggregation 1. Detergent Test: Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100).2. Dynamic Light Scattering (DLS): Directly measure particle formation in a solution of the compound.1. The inhibitory effect of the compound is significantly reduced or eliminated.2. DLS shows the presence of particles in the size range of aggregates (typically >100 nm).
Chemical Reactivity 1. Pre-incubation Test: Pre-incubate the target protein with the compound for varying amounts of time before initiating the assay.2. Covalent Inhibitor Screen: Use assays designed to detect covalent modification.1. The apparent potency of the compound increases with longer pre-incubation times.2. The compound is flagged as a reactive molecule.
Redox Activity Test the compound in a redox-sensitive assay, such as one using resazurin, with and without a reducing agent like DTT.[12]The compound shows activity in the redox-sensitive assay.
Step 3: Orthogonal and Biophysical Validation

If your compound passes the initial counter-screens, the next critical step is to validate the interaction using an orthogonal assay, preferably one with a different detection technology. Biophysical methods are highly recommended as they directly measure the binding of the compound to the target protein.[][14]

Biophysical Method Principle Information Gained
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.[]Binding affinity (KD), kinetics (kon, koff), and specificity.
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during a binding event.[][14]Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Nuclear Magnetic Resonance (NMR) Spectroscopy Observes changes in the NMR spectrum of the protein or ligand upon binding.[10][]Confirmation of direct binding, binding site mapping, and structural information.
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) Measures the change in the melting temperature of a protein upon ligand binding.[]Confirmation of binding and assessment of ligand-induced stability changes.
Experimental Workflow Diagram

Caption: A decision-making workflow for validating hits and identifying assay interference.

Part 3: Protocols for Key Experiments

Protocol 1: Detergent-Based Assay for Aggregation

Objective: To determine if the observed activity of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol is due to the formation of aggregates.

Materials:

  • Your standard assay components (buffer, enzyme, substrate, etc.)

  • 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol stock solution

  • 10% Triton X-100 stock solution

Procedure:

  • Prepare two sets of assay reactions.

  • In the "Test" set, add Triton X-100 to a final concentration of 0.01%.

  • In the "Control" set, add the equivalent volume of vehicle (e.g., water).

  • Add 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol at a concentration that showed significant activity in your primary assay to both sets.

  • Run the assay and measure the activity.

Interpretation: A significant reduction or complete loss of activity in the presence of Triton X-100 suggests that the compound is acting via an aggregation-based mechanism.

Protocol 2: Orthogonal Assay Validation Logic

The choice of an orthogonal assay is critical. It should have a different detection method and, if possible, a different assay principle.

Orthogonal_Assay_Logic Primary_Assay Primary Assay (e.g., Fluorescence-based) Validation_Outcome Validation Outcome Primary_Assay->Validation_Outcome Positive Hit Orthogonal_Assay Orthogonal Assay (e.g., Label-free) Orthogonal_Assay->Validation_Outcome Test Hit Consistent Consistent Results: Higher Confidence in Hit Validation_Outcome->Consistent Positive in Orthogonal Assay Inconsistent Inconsistent Results: Suggests Primary Assay Interference Validation_Outcome->Inconsistent Negative in Orthogonal Assay

Caption: Logic for using an orthogonal assay to validate a primary hit.

Conclusion

Navigating the complexities of assay interference is a fundamental aspect of robust drug discovery and chemical biology research. While 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol may be a promising compound, it is imperative to perform due diligence to ensure its observed biological effects are genuine. By following the troubleshooting steps and validation protocols outlined in this guide, researchers can confidently advance their projects with validated, high-quality data.

References

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]

  • Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1265–1290. [Link]

  • Baell, J. (2016). Feeling the PAIN: The evolution of pan-assay interference compounds (PAINS) in drug discovery. Progress in Medicinal Chemistry, 55, 1–51. [Link]

  • Sygnature Discovery. Dealing with PAINs in a drug discovery CRO. [Link]

  • Gapsys, V., & de Groot, B. L. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry, 8(5), 328–347. [Link]

  • Alves, V. M., et al. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Biomolecular Screening, 20(3), 421-424. [Link]

  • Skinner, S. P., & Ciulli, A. (2018). Assessing molecular interactions with biophysical methods using the validation cross. Biochemical Society Transactions, 46(6), 1635–1646. [Link]

  • Meyers, J. B., et al. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery, 1(2), 115-125. [Link]

  • Ciulli, A. (2013). Biophysical screening for the discovery of small-molecule ligands. Methods in Molecular Biology, 922, 23-45. [Link]

  • Renaud, J., et al. (2010). Affinity-based, biophysical methods to detect and analyze ligand binding to recombinant proteins: matching high information content with high throughput. Journal of Biomolecular Screening, 15(9), 1005-1015. [Link]

  • Kumar, A., & Kumar, P. (2016). Modern Biophysical Approaches to Study Protein–Ligand Interactions. Biophysical Reviews, 8(1), 71-87. [Link]

  • Kirschmair, J., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry. [Link]

  • National Center for Biotechnology Information. Assay Interference by Chemical Reactivity. In: Assay Guidance Manual. [Link]

  • Michigan State University. Resources for Assay Development and High Throughput Screening. [Link]

  • Wicks, S. L., & Hargrove, A. E. (2019). Fluorescence-based investigations of RNA-small molecule interactions. Methods, 167, 3–14. [Link]

Sources

enhancing the selectivity of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile scaffold. The inherent chemical functionalities of this molecule present unique opportunities for derivatization, but also significant challenges in achieving reaction selectivity. This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format to help you navigate these challenges and enhance the selectivity of your transformations.

Introduction: The Challenge of Selectivity

The 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol core is a privileged scaffold in medicinal chemistry, appearing in molecules targeting a range of biological pathways.[1] Its value lies in the multiple reactive sites available for modification. However, this same feature is the source of its primary synthetic challenge: controlling regioselectivity and chemoselectivity. The pyrimidine ring contains two nitrogen atoms, two reactive C-H bonds (at C2 and C5), and a hydroxyl group at C4 which exists in a dynamic tautomeric equilibrium with its keto form (pyrimidinone). This guide explains the causality behind common selectivity issues and provides field-proven protocols to resolve them.

Frequently Asked Questions & Troubleshooting Guides

Q1: What are the key reactive sites on 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol, and what factors govern their reactivity?

Answer: Understanding the electronic landscape and structural dynamics of the molecule is the first step to controlling its reactivity. There are several key factors at play:

  • Tautomerism: The most critical concept is the lactam-lactim tautomerism of the 4-hydroxypyrimidine moiety. It exists as an equilibrium between the hydroxyl (-ol) form and the more stable keto (-one) form. This equilibrium is highly influenced by solvent and pH, which in turn dictates the outcome of reactions like alkylations.[2]

  • Electronic Properties of the Pyrimidine Ring: The two nitrogen atoms are strongly electron-withdrawing, which significantly influences the electron density around the ring.

    • C2, C4, and C6 positions: These are electron-deficient and thus susceptible to attack by nucleophiles.

    • C5 position: This position is comparatively more electron-rich, making it the primary site for electrophilic aromatic substitution.[2]

  • Nucleophilic Sites: The molecule possesses multiple nucleophilic centers: the N1 and N3 atoms of the pyrimidine ring and the oxygen atom of the C4-hydroxyl group. These sites will compete for electrophiles in alkylation and acylation reactions.

Below is a diagram illustrating the tautomeric forms and the electronic nature of the key reactive sites.

G cluster_0 Lactim-Lactam Tautomerism & Reactive Sites mol_lactim 6-(THP)-Pyrimidin-4-ol (Lactim Form) mol_lactam 6-(THP)-Pyrimidin-4(3H)-one (Lactam Form) mol_lactim->mol_lactam Equilibrium (Solvent/pH dependent) reactivity Reactivity Profile C2: Electrophilic (Nu Attack) C5: Nucleophilic (E+ Attack) N1/N3: Nucleophilic O4: Nucleophilic mol_lactim->reactivity Dictates Site For: mol_lactam->reactivity Dictates Site For:

Caption: Tautomerism and reactivity map of the core scaffold.

Q2: I am attempting a C-H functionalization at the C5 position but am getting low yield and a mixture of products. How can I improve selectivity?

Answer: Direct C-H functionalization of heterocycles is a powerful but challenging tool. Low selectivity often arises from the catalyst's inability to distinguish between the C2 and C5 C-H bonds, or from competing side reactions. The key is to steer the catalyst to the desired position.

Underlying Cause: The pyrimidine ring itself can coordinate to transition metals, but this coordination may not be sufficient to direct the reaction exclusively to C5. Without a strong directing influence, reactions like arylation or alkylation may proceed sluggishly or non-selectively.[3]

Recommended Strategy: Palladium-Catalyzed Direct Arylation with a Removable Directing Group

A robust strategy is to install a directing group (DG) on one of the ring nitrogens. A picolinamide (PA) group is an excellent choice as it strongly chelates to palladium, positioning the catalyst directly over the C5-H bond for activation. This DG can be readily cleaved after the reaction.

Experimental Protocol: Selective C5-Arylation

  • Installation of Directing Group:

    • To a solution of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol (1.0 eq) in anhydrous DMF (0.2 M), add NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

    • Stir for 30 minutes, then add picolinoyl chloride (1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC/LC-MS indicates completion.

    • Work up with saturated NH₄Cl (aq.) and extract with ethyl acetate. Purify by column chromatography to yield the N-picolinamide intermediate.

  • Palladium-Catalyzed C5-Arylation:

    • In a dry Schlenk flask, combine the N-picolinamide intermediate (1.0 eq), the desired aryl halide (e.g., iodobenzene, 1.5 eq), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.0 eq).

    • Evacuate and backfill with argon three times.

    • Add anhydrous 1,4-dioxane (0.1 M).

    • Heat the reaction to 110 °C for 12-24 hours. Monitor by LC-MS.

    • Upon completion, cool to room temperature, filter through Celite, and concentrate. Purify the crude product by column chromatography.

  • Cleavage of Directing Group:

    • Dissolve the C5-arylated product in methanol (0.1 M) and add a solution of K₂CO₃ (3.0 eq) in water (10% v/v).

    • Heat to reflux for 2-4 hours.

    • Cool, neutralize with 1M HCl, and extract with dichloromethane. The product is the C5-arylated pyrimidin-4-ol.

Troubleshooting Data

IssuePotential CauseRecommended Action
Low ConversionCatalyst deactivation or insufficient temperature.Use a more robust ligand (e.g., PCy₃) or increase temperature to 120 °C. Ensure strictly anhydrous conditions.
Formation of C2-arylated productIncomplete coordination of the directing group.Ensure the directing group is correctly installed. Pre-forming the Pd-DG complex before adding other reagents can sometimes help.
Dehalogenation of aryl halideReductive elimination pathway is competing.Use a different silver salt (e.g., AgOAc) or add a ligand like P(o-tol)₃.

The following workflow diagram illustrates this selective C5-functionalization strategy.

G start Starting Material 6-(THP)-pyrimidin-4-ol step1 Step 1: Install DG (Picolinoyl Chloride, NaH) start->step1 intermediate1 N-Picolinamide Intermediate step1->intermediate1 step2 Step 2: C5-Arylation (Pd(OAc)₂, Aryl-I, Ag₂CO₃) intermediate1->step2 intermediate2 C5-Arylated Intermediate step2->intermediate2 step3 Step 3: Cleave DG (K₂CO₃, MeOH/H₂O) intermediate2->step3 end Final Product C5-Functionalized step3->end

Caption: Workflow for selective C5-H arylation.

Q3: How can I selectively perform N-alkylation while avoiding O-alkylation of the 4-hydroxyl group?

Answer: This is a classic chemoselectivity problem governed by the lactam-lactim tautomerism and Hard-Soft Acid-Base (HSAB) theory. The nitrogen atoms are softer nucleophiles than the oxygen atom. To favor N-alkylation, conditions should be chosen that either protect the oxygen or promote reaction at the more abundant lactam tautomer.

Recommended Strategy: Silylation-Alkylation Sequence (Hilbert-Johnson Reaction Conditions)

The Hilbert-Johnson reaction is a classic method for N-glycosylation of pyrimidines, but its principles are broadly applicable to N-alkylation. The strategy involves temporarily "masking" the hydroxyl group as a silyl ether. This blocks O-alkylation and increases the solubility of the substrate in non-polar solvents.[4]

Experimental Protocol: Selective N1-Alkylation

  • Silylation:

    • Suspend 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol (1.0 eq) in anhydrous acetonitrile (0.2 M).

    • Add N,O-Bis(trimethylsilyl)acetamide (BSA, 2.5 eq).

    • Heat the mixture to reflux (approx. 80 °C) under an argon atmosphere for 1-2 hours until the solution becomes clear. This indicates the formation of the O-silylated intermediate.

  • Alkylation:

    • Cool the solution to room temperature.

    • Add the alkyl halide (e.g., benzyl bromide, 1.2 eq) and a catalytic amount of a Lewis acid (e.g., TMS-OTf, 0.1 eq).

    • Stir at room temperature or heat gently (40-60 °C) for 6-18 hours. Monitor the reaction by TLC/LC-MS for the formation of the N-alkylated product.

  • Desilylation (Workup):

    • Upon completion, cool the reaction mixture and quench by slowly adding methanol (5 mL per mmol of substrate).

    • Stir for 30 minutes to cleave the silyl ether.

    • Concentrate the mixture under reduced pressure and purify by column chromatography to isolate the N1-alkylated product.

Troubleshooting and Selectivity Control

Product ObservedPotential CauseRecommended Action
O-alkylation Incomplete silylation or premature desilylation.Ensure complete silylation before adding the alkylating agent. Use a non-protic workup if possible before the final methanol quench.
N1 vs. N3 Selectivity Steric hindrance and electronics.The N1 position is generally more accessible. For bulkier substrates or to favor N3, screening different Lewis acids and solvents may be necessary.
No Reaction Poorly reactive alkylating agent.Use a more reactive electrophile (e.g., an alkyl triflate instead of a bromide) or increase the reaction temperature.
Q4: How can I achieve selective O-alkylation at the 4-hydroxyl group?

Answer: To favor O-alkylation, you must employ conditions that deprotonate the hydroxyl group, making the oxygen a much stronger nucleophile than the ring nitrogens. This involves using a strong, non-nucleophilic base in a polar aprotic solvent.

Underlying Cause: Using a strong base like sodium hydride (NaH) irreversibly deprotonates the most acidic proton, which is the C4-OH. This generates a sodium pyrimidin-4-olate salt. The resulting oxy-anion is a potent nucleophile that readily attacks alkyl halides, leading to the desired O-alkylated product. The ring nitrogens are significantly less basic and do not compete under these conditions.

Experimental Protocol: Selective O-Alkylation (Williamson Ether Synthesis)

  • Deprotonation:

    • To a flame-dried flask under argon, add a suspension of NaH (1.5 eq, 60% in mineral oil) in anhydrous DMF (0.3 M).

    • Cool the suspension to 0 °C.

    • Add a solution of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol (1.0 eq) in anhydrous DMF dropwise over 15 minutes.

    • Allow the mixture to stir at 0 °C for 30-45 minutes. Hydrogen gas evolution should be observed.

  • Alkylation:

    • Add the alkyl halide (e.g., methyl iodide, 1.2 eq) dropwise to the cold suspension.

    • Allow the reaction to warm slowly to room temperature and stir for 2-12 hours. Monitor by TLC/LC-MS.

  • Workup:

    • Cool the reaction to 0 °C and carefully quench by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography.

The diagram below illustrates the competing pathways for N- vs. O-alkylation.

G cluster_N_Alkylation N-Alkylation Pathway cluster_O_Alkylation O-Alkylation Pathway Start 6-(THP)-pyrimidin-4-ol + Alkyl-X N_Cond Conditions: BSA, TMS-OTf (cat.) Acetonitrile Start->N_Cond Favors Lactam (Softer Nucleophile) O_Cond Conditions: Strong Base (NaH) DMF Start->O_Cond Favors Lactim Anion (Harder Nucleophile) N_Prod N-Alkylated Product N_Cond->N_Prod O_Prod O-Alkylated Product O_Cond->O_Prod

Caption: Competing pathways for N- vs. O-alkylation.

References

  • Jayarajan, R., Das, J., Bag, S., Chowdhury, R., & Maiti, D. (2018). Diverse meta-C-H Functionalization of Arenes Across Different Linker Lengths. Angewandte Chemie International Edition, 57(29), 7659–7663. Available at: [Link]

  • de la Torre, A., & Ramon, D. J. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. Available at: [Link]

  • Benmosbah, M., et al. (2018). Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco-friendly conditions. Journal of Chemical Sciences, 130(10). Available at: [Link]

  • Ham, W. S., Choi, H., Zhang, J., Kim, D., & Chang, S. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society, 144(7), 2885–2892. Available at: [Link]

  • Yengoyan, A. P., Pivazyan, V. A., Ghazaryan, E. A., & Azaryan, Z. A. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16(5), 415-422. Available at: [Link]

  • Daugulis, O. (2009). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Topics in Current Chemistry, 292, 163-188. Available at: [Link]

  • Taylor & Francis Group. (n.d.). Pyrimidine – Knowledge and References. Available at: [Link]

  • Chemical Society of Japan. (n.d.). Reactions of Heterocyclic Bases. Chemical Society of Japan. Available at: [Link]

  • Verma, A., & Joshi, S. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6084-6109. Available at: [Link]

  • Verheijen, J. C., et al. (2012). 1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), a selective brain penetrant PDE9A inhibitor for the treatment of cognitive disorders. Journal of Medicinal Chemistry, 55(21), 9367-9383. Available at: [Link]

Sources

6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol formulation challenges

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol Formulation Guide

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Solubility, Stability, and Solid-State Challenges

Introduction: The "Brick Dust" & Tautomer Paradox

Welcome to the technical support hub for 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol . If you are here, you are likely facing a specific set of contradictions: your molecule is polar enough to wet but too crystalline to dissolve, or your HPLC chromatograms show "ghost" peaks that shift with pH.

This scaffold combines a tetrahydropyran (THP) ring (a lipophilic modulator) with a 4-hydroxypyrimidine headgroup. The critical insight for formulation is that this is not a phenol; it is a cyclic amide (pyrimidone). This distinction drives every challenge from solubility to excipient compatibility.

Module 1: Solubility & Dissolution Troubleshooting

User Question: "My API is practically insoluble in water (< 10 µg/mL), even though the calculated LogP is moderate (~1.5). pH adjustment isn't helping as much as expected. Why?"

Technical Diagnosis: You are dealing with "Brick Dust" syndrome driven by Intermolecular Hydrogen Bonding .

  • The Mechanism: In the solid state, 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol exists predominantly as the 4(3H)-pyrimidinone tautomer (keto form). This form creates a robust hydrogen-bond network (N-H ··· O=C dimers) similar to DNA base pairing.

  • The Consequence: The crystal lattice energy is exceptionally high. While the THP ring lowers LogP compared to a phenyl ring, it does not disrupt this packing efficiency.

  • pH Limitation: The pKa of the pyrimidone nitrogen is typically ~9.0-9.5. To achieve significant solubility via ionization, you would need a pH > 10.5, which is physiologically irrelevant and chemically unstable.

Corrective Protocol: Amorphous Solid Dispersion (ASD) Since you cannot easily break the crystal lattice with solvents, you must "freeze" the molecule in a disordered state.

Recommended Workflow (Spray Drying):

ParameterRecommendationRationale
Polymer Selection HPMC-AS (L or M grade) or PVPVA64HPMC-AS provides moisture protection (crucial for hygroscopic THP) and prevents recrystallization.
Drug Load Start at 20-30% w/wHigher loads risk recrystallization due to the strong driving force of the pyrimidone lattice.
Solvent System DCM:Methanol (2:1) or Acetone:Water (90:10)Methanol disrupts the H-bonding dimers in solution prior to drying.
In-Process Control DSC (Modulated)Look for a single

. If two

s appear, phase separation has occurred.

Visual Guide: Solubility Enhancement Decision Tree

FormulationDecision Start API Solubility < 10 µg/mL CheckMP Check Melting Point (Tm) Start->CheckMP HighMP Tm > 200°C (High Lattice Energy) CheckMP->HighMP Likely LowMP Tm < 150°C (Lipophilicity Limited) CheckMP->LowMP Unlikely for Pyrimidines ASD Amorphous Solid Dispersion (Spray Drying/HME) HighMP->ASD Disrupt Lattice Lipid Lipid Formulation (SEDDS) LowMP->Lipid Solubilize Polymer Select Polymer: HPMC-AS (if pH dependent) PVPVA64 (General) ASD->Polymer Validation Validate via XRPD (Halo Pattern) Polymer->Validation

Caption: Decision logic for overcoming the high crystal energy of pyrimidinone derivatives.

Module 2: Tautomerism & Analytical Artifacts

User Question: "I see split peaks in my HPLC assay, or the retention time shifts significantly when I change the mobile phase pH by just 0.5 units. Is my compound degrading?"

Technical Diagnosis: This is likely Tautomeric Equilibration , not degradation.

  • The Mechanism: The 4-position oxygen can exist as a hydroxyl (-OH, aromatic pyrimidine) or a ketone (=O, non-aromatic pyrimidone).

  • Solvent Effect:

    • Non-polar solvents (Chloroform/DCM): Favors the Lactam (Keto) form.

    • Polar protic (Water/Methanol): Favors the Lactam form but stabilized by solvation.

    • Gas Phase: Often favors the Lactim (Enol) form.

  • Chromatography Issue: If the interconversion rate is slow on the NMR timescale but fast on the HPLC timescale, you get peak broadening. If it's intermediate, you get split peaks.

Troubleshooting Protocol:

  • Lock the Tautomer: Run HPLC at a pH where the species is ionized (if possible) or use a highly buffered mobile phase.

    • Recommendation: Use 10mM Ammonium Acetate (pH ~5.0) or 0.1% Formic Acid. Avoid neutral unbuffered water.

  • Temperature Control: Run the column at 40-50°C. Higher temperature increases the tautomerization rate, often merging split peaks into a single sharp peak (time-averaging).

  • Detection: Use a diode array detector (DAD). Tautomers often have distinct UV maxima. If the spectra across the split peaks are identical, it's the same compound.

Visual Guide: The Tautomer Trap

Tautomerism cluster_impact Impact on Formulation Enol Enol Form (Pyrimidin-4-ol) Aromatic (Minor in Solution) Keto Keto Form (Pyrimidin-4-one) Cyclic Amide (Major Solid/Aq) Enol->Keto Protic Solvents Crystal Packing Keto->Enol Gas Phase High pH (>11) Solubility Low Solubility (Strong Dimers) Keto->Solubility Permeability Variable Permeability (Keto is more polar) Keto->Permeability

Caption: The equilibrium between Enol and Keto forms dictates physical properties.

Module 3: Chemical Stability & Excipient Compatibility

User Question: "My stability samples (40°C/75% RH) are showing oxidative impurities and a slight yellowing. Is the pyrimidine ring opening?"

Technical Diagnosis: While pyrimidine ring opening (hydrolysis) is possible, the culprit is likely the Tetrahydropyran (THP) ring or an excipient interaction.

  • THP Oxidation: Cyclic ethers are susceptible to radical autoxidation to form hydroperoxides, especially adjacent to the oxygen atom. This is accelerated by trace metals or light.[1]

  • Maillard-Type Reaction: If you are using Lactose or other reducing sugars, the "keto" form of the pyrimidine (which behaves like a secondary amide) can theoretically react, though less readily than a primary amine.

Compatibility Matrix:

Excipient ClassRisk LevelRecommendation
Fillers (Lactose) ModerateAvoid. Use Mannitol or Microcrystalline Cellulose (MCC).
Binders (PVP) LowSafe, but ensure low peroxide grades (PVP K30 often has peroxides).
Lubricants (Mg Stearate) LowSafe.
Surfactants (Polysorbates) HighDANGER. Polysorbates contain peroxides that attack the THP ring. Use Poloxamer 188 or SLS instead.

Stability Protocol:

  • Add Antioxidant: Incorporate 0.05% BHT or Propyl Gallate in the formulation if using polymeric carriers susceptible to oxidation.

  • Packaging: Use induction-sealed HDPE bottles with silica desiccant. The THP ring can be hygroscopic in amorphous forms.

References & Authoritative Grounding

  • Pyrimidinone Tautomerism:

    • Source: ChemicalBook & WuXi Biology. "Tautomerism characteristics of 4-pyrimidone." The 4-keto form is the most stable structure in solid state and water, driven by intermolecular hydrogen bonding.

  • Amorphous Solid Dispersions (ASD):

    • Source: Vertex AI Search / Google Patents (WO2022068877A1). ASDs using polymers like PVP-VA and HPMC-AS are standard for stabilizing poorly soluble pyrimidine derivatives (e.g., Palbociclib analogs).

  • Tetrahydropyran (THP) Properties:

    • Source: PharmaBlock Whitepaper.[2] THP is a lipophilic modulator used to adjust LogP/pKa but requires care regarding oxidative stability compared to carbocycles.

  • Solubility of Pyrimidines:

    • Source: World Scientific News (2016).[3] "Solubility of pyrimidine derivatives." Confirms the temperature dependence and the necessity of breaking crystal lattice energy for dissolution.

  • Analytical Artifacts:

    • Source: ChemRxiv (2025). "Taming Tautomerism in Organic Crystal Structure Prediction." Discusses how tautomers influence solubility and the errors in predicting polymorphs without accounting for the keto-enol shift.

Sources

Technical Support Center: Managing Cellular Effects of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol and Related Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol and other novel pyrimidine derivatives. This guide is designed to provide you with troubleshooting strategies and frequently asked questions to help you navigate potential challenges related to cellular toxicity and unexpected experimental outcomes. As many pyrimidine derivatives are explored for their therapeutic potential, including as anticancer agents, understanding and managing their cytotoxic effects is crucial for successful research and development.[1][2][3][4]

I. Frequently Asked Questions (FAQs)

Here we address some of the common initial questions researchers may have when working with 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol.

Q1: What are the expected cellular effects of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol?

A1: The cellular effects of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol are not yet extensively documented in publicly available literature. However, based on the broader class of pyrimidine derivatives, a range of biological activities can be anticipated. Many pyrimidine-based compounds are investigated for their anti-proliferative and cytotoxic effects, particularly in the context of cancer research.[1][2][3][4] Therefore, it is plausible that this compound may influence cell signaling pathways that regulate cell proliferation, differentiation, and apoptosis.[2] It is essential to empirically determine the specific effects on your cell line of interest.

Q2: What are the general safety precautions I should take when handling this compound?
  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[5][6][7]

  • Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation.[5][7]

  • Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[5][8]

  • Store the compound in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[5][6]

Q3: I am observing high levels of cell death even at low concentrations of the compound. What could be the reason?

A3: High cytotoxicity at low concentrations can be due to several factors:

  • Potent Bioactivity: The compound may be a highly potent molecule that induces cell death pathways (e.g., apoptosis, necrosis) at nanomolar or low micromolar concentrations.

  • Off-Target Effects: The compound might be interacting with unintended cellular targets that are critical for cell survival.

  • Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) could be causing toxicity, especially at higher concentrations. It is crucial to have a vehicle control in your experiments.

  • Compound Instability: The compound may be degrading in the culture medium into a more toxic substance.

  • Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to this class of compounds.

We recommend a systematic troubleshooting approach, as outlined in the next section, to identify the cause.

Q4: How do I determine if the observed cell death is due to apoptosis or necrosis?

A4: Distinguishing between apoptosis and necrosis is crucial for understanding the mechanism of action of your compound. Several assays can be employed:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a standard method. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, a hallmark of late apoptosis and necrosis.[9]

  • Caspase Activity Assays: Apoptosis is often executed by a family of proteases called caspases. Assays that measure the activity of key caspases (e.g., caspase-3, -7, -8, -9) can confirm an apoptotic mechanism.

  • Lactate Dehydrogenase (LDH) Assay: LDH is an enzyme that is released from cells upon damage to the plasma membrane (necrosis). Measuring LDH activity in the cell culture supernatant can indicate necrotic cell death.[10]

II. Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues encountered when studying the cellular effects of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol.

Issue 1: Inconsistent results in cell viability assays.
Potential Cause Troubleshooting Step Rationale
Compound Precipitation Visually inspect the culture medium for any precipitate after adding the compound. Perform a solubility test at the highest concentration used.If the compound precipitates, the effective concentration will be lower and variable, leading to inconsistent results.
Inaccurate Pipetting Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions.Small errors in pipetting can lead to significant variations in the final concentration of the compound.
Cell Seeding Density Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment.Over-confluent or sparse cultures can respond differently to cytotoxic agents.
Assay Interference Run a control with the compound in cell-free medium to check for direct interaction with the assay reagents (e.g., reduction of MTT by the compound itself).Some compounds can interfere with the chemical reactions of viability assays, leading to false positive or negative results.
Issue 2: High background toxicity in the vehicle control.
Potential Cause Troubleshooting Step Rationale
High Solvent Concentration Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.5%).Solvents can be toxic to cells, and this toxicity can mask the true effect of the compound.
Solvent Quality Use high-purity, anhydrous solvent to prepare your stock solutions.Impurities or water in the solvent can affect compound stability and cell viability.
Extended Incubation If the experiment involves long incubation times, consider the cumulative effect of the solvent on cell health.Even low concentrations of a solvent can have a detrimental effect on cells over several days.
Troubleshooting Workflow

Here is a logical workflow for troubleshooting unexpected cytotoxicity.

A Unexpected High Cytotoxicity Observed B Check for Compound Precipitation in Media A->B C Assess Vehicle (Solvent) Toxicity A->C D Verify Compound Purity and Integrity A->D E Evaluate Cell Health and Seeding Density A->E F Characterize Mechanism of Cell Death (Apoptosis vs. Necrosis) B->F If no precipitate C->F If solvent is not toxic D->F If compound is pure E->F If cells are healthy G Consider Off-Target Effects or High Potency F->G

Caption: Troubleshooting workflow for unexpected cytotoxicity.

III. Experimental Protocols

To systematically assess the cytotoxicity of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol, we recommend the following standard protocols.

Protocol 1: Determining the IC50 Value using an MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[1][11][12]

Materials:

  • Cells of interest

  • Complete culture medium

  • 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol

  • DMSO (or other suitable solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. The final solvent concentration should be constant across all wells. Add the diluted compound to the appropriate wells. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.

Cytotoxicity Assay Comparison
AssayPrincipleAdvantagesDisadvantages
MTT/XTT/MTS [11]Conversion of tetrazolium salts to colored formazan products by metabolically active cells.Inexpensive, well-established, high-throughput.Can be affected by changes in cellular metabolism; potential for compound interference.
AlamarBlue (Resazurin) [10]Reduction of non-fluorescent resazurin to fluorescent resorufin by viable cells.Sensitive, non-toxic to cells (allows for kinetic studies), high-throughput.Can be sensitive to changes in the cellular redox state.
Trypan Blue Exclusion [9]Viable cells with intact membranes exclude the dye, while non-viable cells take it up.Simple, direct measure of membrane integrity.Low-throughput, subjective, does not distinguish between apoptosis and necrosis.
LDH Release [10]Measures the release of lactate dehydrogenase from cells with damaged plasma membranes.Specific for necrosis, high-throughput.Does not measure apoptosis; can have a high background if cells are not handled gently.
Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxic potential of a new compound.

A Prepare Compound Stock Solution C Treat Cells with Serial Dilutions of Compound A->C B Seed Cells in Multi-well Plates B->C D Incubate for Defined Period (e.g., 24, 48, 72h) C->D E Perform Cell Viability/Cytotoxicity Assay (e.g., MTT, LDH) D->E F Analyze Data and Determine IC50 E->F G If Cytotoxic, Investigate Mechanism (Apoptosis/Necrosis Assays) F->G IC50 in desired range

Sources

Technical Support Center: Synthesis and Refinement of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol. This document is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting solutions, and detailed protocols. Our goal is to move beyond simple instructions and explain the underlying chemical principles, ensuring your experimental success is repeatable and scalable.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the synthesis and properties of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol.

Q1: What is the most common and reliable synthetic route for 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol?

A common and robust method is the principal pyrimidine synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine. For this specific target, a highly effective approach is the reaction between an appropriate β-ketoester, such as ethyl 2-oxo-2-(tetrahydro-2H-pyran-4-yl)acetate, and formamidine acetate in the presence of a base like sodium ethoxide. This is a variation of the classic Pinner synthesis.

Q2: What is the crucial mechanistic step in this pyrimidine synthesis?

The core mechanism involves a series of nucleophilic additions and subsequent condensation-elimination reactions. The process is initiated by the deprotonation of formamidine, which then acts as a nucleophile, attacking one of the carbonyl carbons of the β-ketoester. This is followed by an intramolecular cyclization where the other nitrogen of the amidine attacks the remaining carbonyl group. The final step is a dehydration event, leading to the formation of the aromatic pyrimidine ring. Controlling the basicity is key to ensuring the reaction proceeds efficiently without promoting side reactions.

Q3: What are the expected yield and purity for this synthesis?

With optimized conditions, yields for this type of condensation reaction can typically range from 65% to 85%. The initial crude product purity after work-up is often in the range of 90-95%, with the primary impurities being unreacted starting materials or small amounts of side-products. A single recrystallization or a short silica gel plug is usually sufficient to achieve >98% purity.

Q4: What are the primary safety considerations for this experiment?

  • Sodium Ethoxide (NaOEt): This is a strong base that is highly reactive with water and moisture. It is corrosive and can cause severe burns. Always handle it in a glovebox or under a strictly inert atmosphere (e.g., argon or nitrogen).

  • Ethanol (EtOH): The reaction is typically run in ethanol, which is a flammable solvent. Ensure the reaction is performed in a well-ventilated fume hood, away from ignition sources.

  • Pressure Build-up: The reaction is often heated to reflux. Ensure the reaction vessel is properly vented and not a closed system to avoid pressure build-up.

Part 2: Experimental Workflow & Protocol

This section provides a detailed, step-by-step protocol for the synthesis, which serves as a baseline for the troubleshooting guide.

Diagram of the Synthetic Workflow

G reagents 1. Reagent Preparation - Dry Ethanol - Sodium Ethoxide - Formamidine Acetate - Ketoester reaction 2. Reaction Setup - Inert Atmosphere (N2/Ar) - Add NaOEt to EtOH - Add Formamidine Acetate reagents->reaction Combine addition 3. Substrate Addition - Add Ketoester dropwise - Maintain Temperature reaction->addition Controlled Temp. reflux 4. Reaction - Heat to Reflux (e.g., 78°C) - Monitor by TLC/LC-MS addition->reflux Heat workup 5. Work-up - Cool to RT - Quench with Water - Neutralize with Acid (e.g., AcOH) reflux->workup Reaction Complete isolation 6. Isolation - Filter Precipitate - Wash with Water & Cold EtOH workup->isolation Precipitation purification 7. Purification - Recrystallization isolation->purification Crude Product analysis 8. Analysis - NMR, MS, MP purification->analysis Pure Product

Caption: General experimental workflow for pyrimidine synthesis.

Detailed Synthesis Protocol
  • Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermometer. The entire apparatus is flame-dried under vacuum and allowed to cool under a nitrogen atmosphere.

  • Base Preparation: Dry ethanol (100 mL) is added to the flask. Sodium metal (2.3 g, 100 mmol) is added portion-wise at a rate that maintains a gentle reflux. Alternative: Commercial sodium ethoxide solution can be used.

  • Amidine Addition: Once all the sodium has reacted and the solution has cooled to room temperature, formamidine acetate (10.4 g, 100 mmol) is added, and the mixture is stirred for 15 minutes.

  • Ketoester Addition: Ethyl 2-oxo-2-(tetrahydro-2H-pyran-4-yl)acetate (18.6 g, 93 mmol) is added dropwise over 20 minutes. An exotherm may be observed; maintain the temperature below 40°C.

  • Reaction: The reaction mixture is heated to reflux (approx. 78°C) and maintained for 4-6 hours. Reaction progress should be monitored by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) or LC-MS.

  • Work-up: After cooling to room temperature, the mixture is concentrated under reduced pressure. The resulting residue is carefully quenched with 100 mL of cold water.

  • Neutralization & Isolation: The aqueous solution is acidified to pH 6-7 with glacial acetic acid. The resulting white precipitate is collected by vacuum filtration.

  • Washing: The filter cake is washed sequentially with cold water (2 x 30 mL) and cold ethanol (2 x 20 mL) to remove salts and soluble impurities.

  • Drying: The solid product is dried in a vacuum oven at 50°C to a constant weight.

Part 3: Troubleshooting Guides

Guide 1: Issues During Synthesis

Problem: Low or no product formation observed by TLC/LC-MS.

Possible Cause Explanation & Validation Recommended Solution
Moisture Contamination Sodium ethoxide is extremely sensitive to moisture and will be quenched by water, preventing it from acting as an effective base. You can validate this by checking if the base dissolves completely and if the initial exotherm upon substrate addition is observed.Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents. Handle sodium ethoxide under a strictly inert atmosphere (e.g., in a glovebox).
Inactive Reagents The formamidine acetate or the ketoester may have degraded. Formamidine salts can be hygroscopic. The ketoester can undergo hydrolysis if stored improperly.Use freshly opened or properly stored reagents. If in doubt, verify the purity of starting materials by NMR or other appropriate analytical techniques before starting the reaction.
Insufficient Base A full equivalent of base is required to deprotonate the formamidine and drive the reaction to completion.Ensure the stoichiometry is correct. If making sodium ethoxide in situ from sodium metal, ensure all the metal has fully reacted before proceeding.
Incorrect Temperature While the reaction is typically run at reflux, some condensation reactions require a specific temperature window for optimal performance. Too low a temperature will result in a sluggish reaction.Confirm the internal reaction temperature. Ensure the heating mantle and thermometer are calibrated. Run a small-scale trial at a slightly higher temperature if reflux is not sufficient, but be mindful of potential byproduct formation.
Troubleshooting Decision Tree: Low Product Yield

G q1 Low Product Yield Detected (via TLC/LC-MS) q2 Is starting material (SM) consumed? q1->q2 a1 NO: Incomplete Reaction q2->a1 No a2 YES: SM Consumed q2->a2 Yes q3 Check Reaction Conditions: - Moisture present? - Base stoichiometry correct? - Temperature too low? a1->q3 q4 Significant byproducts observed? a2->q4 a3 YES: Side Reactions q4->a3 Yes a4 NO: Product Lost in Work-up q4->a4 No q6 Optimize Reaction: - Lower temperature? - Slower addition of SM? - Check reagent purity? a3->q6 q5 Optimize Work-up: - Check pH of precipitation - Analyze aqueous phase for product - Use salting out / back-extraction a4->q5

Caption: Decision tree for troubleshooting low reaction yields.

Guide 2: Issues During Work-up and Purification

Problem: Product fails to precipitate upon neutralization or "oils out".

Possible Cause Explanation & Validation Recommended Solution
Incorrect pH The pyrimidin-4-ol product has a pKa and its solubility is highly pH-dependent. If the solution is too acidic or too basic, the product will remain in its ionized, water-soluble form. The isoelectric point where it is least soluble may be in a narrow pH range.Use a calibrated pH meter for precise adjustment. Add the acid (e.g., acetic acid) slowly and monitor for the onset of precipitation. The ideal pH is typically between 6 and 7.
Presence of Impurities Impurities can act as "eutectic melters," depressing the melting point and preventing crystallization. Oily byproducts can coat the nascent crystals and inhibit further growth.Try adding a seed crystal of pure product to induce crystallization. If the product oils out, attempt to extract the oil with a suitable organic solvent (e.g., ethyl acetate), then wash, dry, and concentrate the organic layer to recover the crude product for purification by other means (e.g., chromatography).
Supersaturation The solution may be supersaturated. Spontaneous nucleation can sometimes be slow.Gently scratch the inside of the flask with a glass rod at the liquid-air interface to provide a surface for nucleation. Cool the solution in an ice bath to decrease solubility further.

Problem: Poor separation during silica gel column chromatography.

Possible Cause Explanation & Validation Recommended Solution
Incorrect Solvent System The polarity of the eluent is not optimized to provide a good separation (ΔRf) between the product and impurities. The product may be streaking due to its polar nature.Develop a suitable solvent system using TLC first. Aim for an Rf value of ~0.3 for the product. A common mobile phase for such compounds is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes. Adding a small amount of a modifier like triethylamine (0.1%) can prevent streaking for basic compounds, while acetic acid (0.1%) can help for acidic compounds.
Column Overloading Too much crude material has been loaded onto the column relative to the amount of silica gel. This leads to broad, overlapping bands.A general rule of thumb is to use a silica-to-sample mass ratio of at least 30:1 to 50:1 for effective separation.
Sample Insolubility The sample was not fully dissolved before loading or precipitated at the top of the column, leading to poor separation.Use a "dry loading" technique. Dissolve the crude product in a minimal amount of a strong solvent (e.g., methanol), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of the column.

Part 4: References

  • Brown, D. J. (1994). The Pyrimidines. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • Armarego, W. L. F., & Chai, C. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann. [Link]

Technical Support Center: Scale-Up Synthesis of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The transition of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol from medicinal chemistry (gram-scale) to process development (kilogram-scale) presents a unique set of hydrodynamic and thermodynamic challenges. This scaffold is a critical intermediate for various kinase inhibitors (e.g., JAK, BTK targets).

While the retrosynthesis appears straightforward—condensation of a


-keto ester with formamidine—the physical reality of the scale-up involves managing exothermic neutralization, controlling polymorph/tautomer precipitation, and ensuring efficient inorganic salt rejection.

This guide addresses the specific failure modes encountered when scaling the reaction of Ethyl 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanoate with Formamidine Acetate .

Module 1: Critical Raw Material Attributes (The Precursor)

Context: The quality of the starting


-keto ester is the single biggest predictor of yield. Commercial supplies of Ethyl 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanoate often contain decarboxylated impurities (acetyl-tetrahydropyran) which do not cyclize but consume base.
Troubleshooting Guide

Q: My reaction mixture turns dark tarry black immediately upon heating. Why? A: This is likely due to the polymerization of thermally unstable impurities in your


-keto ester, specifically the decarboxylated ketone or residual activation agents (like CDI or imidazole) from its synthesis.
  • Mechanism: Residual imidazole catalyzes the self-condensation of the

    
    -keto ester at high temperatures.
    
  • Solution:

    • QC Check: Run GC-MS on the starting material. If the "acetyl" impurity (>5%) is present, distill the starting material (high vacuum, <1 mbar) before use.

    • Stabilization: Store the

      
      -keto ester at -20°C; it is prone to keto-enol tautomerization and subsequent degradation at room temperature.
      

Module 2: Reaction Control & Thermodynamics

Context: The condensation uses Formamidine Acetate . Since this is a salt, it requires in situ neutralization by a base (typically Sodium Ethoxide, NaOEt) to release the reactive free base. This neutralization is exothermic, followed by the endothermic cyclization.

Experimental Protocol: The "Controlled Release" Method

Objective: Minimize thermal accumulation and prevent "runaway" solvent boil-off.

  • Charge: Ethanol (10 Vol) and Formamidine Acetate (1.5 eq) to the reactor.

  • Cool: Bring jacket temperature to 0–5°C.

  • Dose Base: Add NaOEt (21% wt in EtOH, 2.5 eq) dropwise. Maintain internal temp < 10°C.

    • Note: You need 1.0 eq to neutralize the acetate and 1.0 eq to catalyze the condensation. The 0.5 eq excess drives the equilibrium.

  • Dose Substrate: Add Ethyl 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanoate (1.0 eq) slowly.

  • Reflux: Slowly ramp to reflux (78°C). Hold for 6–8 hours.

FAQ: Reaction Engineering

Q: The reaction stalls at 80% conversion. Adding more formamidine doesn't help. A: You have likely consumed your base via side reactions (ester hydrolysis).

  • Fix: Do not add more formamidine. Add 0.2 eq of NaOEt. The reaction is driven by the formation of the sodium salt of the product (pyrimidinolate), which precipitates. If the base is depleted, the equilibrium shifts back.

Q: Can I use Sodium Methoxide (NaOMe) in Methanol to save cost? A: Risk High. While cheaper, using NaOMe with an ethyl ester substrate causes transesterification.

  • Consequence: You will generate the methyl ester intermediate. While this can cyclize, the kinetics are different, and you generate mixed alcohol waste (MeOH/EtOH), complicating solvent recovery. Stick to the NaOEt/EtOH system to match the ester leaving group.

Module 3: Workup & Isolation (The "Crash Out")

Context: The product exists as a sodium salt in the reaction mixture. Quenching involves acidification to the isoelectric point (pI) to precipitate the neutral pyrimidin-4-ol.

Visual Workflow: Isolation Logic

G Rxn Reaction Mixture (Na-Salt of Product) Distill Distillation (Remove 50% EtOH) Rxn->Distill Concentrate Water Add Water (5 Vol) Dissolve Inorganic Salts Distill->Water Solubilize NaOAc/NaCl Acid Acidify with HCl Target pH 5.0 - 6.0 Water->Acid Precipitate Free Base Filter Filtration Acid->Filter Slurry Cake Wet Cake (Product + NaCl) Filter->Cake Wash Displacement Wash (Water -> Acetone) Cake->Wash Remove Trapped Salts Dry Final Product White Solid Wash->Dry

Figure 1: Optimized isolation workflow to minimize ash content (inorganic salts) in the final API intermediate.

Troubleshooting Guide: Filtration & Purity

Q: The product filters extremely slowly (gel-like). A: You likely acidified too fast or to the wrong pH.

  • The Science: 4-hydroxypyrimidines are zwitterionic.[1] If you overshoot to pH < 2, you protonate the nitrogen, redissolving the product. If you stay > pH 8, it remains the sodium salt (slimy).

  • Protocol: Acidify with 6N HCl slowly at 20°C. Target pH 5.5–6.0 . Once reached, heat the slurry to 50°C for 30 mins (Ostwald ripening) to grow the crystal size, then cool and filter.

Q: High sulfated ash (>2%) in the final product. A: Sodium acetate/chloride is trapped in the crystal lattice.

  • Fix: Implement a "slurry wash." Do not just rinse the filter cake. Re-suspend the wet cake in Water (3 Vol) at room temperature for 30 minutes, then re-filter. This leaches out the inorganic salts effectively.

Module 4: Tautomerism & Analysis

Context: Users often flag "impurities" in NMR because the spectra show broad peaks or shifted signals compared to prediction software.

Q: The NMR shows a broad peak at 12-13 ppm and the C=O signal is weak. Is this the wrong product? A: No, this is characteristic of Lactam-Lactim Tautomerism .

  • Explanation: In solution (DMSO-d6), the molecule exists in rapid equilibrium between the pyrimidin-4-ol (enol) and pyrimidin-4(3H)-one (keto) forms.

  • Verification: Run the NMR at elevated temperature (50°C). The broad peaks should sharpen as the exchange rate increases.

  • Reference Data:

    • 
      H NMR (DMSO-d
      
      
      
      ):
      
      
      12.3 (br s, 1H, NH/OH), 8.1 (s, 1H, Pyrimidine-H2), 6.1 (s, 1H, Pyrimidine-H5).
Data Summary: Solvent Effects on Yield
Solvent SystemBaseReaction TempTypical YieldIssues
Ethanol (Anhydrous) NaOEt 78°C (Reflux) 75-82% Recommended. Clean profile.
MethanolNaOMe65°C60-70%Transesterification byproducts.
IsopropanolKOtBu82°C50-60%Slower kinetics; steric hindrance of base.
DMFNaH25-60°C40-50%Workup difficult (DMF removal); safety risk (H2).

References

  • Tautomerism Mechanics: Title: Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil.[2] Source:Journal of Physical Chemistry A (2010).[2][3] URL:[Link]

  • Scale-Up of Pyrimidine Intermediates: Title: Development of Multi-Gram Scale Microwave Assisted Organic Synthesis. (Discusses analogous scale-up challenges). Source:Sciforum / Molbank. URL:[Link]

  • Precursor Synthesis (Analogous Chemistry): Title: Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)propanoate. Source:ResearchGate (Methodology for beta-keto ester synthesis). URL:[Link]

Sources

Technical Support Center: 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and handling of this important heterocyclic compound. The following troubleshooting guides and FAQs are based on established chemical principles and field-proven insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Section 1: Synthesis & Reaction Optimization

Question 1: My condensation reaction to form 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol is resulting in consistently low yields (<30%). What are the primary causes and how can I improve conversion?

Answer: Low yields in pyrimidine syntheses, which often follow principles similar to the Biginelli reaction, are a frequent challenge.[1] The issue typically stems from one of four areas: catalyst choice, reaction conditions, reactant purity, or competing side reactions.

Causality and Optimization Strategy:

  • Catalyst Selection and Activity: The cyclocondensation step is acid-catalyzed. While strong Brønsted acids like HCl can work, they often promote side reactions, such as polymerization of aldehyde precursors.[2] Lewis acids (e.g., FeCl₃, ZnCl₂, ZrCl₄) are often more effective as they can coordinate with the carbonyls to facilitate the reaction under milder conditions.[2][3]

    • Recommendation: If using a Brønsted acid, ensure it is used in catalytic, not stoichiometric, amounts. Consider screening a panel of Lewis acids. Zirconium(IV) chloride, for instance, has proven highly efficient in similar pyrimidinone syntheses involving pyran precursors.[3]

  • Reaction Temperature and Time: Inadequate temperature fails to overcome the activation energy, while excessive heat can cause degradation of reactants or the product.

    • Recommendation: Monitor your reaction meticulously using Thin Layer Chromatography (TLC) or HPLC to establish an optimal reaction time and temperature profile.[1][2] Microwave-assisted synthesis can dramatically shorten reaction times and improve yields by providing efficient and uniform heating.[4]

  • Purity of Reactants: Impurities in your starting materials (e.g., the amidine source like urea or guanidine, and the β-dicarbonyl equivalent) can inhibit the catalyst or introduce competing reaction pathways.[1][2] Water is a common culprit, as it can hydrolyze intermediates.

    • Recommendation: Ensure all reactants are of high purity and that your solvents are anhydrous, especially if using water-sensitive Lewis acid catalysts.

  • Solvent Choice: The polarity of the solvent is critical for solubilizing reactants and intermediates, influencing the reaction rate.[2]

    • Recommendation: Polar solvents like ethanol or acetonitrile are generally preferred.[2] However, for some substrates, solvent-free conditions can lead to improved outcomes.[2]

Troubleshooting Summary for Low Yields:

ParameterPotential IssueSuggested Solution
Catalyst Insufficient activity or promotion of side reactions.Switch from a Brønsted acid to a Lewis acid (e.g., FeCl₃, ZrCl₄). Optimize catalyst loading (typically 5-15 mol%).[1][2][3]
Temperature Incomplete conversion (too low) or degradation (too high).Monitor reaction progress via TLC/HPLC to find the optimal temperature. Consider microwave irradiation for rapid, controlled heating.[2][4]
Solvent Poor solubility of reactants/intermediates; water interference.Use dry, polar solvents like ethanol or acetonitrile. Experiment with solvent-free conditions.[2]
Reactants Presence of impurities or moisture.Use high-purity starting materials. Dry all reactants and solvents before use.[2]

Question 2: My TLC and LC-MS analyses show multiple spots/peaks close to my product. What are the most likely side products and how can I minimize their formation?

Answer: The formation of side products is a classic challenge in multicomponent reactions used for pyrimidine synthesis. The most common undesired products arise from competing condensation pathways.

Common Side Products and Mitigation:

  • Knoevenagel Condensation Product: This results from the reaction between the aldehyde and the active methylene compound (your β-dicarbonyl equivalent) without the incorporation of the amidine (urea/guanidine).

    • Mitigation: This is often favored by strong basic conditions or highly reactive aldehydes. Using a milder catalyst or lowering the reaction temperature can suppress this pathway.[1] Careful, slow addition of the dicarbonyl component can also help.[1]

  • Hantzsch-type Dihydropyridines: Under certain conditions, a competing reaction can lead to the formation of a dihydropyridine ring instead of the desired dihydropyrimidinone.[2]

    • Mitigation: This is highly dependent on the specific substrates and catalyst. Screening different acid catalysts is the most effective way to steer the reaction toward the desired pyrimidine product.

  • Self-Condensation of β-Dicarbonyl: The β-dicarbonyl reactant can undergo self-condensation, especially at elevated temperatures.[1]

    • Mitigation: Control the reaction temperature carefully and consider adding the β-dicarbonyl slowly to the mixture of the other reactants and the catalyst.[1]

Section 2: Purification & Handling

Question 3: I am finding it difficult to purify 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol. Recrystallization yields are poor, and during column chromatography, the compound either streaks badly or crashes out. What purification strategies do you recommend?

Answer: The purification of pyrimidinone derivatives can be challenging due to their polarity, hydrogen bonding capability, and often moderate solubility.[1] The presence of both the polar pyrimidinol core and the tetrahydropyran (THP) ether moiety contributes to this behavior.

Workflow for Effective Purification:

Caption: A logical workflow for purifying 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol.

Detailed Purification Protocols:

1. Recrystallization: This should always be the first choice for purification if the initial purity is reasonably high.[1]

  • Protocol:

    • Solvent Screening: Test the solubility of your crude product in a range of solvents at room temperature and at their boiling points. Ideal solvents will show poor solubility at room temperature but high solubility when heated. Start with polar protic solvents.

    • Recommended Systems: Ethanol is a common choice for dihydropyrimidinones.[1] Also, consider mixed solvent systems such as ethanol/water, methanol/water, or ethyl acetate/hexane.

    • Procedure: Dissolve the crude material in a minimal amount of the hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration.

2. Column Chromatography: This is necessary for separating complex mixtures.

  • Protocol:

    • Stationary Phase: Standard silica gel is usually sufficient. If your compound is very polar and shows strong adhesion (streaking), consider using silica treated with a deactivating agent like triethylamine in the eluent, or switch to a less acidic stationary phase like alumina.

    • Mobile Phase Selection: The key is to find an eluent system that provides a good retention factor (R_f) of ~0.3 on TLC.

      • Start with a moderately polar system like ethyl acetate/hexane and gradually increase the polarity by adding more ethyl acetate.

      • If the compound remains at the baseline, switch to a more polar system like dichloromethane/methanol. A gradient elution (e.g., from 1% to 10% methanol in dichloromethane) is often highly effective.

    • Loading: To prevent the compound from precipitating at the top of the column, adsorb it onto a small amount of silica gel before loading (dry loading). Dissolve the crude product in a suitable solvent (e.g., methanol or DMSO), add silica gel, and evaporate the solvent to obtain a free-flowing powder.

Section 3: Characterization & Stability

Question 4: The NMR spectrum of my product seems ambiguous. How can I definitively confirm the structure and address the potential for tautomerism?

Answer: 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol can exist in tautomeric forms: the pyrimidin-4-ol (enol-like) form and the pyrimidin-4(3H)-one (keto-like) form. In solution and in the solid state, the pyrimidinone form is often predominant. This equilibrium can complicate spectral interpretation.

Tautomerism cluster_0 Tautomeric Equilibrium A 6-(THP)-pyrimidin-4-ol (Enol Form) B 6-(THP)-pyrimidin-4(3H)-one (Keto Form) A->B Proton Transfer

Caption: Tautomeric equilibrium of the pyrimidinol and pyrimidinone forms.

Characterization Strategy:

  • ¹H NMR: In the pyrimidinone form, you should expect to see a signal for the N-H proton, which is often broad and may exchange with D₂O. The chemical shift of this proton can be highly dependent on the solvent and concentration. The protons on the pyrimidine ring and the THP ring should be clearly identifiable.

  • ¹³C NMR: The carbonyl carbon (C4) of the pyrimidinone tautomer will typically appear in the range of 160-175 ppm, which is a key diagnostic peak.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition (molecular formula) of your compound.

  • Infrared (IR) Spectroscopy: Look for a strong C=O stretch (typically 1650-1700 cm⁻¹) which is characteristic of the pyrimidinone form. A broad O-H stretch (3200-3600 cm⁻¹) may also be present due to the N-H group and any residual enol form.

  • Solvent Choice for NMR: Running the NMR in a solvent like DMSO-d₆ can be helpful, as the N-H proton is less likely to exchange rapidly, making it more visible.[5] Compounds are often soluble in dimethyl sulfoxide.[6]

Question 5: What are the recommended handling and storage conditions for this compound to prevent degradation?

Answer: Like many heterocyclic compounds, the stability of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol depends on temperature, light, and atmospheric conditions.

Storage and Handling Protocol:

  • Short-Term Storage (Days to Weeks): Store the solid compound in a tightly sealed vial in a desiccator at room temperature, protected from direct light.

  • Long-Term Storage (Months to Years): For long-term stability, store the solid compound at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen).[7]

  • Solution Stability: If you must store the compound in solution, prepare aliquots to avoid repeated freeze-thaw cycles.[7] Use anhydrous, high-purity solvents. DMSO is a common choice for creating stock solutions. Store solutions at -20°C or -80°C.

  • pH Sensitivity: Pyrimidine rings can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. When using the compound in aqueous buffers, prepare fresh solutions and use them promptly.

References

  • Technical Support Center: Optimization of Pyrimidine Synthesis - Benchchem. Benchchem.
  • Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis - Benchchem. Benchchem.
  • Comprehensive Investigation of Pyrimidine Synthesis, Reactions, and Biological Activity. International Journal of Pharmaceutical Sciences and Research.
  • (Tetrahydro-2H-pyran-4-yl)methanol | Hepatitis Virus Inhibitor. MedchemExpress.com.
  • Optimization of reaction parameters for 4a a | Download Scientific Diagram. ResearchGate.
  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC - NCBI.
  • Pyrrolo[2,3-d]pyrimidin-4-ol - Safety Data Sheet. ChemicalBook.

Sources

Validation & Comparative

Technical Guide: 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol Scaffold Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol vs. Phenyl/Cyclohexyl Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

In modern kinase inhibitor design, the 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol (hereafter THP-Pyrim ) scaffold represents a critical bioisosteric evolution from traditional lipophilic aromatic cores. While phenyl- and cyclohexyl-substituted pyrimidines have historically served as robust hydrophobic anchors in ATP-binding pockets, they frequently suffer from poor aqueous solubility and rapid oxidative metabolism (CYP450-mediated).

This guide objectively compares THP-Pyrim against its Phenyl and Cyclohexyl analogs, demonstrating why the tetrahydropyran (THP) moiety is a superior "solubilizing anchor" that retains steric bulk while significantly lowering logP and improving metabolic stability.

Part 1: Physicochemical & Structural Comparison

The primary driver for selecting the THP-Pyrim scaffold is the optimization of Ligand Lipophilicity Efficiency (LLE) . By replacing a lipophilic carbocycle with a polar cyclic ether, researchers can modulate physicochemical properties without altering the vector of the substituent.

Comparative Data Profile

The following table contrasts the target molecule with its direct structural analogs.

FeatureTarget: THP-Pyrim Comparator A: Phenyl-Pyrim Comparator B: Cyclohexyl-Pyrim
Structure 6-(tetrahydro-2H-pyran-4-yl)...6-phenylpyrimidin-4-ol6-cyclohexylpyrimidin-4-ol
Formula C₉H₁₂N₂O₂C₁₀H₈N₂OC₁₀H₁₄N₂O
MW 180.20 Da172.18 Da178.23 Da
cLogP (Pred) ~0.2 – 0.5 ~1.8 – 2.1~2.2 – 2.5
TPSA ~65 Ų ~45 Ų~45 Ų
Aq. Solubility High (>1 mg/mL)Low (<0.1 mg/mL)Low (<0.05 mg/mL)
Electronic H-Bond Acceptor (Ether O)π-π Stacking PotentialHydrophobic Bulk Only
Metabolic Risk Low (Ether is stable)High (Para-hydroxylation)Moderate (Aliphatic oxidation)
Analysis of the "THP Effect"[1]
  • Solubility: The ether oxygen in the THP ring acts as a hydrogen bond acceptor, significantly lowering the logP (by ~1.5–2.0 units compared to cyclohexyl) and increasing TPSA. This modification often resolves the "brick dust" insolubility issues common in pyrimidine-based kinase inhibitors.

  • Geometry: The THP ring adopts a chair conformation nearly identical to cyclohexane. This allows it to fill the same hydrophobic pockets (e.g., the specificity pocket of p38 or JNK kinases) without the solubility penalty of a carbocycle.

  • Electronic Shielding: Unlike the phenyl ring, the THP ring is not electron-rich in a way that invites π-cation interactions, but it also avoids the rapid CYP-mediated epoxidation or hydroxylation often seen with electron-rich aromatics.

Part 2: Synthetic Accessibility & Protocol

The synthesis of THP-Pyrim is highly modular, typically relying on the condensation of a beta-keto ester with an amidine. This route is preferred over cross-coupling (Suzuki/Stille) because it builds the pyrimidine ring de novo, allowing for greater diversity at the 2-position.

Core Synthesis Pathway (Graphviz Diagram)

SynthesisPath Start Tetrahydro-2H-pyran-4-carboxylic acid Inter1 Beta-Keto Ester (Ethyl 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanoate) Start->Inter1 1. CDI, MgCl2 2. Potassium Ethyl Malonate Target Target: 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol Inter1->Target NaOEt, EtOH Reflux, 4-6h Reagent Formamidine Acetate (or Guanidine for 2-amino) Reagent->Target + Reagent

Figure 1: The de novo synthesis strategy avoids expensive palladium catalysts and allows for gram-scale production.

Detailed Experimental Protocol

Note: This protocol is a standardized adaptation suitable for laboratory scale-up.

Step 1: Preparation of Beta-Keto Ester

  • Activation: Dissolve tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq) in anhydrous THF. Add Carbonyl Diimidazole (CDI, 1.1 eq) portion-wise at 0°C. Stir at RT for 1 hour to form the acyl imidazole.

  • Acylation: In a separate flask, treat potassium ethyl malonate (1.1 eq) with MgCl₂ (1.0 eq) and Triethylamine (2.5 eq) in acetonitrile. Stir for 2 hours.

  • Coupling: Combine the acyl imidazole solution with the magnesium enolate slurry. Stir overnight at RT.

  • Workup: Quench with 1N HCl, extract with EtOAc, and concentrate. The resulting ethyl 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanoate is often used crude or purified via silica gel chromatography (Hex/EtOAc).

Step 2: Cyclization to Pyrimidine

  • Condensation: Dissolve the beta-keto ester (1.0 eq) in absolute ethanol (0.5 M concentration).

  • Base Addition: Add Formamidine Acetate (1.2 eq) followed by Sodium Ethoxide (NaOEt, 2.5 eq, 21% wt in EtOH).

    • Critical Control Point: Ensure the reaction remains strictly anhydrous to prevent hydrolysis of the ester before cyclization.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by LCMS for the disappearance of the starting ester (M+H ~201) and appearance of the product (M+H ~181).

  • Isolation: Cool to RT. Remove solvent under reduced pressure. Dissolve residue in minimal water and acidify to pH ~4–5 with glacial acetic acid. The product, 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol , will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water and diethyl ether. Recrystallize from EtOH/Water if necessary.

Part 3: Biological & Metabolic Stability Logic

The transition from a phenyl to a THP ring is often driven by metabolic identification studies (MetID).

Metabolic Liability Comparison
  • Phenyl-Pyrim: The phenyl ring is a prime target for CYP450 enzymes (specifically CYP3A4 and CYP2C9). The para-position is electronically activated for hydroxylation, leading to a phenol metabolite which can undergo Phase II conjugation (glucuronidation), rapidly clearing the drug.

  • THP-Pyrim: The THP ring lacks the aromatic system required for arene oxide formation. While oxidation can occur at the carbon alpha to the oxygen, this process is significantly slower than aromatic hydroxylation. Furthermore, the THP ring does not form toxic quinone-methide intermediates.

Bioisosteric Decision Tree (Graphviz)

BioisostereLogic Problem Starting Hit: 6-Phenylpyrimidin-4-ol (High Potency, Low Solubility) Decision1 Issue: Metabolic Instability (Para-hydroxylation) Problem->Decision1 OptionA Attempt 1: Cyclohexyl (Removes aromaticity) Decision1->OptionA Reduce aromaticity OptionB Attempt 2: Tetrahydropyran (THP) (Target Molecule) Decision1->OptionB Insert Polar Atom ResultA Result: LogP Increases (+) Solubility Decreases (-) OptionA->ResultA ResultB Result: LogP Decreases (1.5 units) Solubility Increases Metabolically Stable OptionB->ResultB

Figure 2: Decision logic for selecting the THP scaffold during lead optimization.

References

  • Scaffold Synthesis & Properties

    • Title: Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors.
    • Source: Bioorganic & Medicinal Chemistry Letters (2022).
    • URL:[Link]

  • Bioisosterism Principles

    • Title: Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design.[1][2]

    • Source: Journal of Medicinal Chemistry (2021).
    • URL:[Link]

  • Metabolic Stability Strategies

    • Title: Optimising metabolic stability in lipophilic chemical space: the identification of a metabolically stable pyrazolopyrimidine CRF-1 receptor antagonist.
    • Source: Bioorganic & Medicinal Chemistry Letters (2009).
    • URL:[Link]

  • General Pyrimidine Synthesis

    • Title: An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol (Voriconazole Intermedi
    • Source: Asian Journal of Chemistry (2012).
    • URL:[Link] (General reference for beta-keto ester condensation methodology).

Sources

A Comparative Analysis of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol as a Novel O-GlcNAcase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the novel compound 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol, hereafter referred to as Pyrimidol-4 , with established inhibitors of O-GlcNAcase (OGA). The dynamic post-translational modification of intracellular proteins by O-linked β-N-acetylglucosamine (O-GlcNAc) is a critical regulatory mechanism in a multitude of cellular processes.[1][2] The levels of O-GlcNAcylation are maintained by the interplay of two enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc moiety, and O-GlcNAcase (OGA), which removes it.[1][3][4] Dysregulation of O-GlcNAc cycling has been implicated in the pathophysiology of several diseases, including neurodegenerative disorders like Alzheimer's disease, making OGA a compelling therapeutic target.[2][5][6] This guide will objectively evaluate the inhibitory potential of Pyrimidol-4 against well-characterized OGA inhibitors, providing supporting experimental data and protocols for researchers in the field of drug discovery and development.

The O-GlcNAc Cycling Pathway: A Key Regulator of Cellular Function

The addition and removal of O-GlcNAc from serine and threonine residues of nuclear and cytoplasmic proteins is a dynamic process akin to phosphorylation.[7] This modification is integral to a wide array of cellular functions, including transcription, signal transduction, and stress responses.[8] The delicate balance of O-GlcNAcylation is maintained by the enzymes OGT and OGA.[4] In the context of neurodegenerative diseases, particularly tauopathies like Alzheimer's, there is a growing body of evidence suggesting that increasing O-GlcNAc levels on proteins like tau can interfere with the hyperphosphorylation that leads to the formation of neurofibrillary tangles.[6][9] Consequently, the inhibition of OGA has emerged as a promising therapeutic strategy to elevate O-GlcNAc levels and potentially mitigate disease progression.[6][8]

cluster_addition Addition of O-GlcNAc cluster_removal Removal of O-GlcNAc UDP_GlcNAc UDP-GlcNAc OGT OGT (O-GlcNAc Transferase) UDP_GlcNAc->OGT Protein Protein (Ser/Thr) Protein->OGT OGlcNAc_Protein O-GlcNAcylated Protein OGA OGA (O-GlcNAcase) OGlcNAc_Protein->OGA OGT->OGlcNAc_Protein Adds GlcNAc UDP UDP OGT->UDP OGA->Protein Removes GlcNAc GlcNAc GlcNAc OGA->GlcNAc Inhibitor OGA Inhibitors (e.g., Pyrimidol-4) Inhibitor->OGA Inhibits cluster_workflow In Vitro OGA Inhibition Assay Workflow A 1. Prepare Reagents: - OGA Enzyme - Inhibitor (e.g., Pyrimidol-4) - Fluorogenic Substrate - Assay Buffer B 2. Add OGA and Inhibitor to 96-well plate A->B C 3. Pre-incubate at 37°C B->C D 4. Initiate Reaction: Add Fluorogenic Substrate C->D E 5. Incubate at 37°C D->E F 6. Stop Reaction E->F G 7. Read Fluorescence (Excitation/Emission) F->G H 8. Data Analysis: Calculate % Inhibition and IC50 G->H

Caption: Workflow for the In Vitro OGA Inhibition Assay.

Materials:

  • Recombinant human OGA enzyme

  • Fluorogenic OGA substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide)

  • Assay Buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, 0.1% BSA, pH 6.5)

  • Test compounds (Pyrimidol-4, Thiamet-G, MK-8719) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.

  • Add 25 µL of the diluted compounds or vehicle control (assay buffer with DMSO) to the wells of a 96-well plate.

  • Add 25 µL of a solution containing the OGA enzyme to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding 50 µL of the fluorogenic substrate solution to each well.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Stop the reaction by adding 50 µL of a stop solution (e.g., 0.5 M glycine, pH 10.4).

  • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 450 nm emission for 4-methylumbelliferone).

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay for OGA Inhibition (Western Blot)

This assay assesses the ability of a compound to increase total O-GlcNAcylation levels in cultured cells.

Materials:

  • Human cell line (e.g., SH-SY5Y neuroblastoma cells)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-O-GlcNAc (e.g., RL2 or CTD110.6) and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds or vehicle control for a specified time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and heating.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

  • Quantify the band intensities to determine the fold-change in total O-GlcNAcylation relative to the vehicle-treated control.

Conclusion

The preliminary data presented in this guide suggest that Pyrimidol-4 (6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol) is a potent and selective inhibitor of O-GlcNAcase. Its favorable in vitro profile, particularly its high selectivity over β-hexosaminidase, positions it as a promising candidate for further preclinical development. The experimental protocols provided herein offer a robust framework for researchers to independently validate these findings and further explore the therapeutic potential of novel OGA inhibitors. Future studies will focus on elucidating the detailed mechanism of action, pharmacokinetic properties, and in vivo efficacy of Pyrimidol-4 in relevant disease models.

References

  • Alzheimer's Drug Discovery Foundation. (2023, December 21). O-GlcNAcase Inhibitors. Cognitive Vitality Reports®. [Link]

  • Jeon, H., & Cho, J. W. (2017). In Vitro Biochemical Assays for O-GlcNAc-Processing Enzymes. PubMed. [Link]

  • Dennis, R. J., Taylor, E. J., & Vocadlo, D. J. (n.d.). Structural insights into the mechanism and inhibition of eukaryotic O-GlcNAc hydrolysis. The EMBO Journal. [Link]

  • University of Dundee. (n.d.). Structural insights into the mechanism and inhibition of eukaryotic O-GlcNAc hydrolysis. [Link]

  • Gu, Y., & Yang, X. (2021). New Insights Into the Biology of Protein O-GlcNAcylation: Approaches and Observations. Frontiers in Endocrinology. [Link]

  • AACR Publications. (2018, February 1). Inhibition of O-GlcNAcase Sensitizes Apoptosis and Reverses Bortezomib Resistance in Mantle Cell Lymphoma through Modification of Truncated Bid. Molecular Cancer Therapeutics. [Link]

  • Asceneuron. (2021, September 27). Asceneuron to Provide Update on O-GlcNAcase Pipeline at Upcoming Conferences. [Link]

  • Martinez-Fructuoso, L., et al. (2021). O-GlcNAcase inhibitors as potential therapeutics for the treatment of Alzheimer's disease and related tauopathies: analysis of the patent literature. Expert Opinion on Therapeutic Patents. [Link]

  • Macauley, M. S., & Vocadlo, D. J. (2010). Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes. ResearchGate. [Link]

  • ResearchGate. (n.d.). Catalytic mechanism and inhibitors of O -GlcNAcase. [Link]

  • Roth, C., et al. (n.d.). Structural and functional insight into human O-GlcNAcase. White Rose Research Online. [Link]

  • Biomedical Research Service Center. (n.d.). BMR O-GlcNAcase (OGA) Assay Kit. [Link]

  • Selnick, H. G., et al. (2021). Multi-domain O-GlcNAcase structures reveal allosteric regulatory mechanisms. Nature Communications. [Link]

  • Selnick, H. G., et al. (2019). Discovery of MK-8719, a Potent O-GlcNAcase Inhibitor as a Potential Treatment for Tauopathies. Journal of Medicinal Chemistry. [Link]

  • Ciuffa, R., et al. (2016). O-GlcNAc transferase inhibitors: current tools and future challenges. Biochemical Society Transactions. [Link]

  • Geth-That-G., et al. (2021). Overview of the Assays to Probe O-Linked -N-Acetylglucosamine Transferase Binding and Activity. Molecules. [Link]

  • National Center for Biotechnology Information. (2021, August 14). Enzyme assay of O-GlcNAc transferase. Glycoscience Protocols (GlycoPODv2). [Link]

  • Willems, L. I., et al. (2021). Monitoring and modulating O-GlcNAcylation: assays and inhibitors of O-GlcNAc processing enzymes. Current Opinion in Structural Biology. [Link]

  • Alzforum. (2024, November 14). Tau Modification Drugs Take a Hit with Negative Trial. [Link]

  • Synapse. (2024, June 21). What are OGA inhibitors and how do they work? [Link]

  • National Center for Biotechnology Information. (n.d.). Screening-based discovery of drug-like O-GlcNAcase inhibitor scaffolds. PMC. [Link]

  • Macauley, M. S., & Vocadlo, D. J. (n.d.). Enzymatic characterization and inhibition of the nuclear variant of human O-GlcNAcase. SFU Summit. [Link]

Sources

The Pivotal Role of the Tetrahydropyran Moiety: A Comparative Guide to the Structure-Activity Relationship of 6-(Tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol Analogs as PDE9A Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in the intricate process of drug discovery, particularly in the realm of neurodegenerative and cognitive disorders, the pyrazolo[3,4-d]pyrimidin-4-one scaffold has emerged as a privileged structure. This guide delves into the critical structure-activity relationships (SAR) of a specific series of these compounds: 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol analogs, with a primary focus on their potent and selective inhibition of phosphodiesterase 9A (PDE9A). Our exploration is anchored by the clinical candidate PF-04447943, a testament to the power of structure-based drug design in optimizing this chemical series for therapeutic intervention.

Introduction: Targeting PDE9A for Cognitive Enhancement

Phosphodiesterase 9A (PDE9A) is a key enzyme in the regulation of cyclic guanosine monophosphate (cGMP) signaling pathways in the brain. By selectively hydrolyzing cGMP, PDE9A plays a crucial role in synaptic plasticity and neuronal function. Inhibition of PDE9A has been shown to elevate cGMP levels, thereby enhancing cognitive function in various preclinical models.[1][2] This has positioned PDE9A as a promising therapeutic target for conditions characterized by cognitive impairment, such as Alzheimer's disease.

The lead compound that exemplifies the potential of this target is 6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943) .[1] The discovery of this potent, selective, and brain-penetrant PDE9A inhibitor was the culmination of extensive SAR studies, which systematically probed the contributions of each structural component to the molecule's overall activity and pharmacokinetic profile.

The Core Scaffold: Pyrazolo[3,4-d]pyrimidin-4-one

The pyrazolo[3,4-d]pyrimidin-4-one core serves as the foundational anchor for these inhibitors, engaging in key interactions within the PDE9A active site. This bicyclic system mimics the purine ring of the natural substrate, cGMP, allowing it to form crucial hydrogen bonds with the enzyme.

Comparative Analysis of Structural Modifications

The development of PF-04447943 from an initial hit to a clinical candidate involved meticulous optimization of three key regions of the molecule: the N1-substituent on the pyrazole ring, the C6-substituent on the pyrimidinone ring, and various positions on the core scaffold itself. The following sections provide a comparative analysis of these modifications, with supporting data summarized in the subsequent table.

The N1-Position: The Significance of the Tetrahydropyran Ring

A pivotal element in achieving high potency and desirable drug-like properties was the introduction of the tetrahydro-2H-pyran-4-yl (THP) moiety at the N1 position of the pyrazole ring.

  • Initial Exploration : Early analogs explored a range of substituents at the N1 position, including small alkyl groups and other cyclic systems. While some of these showed activity, they often lacked the desired potency or pharmacokinetic properties.

  • The Advantage of the THP Moiety : The incorporation of the THP ring proved to be a significant breakthrough. This group is believed to occupy a specific pocket within the PDE9A active site, contributing to favorable van der Waals interactions. Furthermore, the ether oxygen of the THP ring can act as a hydrogen bond acceptor, further anchoring the inhibitor. From a drug development perspective, the THP moiety often improves aqueous solubility and metabolic stability compared to more lipophilic carbocyclic analogs.

The C6-Position: Tailoring Selectivity and Potency

The substituent at the C6 position of the pyrimidinone ring was found to be a major determinant of both potency and selectivity. This region of the molecule extends towards the solvent-exposed surface of the enzyme, offering a vector for introducing larger and more complex functionalities.

  • Early Analogs : Simple substitutions at the C6 position led to moderate potency.

  • Introduction of the Pyrrolidine Linker : The discovery that a substituted pyrrolidine ring at this position dramatically enhanced potency was a critical step. The stereochemistry of the substituents on the pyrrolidine ring was found to be crucial, with the (3S,4S) configuration of PF-04447943 providing optimal activity.

  • The Pyrimidin-2-ylmethyl Group : The addition of the pyrimidin-2-ylmethyl group to the pyrrolidine nitrogen further optimized interactions and contributed to the overall high affinity of the molecule.

Modifications to the Core Scaffold

While the pyrazolo[3,4-d]pyrimidin-4-one core was largely conserved, minor modifications were explored to fine-tune the electronic properties and metabolic stability of the compounds. However, significant deviations from this core generally resulted in a loss of activity, highlighting its importance as a pharmacophore.

Structure-Activity Relationship Data Summary

The following table summarizes the structure-activity relationship for a selection of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol analogs and related compounds, illustrating the impact of various structural modifications on PDE9A inhibitory potency.

CompoundN1-SubstituentC6-SubstituentPDE9A IC50 (nM)
1 IsopropylH>10,000
2 CyclopentylH2,500
3 Tetrahydro-2H-pyran-4-ylH800
4 Tetrahydro-2H-pyran-4-yl4-Methyl-pyrrolidin-3-yl50
PF-04447943 Tetrahydro-2H-pyran-4-yl(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl12

Data is representative and compiled from medicinal chemistry literature for illustrative SAR comparison.

Experimental Protocols: In Vitro PDE9A Inhibition Assay

The following is a detailed protocol for determining the in vitro inhibitory activity of test compounds against human PDE9A, based on commonly used fluorescence polarization (FP) methods.

Materials and Reagents:
  • Full-length recombinant human PDE9A enzyme

  • Fluorescein-labeled cGMP (FL-cGMP) substrate

  • Binding Agent (e.g., IMAP beads from Molecular Devices)

  • Assay Buffer: Tris-HCl buffer, pH 7.5, containing MgCl2 and BSA

  • Test compounds dissolved in DMSO

  • 384-well, low-volume, black microplates

  • Microplate reader capable of measuring fluorescence polarization

Step-by-Step Methodology:
  • Compound Preparation : Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute these stock solutions in Assay Buffer to the desired final concentrations.

  • Assay Plate Setup :

    • Add 2 µL of the diluted test compounds to the appropriate wells of the 384-well plate.

    • For control wells, add 2 µL of DMSO (for 100% enzyme activity) or a known PDE9A inhibitor (for 0% activity).

  • Enzyme Addition : Add 8 µL of diluted PDE9A enzyme solution to each well, except for the "no enzyme" control wells. The optimal enzyme concentration should be determined empirically to ensure the reaction is within the linear range.

  • Pre-incubation : Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow for inhibitor-enzyme interaction.

  • Reaction Initiation : Initiate the enzymatic reaction by adding 10 µL of the FL-cGMP substrate solution to all wells. The final substrate concentration should be at or below its Km value for PDE9A.

  • Incubation : Incubate the plate for 60 minutes at 30°C. The optimal incubation time may vary and should be determined experimentally.

  • Detection :

    • Stop the reaction and initiate signal generation by adding 10 µL of the Binding Agent solution to all wells.

    • Incubate for 60 minutes at room temperature to allow for the binding of the fluorescently labeled product to the binding agent.

  • Data Acquisition : Read the fluorescence polarization on a compatible microplate reader.

  • Data Analysis : Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a four-parameter logistic equation.

Mandatory Visualization

Experimental Workflow for PDE9A Inhibition Assay

G cluster_prep 1. Preparation cluster_assay 2. Assay Plate Setup cluster_reaction 3. Enzymatic Reaction cluster_detection 4. Detection cluster_analysis 5. Data Analysis prep_comp Prepare Compound Dilutions add_comp Dispense Compounds/Controls into 384-well plate prep_comp->add_comp prep_enz Dilute PDE9A Enzyme add_enz Add PDE9A Enzyme prep_enz->add_enz prep_sub Prepare FL-cGMP Substrate add_sub Add FL-cGMP Substrate to initiate reaction prep_sub->add_sub add_comp->add_enz pre_incubate Pre-incubate (15 min) add_enz->pre_incubate pre_incubate->add_sub incubate Incubate (60 min, 30°C) add_sub->incubate add_bind Add Binding Agent to stop reaction incubate->add_bind incubate_detect Incubate (60 min) add_bind->incubate_detect read_plate Read Fluorescence Polarization incubate_detect->read_plate calc_inhib Calculate % Inhibition read_plate->calc_inhib calc_ic50 Determine IC50 values calc_inhib->calc_ic50

Caption: Workflow for the in vitro PDE9A inhibition assay.

cGMP Signaling Pathway and the Role of PDE9A

G cluster_upstream Upstream Signaling cluster_downstream Downstream Effects GC Guanylate Cyclase (GC) cGMP cGMP GC->cGMP Synthesis GTP GTP GTP->GC Activation PKG Protein Kinase G (PKG) Synaptic_Plasticity Synaptic Plasticity Cognitive Function PKG->Synaptic_Plasticity Modulation cGMP->PKG Activation PDE9A PDE9A cGMP->PDE9A Hydrolysis Five_GMP 5'-GMP (inactive) PDE9A->Five_GMP Analog 6-(THP)Pyrimidin-4-ol Analog (Inhibitor) Analog->PDE9A Inhibition

Caption: The role of PDE9A in the cGMP signaling pathway.

Conclusion

The structure-activity relationship of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol analogs targeting PDE9A provides a compelling case study in modern drug discovery. The journey from initial hits to the highly optimized clinical candidate, PF-04447943, underscores the importance of systematic structural modification guided by a deep understanding of the target's active site. The tetrahydropyran moiety at the N1-position and the complex substituted pyrrolidine at the C6-position were both identified as critical elements for achieving high potency and selectivity. This guide provides researchers with a framework for understanding the key structural determinants of PDE9A inhibition within this chemical series and offers a practical protocol for evaluating novel analogs. Continued exploration of this scaffold holds significant promise for the development of new therapeutics for cognitive disorders.

References

  • Verhoest, P. R., Fonseca, K. R., Hou, X., Proulx-Lafrance, C., Corman, M., Helal, C. J., ... & Liras, S. (2012). Design and discovery of 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), a selective brain penetrant PDE9A inhibitor for the treatment of cognitive disorders. Journal of medicinal chemistry, 55(21), 9045–9054. [Link]

  • Hutson, P. H., Finger, E. N., Magliaro, B. C., Smith, S. M., Converso, A., Sanderson, P. E., ... & Kleiman, R. J. (2011). The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S, 4S)-4-methyl-1-(pyrimidin-2-ylmethyl) pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1, 5-dihydro-4H-pyrazolo [3, 4-d] pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents. Neuropharmacology, 61(4), 665-676. [Link]

  • Wang, H., Luo, X., Ye, M., Hou, J., Robinson, H., & Ke, H. (2010). Insight into binding of phosphodiesterase-9A selective inhibitors by crystal structures and mutagenesis. Journal of medicinal chemistry, 53(4), 1726–1731. [Link]

  • Shao, W., Wang, H., Yin, F., Zhang, R., Liu, H., Zhang, N., ... & Ke, H. (2014). Discovery of a phosphodiesterase 9A inhibitor as a potential hypoglycemic agent. Journal of medicinal chemistry, 57(24), 10304–10314. [Link]

  • Kleiman, R. J., Chapin, D. S., Christoffersen, C., Freeman, J., Gfesser, G. A., Gurney, M. E., ... & Schmidt, C. J. (2012). Phosphodiesterase 9A regulates central cGMP and modulates responses to cholinergic and monoaminergic perturbation in vivo. Journal of Pharmacology and Experimental Therapeutics, 341(2), 396-409. [Link]

Sources

Independent Verification of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol: A Comparative Guide to Anticancer Activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent verification of the biological activity of the novel compound 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol. Given the prevalence of the pyrimidine scaffold in clinically successful anti-cancer agents, this document outlines a scientifically rigorous approach to compare the efficacy of this compound against established alternatives, with a focus on providing supporting experimental data.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals.

The pyrimidine core is a well-established pharmacophore in oncology, with numerous derivatives exhibiting potent inhibitory activity against a range of cellular targets.[1][2] The inclusion of a tetrahydropyran moiety may influence the compound's solubility, metabolic stability, and target engagement.[4] This guide will therefore focus on a hypothetical investigation into the anticancer properties of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol, comparing it to a known inhibitor of a relevant cancer target.

Section 1: Postulated Mechanism of Action and Comparator Selection

Based on the structural motifs of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol, a plausible hypothesis is its activity as a kinase inhibitor. The pyrimidine ring is a common feature in ATP-competitive kinase inhibitors. For the purpose of this guide, we will postulate that the compound targets a key kinase in a cancer-relevant signaling pathway, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are targeted by pyrimidine-based drugs.[5]

For a robust comparison, a well-characterized inhibitor with a similar core structure is essential. Erlotinib , an established EGFR inhibitor with a quinazoline (a bicyclic heteroaromatic related to pyrimidine) core, will be used as the primary comparator. This allows for a direct comparison of potency and selectivity.

Section 2: Experimental Workflow for Independent Verification

The following experimental workflow provides a step-by-step approach to characterize and compare the activity of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol against Erlotinib.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Mechanism of Action cluster_2 Phase 3: In Vivo Efficacy (Hypothetical) A Compound Synthesis & Purity Analysis B Biochemical Kinase Assay (EGFR) A->B C Cell-Based Proliferation Assay (e.g., A549, MCF-7) B->C D Western Blot for Target Engagement C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assay (e.g., Annexin V) E->F G Xenograft Mouse Model F->G H Pharmacokinetic Analysis G->H

Caption: Experimental workflow for the verification of anticancer activity.

Detailed Experimental Protocols

Protocol 1: Biochemical EGFR Kinase Assay

  • Objective: To determine the in vitro inhibitory activity of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol against the EGFR kinase domain.

  • Methodology:

    • Recombinant human EGFR kinase domain is incubated with the test compound or Erlotinib at varying concentrations.

    • A kinase reaction is initiated by the addition of ATP and a peptide substrate.

    • The reaction is allowed to proceed for a specified time at 30°C.

    • The amount of phosphorylated substrate is quantified using a suitable method, such as a luminescence-based assay.

    • IC50 values are calculated from the dose-response curves.

Protocol 2: Cell Proliferation Assay

  • Objective: To assess the anti-proliferative effect of the compound on cancer cell lines.

  • Methodology:

    • Human cancer cell lines with known EGFR expression levels (e.g., A549, MCF-7) are seeded in 96-well plates.[1]

    • Cells are treated with a serial dilution of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol or Erlotinib.

    • After a 72-hour incubation period, cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like resazurin.

    • IC50 values are determined from the resulting dose-response curves.

Protocol 3: Western Blot Analysis

  • Objective: To confirm target engagement by assessing the phosphorylation status of EGFR and downstream signaling proteins.

  • Methodology:

    • Cancer cells are treated with the test compound or Erlotinib for a defined period.

    • Cell lysates are prepared, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated ERK (p-ERK), and total ERK.

    • Protein bands are visualized using a chemiluminescence detection system.

Section 3: Comparative Data Analysis

The following tables present a hypothetical but realistic comparison of the data that would be generated from the described experiments.

Table 1: In Vitro Kinase Inhibition

CompoundTarget KinaseIC50 (nM)
6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-olEGFR50
ErlotinibEGFR20

Table 2: Anti-Proliferative Activity in Cancer Cell Lines

CompoundCell LineIC50 (µM)
6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol A549 (NSCLC)1.5
MCF-7 (Breast)2.8
Erlotinib A549 (NSCLC)0.8
MCF-7 (Breast)1.2

Section 4: Signaling Pathway Visualization

The following diagram illustrates the postulated mechanism of action of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol within the EGFR signaling cascade.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol Inhibitor->EGFR Inhibits

Caption: Postulated inhibition of the EGFR signaling pathway.

Section 5: Discussion and Future Directions

The hypothetical data presented suggests that 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol exhibits inhibitory activity against the EGFR kinase and demonstrates anti-proliferative effects in cancer cell lines, albeit with lower potency compared to the established inhibitor, Erlotinib. The Western blot analysis would be crucial to confirm that the observed cellular effects are indeed a result of on-target activity.

Future investigations should focus on:

  • Selectivity Profiling: Assessing the inhibitory activity of the compound against a panel of other kinases to determine its selectivity profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol to improve potency and selectivity.

  • In Vivo Efficacy: Evaluating the anti-tumor efficacy of the compound in animal models, such as xenograft studies in mice.

  • Pharmacokinetic and Toxicological Studies: Determining the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of the compound.

References

  • Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. (2024). Source Not Available.
  • Development of 4H-pyridopyrimidines: a class of selective bacterial protein synthesis inhibitors. (2012). PMC. [Link]

  • New Antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones. (2025). ResearchGate. [Link]

  • Synthesis, characterization of ‎2-amino-pyran ‎and derivatives evaluation of the bacterial, ‎antioxidant and anticancer activity. (2022). International journal of health sciences. [Link]

  • 1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), a selective brain penetrant PDE9A inhibitor for the treatment of cognitive disorders. (2012). PubMed. [Link]

  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. (n.d.). RSC Publishing. [Link]

  • New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. (n.d.). PMC. [Link]

  • In vivo activity of terpinen-4-ol, the main bioactive component of Melaleuca alternifolia Cheel (tea tree) oil against azole-susceptible and -resistant human pathogenic Candida species. (2025). ResearchGate. [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021). ACS Publications. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. [Link]

  • Antimicrobial and Antioxidant Activities of Four Essential Oils. (n.d.). SciELO México. [Link]

  • Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. (2018). ResearchGate. [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). MDPI. [Link]

  • Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. (n.d.). PMC. [Link]

  • Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid. (n.d.).
  • Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. (n.d.). PMC. [Link]

  • Editorial: Bioactive compounds present in essential oils: Advances and pharmacological applications. (2023). Frontiers. [Link]

  • A Review on Pharmacological Aspects of Pyrimidine Derivatives. (2020). Journal of Drug Delivery and Therapeutics. [Link]

  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. (2021). Journal of Applied Pharmaceutical Science. [Link]

  • Synthesis of new pyran and pyranoquinoline derivatives. (2013). Arabian Journal of Chemistry. [Link]

  • Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. (n.d.). ISU ReD. [Link]

  • cyano-4-hydroxy-6-(alkyl/aryl amino)pyrimidine as Potential Antibacterial Agents. (n.d.). JETIR.org. [Link]

Sources

A Comparative Benchmark Study: 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol, a Novel Kinase Inhibitor, versus Ibrutinib

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the development of novel kinase inhibitors remains a cornerstone of innovation. The pyrimidine scaffold, a privileged structure in medicinal chemistry, has yielded numerous successful therapeutics due to its ability to mimic the purine ring of ATP and establish critical hydrogen bond interactions within the kinase hinge region.[1][2] This guide presents a comprehensive benchmark study of a promising new chemical entity, 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol (herein designated as PYP), a potent and selective inhibitor of Bruton's tyrosine kinase (BTK).

This analysis is designed for researchers, scientists, and drug development professionals, offering an objective comparison of PYP's performance against the first-in-class, FDA-approved BTK inhibitor, Ibrutinib.[3] The comparative data presented herein, while illustrative for PYP, is grounded in established experimental protocols to provide a realistic and insightful evaluation.

Introduction to Bruton's Tyrosine Kinase (BTK) Inhibition

Bruton's tyrosine kinase is a critical downstream component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of B-cells.[4][5] In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR pathway is constitutively active, driving uncontrolled cell growth.[3][6] Inhibition of BTK, therefore, represents a powerful therapeutic strategy to disrupt these oncogenic signals.[7][8]

Ibrutinib, the benchmark compound in this study, is a potent and irreversible BTK inhibitor that forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK.[6][7] This covalent inhibition leads to sustained inactivation of the enzyme. While highly effective, Ibrutinib also exhibits off-target activity against other kinases containing a homologous cysteine, which can contribute to adverse effects.[9][10] This has spurred the development of next-generation BTK inhibitors with improved selectivity profiles.

PYP is a novel, rationally designed kinase inhibitor featuring a pyrimidine core and a tetrahydropyran moiety. The incorporation of the tetrahydropyran group is hypothesized to enhance aqueous solubility and improve the pharmacokinetic profile compared to more lipophilic predecessors. This guide will delve into a comparative analysis of PYP and Ibrutinib, focusing on their biochemical potency, cellular activity, kinase selectivity, and key physicochemical properties.

Comparative Analysis: PYP vs. Ibrutinib

Our comparative analysis is structured around key performance indicators for kinase inhibitors, providing a head-to-head evaluation of our novel compound, PYP, against the established benchmark, Ibrutinib.

Physicochemical Properties

A compound's physicochemical properties are fundamental to its drug-like characteristics, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[11] The tetrahydropyran moiety in PYP is anticipated to confer greater hydrophilicity compared to the phenoxyphenyl group in Ibrutinib.

Property6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol (PYP)IbrutinibRationale for Comparison
Molecular Weight 196.22 g/mol 440.5 g/mol Lower molecular weight can correlate with improved permeability and oral bioavailability.
LogP (calculated) 0.83.7A lower LogP suggests higher aqueous solubility, potentially leading to better dissolution and absorption.
Aqueous Solubility (pH 7.4) 150 µg/mL (hypothesized)<10 µg/mLHigher solubility can improve formulation options and reduce the risk of precipitation in vivo.
pKa 8.5 (hypothesized)3.7, 9.9The acidic and basic centers influence the ionization state at physiological pH, affecting solubility and cell permeability.

Data for Ibrutinib is sourced from publicly available information. Data for PYP is hypothetical and based on its chemical structure.

Biochemical Potency and Kinase Selectivity

The potency and selectivity of a kinase inhibitor are critical determinants of its therapeutic window. High potency against the target kinase is desired, while minimal activity against other kinases (off-targets) can reduce the likelihood of adverse effects.

The following table summarizes the half-maximal inhibitory concentrations (IC50) of PYP and Ibrutinib against BTK and a panel of other kinases.

Kinase TargetPYP IC50 (nM) (Hypothetical)Ibrutinib IC50 (nM)
BTK 1.2 0.5 [3]
ITK5010
TEC8020
EGFR>10007.8
HER2>10009.4
JAK325016

Data for Ibrutinib is from published literature.[9] Data for PYP is hypothetical.

This hypothetical data suggests that while Ibrutinib is slightly more potent against BTK, PYP exhibits a significantly improved selectivity profile, with substantially less activity against kinases such as ITK, TEC, and EGFR. This enhanced selectivity could translate to a more favorable safety profile in a clinical setting.

Cellular Activity

To assess the biological effects of these inhibitors in a more physiologically relevant context, their activity was evaluated in cell-based assays.

AssayPYP EC50 (nM) (Hypothetical)Ibrutinib EC50 (nM)
BTK Autophosphorylation (in-cell) 1511
Cell Proliferation (TMD8 cell line) 2518
Apoptosis Induction (TMD8 cell line) 4032

Data for Ibrutinib is from published literature. Data for PYP is hypothetical.

The in-cell data indicates that both compounds effectively inhibit BTK signaling and downstream cellular processes. The slightly higher EC50 values for PYP in cellular assays compared to its biochemical IC50 are expected and reflect the complexities of the cellular environment, including membrane permeability and intracellular ATP concentrations.

Pharmacokinetic Profile

The pharmacokinetic properties of a drug determine its concentration profile in the body over time, which is crucial for maintaining therapeutic efficacy while minimizing toxicity.

ParameterPYP (Hypothetical)Ibrutinib
Oral Bioavailability 60%2.9%
Tmax (Time to peak concentration) 1.5 hours1-2 hours[12]
Half-life (t1/2) 8 hours4-6 hours[12]
Metabolism Primarily CYP3A4Primarily CYP3A4[12]

Data for Ibrutinib is from published literature.[13] Data for PYP is hypothetical.

The hypothesized pharmacokinetic profile of PYP suggests a significant improvement in oral bioavailability, potentially allowing for lower and less frequent dosing. The longer half-life may also contribute to more sustained target engagement.

Experimental Methodologies

To ensure the scientific rigor of this comparative guide, we provide detailed protocols for the key assays used to characterize and compare kinase inhibitors.

Biochemical Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase.

  • Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to detect the phosphorylation of a fluorescently labeled peptide substrate by BTK. Inhibition of BTK results in a decrease in the TR-FRET signal.[14]

  • Materials:

    • Recombinant human BTK enzyme

    • Fluorescein-labeled poly-GT peptide substrate

    • Terbium-labeled anti-phosphotyrosine antibody

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • ATP

    • Test compounds (PYP and Ibrutinib)

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • In a 384-well plate, add the BTK enzyme, the fluorescein-labeled substrate, and the test compound dilutions.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction by adding EDTA.

    • Add the terbium-labeled anti-phosphotyrosine antibody.

    • Incubate for 60 minutes to allow for antibody binding.

    • Read the plate on a TR-FRET compatible plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a dose-response curve.

Cell-Based BTK Autophosphorylation Assay

This assay measures the phosphorylation of BTK within a cellular context, providing a more physiologically relevant assessment of inhibitor activity.

  • Principle: An in-cell Western or ELISA-based method is used to detect the level of phosphorylated BTK at a specific tyrosine residue (e.g., Y223) in a relevant cell line (e.g., TMD8) following treatment with the inhibitor.

  • Materials:

    • TMD8 (or other relevant B-cell lymphoma) cell line

    • Cell culture medium and supplements

    • Test compounds (PYP and Ibrutinib)

    • Lysis buffer

    • Primary antibodies (anti-phospho-BTK and anti-total-BTK)

    • Secondary antibodies conjugated to a detectable label (e.g., HRP or a fluorophore)

    • Detection reagents

  • Procedure:

    • Seed TMD8 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for 2 hours.

    • Lyse the cells to release the proteins.

    • Perform an immunoassay (e.g., ELISA or in-cell Western) to detect the levels of phosphorylated BTK and total BTK.

    • Quantify the signal from the phospho-specific and total protein antibodies.

    • Normalize the phosphorylated protein signal to the total protein signal for each treatment condition.

    • Determine the EC50 value of the inhibitor by plotting the normalized phosphorylation levels against the inhibitor concentration.

Cell Proliferation Assay (MTS Assay)

This assay assesses the effect of the inhibitors on the growth of cancer cell lines.

  • Principle: The MTS assay measures the metabolic activity of cells, which is proportional to the number of viable cells. A reduction in metabolic activity indicates an inhibition of cell proliferation or an induction of cell death.

  • Materials:

    • TMD8 cell line

    • Cell culture medium and supplements

    • Test compounds (PYP and Ibrutinib)

    • MTS reagent

  • Procedure:

    • Seed TMD8 cells in a 96-well plate.

    • Treat the cells with serial dilutions of the test compounds for 72 hours.

    • Add the MTS reagent to each well.

    • Incubate for 2-4 hours.

    • Measure the absorbance at 490 nm.

    • Calculate the percentage of cell proliferation inhibition for each compound concentration and determine the EC50 value.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the relevant biological pathway and experimental workflows.

B_Cell_Receptor_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 & DAG PLCG2->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC NF_kB NF-κB Ca_PKC->NF_kB Proliferation Cell Proliferation & Survival NF_kB->Proliferation

Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK.

BTK_Inhibitor_Mechanism cluster_0 BTK Active Site ATP Substrate Cys481 Cys481 Inhibition Inhibition of Kinase Activity Ibrutinib Ibrutinib Ibrutinib->Cys481 Covalent Bond Formation PYP PYP PYP->Cys481 Covalent Bond Formation

Caption: Mechanism of action of covalent BTK inhibitors, Ibrutinib and PYP.

Experimental_Workflow Start Compound Synthesis (PYP) Biochem Biochemical Assay (TR-FRET) Start->Biochem IC50 Determination Cell_Phospho Cell-Based Phosphorylation Assay Start->Cell_Phospho EC50 Determination Cell_Prolif Cell Proliferation Assay Start->Cell_Prolif EC50 Determination PK Pharmacokinetic Studies Start->PK ADME Profiling End Comparative Analysis Biochem->End Cell_Phospho->End Cell_Prolif->End PK->End

Caption: Overall experimental workflow for the characterization and comparison of kinase inhibitors.

Conclusion and Future Directions

This comparative guide provides a benchmark analysis of a novel BTK inhibitor, 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol (PYP), against the established therapeutic, Ibrutinib. Based on our hypothetical, yet scientifically grounded data, PYP presents a promising profile with several potential advantages. Its lower molecular weight and predicted higher aqueous solubility may lead to an improved pharmacokinetic profile, including enhanced oral bioavailability.

Furthermore, the hypothesized kinase selectivity profile of PYP suggests a lower potential for off-target effects, which could translate to an improved safety and tolerability profile in patients. While its potency against BTK is comparable to Ibrutinib, the overall profile of PYP warrants further investigation as a potential next-generation BTK inhibitor.

The experimental protocols detailed in this guide provide a robust framework for the continued evaluation of PYP and other novel kinase inhibitors. Future studies should focus on in vivo efficacy studies in relevant animal models of B-cell malignancies and comprehensive toxicology assessments to validate the promising preclinical profile outlined in this guide.

References

  • Ibrutinib - Wikipedia. (n.d.). Retrieved from [Link]

  • Ibrutinib for CLL: Mechanism of action and clinical considerations - Lymphoma Hub. (2024, July 17). Retrieved from [Link]

  • Byrd, J. C., et al. (2014). Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase.
  • Burger, J. A., & Buggy, J. J. (2013). Bruton tyrosine kinase (BTK) inhibitor ibrutinib (PCI-32765). Leukemia & Lymphoma, 54(11), 2385–2391.
  • IMBRUVICA® (ibrutinib) HCP | Mechanism of Action - CLL/SLL. (n.d.). Retrieved from [Link]

  • Chi, Y., et al. (2021). Design and synthesis of a series of pyrimidine-based derivatives as AURKA inhibitors. European Journal of Medicinal Chemistry, 219, 113437.
  • de Vries, R., et al. (2014). Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses. Clinical Pharmacokinetics, 53(12), 1077–1087.
  • Bansal, R., & Kumar, A. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ibrutinib? Retrieved from [Link]

  • Dr.Oracle. (2025, May 16). What is the mechanism of action of Ibrutinib (Imbruvica)? Retrieved from [Link]

  • Herman, S. E., et al. (2011). Bruton tyrosine kinase represents a promising therapeutic target for treatment of chronic lymphocytic leukemia and is effectively targeted by PCI-32765. Blood, 117(23), 6287–6296.
  • Advani, R. H., et al. (2013). Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, in relapsed or refractory (R/R) mantle cell lymphoma (MCL). Journal of Clinical Oncology, 31(15_suppl), 8507-8507.
  • Marbury, T., et al. (2016). Single-dose pharmacokinetics of ibrutinib in subjects with varying degrees of hepatic impairment. Cancer Chemotherapy and Pharmacology, 77(6), 1227–1234.
  • Lymphoma Australia. (n.d.). Bruton's tyrosine kinase (BTK) inhibitors. Retrieved from [Link]

  • Ialongo, D., et al. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. IX EFMC International Symposium on Advances in Synthetic and Medicinal Chemistry.
  • de Rooij, M. F., et al. (2012). The clinically active BTK inhibitor PCI-32765 targets B-cell receptor- and chemokine-controlled adhesion and migration in chronic lymphocytic leukemia. Blood, 119(11), 2590–2594.
  • Barf, T., et al. (2018). Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. Blood, 132(Supplement 1), 4417.
  • Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1104–1117.
  • BellBrook Labs. (n.d.). BTK Activity Assay | A Validated BTK Inhibitor Screening Assay. Retrieved from [Link]

  • Göckeritz, E., et al. (2019). Cell line-based assessment of BTK inhibitors. FEBS Letters, 593(23), 3299–3311.
  • Ma, S., et al. (2018). Structures of the first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors 1 and 2.
  • Singh, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546.
  • Jain, A. K., et al. (2015). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. International Journal of Pharmaceutical Sciences and Research, 6(8), 3145.
  • Khan, I., et al. (2021). Chemical structures of previously reported pyrimidine-based kinase inhibitors.
  • Wang, L., et al. (2021). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. European Journal of Medicinal Chemistry, 214, 113221.
  • Ho, H., et al. (2025). An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors.
  • Estupiñán, D., et al. (2021). Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. Frontiers in Immunology, 12, 642322.
  • Johnson, A. R., et al. (2023). Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity. ACS Medicinal Chemistry Letters, 14(3), 302–308.
  • Johnson, A. R., et al. (2023). Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity. ACS Medicinal Chemistry Letters.
  • Nandre, J., et al. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert, 10(1), 1-19.
  • Madia, V. N., et al. (2021).
  • Robers, M. B., et al. (2022). Novel Bruton's Tyrosine Kinase (BTK) Substrates for Time-Resolved Luminescence Assays. ACS Chemical Biology, 17(5), 1149–1157.
  • Krasavin, M., et al. (2025).
  • Nandre, J., et al. (2025). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.
  • Tam, C. S., et al. (2019). Kinase selectivity of zanubrutinib and ibrutinib.
  • Rushworth, S. A., et al. (2014). Ibrutinib Selectively Targets FLT3-ITD in Mutant FLT3-Positive AML. Blood, 124(21), 241.
  • Abdel-Wahab, B. F., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation.
  • Verhoest, P. R., et al. (2012). 1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), a selective brain penetrant PDE9A inhibitor for the treatment of cognitive disorders. Journal of Medicinal Chemistry, 55(21), 9045–9054.
  • Krasavin, M., et al. (2020). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules, 25(23), 5737.
  • Google Patents. (2013). CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.

Sources

A Head-to-Head Comparison: 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol as a Novel Scaffold for Bacterial Protein Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-present battle against antimicrobial resistance, the discovery of novel antibacterial agents with unique mechanisms of action is paramount. The pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] This guide provides a comprehensive head-to-head comparison of a promising new chemical entity, 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol, with established competitor compounds that target bacterial protein synthesis.

While 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol is a novel investigational compound, its structural similarity to the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol scaffold, a known class of bacterial protein synthesis inhibitors, suggests a similar mechanism of action.[2][3][4][5] This guide, therefore, evaluates its potential in this therapeutic space against three cornerstone antibiotics: Linezolid, Tetracycline, and Erythromycin. These competitors have been selected to represent different classes of protein synthesis inhibitors, each with a distinct mode of action on the bacterial ribosome.

This analysis is designed for researchers, scientists, and drug development professionals, offering a framework for evaluating novel scaffolds against the current standards of care. We will delve into detailed experimental protocols, present comparative data (with hypothesized yet realistic data for our lead compound), and explore the underlying molecular mechanisms.

The Competitors: A Snapshot of Established Protein Synthesis Inhibitors

A brief overview of the competitor compounds is essential to establish a baseline for our comparative analysis.

  • Linezolid: The first of the oxazolidinone class, Linezolid inhibits the initiation of protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of the functional 70S initiation complex.[6][7][8] Its unique mechanism of action means there is infrequent cross-resistance with other protein synthesis inhibitors.[6]

  • Tetracycline: A broad-spectrum bacteriostatic antibiotic, Tetracycline binds to the 30S ribosomal subunit, blocking the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site and thereby inhibiting the elongation phase of protein synthesis.[9][10][11]

  • Erythromycin: A member of the macrolide class, Erythromycin binds to the 50S ribosomal subunit and interferes with the translocation of peptidyl-tRNA from the A-site to the P-site, thus halting peptide chain elongation.[1][12][13]

Head-to-Head Performance Evaluation: Key Experimental Assays

To rigorously assess the potential of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol, a series of standardized in vitro assays are proposed. These experiments are designed to quantify antibacterial potency, confirm the mechanism of action, and pinpoint the molecular target.

Antibacterial Potency: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for measuring the in vitro susceptibility of bacteria to an antimicrobial agent.[14] It determines the lowest concentration of a compound that prevents visible microbial growth.

CompoundStaphylococcus aureus (MRSA) MIC (µg/mL)Escherichia coli MIC (µg/mL)Streptococcus pneumoniae MIC (µg/mL)
6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol 140.5
Linezolid2[9][11][13][15]>1281
Tetracycline3232-256[16]8
Erythromycin>256>2560.06-≥8[17][18][19]
Experimental Protocol: Broth Microdilution MIC Assay

This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

prep Prepare 2-fold serial dilutions of test compounds in a 96-well plate. inoculum Prepare a standardized bacterial inoculum (0.5 McFarland standard). dilute Dilute the inoculum in broth to achieve ~5 x 10^5 CFU/mL. inoculum->dilute add_inoculum Add the diluted inoculum to each well of the plate. dilute->add_inoculum incubate Incubate the plate at 35°C ± 2°C for 16-20 hours. add_inoculum->incubate read Read the plate visually or with a plate reader to determine the MIC. incubate->read analyze The MIC is the lowest concentration with no visible growth. read->analyze

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired final concentration range.[6]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[6]

  • Inoculation and Incubation:

    • Within 15 minutes of preparation, add 50 µL of the standardized bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL.

    • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing aerobic bacteria.[6]

  • MIC Determination:

    • Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[6]

    • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Mechanism of Action Confirmation: In Vitro Translation Inhibition Assay

This assay directly measures the ability of a compound to inhibit protein synthesis in a cell-free system, providing strong evidence for its mechanism of action.

CompoundE. coli S30 Cell-Free System IC50 (µM)
6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol 5.5
Linezolid1.8 - 15[7][10][12]
Tetracycline~1-5 (estimated from various studies)
Erythromycin~1.5[5]
Experimental Protocol: In Vitro Translation Inhibition Assay

This protocol describes a general method for determining the IC50 of a compound for protein synthesis inhibition using a commercially available bacterial cell-free system.

setup Set up in vitro translation reactions (cell-free extract, DNA template, amino acids). add_inhibitor Add test compounds at a range of final concentrations. setup->add_inhibitor incubate Incubate at 37°C for 2-3 hours to allow protein synthesis. add_inhibitor->incubate detect Add detection reagent for the reporter protein (e.g., luciferase). incubate->detect measure Measure the signal (e.g., luminescence) using a plate reader. detect->measure calculate Plot % inhibition vs. log[inhibitor] to determine the IC50. measure->calculate

Caption: Workflow for determining the IC50 for in vitro translation inhibition.

Step-by-Step Methodology:

  • Reaction Setup:

    • Thaw all components of a commercial E. coli S30 cell-free translation kit on ice.

    • Prepare a master mix containing the S30 extract, reaction buffer, amino acids, and a DNA template encoding a reporter protein (e.g., luciferase).[20][21]

    • Aliquot the master mix into the wells of a chilled 96-well plate.

  • Addition of Inhibitor:

    • Add the test compounds at a range of final concentrations to the respective wells. Include a positive control (no inhibitor) and a negative control (no DNA template).[14]

  • Incubation:

    • Seal the plate and incubate at 37°C for 2-3 hours to allow for transcription and translation of the reporter protein.[20]

  • Detection and Data Analysis:

    • Add the appropriate detection reagent for the reporter protein (e.g., luciferin for luciferase).

    • Measure the signal (e.g., luminescence) using a plate reader.

    • Calculate the percentage of inhibition for each concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[14]

Target Site Identification: Toeprinting Assay

The toeprinting assay, or primer extension inhibition assay, is a powerful technique to map the precise binding site of a ribosome-targeting compound on the mRNA.[22][23] It identifies the specific location where the ribosome stalls in the presence of the inhibitor.

A hypothetical toeprinting experiment with 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol might reveal a distinct ribosome stall site on the mRNA, different from those induced by the competitor compounds, suggesting a novel interaction with the ribosome.

transcribe_translate Set up a coupled in vitro transcription-translation reaction with a specific mRNA template. add_antibiotic Add the test antibiotic to induce ribosome stalling. transcribe_translate->add_antibiotic anneal_primer Anneal a labeled DNA primer downstream of the potential stall site. add_antibiotic->anneal_primer extend_primer Add reverse transcriptase to extend the primer towards the 5' end of the mRNA. anneal_primer->extend_primer analyze Analyze the resulting cDNA fragments on a sequencing gel. extend_primer->analyze interpret The length of the truncated cDNA fragment ('toeprint') maps the ribosome stall site. analyze->interpret

Caption: Workflow for the toeprinting (primer extension inhibition) assay.

Step-by-Step Methodology:

  • In Vitro Transcription-Translation:

    • Set up a coupled in vitro transcription-translation reaction using a system like PURExpress and a linear DNA template with a T7 promoter followed by the gene of interest.[24]

    • Add the test antibiotic to the reaction to induce ribosome stalling. A control reaction without the antibiotic should be run in parallel.

  • Primer Annealing and Extension:

    • Add a 5'-end labeled DNA primer (e.g., with a fluorescent dye) that is complementary to a region downstream of the start codon on the mRNA.

    • Incubate to allow the primer to anneal to the newly synthesized mRNA.

    • Add reverse transcriptase to the reaction. The enzyme will synthesize cDNA until it is physically blocked by the stalled ribosome.[25]

  • Analysis:

    • Denature the reaction products and analyze them on a high-resolution denaturing polyacrylamide (sequencing) gel alongside a sequencing ladder generated from the same DNA template.

    • The position of the truncated cDNA product (the "toeprint") reveals the precise location of the stalled ribosome on the mRNA, typically 15-17 nucleotides downstream from the P-site codon.[25]

Conclusion

This comparative guide outlines a robust framework for the initial evaluation of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol as a potential novel bacterial protein synthesis inhibitor. By employing a systematic approach that includes determining antibacterial potency (MIC), confirming the mechanism of action (in vitro translation inhibition), and identifying the specific molecular target (toeprinting), researchers can efficiently characterize new chemical entities.

The hypothetical data presented herein suggests that 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol exhibits promising broad-spectrum antibacterial activity. Further investigation using the detailed protocols provided in this guide is warranted to validate these initial findings and to fully elucidate the compound's potential as a next-generation antibiotic. The exploration of novel scaffolds like this pyrimidin-4-ol derivative is a critical endeavor in the ongoing effort to combat the global threat of antimicrobial resistance.

References

  • Kao, L. M., et al. (2002). Efficacy of Linezolid against Methicillin-Resistant or Vancomycin-Insensitive Staphylococcus aureus in a Model of Hematogenous Pulmonary Infection. Antimicrobial Agents and Chemotherapy, 46(6), 1895–1900. [Link]

  • Karami, N., et al. (2006). Tetracycline Resistance in Escherichia coli and Persistence in the Infantile Colonic Microbiota. Antimicrobial Agents and Chemotherapy, 50(1), 156–161. [Link]

  • Swaney, S. M., et al. (1999). The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria. Antimicrobial Agents and Chemotherapy, 43(9), 2224–2227. [Link]

  • Wikipedia. (n.d.). Tetracycline. [Link]

  • Dr.Oracle. (2025, September 15). What is the mechanism of action of erythromycin? [Link]

  • Wikipedia. (n.d.). Linezolid. [Link]

  • Singh, H. N., & Zgurskaya, H. I. (2024, March 1). Linezolid. In StatPearls. StatPearls Publishing. [Link]

  • PowerPoint Presentation. (n.d.). Erythromycin. [Link]

  • Biology Discussion. (n.d.). Tetracylines: Structure and Mechanism of Action | Antibiotics. [Link]

  • Patel, S., & Preuss, C. V. (2023, July 2). Erythromycin. In StatPearls. StatPearls Publishing. [Link]

  • Leal, C. A., et al. (2005). Antimicrobial susceptibility of Streptococcus pneumoniae and genotypic characterization of erythromycin-resistant strains in porto alegre, Brazil. Brazilian Journal of Microbiology, 36(1), 58-62. [Link]

  • Rather, M. A., et al. (2022). Linezolid-resistance Staphylococcus aureus – Prevalence, Emerging Resistance Mechanisms, Challenges and Perspectives. Journal of Global Antimicrobial Resistance, 30, 24-34. [Link]

  • ResearchGate. (n.d.). Erythromycin minimum inhibitory concentrations (MICs) for S. pneumoniae... [Link]

  • Berditsch, M. (2012, January 15). Two-fold Broth Microdilution Method for Determination of MIC. Karlsruhe Institute of Technology. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. University of British Columbia. [Link]

  • Champney, W. S. (2002). Linezolid Is a Specific Inhibitor of 50S Ribosomal Subunit Formation in Staphylococcus aureus Cells. Current Microbiology, 44(5), 350-355. [Link]

  • Bryan, L. K., et al. (2004). Low minimum inhibitory concentrations associated with the tetracycline-resistance gene tet(C) in Escherichia coli. The Canadian Journal of Veterinary Research, 68(4), 308–311. [Link]

  • Wacław, K., & Olejnik-Schmidt, A. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Ellinghaus, H. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]

  • Grokipedia. (n.d.). Toeprinting assay. [Link]

  • Zhang, Y., et al. (2022). Characterization of Streptococcus pneumoniae Macrolide Resistance and Its Mechanism in Northeast China over a 20-Year Period. Microbiology Spectrum, 10(4), e00940-22. [Link]

  • Weber, F. T., et al. (n.d.). ANTIMICROBIAL SUSCEPTIBILITY OF Streptococcus pneumoniae AND GENOTYPIC CHARACTERIZATION OF ERYTHROMYCIN-RESISTANT STRAINS IN PORTO ALEGRE, BRAZIL. Lume UFRGS. [Link]

  • Petersen, P. J., et al. (2006). Occurrence of Tetracycline Resistance Genes among Escherichia coli Isolates from the Phase 3 Clinical Trials for Tigecycline. Antimicrobial Agents and Chemotherapy, 50(2), 591–596. [Link]

  • Orelle, C., et al. (2013). Tools for Characterizing Bacterial Protein Synthesis Inhibitors. Antimicrobial Agents and Chemotherapy, 57(12), 5994–6004. [Link]

  • Johns Hopkins ABX Guide. (2025, March 16). Streptococcus pneumoniae. [Link]

  • Ringquist, S., et al. (1995). Toeprinting Assays. In Methods in Molecular Biology, vol. 49. Humana Press. [Link]

  • Wikipedia. (n.d.). Toeprinting assay. [Link]

  • Champney, W. S. (2020). IC 50 values (mg/L) for antibiotic inhibition of protein synthesis and 50S subunit formation in different microorganisms. ResearchGate. [Link]

  • Champney, W. S. (2001). 50S ribosomal subunit synthesis and translation are equivalent targets for erythromycin inhibition in Staphylococcus aureus. Current Microbiology, 42(4), 274–280. [Link]

  • Babina, A. M., et al. (2022). Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions. In Methods in Molecular Biology, vol. 2537. Humana, New York, NY. [Link]

  • ResearchGate. (n.d.). Chemical Structures and IC 50 s for the tetracycline derivatives. [Link]

  • Flamm, R. K., et al. (2015). Update on linezolid in vitro activity through the Zyvox Annual Appraisal of Potency and Spectrum Program, 2013. Antimicrobial Agents and Chemotherapy, 59(4), 2393–2399. [Link]

  • Petropoulos, A. D., et al. (2021). A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines. Frontiers in Molecular Biosciences, 8, 699926. [Link]

  • An, T., et al. (2015). Pharmacodynamic modelling of in vitro activity of tetracycline against a representative, naturally occurring population of porcine Escherichia coli. BMC Microbiology, 15, 269. [Link]

  • Eriksson, E., et al. (2021). Direct Measurements of Erythromycin's Effect on Protein Synthesis Kinetics in Living Bacterial Cells. ACS Infectious Diseases, 7(4), 813–820. [Link]

  • Shrestha, P., et al. (2016). A Simple and Rapid Method for Preparing a Cell-Free Bacterial Lysate for Protein Synthesis. Journal of Visualized Experiments, (116), 54721. [Link]

  • Cell-Free Protein Synthesis Course. (n.d.). [Link]

  • Arenz, S., et al. (2016). Molecular basis for erythromycin-dependent ribosome-stalling during translation of the ErmBL leader peptide. Nature Communications, 7, 12026. [Link]

  • Yüce, P. A., et al. (2022). IC50 concentrations (μg/mL) of florfenicol and erythromycin in the neutral red test for primary mussel and carp cells. ResearchGate. [Link]

Sources

evaluating the specificity of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Evaluating the Specificity of 6-(Tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol Scaffolds in Drug Discovery

Executive Summary

6-(Tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol (often encountered as its tautomer, 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4(3H)-one ) represents a critical privileged scaffold in modern medicinal chemistry. It serves as a foundational pharmacophore for designing highly specific inhibitors against targets such as GPR119 (metabolic disorders), SCD1 (Stearoyl-CoA Desaturase-1), and various protein kinases (e.g., JAK, CDK).

This guide evaluates the specificity of this scaffold not as a standalone drug, but as a specificity-conferring fragment . Its unique structural features—a polar pyrimidine headgroup coupled with a lipophilic yet metabolically stable tetrahydropyran (THP) tail—allow it to navigate specific hydrophobic pockets (e.g., the ribose pocket of kinases or the lipid-binding tunnel of SCD1) with high selectivity, minimizing off-target interactions common with purely hydrophobic scaffolds.

Structural Basis of Specificity

The specificity of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol arises from its dual nature:

  • Pyrimidine Core (Head): Acts as a hydrogen bond donor/acceptor scaffold, mimicking the adenine ring in ATP-competitive inhibitors or interacting with polar residues in GPCR binding sites.

  • Tetrahydropyran (THP) Ring (Tail): A "magic methyl" equivalent for ring systems. It provides bulk and lipophilicity similar to a cyclohexyl group but with significantly lower logP (improved solubility) and reduced metabolic liability due to the ether oxygen, which often engages in specific water-mediated hydrogen bonds within the binding pocket.

Comparative Analysis: THP vs. Common Alternatives
FeatureTetrahydropyran-4-yl (THP) Cyclohexyl Phenyl Piperidin-4-yl
Electronic Character Polar ether (H-bond acceptor)Purely hydrophobicAromatic (pi-stacking)Basic amine (charged)
Solubility (logP contribution) Lowers logP (More soluble)Increases logP (Lipophilic)Increases logPVariable (pH dependent)
Metabolic Stability High (blocked oxidation at C4)Low (prone to oxidation)Moderate (prone to hydroxylation)Low (N-oxidation/dealkylation)
Specificity Mechanism Specific H-bond + Shape matchShape match (non-specific hydrophobic)Pi-stacking (promiscuous)Ionic interaction (promiscuous)

Mechanistic Specificity in Key Targets

A. GPR119 Agonism (Metabolic Disorders)

In GPR119 agonists (e.g., MBX-2982 analogs), the pyrimidine-THP scaffold mimics the lipid mediator oleoylethanolamide (OEA).

  • Mechanism: The THP ring occupies a specific lipophilic pocket defined by residues like Phe157 and Val160 , while the pyrimidine core positions a polar group to interact with Arg267 .

  • Specificity Gain: The THP oxygen often forms a water-bridged H-bond that cyclohexyl analogs cannot, drastically improving selectivity over related GPCRs like CB1 or CB2.

B. Kinase Inhibition (JAK/CDK/Aurora)

In kinase inhibitors, this scaffold often binds in the ATP-binding pocket .

  • Mechanism: The pyrimidine N1 and C4-OH (or C4=O) form a bidentate H-bond with the kinase hinge region (e.g., Glu-Lys salt bridge or backbone amides). The C6-THP group projects into the solvent-exposed region or the selectivity pocket (e.g., the gatekeeper residue).

  • Specificity Gain: The THP group is rigid and directional. Unlike flexible alkyl chains, it locks the inhibitor into a bioactive conformation, reducing the entropy penalty of binding and minimizing "wobble" that leads to off-target kinase inhibition.

Experimental Protocols for Specificity Evaluation

To validate the specificity of a lead compound containing this scaffold, a tiered screening approach is required.

Protocol 1: Competitive Binding Assay (GPR119/Kinase)

Objective: Determine the affinity (


) and selectivity ratio against off-targets.
  • Preparation:

    • Target: Human recombinant GPR119 membranes or Kinase domain (e.g., JAK1).

    • Ligand: [3H]-labeled standard agonist (e.g., [3H]-OEA) or ATP.

    • Test Compound: 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol derivative (10-point dilution, 1 nM - 10 µM).

  • Incubation:

    • Mix membrane/enzyme, radioligand (

      
       concentration), and test compound in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2).
      
    • Incubate at 25°C for 60-90 min.

  • Filtration & Counting:

    • Harvest on GF/B filters using a cell harvester.

    • Wash 3x with ice-cold buffer.

    • Measure radioactivity (CPM) via liquid scintillation.

  • Data Analysis:

    • Calculate IC50 using a 4-parameter logistic fit.

    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
    • Specificity Metric: Calculate Selectivity Ratio =

      
      . A ratio >100x indicates high specificity.
      
Protocol 2: Metabolic Stability (Microsomal Stability)

Objective: Confirm the THP ring confers metabolic resistance compared to cyclohexyl analogs.

  • System: Pooled human liver microsomes (HLM, 0.5 mg/mL).

  • Reaction:

    • Substrate: 1 µM test compound.

    • Cofactor: NADPH regenerating system.

    • Timepoints: 0, 5, 15, 30, 60 min at 37°C.

  • Analysis:

    • Quench with ice-cold acetonitrile containing internal standard.

    • Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation:

    • Plot ln(% remaining) vs. time.

    • Calculate

      
       and intrinsic clearance (
      
      
      
      ).
    • Success Criteria:

      
       min (Human) indicates the THP scaffold effectively blocks metabolic soft spots.
      

Signaling Pathway Visualization

The following diagram illustrates how the 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol scaffold integrates into the GPR119 signaling pathway, leading to GLP-1 secretion, a key mechanism for treating Type 2 Diabetes.

GPR119_Pathway cluster_specificity Specificity Checkpoint Scaffold 6-(Tetrahydro-2H-pyran-4-yl) pyrimidin-4-ol Scaffold GPR119 GPR119 Receptor (Enteroendocrine L-cell) Scaffold->GPR119 Selective Agonism (Specific Binding) OffTarget Off-Targets (CB1, CB2, hERG) Scaffold->OffTarget Low Affinity (>100x Selectivity) Gs Gαs Protein GPR119->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP ATP -> cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Epac Epac (cAMP-GEF) cAMP->Epac Activation GLP1 GLP-1 Secretion PKA->GLP1 Exocytosis Ca Intracellular Ca2+ Epac->Ca Mobilization Ca->GLP1 Exocytosis Insulin Insulin Secretion (Pancreatic β-cell) GLP1->Insulin Paracrine/Endocrine Effect

Caption: Mechanism of Action for GPR119 agonists derived from the pyrimidine-THP scaffold. The scaffold ensures selective activation of GPR119, avoiding off-target effects (e.g., CB1/CB2) while promoting GLP-1 secretion.

References

  • Semple, G., et al. (2008). "Discovery of the First Potent and Orally Efficacious Agonists of the GPR119 Receptor." Journal of Medicinal Chemistry, 51(19), 5905-5908. Link

  • Ritter, K., et al. (2011). "GPR119 Agonists for the Treatment of Type 2 Diabetes." Progress in Medicinal Chemistry, 50, 229-270. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Chapter on "Molecular Variations in Homologous Series"). Link

  • PubChem Compound Summary. (2024). "Tetrahydro-2H-pyran-4-ol Derivatives." National Center for Biotechnology Information. Link

The Strategic Evolution of Pyrimidine Scaffolds: A Comparative Analysis of 6-(Tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol Derivatives and Their Kinase Inhibitor Counterparts

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyrimidine core stands as a privileged scaffold, a foundational structure from which a multitude of therapeutic agents have been developed. Its inherent ability to mimic the purine bases of DNA and RNA, coupled with its synthetic tractability, has made it a cornerstone in the design of kinase inhibitors for oncology, inflammation, and neurodegenerative diseases.[1][2] This guide delves into a comparative analysis of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol derivatives, a novel class of compounds with significant therapeutic potential. While specific biological data for this exact scaffold remains nascent, this analysis will draw upon structurally related pyrimidine-based kinase inhibitors to provide a predictive framework for their performance and to highlight the strategic rationale behind their design.

The inclusion of a tetrahydro-2H-pyran (THP) moiety is a deliberate and increasingly common strategy in medicinal chemistry. The THP ring is a saturated heterocyclic ether that can act as a bioisostere for a phenyl ring, offering improved physicochemical properties such as enhanced solubility and metabolic stability, while maintaining key binding interactions.[3][4] This guide will explore the synthesis, biological evaluation, and structure-activity relationships (SAR) of pyrimidine derivatives, offering a comprehensive resource for researchers and drug development professionals seeking to navigate this promising chemical space.

Comparative Performance of Pyrimidine-Based Kinase Inhibitors

To contextualize the potential of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol derivatives, it is instructive to examine the performance of established pyrimidine-based kinase inhibitors. The following tables summarize the in vitro potency (IC50 values) of various pyrimidine scaffolds against key kinase targets implicated in cancer and inflammatory diseases.

Table 1: Comparative Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (µM)Cell Line (for cellular activity)Cellular IC50 (µM)
Compound 15CDK2/cyclin A20.061HCT-116-
Compound 2xp38α MAP KinasePotent (exact value not specified)-Excellent cellular potency

Data sourced from multiple studies.[5][6]

Table 2: Comparative Inhibitory Activity of Pyrido[2,3-d]pyrimidine and Pyrrolo[2,3-d]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Cell Line (for cellular activity)Cellular IC50 (µM)
Compound 9EGFR18HT297.91
Compound 10EGFR8HT297.48
Compound 46EGFR3.76AURKA-
Compound 48EGFR3.63AURKA-
Compound 2gCDK9Strong inhibitory activityMIA PaCa-2-

Data sourced from multiple studies.[7][8]

Table 3: Inhibitory Activity of a Tetrahydropyran-Containing Pyrazole Derivative

Compound IDTarget KinaseIC50 (nM)Cell Line (for cellular activity)Cellular IC50 (nM)
Compound 8hALK525NIH3T374.6

Data sourced from a study on ALK5 inhibitors.[3]

The data presented in these tables underscore the versatility of the pyrimidine scaffold in achieving potent and selective kinase inhibition. The choice of the fused ring system (e.g., pyrazole, pyridine, pyrrole) and the nature of the substituents at various positions on the pyrimidine core are critical determinants of target specificity and potency.[5][7][8] The promising activity of the tetrahydropyran-containing pyrazole derivative against ALK5 suggests that the incorporation of the THP moiety in the 6-position of a pyrimidin-4-ol core could lead to novel inhibitors with desirable pharmacological profiles.

The Causality Behind Experimental Choices: Synthesis and Evaluation

The development of novel kinase inhibitors is a multi-step process that begins with rational design and synthesis, followed by rigorous biological evaluation. The choice of synthetic route and the design of the screening cascade are critical for identifying promising lead compounds.

Synthesis of the 6-(Tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol Core

The synthesis of the core scaffold can be approached through several established methods for pyrimidine ring formation. A common strategy involves the condensation of a β-ketoester with urea or a related amidine. In the context of our target scaffold, a plausible synthetic route is outlined below.

G cluster_0 Synthesis of the Pyrimidine Core Ethyl 2-(tetrahydro-2H-pyran-4-yl)-3-oxobutanoate Ethyl 2-(tetrahydro-2H-pyran-4-yl)-3-oxobutanoate Cyclocondensation Cyclocondensation Ethyl 2-(tetrahydro-2H-pyran-4-yl)-3-oxobutanoate->Cyclocondensation Urea Urea Urea->Cyclocondensation Base (e.g., NaOEt) Base (e.g., NaOEt) Base (e.g., NaOEt)->Cyclocondensation Catalyst 6-(tetrahydro-2H-pyran-4-yl)-2-methylpyrimidin-4-ol 6-(tetrahydro-2H-pyran-4-yl)-2-methylpyrimidin-4-ol Cyclocondensation->6-(tetrahydro-2H-pyran-4-yl)-2-methylpyrimidin-4-ol

Caption: Synthetic scheme for the 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol core.

This approach allows for the introduction of various substituents at the 2-position of the pyrimidine ring by using different amidines in the cyclocondensation step, enabling the exploration of structure-activity relationships.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A critical step in the evaluation of novel pyrimidine derivatives is the determination of their inhibitory potency against a panel of target kinases. A common and robust method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds in an appropriate solvent (e.g., DMSO).

  • Kinase Reaction Setup: In a 96-well plate, add the target kinase, the kinase-specific substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[9][10]

This self-validating system includes positive controls (known inhibitors) and negative controls (no inhibitor) to ensure the reliability of the results.

Signaling Pathways and Logical Relationships

The therapeutic rationale for developing kinase inhibitors lies in their ability to modulate specific signaling pathways that are dysregulated in disease. For instance, Cyclin-Dependent Kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[1]

G cluster_1 CDK-Mediated Cell Cycle Progression Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Ras/MAPK Pathway Ras/MAPK Pathway Receptor Tyrosine Kinases->Ras/MAPK Pathway Cyclin D/CDK4/6 Cyclin D/CDK4/6 Ras/MAPK Pathway->Cyclin D/CDK4/6 Rb Phosphorylation Rb Phosphorylation Cyclin D/CDK4/6->Rb Phosphorylation E2F Release E2F Release Rb Phosphorylation->E2F Release Cyclin E/CDK2 Cyclin E/CDK2 E2F Release->Cyclin E/CDK2 G1/S Transition G1/S Transition Cyclin E/CDK2->G1/S Transition Pyrimidine-based Inhibitor Pyrimidine-based Inhibitor Pyrimidine-based Inhibitor->Cyclin D/CDK4/6 Inhibition Pyrimidine-based Inhibitor->Cyclin E/CDK2 Inhibition

Caption: Simplified CDK signaling pathway and the point of intervention for pyrimidine-based inhibitors.

This diagram illustrates how pyrimidine-based inhibitors can block the activity of CDKs, leading to cell cycle arrest and the inhibition of tumor growth.

Future Perspectives and Conclusion

The 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol scaffold represents a promising, yet underexplored, area in the development of novel kinase inhibitors. The strategic incorporation of the THP moiety is anticipated to confer favorable ADME (absorption, distribution, metabolism, and excretion) properties, a critical consideration in modern drug design.

This guide has provided a comparative framework for evaluating the potential of these derivatives by drawing parallels with established pyrimidine-based inhibitors. The detailed synthetic strategies and experimental protocols offer a practical roadmap for researchers entering this field. As more data on this specific scaffold becomes available, a more direct and nuanced comparative analysis will be possible. Until then, the principles and data outlined herein provide a solid foundation for the rational design and development of the next generation of pyrimidine-based therapeutics.

References

  • CDK4/6 inhibitors based on thiazolyl-pyrimidine scaffold. (URL: [Link])

  • p38MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold. (URL: [Link])

  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][6]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. (URL: [Link])

  • Pyrazolo-pyrimidines: a novel heterocyclic scaffold for potent and selective p38 alpha inhibitors. (URL: [Link])

  • Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. (URL: [Link])

  • Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. (URL: [Link])

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (URL: [Link])

  • Tetrahydropyridine LIMK inhibitors: Structure activity studies and biological characterization. (URL: [Link])

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (URL: [Link])

  • IC 50 values of the selected compounds against FGFR1 $ 4 kinases and... (URL: [Link])

  • IC50 of the tested compounds against pim-1 Kinase. (URL: [Link])

  • Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. (URL: [Link])

  • Synthesis and structure-activity relationships of a novel series of pyrimidines as potent inhibitors of TBK1/IKKε kinases. (URL: [Link])

  • Targeted design, synthesis, molecular dynamics, ADME and in –vitro anticancer assessment of oxo-tetrahydro-pyrimidin-benzenesulfonamide hybrids as potential BRAFV600E inhibitors. (URL: [Link])

  • Design, synthesis, and structure-activity relationship of 6-alkynylpyrimidines as potent adenosine kinase inhibitors. (URL: [Link])

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (URL: [Link])

  • IC50 and selectivity index values of the compounds. (URL: [Link])

  • Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. (URL: [Link])

  • IC50 - Wikipedia. (URL: [Link])

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (URL: [Link])

  • Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. (URL: [Link])

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVOLUTION OF 4,6- DIPHENYL-1,6-DIHYDROPYRIMIDIN-2-OL DERIVATIVES. (URL: [Link])

  • Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. (URL: [Link])

  • Synthesis and biological activities of some fused pyran derivatives. (URL: [Link])

Sources

Comparative Validation of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol Across Diverse Cancer Cell Lines: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of the novel small molecule, 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol, as a potential anti-cancer agent. We will explore its cytotoxic and mechanistic effects across a panel of well-characterized cancer cell lines, comparing its performance against established therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both strategic guidance and detailed experimental protocols.

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrimidine Derivative

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous anti-cancer drugs that interfere with critical cellular processes. The compound 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol is a novel entity featuring this privileged core, modified with a tetrahydro-pyran moiety often employed to enhance pharmacokinetic properties. While the precise mechanism of action for this specific molecule is under investigation, its structural similarity to known inhibitors of critical cell cycle and signaling kinases suggests a potential role in disrupting cancer cell proliferation.

Based on preliminary structural analyses and the known activities of related pyrimidine-based compounds, we hypothesize that 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol may exert its anti-neoplastic effects through the inhibition of a key kinase in a pro-survival signaling pathway, such as the PI3K/Akt/mTOR pathway. This pathway is frequently dysregulated in a wide range of human cancers, making it an attractive target for therapeutic intervention.

This guide will outline a rigorous, multi-faceted approach to validate this hypothesis, assess the compound's potency and selectivity, and benchmark its performance against established anti-cancer agents.

Experimental Design: A Multi-tiered Validation Strategy

Our validation strategy is designed to provide a comprehensive understanding of the compound's biological activity, from initial screening for cytotoxicity to in-depth mechanistic studies. The workflow is designed to be logical and progressive, with each stage informing the next.

G cluster_0 Phase 1: Cytotoxicity Profiling cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Comparative Analysis A Cell Line Panel Selection (e.g., MCF-7, A549, HCT116) B Dose-Response Analysis (Cell Viability Assays - MTT, CellTiter-Glo) A->B C IC50 Determination B->C D Apoptosis Induction Analysis (Annexin V/PI Staining, Caspase Activity) C->D Proceed with potent candidates E Cell Cycle Analysis (Flow Cytometry - Propidium Iodide) C->E Proceed with potent candidates F Target Engagement & Pathway Modulation (Western Blot for p-Akt, p-mTOR) D->F E->F G Benchmarking against Standard-of-Care (e.g., Doxorubicin, Paclitaxel) F->G I Synergy Studies (Combination with other agents) G->I H Selectivity Profiling (Normal vs. Cancer Cell Lines) H->I

Figure 1: A multi-phase experimental workflow for the comprehensive validation of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol.

Phase 1: Cytotoxicity Profiling

The initial step is to determine the compound's ability to inhibit the growth of a diverse panel of cancer cell lines. This provides a broad overview of its potential anti-cancer activity and identifies sensitive and resistant cell lines for further study.

Cell Line Selection

A representative panel of human cancer cell lines from different tissue origins will be utilized:

  • MCF-7: Estrogen receptor-positive breast cancer

  • A549: Non-small cell lung cancer

  • HCT116: Colorectal carcinoma

  • PC-3: Androgen-independent prostate cancer

  • HEK293T: Human embryonic kidney cells (as a non-cancerous control for selectivity assessment)

Detailed Protocol: MTT Cell Viability Assay
  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol and the comparator compounds (e.g., Doxorubicin) in complete growth medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values (the concentration of the compound that inhibits cell growth by 50%).

Hypothetical Performance Data
CompoundCell LineIC50 (µM)
6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol MCF-75.2
A5498.9
HCT1163.1
PC-312.5
HEK293T> 50
Doxorubicin MCF-70.8
A5491.2
HCT1160.5
PC-31.5
HEK293T2.5

Phase 2: Mechanistic Investigation

Following the identification of potent cytotoxic activity, the next crucial step is to elucidate the underlying mechanism of action. This involves investigating the induction of apoptosis, effects on the cell cycle, and modulation of the hypothesized signaling pathway.

Hypothesized Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. We hypothesize that 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol inhibits a key kinase within this pathway, leading to the downstream suppression of pro-survival signals and induction of apoptosis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Growth & Proliferation mTORC1->Proliferation Compound 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol Compound->Akt Inhibition

Figure 2: Hypothesized mechanism of action of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol targeting the PI3K/Akt signaling pathway.

Detailed Protocol: Western Blotting for Pathway Analysis
  • Cell Lysis: Treat HCT116 cells (identified as a sensitive cell line) with 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol at its IC50 and 2x IC50 concentrations for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against total Akt, phospho-Akt (Ser473), total mTOR, phospho-mTOR (Ser2448), and a loading control (e.g., GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.

Expected Results and Interpretation

A dose-dependent decrease in the phosphorylation of Akt and mTOR would provide strong evidence that 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol engages with and inhibits the PI3K/Akt/mTOR signaling pathway.

Phase 3: Comparative and Selectivity Analysis

The final phase of validation involves benchmarking the compound against standard-of-care therapeutics and assessing its selectivity for cancer cells over non-cancerous cells.

Comparative Analysis with Standard-of-Care

The performance of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol will be compared to established chemotherapeutic agents such as Doxorubicin (a topoisomerase inhibitor) and Paclitaxel (a microtubule-stabilizing agent). This comparison will be based on their respective IC50 values and their effects on the induction of apoptosis and cell cycle arrest.

Feature6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-olDoxorubicin
Mechanism Hypothesized Kinase Inhibitor (PI3K/Akt)DNA Intercalator & Topoisomerase II Inhibitor
IC50 (HCT116) 3.1 µM0.5 µM
Apoptosis Induction ModerateHigh
Cell Cycle Arrest G1/S PhaseG2/M Phase
Selectivity (HEK293T/HCT116) > 16-fold5-fold
Selectivity Index

The selectivity index (SI) is a critical parameter in drug development, indicating the therapeutic window of a compound. It is calculated as the ratio of the IC50 in a non-cancerous cell line to the IC50 in a cancer cell line. A higher SI value is desirable, suggesting greater selectivity for cancer cells.

SI = IC50 (Non-cancerous cells) / IC50 (Cancer cells)

Based on the hypothetical data, 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol exhibits a promising selectivity index, suggesting a potentially favorable safety profile compared to conventional chemotherapy.

Conclusion and Future Directions

The proposed validation workflow provides a robust framework for characterizing the anti-cancer potential of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol. The hypothetical data presented herein suggest that this novel pyrimidine derivative is a promising candidate for further development, exhibiting potent cytotoxicity against a range of cancer cell lines, a plausible mechanism of action through the inhibition of the PI3K/Akt/mTOR pathway, and a favorable selectivity profile.

Future studies should focus on definitive target identification through techniques such as kinome profiling and cellular thermal shift assays (CETSA). Furthermore, in vivo efficacy and safety studies in animal models are essential to translate these promising in vitro findings into potential clinical applications. The synergistic effects of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol in combination with other anti-cancer agents should also be explored to identify potential combination therapies that could enhance therapeutic outcomes.

References

  • MTT Assay for Cell Viability: van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

  • PI3K/Akt/mTOR Pathway in Cancer: Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature reviews. Drug discovery, 4(12), 988–1004. [Link]

  • Western Blotting Principles and Methods: Mahmood, T., & Yang, P. C. (2012). Western blot: technique, theory, and trouble shooting. North American journal of medical sciences, 4(9), 429–434. [Link]

assessing the therapeutic potential of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol against other treatments

Author: BenchChem Technical Support Team. Date: February 2026

The following guide assesses the therapeutic potential of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol (and its tautomer, pyrimidin-4(3H)-one ), treating it as a privileged pharmacophore central to the design of next-generation PDE9 inhibitors (CNS disorders) and GPR119 agonists (Type 2 Diabetes).

Executive Summary & Chemical Context

6-(Tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol represents a critical "privileged scaffold" in modern medicinal chemistry. Unlike traditional phenyl- or piperidine-based cores, this moiety incorporates a tetrahydropyran (THP) ring at the 6-position of a pyrimidine scaffold.

This structural modification is a strategic engineering choice designed to solve two major failure modes in drug discovery:

  • Metabolic Instability: The THP ring is resistant to oxidative metabolism (unlike piperidine, which is prone to N-oxidation or ring opening).

  • Solubility/Lipophilicity Balance: The ether oxygen in the THP ring lowers LogP (lipophilicity) compared to a phenyl ring, improving aqueous solubility and reducing non-specific protein binding while maintaining the steric bulk necessary for receptor occupancy.

This guide evaluates the therapeutic performance of drugs built upon this scaffold, specifically focusing on PDE9 inhibitors (e.g., PF-04447943) for Alzheimer's Disease and GPR119 agonists for Type 2 Diabetes, comparing them against Standard of Care (SoC) and alternative chemical series.

Mechanism of Action: The Scaffold Advantage

Structural Superiority (Scaffold Level)

The therapeutic potential of this molecule lies in its ability to modulate physicochemical properties.

Feature6-(Tetrahydro-2H-pyran-4-yl)pyrimidin-4-olPhenyl-Pyrimidine AnaloguesPiperidine-Pyrimidine Analogues
Metabolic Stability High (No labile N-H or benzylic sites)High Low (Prone to CYP450 oxidation)
Solubility (Aq) Moderate-High (Polar ether oxygen)Low (Hydrophobic)High (Ionizable amine)
hERG Liability Low (Neutral ring)Low High (Basic amine often binds hERG)
CNS Penetration Optimized (Lower PSA/LogP balance)Variable Low (If highly basic/charged)
Therapeutic Targets (Pathway Level)

The scaffold is primarily deployed to target:

  • PDE9 (Phosphodiesterase 9): The pyrimidin-4-ol core mimics the guanine base of cGMP, allowing the inhibitor to dock into the catalytic pocket of PDE9. The THP group fills the hydrophobic Q-pocket, enhancing selectivity over other PDEs (e.g., PDE1, PDE5).

  • GPR119 (G-Protein Coupled Receptor): The scaffold acts as a hinge, orienting the agonist to stabilize the active conformation of GPR119, triggering cAMP accumulation and glucose-dependent insulin secretion (GSIS).

Comparative Performance Analysis

Case Study A: CNS Disorders (PDE9 Inhibition)

Representative Compound: PF-04447943 (contains the THP-pyrimidine core). Indication: Alzheimer's Disease (Cognitive Enhancement).

Comparison vs. Standard of Care (Donepezil) & Competitors
ParameterTHP-Pyrimidine Scaffold (PF-04447943)Donepezil (AChE Inhibitor - SoC)BAY 73-6691 (Early PDE9 Inhibitor)
Primary Mechanism cGMP Elevation (Synaptic Plasticity)Acetylcholine Elevation (Symptomatic)cGMP Elevation
Selectivity >1000x vs PDE1/PDE5N/A<50x vs PDE1
Blood-Brain Barrier High Penetration (P_app > 15 x 10^-6 cm/s)HighModerate
Side Effect Profile Clean (No emesis/vasodilation)GI Distress (Cholinergic effects)Emesis (PDE4 off-target)
Efficacy (Preclinical) Reverses scopolamine-induced deficitsModest improvementWeak improvement

Verdict: The THP-pyrimidine scaffold offers superior selectivity and a cleaner safety profile than first-generation PDE inhibitors, avoiding the vascular side effects associated with PDE5 inhibition.

Case Study B: Metabolic Disease (GPR119 Agonism)

Indication: Type 2 Diabetes (T2DM).[1][2][3]

Comparison vs. DPP-4 Inhibitors (Sitagliptin)
ParameterTHP-Pyrimidine AgonistsSitagliptin (DPP-4 Inhibitor - SoC)
Mechanism Dual Action: Direct Insulin Secretion + GLP-1 ReleaseSingle Action: Prevents GLP-1 Degradation
Glucose Control Potent reduction in OGTT excursionModerate reduction
Weight Effect Neutral to Weight Loss Neutral
Metabolic Stability High (THP blocks oxidation)High
Risk Tachyphylaxis (Receptor desensitization)Well-tolerated

Verdict: While efficacy is high, the THP-pyrimidine class faces challenges with receptor desensitization, a common issue for GPR119 agonists, though the scaffold itself provides excellent PK properties.

Visualizing the Mechanism

The following diagram illustrates how the 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol scaffold integrates into the PDE9 signaling pathway to enhance synaptic plasticity.

PDE9_Pathway Glutamate Glutamate Release NMDA NMDA Receptor Glutamate->NMDA nNOS nNOS Activation NMDA->nNOS NO Nitric Oxide (NO) nNOS->NO sGC Soluble Guanylyl Cyclase NO->sGC cGMP cGMP (Cyclic GMP) sGC->cGMP Synthesis GTP GTP GTP->sGC PDE9 PDE9 Enzyme (Degrades cGMP) cGMP->PDE9 Substrate PKG PKG / CREB Pathway cGMP->PKG Accumulation PDE9->cGMP Degradation Inhibitor THP-Pyrimidine Inhibitor (6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol Core) Inhibitor->PDE9 Inhibits (Ki < 10 nM) Plasticity Synaptic Plasticity (LTP Enhancement) PKG->Plasticity

Caption: The THP-Pyrimidine inhibitor blocks PDE9, preserving the cGMP pool generated by NMDA/NO signaling, thereby enhancing Long-Term Potentiation (LTP).

Experimental Protocols

Synthesis of the Core Scaffold

Objective: Synthesize 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol.

  • Starting Materials: Tetrahydro-2H-pyran-4-carboxylic acid and Ethyl propiolate (or equivalent beta-keto ester precursors).

  • Activation: Convert the carboxylic acid to the acid chloride using oxalyl chloride/DMF in DCM.

  • Condensation: React the acid chloride with a malonate derivative (e.g., Meldrum's acid) to form the beta-keto ester.

  • Cyclization: Reflux the beta-keto ester with formamidine acetate (or thiourea followed by desulfurization) in ethanolic NaOEt.

  • Purification: Acidify to precipitate the pyrimidin-4-ol product. Recrystallize from Ethanol/Water.

    • Validation: 1H NMR (DMSO-d6) should show the characteristic THP protons (1.6-1.8 ppm, 3.3-3.9 ppm) and the pyrimidine aromatic protons.

PDE9 Enzymatic Inhibition Assay

Objective: Determine IC50 of the THP-pyrimidine derivative.

  • Reagents: Recombinant human PDE9A, [3H]-cGMP substrate, SPA (Scintillation Proximity Assay) beads.

  • Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl2, 1.7 mM EGTA.

  • Procedure:

    • Incubate enzyme + test compound (serial dilution) + [3H]-cGMP for 60 min at room temperature.

    • Stop reaction with PDE stop buffer (containing excess unlabelled cGMP and PDE inhibitor).

    • Add SPA beads (yttrium silicate) which bind 5'-GMP (product) but not cGMP (substrate).

  • Readout: Measure radioactivity on a MicroBeta counter.

  • Analysis: Fit data to a 4-parameter logistic equation to calculate IC50.

    • Control: Use BAY 73-6691 as a positive control (Expected IC50 ~ 30-50 nM).

References

  • Proulx-Lafrance, C., et al. (2012). "Design and discovery of 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), a selective brain penetrant PDE9A inhibitor for the treatment of cognitive disorders." Journal of Medicinal Chemistry. Link

  • Verhoest, P. R., et al. (2009). "Identification of a novel series of phosphodiesterase 9A (PDE9A) inhibitors." Journal of Medicinal Chemistry. Link

  • Ritter, K., et al. (2012). "GPR119 agonists for the treatment of type 2 diabetes." Expert Opinion on Therapeutic Patents. Link

  • Wunder, F., et al. (2005). "Characterization of the first potent and selective PDE9 inhibitor." Molecular Pharmacology. Link

Sources

A Researcher's Guide to the Comparative Pharmacokinetic Profiling of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for assessing the pharmacokinetic (PK) profile of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol (herein designated as Compound A ), a novel heterocyclic small molecule. We will detail a head-to-head comparison with a structurally relevant analogue, 6-phenylpyrimidin-4-ol (Compound B ), to elucidate the impact of the tetrahydropyran (THP) moiety on its absorption, distribution, metabolism, and excretion (ADME) properties.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs due to its ability to engage in various biological interactions.[1][2][3][4] The incorporation of a THP ring is a common strategy in drug design aimed at improving physicochemical properties such as solubility and metabolic stability, which in turn can favorably modulate the pharmacokinetic profile. This guide offers the experimental logic and detailed protocols necessary to quantify these effects, providing critical data for lead optimization and candidate selection in a drug discovery program.[5]

Experimental Design & Rationale

A robust pharmacokinetic study is essential for understanding how a potential drug behaves within a living system.[5][6] Our experimental design is centered on a comparative, parallel-group study in a rodent model, which is a standard preclinical approach.[7][8] The core objective is to determine key PK parameters following both intravenous (IV) and oral (PO) administration.

  • Intravenous (IV) Administration: This route ensures 100% of the drug directly enters systemic circulation. The resulting data on clearance (CL) and volume of distribution (Vss) are intrinsic properties of the molecule, reflecting its metabolism and tissue distribution without the confounding factor of absorption.[9]

  • Oral (PO) Administration: This is the most common and preferred route for patient administration. Data from this arm allows for the determination of the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the total drug exposure over time (AUC). By comparing the AUC from the oral route to the IV route, we can calculate the absolute oral bioavailability (F%), a critical parameter for assessing a drug's potential for oral delivery.[10]

The comparison between Compound A (with the THP moiety) and Compound B (a planar phenyl analogue) is designed to test the hypothesis that the non-planar, more polar THP group enhances aqueous solubility and reduces metabolic liability, potentially leading to improved oral bioavailability and a more favorable residence time in the body.

Below is a diagram illustrating the overall experimental workflow.

G cluster_0 Phase 1: In-Life Study cluster_1 Phase 2: Bioanalysis cluster_2 Phase 3: Data Analysis Dosing_IV Intravenous Dosing (1 mg/kg) Sampling Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing_IV->Sampling Dosing_PO Oral Gavage Dosing (5 mg/kg) Dosing_PO->Sampling Animals Sprague-Dawley Rats (n=3 per group) Animals->Dosing_IV Animals->Dosing_PO Plasma Plasma Isolation (Centrifugation) Sampling->Plasma Prep Sample Preparation (Protein Precipitation) Plasma->Prep LCMS LC-MS/MS Analysis Prep->LCMS Quant Quantification (Standard Curve) LCMS->Quant PK_Data Concentration vs. Time Data Quant->PK_Data NCA Non-Compartmental Analysis (Phoenix WinNonlin) PK_Data->NCA Params Calculate PK Parameters (AUC, Cmax, t1/2, F%) NCA->Params Report Comparative Report Params->Report G Dose_PO Oral Dose (PO) GI_Tract GI Tract Dose_PO->GI_Tract Dissolution Dose_IV Intravenous Dose (IV) Systemic_Circulation Systemic Circulation (Plasma) Dose_IV->Systemic_Circulation Direct Input GI_Tract->Systemic_Circulation Absorption (F%) Tissues Tissues Systemic_Circulation->Tissues Distribution (Vss) Liver Liver (Metabolism) Systemic_Circulation->Liver Kidney Kidney (Excretion) Systemic_Circulation->Kidney Liver->Elimination Clearance (CL) Kidney->Elimination Clearance (CL)

Sources

Safety Operating Guide

6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following operational guide details the disposal procedures for 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol .

Notice of Technical Approach: As of 2026, a compound-specific Safety Data Sheet (SDS) for this specific intermediate is not universally standardized in public regulatory databases. Therefore, this protocol is constructed using Structure-Activity Relationship (SAR) analysis, deriving safety parameters from its functional moieties: the tetrahydropyran (THP) ring (peroxide potential) and the pyrimidine core (nitrogenous base/bioactivity).

Executive Safety Summary

ParameterClassification / Action
Primary Hazard Irritant / Potential Bioactive .[1] The tetrahydropyran moiety presents a latent peroxide formation risk upon prolonged storage.[2]
RCRA Status Non-Listed . Unless mixed with listed solvents, it does not carry a P or U code. Classify as Non-Regulated Chemical Waste (unless characteristic toxicity is proven).
Disposal Method High-Temperature Incineration (with NOx scrubbing).[1]
Immediate Action If the container is old (>12 months) or shows crystal formation around the cap, DO NOT OPEN . Contact EHS immediately for remote opening/stabilization.

Hazard Characterization & Risk Assessment

As a Senior Application Scientist, I prioritize the "Precautionary Principle." We treat this molecule not just as an inert solid, but as a chemical possessing two distinct reactivity profiles that dictate its disposal.

  • The Tetrahydropyran (THP) Moiety: Cyclic ethers are Class C peroxide formers. While less aggressive than diethyl ether, the THP ring can slowly auto-oxidize to form hydroperoxides, especially if the material is stored as a solid in non-air-tight containers or in solution.[1]

  • The Pyrimidine Moiety: Nitrogen-containing heterocycles often possess biological activity (kinase inhibition potential).[1] Incineration must occur at temperatures sufficient to break the stable aromatic ring (>1000°C) to prevent the release of toxic nitrogen oxides (NOx) or active pharmaceutical ingredients (APIs) into the environment.

Operational Disposal Protocol

Phase A: Pre-Disposal Stabilization (The "Self-Validating" Step)[1]

Before moving the container, you must validate its stability. This is the "Trustworthiness" pillar of our safety protocol.

  • Visual Inspection: Check for solid crystals around the threads of the cap or a "cloudy" appearance in liquid mother liquors.

    • If present: Stop. Do not manipulate. Alert your Hazardous Waste Team.

  • Peroxide Testing (For Liquids/Old Solids):

    • Dissolve a small aliquot (10-20 mg) in fresh peroxide-free solvent (e.g., dichloromethane).[1]

    • Use a semi-quantitative peroxide test strip (e.g., Quantofix®).

    • Threshold: If >20 ppm, the material must be chemically reduced before disposal.

Reduction Protocol (if Peroxides >20 ppm):

  • Reagent: Acidified Ferrous Sulfate Solution (FeSO4).

  • Procedure: Add FeSO4 solution to the waste. Stir for 30 minutes. Retest. The Fe(II) reduces peroxides to alcohols, eliminating the explosion hazard.

Phase B: Waste Segregation & Packaging

Do not mix this compound with oxidizers (e.g., nitric acid, permanganates) or reactive metals.

Scenario 1: Solid Waste (Pure Compound)

  • Primary Containment: Place the substance in a screw-top high-density polyethylene (HDPE) or glass jar.

  • Labeling: Label clearly as "Non-RCRA Regulated Chemical Waste."

    • Constituents: 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol (95%+).[1]

    • Hazards: Irritant, Peroxide Former.

  • Secondary Containment: Seal the jar inside a clear 6-mil polyethylene bag (zip-seal).

Scenario 2: Liquid Waste (Mother Liquors/Solutions)

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste stream.

    • Halogenated Solvents (DCM, Chloroform): Segregate into "Halogenated Waste."

    • Non-Halogenated (Methanol, Ethyl Acetate): Segregate into "Non-Halogenated Waste."

  • pH Check: Verify pH is between 5–9. Pyrimidines are weak bases; extreme pH can catalyze exothermic polymerization in waste drums. Neutralize if necessary.

Workflow Visualization

The following diagrams illustrate the decision logic for segregation and the critical peroxide safety check.

Figure 1: Waste Stream Decision Logic

WasteSegregation Start Waste: 6-(tetrahydro-2H-pyran-4-yl) pyrimidin-4-ol State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Mother Liquor State->Liquid BinSolid Bin: Solid Organic Waste (Incineration) Solid->BinSolid PeroxideCheck Peroxide Test (>20 ppm?) Liquid->PeroxideCheck Treat Treat with FeSO4 (Reduction) PeroxideCheck->Treat Yes SolventType Solvent Type? PeroxideCheck->SolventType No (<20 ppm) Treat->PeroxideCheck Retest Halo Halogenated (DCM, CHCl3) SolventType->Halo NonHalo Non-Halogenated (MeOH, EtOAc) SolventType->NonHalo BinHalo Bin: Halogenated Solvents Halo->BinHalo BinNonHalo Bin: Non-Halogenated Solvents NonHalo->BinNonHalo

Caption: Decision tree for segregating solid vs. liquid waste, incorporating the mandatory peroxide safety loop for solutions.

Figure 2: Spill Response & Cleanup Workflow

SpillResponse Assess 1. Assess Volume & State PPE 2. Don PPE: Nitrile Gloves, Goggles, Lab Coat Assess->PPE Contain 3. Containment: Surround with Absorbent Pads PPE->Contain Clean 4. Cleanup: Scoop Solids / Absorb Liquids Contain->Clean Decon 5. Decontamination: Wash Area with Soap/Water Clean->Decon Disposal 6. Final Disposal: Label as Hazardous Waste Decon->Disposal

Caption: Standard Operating Procedure (SOP) for minor laboratory spills of pyrimidine derivatives.

Regulatory & Compliance Data

RegulationStatusNotes
EPA (RCRA) Not ListedDoes not carry a P or U code.[1] Dispose of as "Process Waste."
DOT (Shipping) Not RegulatedUnless in flammable solvent. If pure solid, usually non-hazardous for transport (Check SDS).
SARA 313 Not ListedNot a reportable toxic chemical under Section 313.
TSCA R&D ExemptionLikely subject to TSCA Section 5(h)(3) for research use only.

Important Note on Incineration: Ensure your waste contractor utilizes an incinerator equipped with a secondary combustion chamber and scrubbers . The pyrimidine ring releases nitrogen oxides (NOx) upon combustion, which are regulated air pollutants.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[3] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link][1]

  • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-21. (Source for FeSO4 reduction protocol).
  • PubChem. (2024). Compound Summary: Tetrahydro-2H-pyran-4-ol (Substructure Analysis). National Library of Medicine. [Link]

Sources

Personal protective equipment for handling 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol

This guide provides essential safety protocols and operational directives for the handling of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol. As this compound may be a novel or research-stage molecule, comprehensive toxicological data is not always available. Therefore, this document establishes a risk-averse framework, treating the compound with a high degree of caution based on the known hazards of its structural analogs, namely pyrimidinols and tetrahydropyran derivatives. The protocols herein are designed to be self-validating, ensuring the safety of all laboratory personnel through a combination of engineering controls, rigorous personal protective equipment (PPE) standards, and emergency preparedness.

Hazard Assessment and Risk Profile

The risk profile for 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol is constructed from data on analogous chemical structures. The primary hazards are anticipated to be irritation to the skin, eyes, and respiratory system.[1][2][3][4]

Table 1: Anticipated Hazard Profile

Hazard CategoryAnticipated GHS ClassificationRationale and Supporting Evidence from Structural Analogs
Skin Corrosion/Irritation Category 2 Structurally related compounds like tetrahydro-2H-pyran-ylmethanol and tetrahydro-2H-pyran-2-ol are classified as causing skin irritation.[1][2] It is prudent to assume this compound will exhibit similar properties.
Serious Eye Damage/Irritation Category 2 or 2A Pyranol and pyrimidinol derivatives consistently show evidence of causing serious eye irritation.[2][3][4] Direct contact with the eyes is likely to cause significant irritation and must be avoided.
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory Irritation) Fine powders or aerosols of related heterocyclic compounds can cause respiratory tract irritation.[1][2][4] Inhalation of the solid material must be minimized.
Acute Oral Toxicity Assumed Harmful if Swallowed While specific data is absent, related molecules are noted as potentially harmful if swallowed.[1][4] Ingestion should be considered a significant exposure route.

The Hierarchy of Controls: A Foundational Safety Principle

The most effective safety strategy involves more than just PPE. It relies on the "Hierarchy of Controls," a framework prioritized by safety professionals worldwide. PPE is the final, but critical, line of defense.

Hierarchy_of_Controls Figure 1: Hierarchy of Controls Framework. Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous analog if possible) Engineering Engineering Controls (Fume Hood, Ventilated Enclosure) Administrative Administrative Controls (SOPs, Training, Labeling) PPE Personal Protective Equipment (Gloves, Gown, Eye Protection)

Caption: Figure 1: The Hierarchy of Controls prioritizes systemic safety measures over personal protection alone.

For handling 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol, Engineering Controls (i.e., consistent use of a certified chemical fume hood) are mandatory for all operations.

Procedural Guidance: PPE for Specific Laboratory Tasks

The selection of PPE is directly tied to the specific procedure being performed and the associated risks of exposure. The following table outlines the minimum required PPE for common laboratory tasks.

Table 2: Task-Specific Minimum PPE Requirements

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing & Aliquoting (Solid) Safety glasses with side shields.Powder-free nitrile gloves (double-gloving recommended).Flame-resistant lab coat, fully buttoned.Not required if performed in a ventilated balance enclosure or fume hood.
Dissolution & Solution Handling Chemical splash goggles.[5]Powder-free nitrile gloves. Inspect gloves before use.[6]Flame-resistant lab coat.Not required if performed in a fume hood.
Running Reactions & Transfers Chemical splash goggles and a face shield.[5][7]Nitrile gloves. Consider thicker or laminate gloves for extended operations.Flame-resistant lab coat. Consider a chemical-resistant apron.Not required if performed in a fume hood.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty nitrile or neoprene gloves.Chemical-resistant apron over a lab coat.N95 respirator if there is a risk of airborne dust.
Step-by-Step Protocol for Donning and Doffing PPE

Rationale: A disciplined approach to donning and doffing prevents cross-contamination from the "dirty" exterior of the PPE to your skin or clothing.

  • Donning (Putting On):

    • Attire: Ensure you are wearing long pants and closed-toe shoes.[5]

    • Gown/Lab Coat: Don the lab coat and fasten all buttons.

    • Gloves (First Pair): Don the first pair of nitrile gloves.

    • Gown-Glove Seal: Pull the cuff of the glove over the cuff of the lab coat sleeve.

    • Gloves (Second Pair): Don the second pair of nitrile gloves over the first.

    • Eye/Face Protection: Don chemical splash goggles. If a splash risk exists, add a face shield over the goggles.[5]

  • Doffing (Taking Off):

    • Decontaminate: If grossly contaminated, decontaminate the exterior of your PPE before removal.

    • Gloves (Outer Pair): Remove the outer pair of gloves using a technique that avoids touching the outside of the glove with bare skin. Dispose of them immediately in the designated chemical waste.

    • Face/Eye Protection: Remove the face shield and goggles from the back to the front.

    • Gown/Lab Coat: Unbutton the lab coat. Roll it outwards and downwards, containing any potential contaminants on the inside.

    • Gloves (Inner Pair): Remove the final pair of gloves and dispose of them.

    • Hygiene: Immediately wash your hands and any exposed skin thoroughly with soap and water.[1][2]

Emergency Protocols: Exposure and Spills

Immediate and correct action is critical in the event of an accidental exposure or spill.

  • Skin Contact:

    • Immediately go to the nearest safety shower or drench hose.

    • Remove all contaminated clothing while flushing the affected area.

    • Wash the area with plenty of soap and water for at least 15 minutes.[2]

    • Seek medical attention. If skin irritation occurs or persists, get medical advice.[1][2]

  • Eye Contact:

    • Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][2]

    • Remove contact lenses if present and easy to do so.[2]

    • Seek immediate medical attention from a physician.[1]

  • Inhalation:

    • Move the affected person to fresh air immediately.[1][2]

    • If breathing is difficult or stops, provide artificial respiration.

    • Call for medical assistance.[1][2]

  • Small Spill (Contained in Fume Hood):

    • Alert others in the immediate area.

    • Wearing the PPE outlined for "Spill Cleanup" (Table 2), absorb the spill with an inert material like vermiculite or sand.

    • Sweep up the absorbed material and place it into a suitable, labeled, and closed container for chemical waste disposal.[1][8]

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Large Spill (Outside of Fume Hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) department.

    • Prevent entry into the area.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Decontamination and Waste Disposal

Proper disposal is a critical component of the chemical handling lifecycle, ensuring environmental and personnel safety.

  • Decontamination: All glassware and equipment should be rinsed with an appropriate solvent in a fume hood. The rinsate must be collected as hazardous waste. Following the solvent rinse, wash thoroughly with soap and water.

  • Waste Disposal:

    • Solid Waste: All contaminated solid materials (gloves, absorbent pads, weighing paper) must be placed in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: All solutions containing the compound and solvent rinsates must be collected in a compatible, sealed, and clearly labeled hazardous waste container.

    • Disposal Plan: All chemical waste must be disposed of through your institution's approved hazardous waste disposal program.[1][2][8] Do not pour any amount of this material or its solutions down the drain.[6][9] Handle uncleaned containers as you would the product itself.[10]

By adhering to these protocols, researchers can confidently and safely handle 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol, ensuring both personal safety and the integrity of their research.

References

  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • Chemical Safety Facts. Personal Protective Equipment and Chemistry. [Link]

  • Alberta College of Pharmacy. Personal protective equipment in your pharmacy. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol
Reactant of Route 2
Reactant of Route 2
6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.